molecular formula C12H17NO B1324894 2-Methyl-2-(p-tolyl)morpholine CAS No. 902836-81-1

2-Methyl-2-(p-tolyl)morpholine

Cat. No.: B1324894
CAS No.: 902836-81-1
M. Wt: 191.27 g/mol
InChI Key: NQYMBSUCKZVKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(p-tolyl)morpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYMBSUCKZVKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CNCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639893
Record name 2-Methyl-2-(4-methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-81-1
Record name 2-Methyl-2-(4-methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This technical guide is designed for professionals in the fields of chemical research, drug development, and analytical sciences. The focus of this document is the comprehensive Nuclear Magnetic Resonance (NMR) spectral characterization of 2-Methyl-2-(p-tolyl)morpholine. As a chiral morpholine derivative, this compound and its analogues are of significant interest in medicinal chemistry and organic synthesis. The morpholine ring is a privileged scaffold, and understanding its substitution patterns is crucial for modulating physicochemical properties and biological activity.

This guide moves beyond a simple presentation of data. It is structured to provide a deep understanding of the principles behind the spectral features, offering insights into how the molecular architecture of this compound dictates its NMR signature. We will delve into a predictive analysis of both ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and data from related structures. Furthermore, this document provides robust, field-proven protocols for sample preparation and data acquisition, ensuring that the reader can confidently apply these methodologies in their own laboratory settings.

Molecular Structure and Stereochemical Considerations

This compound possesses a distinct molecular structure that directly influences its NMR spectra. The molecule consists of a morpholine ring substituted at the 2-position with both a methyl group and a p-tolyl group. This substitution creates a chiral center at the C2 carbon.

The morpholine ring typically adopts a chair conformation to minimize steric strain.[1] Due to the presence of the chiral center and the ring's conformation, the methylene protons on the morpholine ring (at C3, C5, and C6) are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than might be naively expected.

Below is the chemical structure with a numbering scheme that will be used for the assignment of NMR signals throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound can be predicted by analyzing its structural components. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), the aromatic ring current of the p-tolyl group, and the overall molecular geometry.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
N-H1.5 - 2.5broad singlet1H
2-CH₃1.4 - 1.6singlet3H
4'-CH₃ (tolyl)2.3 - 2.4singlet3H
C3-H₂, C5-H₂2.6 - 3.2multiplet4H
C6-H₂3.6 - 4.0multiplet2H
H-2', H-6' (tolyl)7.2 - 7.3doublet2H
H-3', H-5' (tolyl)7.1 - 7.2doublet2H
Rationale for Predicted ¹H NMR Assignments:
  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[2] It often appears as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[3]

  • Methyl Protons (2-CH₃ and 4'-CH₃): The methyl group attached to the chiral center (2-CH₃) is expected to be a singlet in the aliphatic region. The methyl group on the p-tolyl ring (4'-CH₃) will also be a singlet, slightly downfield due to the influence of the aromatic ring.[4]

  • Morpholine Ring Methylene Protons (C3, C5, C6):

    • The protons on the carbons adjacent to the electronegative oxygen atom (C6) are the most deshielded and will appear at the lowest field (highest ppm value) among the morpholine ring protons.[1][5]

    • The protons on the carbons adjacent to the nitrogen (C3 and C5) will appear at a higher field (lower ppm value) compared to the C6 protons.

    • Due to the diastereotopicity, the two protons on each of these carbons (e.g., the two C6 protons) are non-equivalent. They will split each other (geminal coupling) and also be split by adjacent protons (vicinal coupling), resulting in complex multiplets.

  • p-Tolyl Protons: The p-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the morpholine-substituted carbon (H-2', H-6') and the protons meta (H-3', H-5') will have slightly different chemical environments.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will appear as a singlet.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
2-CH₃25 - 30
4'-CH₃ (tolyl)20 - 22
C3, C548 - 55
C668 - 75
C275 - 80
C-3', C-5' (tolyl)128 - 130
C-2', C-6' (tolyl)125 - 128
C-4' (tolyl)135 - 138
C-1' (tolyl)140 - 145
Rationale for Predicted ¹³C NMR Assignments:
  • Aliphatic Carbons: The methyl carbons will appear at the highest field (lowest ppm). The morpholine ring carbons adjacent to the nitrogen (C3, C5) will be in the range of 48-55 ppm, while the carbon next to the oxygen (C6) will be significantly downfield (68-75 ppm).[1] The quaternary carbon at the chiral center (C2) will also be downfield due to the substitution with oxygen, nitrogen (indirectly), a methyl group, and the tolyl group.

  • Aromatic Carbons: The aromatic carbons of the p-tolyl group will appear in the typical aromatic region (120-145 ppm). The carbon attached to the electron-donating methyl group (C-4') and the carbon attached to the morpholine ring (C-1') will be the most downfield.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate experimental parameters.

Sample Preparation

A standardized protocol for preparing a sample of this compound for NMR analysis is outlined below. The underlying principle is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6][7]

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate the vial to ensure complete dissolution.

  • Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: Experimental workflow for NMR analysis.

Data Acquisition

The following is a general procedure for acquiring 1D NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (e.g., 128 or more).

Structural Verification Workflow

The interpretation of NMR spectra is a logical process of correlating the spectral data with the proposed molecular structure. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning signals, especially in complex molecules.[8][9]

  • COSY: Reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other.

  • HSQC: Shows correlations between protons and the carbons to which they are directly attached.

G start Acquire ¹H and ¹³C NMR Spectra h_nmr Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity start->h_nmr c_nmr Analyze ¹³C NMR: - Number of Signals - Chemical Shift start->c_nmr assign_h Propose ¹H Assignments h_nmr->assign_h assign_c Propose ¹³C Assignments c_nmr->assign_c cosy Acquire COSY Spectrum (Optional) correlate_cosy Confirm H-H Connectivity cosy->correlate_cosy hsqc Acquire HSQC Spectrum (Optional) correlate_hsqc Confirm C-H Connectivity hsqc->correlate_hsqc assign_h->cosy assign_c->hsqc verify Verify Structure correlate_cosy->verify correlate_hsqc->verify

Caption: Logical workflow for structural verification using NMR.

Conclusion

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University of California, Riverside. How to Prepare Samples for NMR. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Nishida, Y., & Shima, K. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Pakistan, 17(2), 104-108. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Wiley Science Solutions. KnowItAll Solutions for NMR. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Kégl, T., Kégl, M., & Kuki, Á. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5365–5377. [Link]

  • NMRS.io. 1H | toluene-d8 | NMR Chemical Shifts. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Pearson. The NMR spectrum of toluene (methylbenzene) was shown in Figure 1.... [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Stork, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • Duke University. The Duke NMR Center Coupling constants. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Organic Chemistry Tutor. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

Sources

Introduction: Structural Elucidation of a Chiral Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2-(p-tolyl)morpholine

Abstract: This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a key analytical technique in structural elucidation, ¹H NMR offers invaluable insights for researchers and drug development professionals working with substituted morpholine scaffolds. This document details the theoretical prediction of the spectrum, including chemical shifts, integration, and multiplicity for each proton environment. A field-proven, step-by-step experimental protocol for acquiring high-quality spectra is presented, emphasizing the rationale behind critical parameter selection. The guide aims to serve as an in-depth resource for the characterization of this and structurally related compounds.

This compound is a heterocyclic compound featuring a saturated six-membered morpholine ring substituted at the C2 position with both a methyl and a p-tolyl group. The presence of a quaternary chiral center at C2, along with the distinct electronic environments of the morpholine ring and the aromatic p-tolyl moiety, makes ¹H NMR spectroscopy an exceptionally powerful tool for its structural verification and conformational analysis.

In drug discovery and development, the morpholine ring is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Accurate and unambiguous characterization of derivatives like this compound is a critical first step in understanding their structure-activity relationships. This guide provides the foundational knowledge for interpreting its ¹H NMR spectrum with confidence.

Theoretical Analysis of the ¹H NMR Spectrum

A thorough understanding of the molecule's structure is paramount to predicting and interpreting its ¹H NMR spectrum. The key to this analysis is identifying the chemically non-equivalent sets of protons and predicting their spectral parameters.

Molecular Structure and Proton Environments

The structure of this compound contains six distinct proton environments, labeled A through F for clarity. The morpholine ring typically adopts a chair conformation, leading to chemical non-equivalence of its methylene protons.

G cluster_mol This compound C2 C C3 CH₂ (C, D) C2->C3 Me_C2 CH₃ (A) C2->Me_C2 C_aryl_1 C C2->C_aryl_1 N4 NH (F) C3->N4 C5 CH₂ (E) N4->C5 C6 CH₂ (E) C5->C6 O1 O C6->O1 O1->C2 pTolyl C_aryl_2 CH (B) C_aryl_1->C_aryl_2 C_aryl_3 CH (B') C_aryl_2->C_aryl_3 C_aryl_4 C C_aryl_3->C_aryl_4 C_aryl_5 CH (B') C_aryl_4->C_aryl_5 Me_aryl CH₃ (B'') C_aryl_4->Me_aryl C_aryl_6 CH (B) C_aryl_5->C_aryl_6 C_aryl_6->C_aryl_1

Caption: Labeled proton environments in this compound.

  • HA (3H): The protons of the methyl group at the C2 position.

  • HB & HB' (4H): The aromatic protons of the p-tolyl group. Due to para-substitution, they form an AA'BB' system, which often appears as two distinct doublets.

  • HB'' (3H): The protons of the methyl group on the p-tolyl ring.

  • HC & HD (2H): The two protons on C3 are diastereotopic due to the adjacent chiral center (C2). They are expected to have different chemical shifts and show geminal coupling.

  • HE (4H): The four protons on C5 and C6. Protons on C5 are adjacent to the nitrogen, and protons on C6 are adjacent to the oxygen. In many simple morpholine systems, these can appear as overlapping multiplets.[1]

  • HF (1H): The proton on the nitrogen atom (N-H). Its chemical shift can be variable and the peak is often broad.

Predicted Chemical Shifts, Multiplicities, and Integrals

The predicted spectral data are based on established chemical shift ranges for analogous functional groups and substituent effects.[2][3]

  • HB & HB' (Aromatic Protons): Aromatic protons typically resonate between 6.5-8.0 ppm.[3] The p-tolyl group will show two signals. The two protons ortho to the morpholine ring (HB) will be slightly deshielded compared to the two protons meta (HB'). This will result in two doublets, characteristic of a para-substituted benzene ring. A typical range would be δ 7.1-7.4 ppm . The integration will be for 4 protons in total (2H for each doublet).

  • HE (Morpholine Protons O-CH₂ and N-CH₂): The protons on carbons adjacent to the oxygen (C6) are expected to be further downfield than those adjacent to the nitrogen (C5). For N-substituted morpholines, the O-linked methylene protons can appear around δ 3.7-4.7 ppm, while the N-linked methylenes are found more upfield around δ 2.4-3.4 ppm.[4] Due to the complex coupling, these four protons (HE) may appear as a set of overlapping multiplets in the range of δ 2.6-3.9 ppm .

  • HC & HD (Morpholine Protons at C3): These protons are adjacent to the nitrogen and the chiral C2 carbon. They are diastereotopic and should appear as two separate signals. They will likely be doublets of doublets (or more complex multiplets) due to geminal coupling to each other and vicinal coupling to the N-H proton (if coupling is observed). Their expected chemical shift is in the range of δ 2.5-3.0 ppm .

  • HB'' (p-Tolyl Methyl Protons): The methyl group on an aromatic ring typically resonates around δ 2.3-2.4 ppm .[5][6] It will appear as a sharp singlet as it has no adjacent protons to couple with.

  • HA (C2-Methyl Protons): This methyl group is attached to a quaternary carbon that is also bonded to an oxygen, a nitrogen (in the ring), and an aromatic ring. This environment is relatively shielded compared to the aromatic protons. An expected chemical shift is in the range of δ 1.4-1.6 ppm . This signal will be a singlet.

  • HF (N-H Proton): The chemical shift of an amine proton is highly variable and depends on solvent, concentration, and temperature. It can range from δ 1-5 ppm .[3] The peak is often broad due to quadrupole broadening and exchange, and it may not show clear coupling to adjacent protons.

Data Summary Table
Signal LabelProton EnvironmentPredicted δ (ppm)IntegrationPredicted Multiplicity
HB / HB'p-Tolyl (aromatic)7.1 – 7.44HTwo Doublets (d)
HEMorpholine (-O-CH ₂-CH ₂-N-)2.6 – 3.94HMultiplet (m)
HC / HDMorpholine (-C-CH ₂-N-)2.5 – 3.02HMultiplet (m) or two dds
HB''p-Tolyl (-CH ₃)2.3 – 2.43HSinglet (s)
HAC2-Methyl (-C-CH ₃)1.4 – 1.63HSinglet (s)
HFN-H 1.0 – 5.0 (variable)1HBroad Singlet (br s)

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-resolution ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure data integrity.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from impurities. Residual solvents from synthesis should be removed under high vacuum.

  • Solvent Selection: The choice of a deuterated solvent is critical.[7]

    • Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is easy to remove post-analysis.[8] Its residual proton peak at ~7.26 ppm may overlap with the aromatic signals, which should be noted.

    • Alternative: For more polar samples or for studies where hydrogen bonding of the N-H proton is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[9] Its residual peak is at ~2.50 ppm.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[10] This concentration is optimal for obtaining a good signal-to-noise ratio on most modern spectrometers (400 MHz and above) in a reasonable time.

  • Sample Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent magnetic field distortions.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Modern spectrometers can reference the spectrum to the residual solvent peak, but for highly accurate work, a drop of TMS can be added.[10]

NMR Instrument Parameters (400/500 MHz Spectrometer)

The following parameters are recommended for a standard ¹H spectrum. The rationale is to achieve good resolution and signal-to-noise while maintaining quantitative reliability.[11][12]

G cluster_workflow NMR Acquisition Workflow Start Insert Sample Lock Lock on Deuterium Signal Start->Lock Step 1 Shim Shim Magnet Gradients (Optimize B₀ Homogeneity) Lock->Shim Step 2 Tune Tune & Match Probe Shim->Tune Step 3 Setup Set Acquisition Parameters (See Table) Tune->Setup Step 4 Acquire Acquire FID Setup->Acquire Step 5 Process Process Data (FT, Phase, Baseline) Acquire->Process Step 6 End Analyze Spectrum Process->End Step 7

Caption: Standard workflow for NMR data acquisition.

  • Pulse Angle (p1): ~30-45 degrees. A 90° pulse gives the maximum signal per scan but requires a longer relaxation delay. A smaller flip angle allows for a shorter delay between scans without saturating the signals, improving the overall time efficiency for signal averaging.[13]

  • Acquisition Time (aq): 2-4 seconds. This determines the digital resolution. A longer acquisition time allows for the decay of the Free Induction Decay (FID) signal to be observed for longer, resulting in sharper lines in the final spectrum.[14]

  • Relaxation Delay (d1): 1-2 seconds. This is the time between the end of acquisition and the next pulse. The total time (d1 + aq) should ideally be long enough to allow protons to relax back to their equilibrium state. For routine spectra, a 1-2 second delay is a good compromise.

  • Number of Scans (ns): 8 to 16. Signal averaging increases the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans. For a 5-10 mg sample, 8 or 16 scans are typically sufficient.

  • Spectral Width (sw): 12-16 ppm. This range should be wide enough to encompass all expected proton signals, from TMS at 0 ppm to potentially deshielded protons above 10 ppm.

Data Processing
  • Fourier Transform (FT): The raw FID (time-domain data) is converted into the spectrum (frequency-domain data) using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is crucial for accurate integration. Automated polynomial baseline correction algorithms are standard in modern software.

  • Referencing: The chemical shift (x-axis) is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons corresponding to each signal. The integral of a well-defined peak (e.g., one of the singlets) should be set to its known proton count (3H) to normalize the other integrals.

Advanced NMR Experiments for Full Structural Confirmation

While a 1D ¹H NMR spectrum provides significant information, complex or overlapping signals, particularly in the morpholine ring region, may require further analysis. For unambiguous assignment, 2D NMR experiments are invaluable.[15][16]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). It would confirm the connectivity within the morpholine ring and distinguish the HC/HD protons from the HE protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. It is extremely useful for assigning the proton signals of the different CH₂ groups in the morpholine ring by using their distinct ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. It is a powerful tool for piecing together the molecular skeleton, for example, by showing a correlation from the C2-Methyl protons (HA) to the aromatic carbons of the p-tolyl group.

By employing these techniques, a complete and validated assignment of every proton and carbon in the this compound molecule can be achieved, providing the highest level of confidence in its structural identity.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Burns, D. C., Reynolds, W. F., & Enriquez, R. G. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation in Organic Chemistry. Academic Press. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

  • Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. [Link]

  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. [Link]

  • Stork, T. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magn Reson Chem. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. [Link]

  • Soderberg, T. (2022). The 1H-NMR experiment. Chemistry LibreTexts. [Link]

  • UCLA Department of Chemistry & Biochemistry. (n.d.). The Acquisition Parameters. [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

  • University of California, Irvine. (n.d.). Basic NMR Theory; an Introduction. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate. (n.d.). Chemical shift change of the p-tolyl methyl signals. [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chegg.com. (2020). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methyl-2-(p-tolyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug development. By delving into the principles of ¹³C NMR, detailed spectral interpretation, and advanced analytical techniques, this document serves as a practical resource for the unambiguous structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Morpholine Scaffold and the Power of ¹³C NMR

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The introduction of substituents, such as the methyl and p-tolyl groups in this compound, creates a chiral center and significantly influences the molecule's conformation, biological activity, and spectroscopic properties.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the carbon framework.[1] Unlike ¹H NMR, the proton-decoupled ¹³C NMR spectrum is typically free of complex spin-spin coupling, with each unique carbon atom producing a distinct signal. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, offering profound insights into hybridization, substituent effects, and molecular geometry.[2]

This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, offering a predictive analysis grounded in established spectroscopic principles and data from related structures. We will explore not only the standard broadband-decoupled spectrum but also advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) correlation spectroscopy (HSQC, HMBC) that are essential for a complete and confident structural assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

The structure of this compound contains 12 unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum is expected to exhibit 12 distinct signals. The predicted chemical shifts are based on the known values for the parent morpholine ring, combined with the well-established substituent chemical shift (SCS) effects of the methyl and p-tolyl groups.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent such as CDCl₃. The rationale for each assignment is provided, drawing upon established principles of substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT-135)Rationale
C2 75-85Quaternary (absent)This quaternary carbon is bonded to an oxygen, a nitrogen, a methyl, and an aryl group. The electronegative oxygen and nitrogen atoms will cause a significant downfield shift. Its quaternary nature means it will be absent in DEPT-135 and DEPT-90 spectra and likely show a weaker signal in the broadband-decoupled spectrum.[1]
C3 48-55Methylene (negative)This methylene carbon is adjacent to the nitrogen atom. Its chemical shift will be influenced by the substituents on C2.
C5 45-50Methylene (negative)This methylene carbon is also adjacent to the nitrogen. It is further from the substitution at C2 than C3, so it is expected to be slightly more upfield.
C6 65-70Methylene (negative)This methylene carbon is adjacent to the highly electronegative oxygen atom, resulting in a downfield shift.
C-Me (on C2) 20-30Methyl (positive)A typical chemical shift for a methyl group on a quaternary carbon.
C1' (ipso) 140-145Quaternary (absent)The ipso-carbon of the tolyl group, attached to the C2 of the morpholine ring. Its chemical shift is influenced by the alkyl substituent.
C2', C6' (ortho) 125-130Methine (positive)Aromatic carbons ortho to the point of attachment.
C3', C5' (meta) 128-132Methine (positive)Aromatic carbons meta to the point of attachment, typically showing a chemical shift close to that of unsubstituted benzene.
C4' (para) 135-140Quaternary (absent)The para-carbon of the tolyl group, attached to the methyl group. The methyl substituent causes a downfield shift.
C-Me' (on C4') 20-25Methyl (positive)A typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocols for High-Fidelity ¹³C NMR Analysis

Achieving high-quality, reproducible ¹³C NMR data is paramount for accurate structural elucidation. The following section outlines a robust experimental workflow.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as starting materials or by-products, will introduce extraneous signals and complicate spectral analysis.[3] Common synthetic routes to substituted morpholines may involve the cyclization of amino alcohols, and residual starting materials could be a source of impurities.[4][5][6]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] However, solvent choice can influence chemical shifts; for instance, aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons and carbons due to anisotropic effects.[7][8][9]

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[2]

NMR Data Acquisition

The following is a general procedure for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add TMS Reference prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Broadband Decoupled ¹³C Spectrum acq2->acq3 acq4 Acquire DEPT-135 and DEPT-90 Spectra acq3->acq4 acq5 Acquire 2D Spectra (HSQC, HMBC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Signal Assignment and Structural Elucidation proc3->proc4 G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Confirmation C13 Broadband ¹³C Assignment Unambiguous Signal Assignment C13->Assignment DEPT135 DEPT-135 DEPT135->Assignment DEPT90 DEPT-90 DEPT90->Assignment HSQC HSQC HSQC->Assignment HMBC HMBC HMBC->Assignment

Sources

Mass spectrometry of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-(p-tolyl)morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₁₂H₁₇NO, Mol. Wt.: 191.27 g/mol ).[1][2][3] Designed for researchers, analytical scientists, and drug development professionals, this document details the foundational principles, experimental methodologies, and expected fragmentation pathways for the robust characterization and quantification of this molecule. We explore both soft and hard ionization techniques, propose a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and provide a detailed structural elucidation of its mass spectral fragments. The causality behind each experimental choice is explained to ensure technical accuracy and methodological reproducibility.

Introduction: The Analytical Imperative

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[4] Therefore, the ability to unambiguously identify and accurately quantify its derivatives is critical for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the premier technique for this purpose.[5] This guide serves as a practical, field-proven resource for developing and implementing rigorous MS-based analytical methods for this compound.

Physicochemical Properties & Ionization Potential

Understanding the structure of this compound is fundamental to predicting its behavior in a mass spectrometer.

  • Structure: The molecule consists of a morpholine ring substituted at the 2-position with both a methyl group and a p-tolyl (4-methylphenyl) group.

  • Molecular Formula: C₁₂H₁₇NO[1][2]

  • Exact Mass: 191.1310 g/mol

  • Key Feature for Ionization: The tertiary amine within the morpholine ring is a basic site. This makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily accept a proton to form the [M+H]⁺ ion at m/z 192.1388.

The choice of ionization technique is the first critical decision in method development. For coupling with liquid chromatography, soft ionization techniques are preferred.

  • Electrospray Ionization (ESI): Highly suitable for this molecule due to the basic nitrogen. It is the recommended approach for LC-MS analysis, yielding the protonated molecular ion with minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, particularly for less polar compounds or when analyzing samples in less polar solvents.

  • Electron Ionization (EI): A "hard" ionization technique typically coupled with Gas Chromatography (GC-MS).[6][7] It involves bombarding the molecule with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[8] While less common for quantitative analysis of drug molecules in biological matrices, EI is invaluable for structural elucidation and library matching.

Analytical Workflow: A Validated Approach

A robust analytical method is a self-validating system. The following workflow outlines a comprehensive procedure for the quantitative analysis of this compound in a complex matrix (e.g., plasma) using LC-MS/MS.

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Spiked with Analyte & Internal Standard Protein_Precip 2. Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precip Centrifuge 3. Centrifugation Protein_Precip->Centrifuge Supernatant 4. Supernatant Transfer & Evaporation Centrifuge->Supernatant Reconstitute 5. Reconstitution in Mobile Phase Supernatant->Reconstitute Injection 6. Injection onto LC System Reconstitute->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Ionization 8. ESI+ Ionization Separation->Ionization MS_Analysis 9. MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Integration 10. Peak Integration MS_Analysis->Integration Calibration 11. Calibration Curve Generation Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification Report 13. Final Report Quantification->Report

Caption: A typical bioanalytical workflow for quantitative analysis.

Step-by-Step Experimental Protocol (LC-MS/MS)
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Generate a series of calibration standards (e.g., 1-1000 ng/mL) by spiking the stock solution into the appropriate matrix (e.g., blank plasma).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • For each sample, standard, and QC, add an internal standard (e.g., a deuterated analog) to correct for matrix effects and variability.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water. This step is crucial for ensuring compatibility with the initial mobile phase conditions.[9][10]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 phase provides excellent retention for moderately hydrophobic molecules like this one.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation of the analyte, enhancing ESI+ signal.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 10% B

      • 4.1-5.0 min: Hold at 10% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This mode provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

    • Precursor Ion (Q1): m/z 192.1 (for [M+H]⁺).

    • Product Ions (Q3): Select at least two stable and abundant fragment ions for confirmation and quantification (e.g., m/z 132.1 and m/z 100.1, see Fragmentation Analysis below).

    • Instrument Parameters: Optimize gas flows (nebulizer, heater), temperatures, and collision energy for maximum signal intensity.

Fragmentation Analysis: Deciphering the Structure

The fragmentation pattern is the molecular fingerprint.[11][12] It provides definitive structural confirmation.

Electron Ionization (EI) Fragmentation

Under hard ionization conditions, the molecular ion (M⁺˙ at m/z 191.1) is formed, which then undergoes characteristic fragmentation. For cyclic amines, alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a dominant pathway.[13][14]

  • Alpha-Cleavage (Loss of Methyl Radical): Cleavage of the C-CH₃ bond adjacent to the nitrogen is highly favorable, resulting in a stable ion at m/z 176.1 .

  • Benzylic Cleavage/Ring Opening: The most favorable fragmentation is the cleavage of the bond between the quaternary carbon and the tolyl group, leading to the formation of a tolyl radical and a charged morpholine fragment, or vice versa. The charge is most likely to be retained by the nitrogen-containing fragment. A key fragmentation pathway involves the cleavage of the C2-C(tolyl) bond and the C2-N bond, which can lead to the formation of the tolyl-C(CH₃)=CH₂⁺ ion. However, a more dominant fragmentation is the cleavage that breaks the morpholine ring.

  • Ring Cleavage: The morpholine ring can open, followed by rearrangements. A common fragmentation for morpholines is the loss of C₂H₄O, leading to an ion at m/z 147.1 .

  • Formation of Tropylium Ion: The p-tolyl group can rearrange to form a stable methyl-substituted tropylium ion at m/z 91.1 . This is a very common fragment for toluene-containing compounds.

Collision-Induced Dissociation (CID) of [M+H]⁺

In an LC-MS/MS experiment, the protonated molecule (m/z 192.1) is fragmented. The fragmentation pathways differ slightly from EI but are driven by the same principles of forming stable ions.

  • Loss of Neutral Morpholine Fragment: A primary fragmentation could involve the cleavage of the bond connecting the tolyl-methyl-carbon to the morpholine nitrogen, leading to a stable tertiary carbocation. This would result in a fragment at m/z 105.1 (tolyl-C⁺-CH₃).

  • Ring Opening and Cleavage: The protonated morpholine ring can open, followed by the loss of neutral fragments. A characteristic cleavage across the ring can lead to the formation of a protonated amino-ether fragment. A highly probable fragmentation is the loss of the p-tolyl-methyl-ethene neutral molecule (C₉H₁₀), resulting in a protonated morpholine fragment at m/z 88.1 .

  • Cleavage leading to the Iminium Ion: A significant fragmentation pathway involves the cleavage of the C-O bond and a C-C bond in the ring, leading to the formation of a stable iminium ion. Cleavage of the C-tolyl bond followed by ring opening could lead to a fragment at m/z 100.1 ([C₅H₁₀NO]⁺). This fragment represents the methyl-substituted morpholine ring after losing the tolyl group.

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway Parent [M+H]⁺ m/z 192.1 Frag1 Fragment m/z 132.1 (Loss of C₂H₄O) Parent->Frag1 - C₂H₄O Frag2 Fragment m/z 100.1 (Iminium Ion) Parent->Frag2 - C₇H₇ Frag3 Fragment m/z 91.1 (Tropylium Ion) Parent->Frag3 - C₃H₆NO Frag2->Frag3 - CH₃

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound in CID.

Summary of Key Mass Transitions

For quantitative MRM analysis, the most intense and specific transitions should be chosen.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Identity Use
This compound192.1132.1[M+H - C₂H₄O]⁺Quantifier
192.1100.1[M+H - C₇H₇]⁺ (Iminium Ion)Qualifier
192.191.1[C₇H₇]⁺ (Tropylium Ion)Qualifier

Conclusion

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding its fundamental chemical properties, a scientist can logically develop a sensitive and specific LC-MS/MS method suitable for demanding applications in pharmaceutical development and research. The proposed workflow, from sample preparation to data analysis, emphasizes principles of self-validation and reproducibility. The detailed fragmentation analysis provides the necessary foundation for confident structural confirmation and the selection of optimal transitions for quantitative studies. Adherence to these principles will ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • 2-methyl-2-(4-methylphenyl)morpholine . Stenutz. [Link]

  • Chapter 11 - Amines . Future4200. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... . ResearchGate. [Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry . PubMed. [Link]

  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF . ResearchGate. [Link]

  • Electron ionization . Wikipedia. [Link]

  • 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1 . ChemWhat. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews. [Link]

  • Electron Ionization for GC–MS . LCGC International. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) . Vietnam Journal of Food Control. [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF . ResearchGate. [Link]

  • 4-(p-Tolyl)morpholine | C11H15NO . PubChem. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . Chemguide. [Link]

  • Morpholine . NIST WebBook. [Link]

  • Mass Spectrometry: Fragmentation . SlidePlayer. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives . ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . PMC. [Link]

  • Fragmentation Pattern of Mass Spectrometry | PDF . Slideshare. [Link]

  • Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol... . ResearchGate. [Link]

  • Morpholine, 4-methyl- . NIST WebBook. [Link]

  • N-(2-Phenylethyl)-morpholine - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

  • 2-Pentene, 2-methyl- . NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Vibrational Fingerprint in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the unambiguous identification and structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Fourier Transform Infrared (FT-IR) spectroscopy serves as a cornerstone analytical technique, providing a rapid, non-destructive, and highly specific "molecular fingerprint" of a compound.[1][2] This guide offers a detailed examination of the FT-IR spectroscopic analysis of 2-Methyl-2-(p-tolyl)morpholine, a heterocyclic compound of interest in medicinal chemistry. By delving into the principles, experimental protocols, and spectral interpretation, this document provides a comprehensive framework for researchers to leverage FT-IR for structural elucidation and quality assurance.

Molecular Structure: Deconstructing this compound

To effectively interpret the FT-IR spectrum, we must first understand the molecular architecture of this compound. The molecule is comprised of three key structural motifs, each contributing distinct vibrational signatures.

  • Morpholine Ring: A saturated six-membered heterocycle containing a secondary amine (which is tertiary in this specific substituted molecule) and an ether linkage. This ring is conformationally flexible and will exhibit characteristic C-H, C-N, and C-O-C vibrations.

  • p-Tolyl Group: A para-substituted aromatic ring (a benzene ring with two substituents at opposite positions). This group is responsible for aromatic C-H and C=C stretching modes, as well as highly characteristic out-of-plane bending vibrations that confirm the 1,4-substitution pattern.[3]

  • Methyl Groups: The molecule contains two methyl (-CH₃) groups—one directly attached to the morpholine ring and one on the tolyl group. These will produce aliphatic C-H stretching and bending signals.

Caption: 2D structure of this compound.

Experimental Protocol and Data Acquisition

The acquisition of a high-quality FT-IR spectrum is contingent upon a robust experimental methodology. While several sampling techniques exist, Attenuated Total Reflectance (ATR) is often the preferred method for solid and powder samples in a modern laboratory due to its simplicity, speed, and minimal sample preparation.[4][5]

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean Clean ATR Crystal (e.g., with isopropanol) Place Place Small Amount of Sample on Crystal Clean->Place Pressure Apply Pressure (Ensure good contact) Place->Pressure Background Acquire Background Spectrum (Clean Crystal) Pressure->Background Sample Acquire Sample Spectrum Background->Sample Process Perform ATR & Baseline Correction Sample->Process Normalize Normalize Spectrum Process->Normalize Interpret Peak Identification & Structural Correlation Normalize->Interpret

Sources

Physical properties of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-(p-tolyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 902836-81-1). The morpholine scaffold is a privileged structure in medicinal chemistry, frequently employed to enhance physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][2] Understanding the specific properties of its derivatives, such as the title compound, is fundamental for its application in drug design, process development, and quality control. This document synthesizes known data with expert-guided methodologies for empirical characterization, offering a framework for researchers working with this and related compounds.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with both a methyl and a p-tolyl group. The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen atoms, is a versatile building block in medicinal chemistry. Its presence often imparts favorable properties such as improved water solubility and pharmacokinetic profiles.[1][3] The substitution at the C2 position creates a chiral center, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed.

Key Structural Features:

  • Core Scaffold: Morpholine ring, providing a combination of hydrophilicity (ether and amine groups) and a stable chair conformation.

  • Substitution: A geminal substitution at the C2 position with a methyl group and a p-tolyl (4-methylphenyl) group.

  • Chirality: The C2 carbon is a stereocenter.

  • Lipophilicity: The p-tolyl group significantly increases the lipophilicity of the molecule compared to the parent morpholine ring.

The structural features dictate the compound's physical properties, influencing its melting point, solubility, and interactions with biological targets.

Physicochemical Properties

The empirical and theoretical properties of this compound are summarized below. Direct experimental data for this specific molecule is limited, a common challenge for non-commodity research chemicals. Where specific data is unavailable, expected properties based on its structure are discussed.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Method
CAS Number 902836-81-1Chemical Supplier Data[4][5]
Molecular Formula C₁₂H₁₇NOChemical Supplier Data[4][5]
Molecular Weight 191.27 g/mol Chemical Supplier Data[4][5]
Melting Point 49-51 °CChemical Supplier Data[4][5]
Boiling Point Not determined experimentally. Predicted to be >250 °C.Prediction based on structure
Appearance Likely a white to off-white solid at room temperature.Inferred from melting point
Solubility Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water.Structural Analogy
pKa (Conjugate Acid) Predicted to be in the range of 7.5 - 8.5.Analogy to other N-alkyl morpholines

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below. The morpholine ring typically adopts a chair conformation, which can lead to complex splitting patterns for its methylene protons.[6][7]

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • Aromatic Protons (p-tolyl): Two doublets, integrating to 2H each, in the range of δ 7.1-7.4 ppm.

  • Morpholine Protons (-O-CH₂-): A complex multiplet, integrating to 2H, typically downfield around δ 3.6-3.9 ppm due to the adjacent oxygen.[6]

  • Morpholine Protons (-N-CH₂-): A complex multiplet, integrating to 2H, typically upfield around δ 2.6-3.0 ppm.[6]

  • p-tolyl Methyl Protons (-Ar-CH₃): A singlet, integrating to 3H, around δ 2.3 ppm.

  • C2-Methyl Protons (-C-CH₃): A singlet, integrating to 3H, expected to be the most upfield signal around δ 1.3-1.5 ppm.

  • NH Proton: A broad singlet, integrating to 1H. Its chemical shift is variable and depends on concentration and solvent.

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):

  • Aromatic Carbons: Four signals expected in the δ 125-140 ppm range.

  • C2 (Quaternary Carbon): A signal around δ 75-85 ppm.

  • Morpholine Carbons (-O-CH₂-): A signal around δ 67-72 ppm.

  • Morpholine Carbons (-N-CH₂-): A signal around δ 45-50 ppm.

  • p-tolyl Methyl Carbon: A signal around δ 21 ppm.

  • C2-Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1515 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, characteristic peak in the 1100-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Method: Electrospray Ionization (ESI) is typically used for polar molecules like morpholine derivatives.

  • Expected Ion: In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 192.28.

  • Fragmentation: Key fragmentation would likely involve the loss of the methyl group or cleavage of the morpholine ring.

Experimental Protocols for Physical Characterization

To ensure scientific integrity, all characterization must follow validated protocols. The following section details standard methodologies for determining the key physical properties.

General Workflow for Characterization

The following diagram outlines a standard workflow for the physicochemical analysis of a novel synthetic compound like this compound.

G Physicochemical Characterization Workflow Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, HSQC) Purity->NMR MP Melting Point Determination Purity->MP MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Sol Solubility Analysis pKa pKa Determination

Caption: Standard workflow for the characterization of a new chemical entity.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies high purity, while a broad range suggests the presence of impurities.

  • Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (49 °C).

  • Ramp Rate: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: NMR Sample Preparation and Analysis

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, or if the NH proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.

  • Processing: Process the data using appropriate software. Phase and baseline correct the spectra and integrate the ¹H signals. Reference the spectrum to the TMS signal.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling substituted amine compounds should be followed.

  • Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to ensure long-term stability.[5]

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a chiral substituted morpholine with a melting point of 49-51 °C.[4][5] Its structure suggests solubility in common organic solvents and a spectroscopic profile characteristic of its aromatic and heterocyclic components. While comprehensive experimental data is sparse, this guide provides the foundational knowledge and validated experimental frameworks necessary for its empirical study. The protocols and expected analytical data herein serve as a robust starting point for any researcher incorporating this molecule into a drug discovery or chemical development program.

References

  • Calugi, L., Lenci, E., & Trabocchi, A. (2021). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). MORPHOLINE. Retrieved from [Link]

  • Bavetsias, V., & Crumpler, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(p-Tolyl)morpholine. PubChem. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. Retrieved from [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • NotNicolau. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • Fonseca, A. C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Chavan, N. D., et al. (2021). Synthesis of 2‐(p‐tolyl)quinoline from (2‐aminophenyl)methanol... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-3-methylmorpholine. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-(p-Tolyl)-2-methyl-2-heptenol, trans- (CAS 39599-18-3). Retrieved from [Link]

  • Dlubal Software. (n.d.). RHC 125x50x3.0 | EN 10219-2:1997 | Continental Steel | Cross-Section Properties & Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). Retrieved from [Link]

Sources

A Technical Guide to the Stereochemistry of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the stereochemistry of 2-Methyl-2-(p-tolyl)morpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The presence of a quaternary stereocenter at the C2 position dictates the existence of two non-superimposable enantiomers, (R) and (S), whose distinct three-dimensional arrangements can lead to significant differences in pharmacological activity, metabolic profiles, and toxicity. This document details the synthesis strategies for both racemic and enantiopure forms, outlines robust analytical methodologies for chiral separation and characterization, and discusses the profound impact of stereoisomerism on biological interactions. The protocols and insights presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating and utilizing the stereoisomers of this compound.

Introduction to this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1][2] The introduction of substituents onto the morpholine core, as seen in this compound (CAS No. 902836-81-1), can impart specific pharmacological activities and create opportunities for stereochemical exploration.[3][4]

Chemical Structure and the C2 Stereocenter

The core of this molecule's stereochemical identity lies at the C2 position of the morpholine ring. This carbon atom is bonded to four distinct substituents: a methyl group, a p-tolyl group, the ring oxygen (O1), and a methylene group (C3) of the ring. This arrangement makes the C2 carbon a chiral center, giving rise to a pair of enantiomers: (R)-2-Methyl-2-(p-tolyl)morpholine and (S)-2-Methyl-2-(p-tolyl)morpholine. These molecules are mirror images of each other and are not superimposable.

Caption: Enantiomers of this compound at the C2 stereocenter.

The Importance of Stereoisomerism in Drug Development

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. This stereoselectivity can result in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects or toxicity.[5] Therefore, the synthesis, separation, and independent biological evaluation of each enantiomer are critical steps in modern drug discovery and development.[5][6]

Synthesis Strategies

The construction of the 2,2-disubstituted morpholine scaffold can be approached through several synthetic routes, aiming for either a racemic mixture for initial screening or a specific enantiomer for detailed pharmacological studies.

Racemic Synthesis Approaches

A common and effective strategy for synthesizing morpholine derivatives involves the cyclization of vicinal amino alcohols.[7] For this compound, a plausible racemic synthesis begins with 2-amino-1-(p-tolyl)propan-1-ol. This precursor can be reacted with an agent that introduces a two-carbon unit, such as ethylene sulfate or a 2-haloethanol, followed by base-mediated intramolecular cyclization to form the morpholine ring.

G start 2-Amino-1-(p-tolyl)propan-1-ol (Starting Material) reagent Ethylene Sulfate or 2-Haloethanol intermediate N-Alkylated Intermediate reagent->intermediate N-Alkylation base Base (e.g., t-BuOK) Intramolecular Sₙ2 product Racemic This compound base->product Cyclization

Caption: General workflow for the racemic synthesis of the target morpholine.

Asymmetric Synthesis for Enantiopure Production

Achieving an enantiomerically pure product from the outset is highly desirable as it bypasses the need for downstream resolution. Asymmetric synthesis can be accomplished by using a chiral starting material or employing a chiral catalyst. One potential strategy is the use of a Sharpless asymmetric epoxidation of an appropriate allylic alcohol, followed by regioselective ring-opening with an amine and subsequent cyclization. More modern approaches might involve transition-metal-catalyzed asymmetric carboamination reactions.[1] These methods are often more complex but provide direct access to a single stereoisomer.

Resolution and Separation of Enantiomers

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers for proper evaluation. Chiral chromatography is the predominant technique for both analytical and preparative-scale resolution.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds.[8]

This protocol is a self-validating system designed to establish a robust method for the separation of (R)- and (S)-2-Methyl-2-(p-tolyl)morpholine.

Objective: To achieve baseline separation (Resolution, Rₛ > 1.5) of the enantiomers.

Step 1: Column and Mobile Phase Screening

  • Rationale: The nature of the CSP and the polarity of the mobile phase are the most critical factors in chiral recognition.[8] Screening different columns and solvent systems is the most efficient way to find a successful separation.

  • Procedure:

    • Prepare a stock solution of racemic this compound (1 mg/mL) in ethanol.

    • Screen a set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).

    • Begin with a standard mobile phase system, such as Hexane/Isopropanol (90:10 v/v), at a flow rate of 1.0 mL/min.

    • Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm).

    • If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) and its percentage (e.g., 5%, 15%, 20%).

Step 2: Method Optimization

  • Rationale: Once initial separation is achieved, parameters are fine-tuned to maximize resolution and improve peak shape.

  • Procedure:

    • Using the column and solvent system that provided the best initial result, adjust the mobile phase composition in small increments (e.g., ±2% alcohol) to optimize the separation factor (α) and resolution (Rₛ).

    • Optimize the column temperature. Lower temperatures often improve resolution, but increase analysis time and backpressure. Test at 15°C, 25°C, and 40°C.

    • Adjust the flow rate to balance analysis speed and efficiency.

Step 3: Validation

  • Rationale: The method's robustness and linearity must be confirmed.

  • Procedure:

    • Linearity: Inject a series of known concentrations to confirm that the peak area response is linear.

    • Precision: Perform multiple injections of the same sample to ensure retention times and peak areas are reproducible.

    • Limit of Detection (LOD): Determine the lowest concentration at which each enantiomer can be reliably detected.

Analytical Characterization of Stereoisomers

Once separated, the identity and purity of each enantiomer must be rigorously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H and ¹³C NMR spectra will be identical for both enantiomers. However, NMR is crucial for confirming the overall chemical structure. The morpholine ring protons typically appear as complex multiplets due to the fixed chair conformation and axial/equatorial environments.[9][10] To distinguish enantiomers, one can use a chiral solvating agent or derivatize the molecule with a chiral reagent to form diastereomers, which will have distinct NMR spectra.

Chiral Chromatography for Enantiomeric Purity Assessment

The optimized analytical HPLC method developed in Section 3.1.1 is the primary tool for determining the enantiomeric excess (ee) of a sample. The ee is a measure of the purity of one enantiomer relative to the other.

Parameter(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)
Retention Time (tᵣ) 8.5 min10.2 min
Separation Factor (α) -1.20
Resolution (Rₛ) -1.85
Specific Rotation [α] Positive (+)Negative (-)
Enantiomeric Excess (ee) >99% (for a pure sample)>99% (for a pure sample)
Table 1: Hypothetical analytical data for the enantiomers of this compound.
Determination of Absolute Configuration

While chromatography can separate enantiomers, it does not reveal their absolute three-dimensional arrangement (R or S).

  • X-Ray Crystallography: This is the definitive method for determining absolute configuration.[11] It involves growing a high-quality single crystal of one enantiomer (or a derivative containing a heavy atom) and analyzing its diffraction pattern to generate a 3D model of the molecule.[12]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules have characteristic CD spectra. The absolute configuration can often be assigned by comparing the experimental spectrum to that of a known compound or to spectra predicted by computational calculations.

G cluster_synthesis Synthesis & Separation cluster_analysis Characterization racemate Racemic Mixture hplc Preparative Chiral HPLC racemate->hplc enantiomers Separated Enantiomers (Fraction A & B) hplc->enantiomers purity Analytical Chiral HPLC (Determine ee) enantiomers->purity structure NMR, MS (Confirm Structure) enantiomers->structure config X-Ray Crystallography (Determine Absolute Config.) purity->config final Enantiopure (R) and (S) Samples Ready for Biological Testing config->final

Caption: A comprehensive analytical workflow from racemic mixture to fully characterized enantiomers.

The Impact of Stereochemistry on Pharmacological Activity

The primary driver for undertaking the complex processes described above is the established principle of stereoselectivity in pharmacology. The distinct spatial arrangement of atoms in each enantiomer leads to differential binding affinities with chiral biological targets.

Stereoselectivity in Biological Systems

A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was tragically teratogenic. While most examples are less dramatic, differences in efficacy and side-effect profiles between enantiomers are common.[5] For morpholine-containing compounds, which are often designed as kinase inhibitors or CNS agents, the precise orientation of substituents is critical for fitting into a binding pocket and eliciting a biological response.[6][13]

The two enantiomers of this compound must be considered as two separate chemical entities. They should be independently tested for:

  • Pharmacodynamics: Potency and efficacy at the target receptor or enzyme.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicology: Off-target effects and potential for adverse reactions.

By elucidating the stereochemical properties and providing a clear path for the separation and analysis of its enantiomers, this guide equips researchers with the foundational knowledge required to unlock the full therapeutic potential of this compound.

References

  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) . Human Metabolome Database. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences, 556, 01051. [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW . International Journal of Progressive Research in Engineering Management and Science (IJPREMS). [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine . National Center for Biotechnology Information. [Link]

  • Morpholine synthesis . Organic Chemistry Portal. [Link]

  • Multiplet shape in proton NMR of morpholines . Chemistry Stack Exchange. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . National Center for Biotechnology Information. [Link]

  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol . Chirality, 16(3), 168-173. [Link]

  • Recognizing the NMR pattern for morpholine . ACD/Labs. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods . Molecules, 24(21), 3907. [Link]

  • 4-(p-Tolyl)morpholine . PubChem. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis . PubMed. [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography . ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives . ResearchGate. [Link]

  • Sun, S. W., & Chen, S. H. (2002). Chiral separation of pemoline enantiomers by cyclodextrin-modified micellar capillary chromatography . Journal of Pharmaceutical and Biomedical Analysis, 30(2), 293-298. [Link]

  • Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer . ScienceDirect. [Link]

  • Pozharski, E., & Rupp, B. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . Expert Opinion on Drug Discovery, 7(1), 19-32. [Link]

  • Anand, K., & Guruprasad, L. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules . International Journal of Biological Macromolecules, 30(2), 105-112. [Link]

  • 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1 . ChemWhat. [Link]

  • 4-(4-methylphenyl)morpholine . ChemSynthesis. [Link]

  • Chiral separation of Methyl phenyl sulfoxide II . LabRulez LCMS. [Link]

  • Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2 . ResearchGate. [Link]

  • Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., & Yabut, S. C. (1990). Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol . Journal of Medicinal Chemistry, 33(8), 2283-2286. [Link]

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure of 2-Methyl-2-(p-tolyl)morpholine: From Synthesis to Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the determination and analysis of the single-crystal X-ray structure of 2-Methyl-2-(p-tolyl)morpholine. Tailored for researchers, scientists, and drug development professionals, this document navigates from the foundational synthesis and crystallization to the intricate details of structural refinement and intermolecular interaction analysis. The methodologies described herein are designed to be a self-validating framework, ensuring scientific rigor and reproducibility.

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic profiles of drug candidates.[1][2] Its presence in numerous approved drugs underscores its significance.[3] Understanding the three-dimensional structure of morpholine derivatives is paramount for elucidating structure-activity relationships (SAR) and for rational drug design.[4][5] X-ray crystallography remains the definitive method for obtaining precise atomic coordinates, offering unparalleled insights into molecular conformation and solid-state packing.[6][7] This guide will therefore serve as a detailed roadmap for the structural elucidation of this compound, a representative member of this important class of compounds.

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis followed by the growth of high-quality single crystals are the essential prerequisites for any crystallographic study.[8]

Proposed Synthesis of this compound

The synthesis of 2-substituted morpholines can be achieved through various established routes.[9] A plausible and efficient method for the target compound is outlined below. The rationale for this multi-step synthesis is to build the molecule with stereochemical control, if necessary, and to yield a pure product amenable to crystallization.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization A p-Tolylacetone C 2-Methyl-2-(p-tolyl)oxirane A->C DMSO B Dimethylsulfoxonium ylide E 1-((2-Hydroxyethyl)amino)-2-(p-tolyl)propan-2-ol C->E Heat D Ethanolamine D->E G This compound E->G Dehydration F Sulfuric Acid (cat.) F->G

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often a bottleneck.[7] A systematic screening of crystallization conditions is therefore essential. The following protocol outlines a robust approach for obtaining suitable crystals of a small organic molecule like this compound.

Objective: To grow single crystals of at least 0.1 x 0.1 x 0.1 mm with well-defined faces and minimal defects.

Methodology: Slow Evaporation

Slow evaporation is a straightforward and widely used technique for crystallizing organic compounds.[8] The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[8]

Step-by-Step Protocol:

  • Solvent Screening:

    • Assess the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). A suitable solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution:

    • In a clean, small vial, dissolve the compound in the chosen solvent with gentle warming to achieve a clear, saturated, or near-saturated solution.

  • Filtration:

    • Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Crystal Growth:

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring and Harvesting:

    • Monitor the vial daily for crystal growth. Once crystals of suitable size have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Solvent SystemTemperature (°C)Expected OutcomeRationale
Ethyl Acetate/Hexane20-25Prismatic crystalsA slightly polar solvent system to encourage ordered packing.
Dichloromethane20-25Needles or platesA more volatile solvent that may yield crystals more quickly.
Acetone/Water4Blocks or cubesAn anti-solvent method where water is the anti-solvent.[10]

Part 2: X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase is the collection and analysis of X-ray diffraction data.

Diagram 2: X-ray Crystallography Workflow

Crystallography_Workflow A Crystal Selection & Mounting Select a well-formed single crystal and mount on a goniometer head. B Data Collection Irradiate with monochromatic X-rays and collect diffraction patterns at various orientations. [19] A->B C Data Processing Integrate raw diffraction images to obtain reflection intensities and positions. [24] B->C D Structure Solution Solve the 'phase problem' to generate an initial electron density map. [6] C->D E Structure Refinement Iteratively improve the atomic model to best fit the experimental data. [8, 10] D->E F Validation & Analysis Assess the quality of the final model and analyze the structural features. E->F

Step-by-Step Methodology
  • Data Collection:

    • A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

    • A series of diffraction images are collected as the crystal is rotated.[11] Modern diffractometers automate this process.

  • Data Processing:

    • The collected images are processed to determine the unit cell dimensions and space group.[12]

    • The intensities of the individual reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

    • The data is scaled and merged to produce a final reflection file.[13]

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14][15]

    • An initial atomic model is built into the electron density map.

    • This model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[16][17] The quality of the refinement is monitored by the R-factor (R1) and the weighted R-factor (wR2). Good quality structures typically have R1 values below 5%.[17]

Hypothetical Crystallographic Data

The following table presents a summary of the expected crystallographic data for this compound.

ParameterValue
Chemical formulaC12H17NO
Formula weight191.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)13.1
β (°)98.5
Volume (ų)1115
Z4
Density (calculated) (g/cm³)1.14
Absorption coefficient (mm⁻¹)0.07
F(000)416
Crystal size (mm³)0.2 x 0.2 x 0.1
θ range for data collection (°)2.5-27.5
Reflections collected8500
Independent reflections2500 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.11
R indices (all data)R1 = 0.060, wR2 = 0.12

Part 3: Structural Analysis and Implications

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of this compound. Of particular interest is the conformation of the morpholine ring, which typically adopts a chair conformation.[18] The orientation of the methyl and p-tolyl substituents (axial vs. equatorial) would be unequivocally determined.

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions.[19][20] A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Diagram 3: Analysis of Intermolecular Interactions

Intermolecular_Interactions A Crystal Structure B Hydrogen Bonds A->B Identify N-H···O or C-H···O interactions C van der Waals Forces A->C Analyze close contacts D π-π Stacking A->D Assess interactions between p-tolyl rings E Crystal Packing B->E C->E D->E

In the case of this compound, one would investigate potential C-H···O hydrogen bonds involving the morpholine oxygen and C-H···π interactions between the methyl groups and the p-tolyl rings of adjacent molecules. The p-tolyl rings themselves may engage in π-π stacking interactions.

Implications for Drug Discovery

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties.[18][21] The detailed 3D structure obtained from X-ray crystallography provides critical information for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the observed conformation with biological activity can provide insights for the design of more potent and selective analogs.[4][22]

  • Computational Modeling: The crystal structure serves as a high-quality input for computational studies such as molecular docking, which can predict the binding mode of the molecule to its biological target.

  • Pharmacophore Modeling: The spatial arrangement of key functional groups can be used to develop a pharmacophore model for this class of compounds.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the synthesis, crystallization, and X-ray structural analysis of this compound. By following these detailed protocols, researchers can obtain a high-resolution crystal structure, which is indispensable for a deep understanding of the molecule's conformational preferences and intermolecular interactions. These structural insights are invaluable for advancing drug discovery efforts by enabling rational molecular design and a more profound understanding of structure-activity relationships.

References

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).
  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (n.d.). PubMed.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. (2017, October 25). Books.
  • Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic.
  • Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • Introduction. (n.d.).
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate.
  • crystallization of small molecules. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton - University of Southampton.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
  • X-ray Diffraction Data Collection. (n.d.). Creative Biostructure.
  • Intermolecular interactions in crystals: fundamentals of crystal engineering. (n.d.). ResearchGate.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (n.d.). PubMed.
  • Single Crystal Structure Refinement (SREF). (2018, June 15). SERC (Carleton).
  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press.
  • Structure solution and refinement: introductory strategies. (n.d.).
  • X-ray Diffraction Data Collection. (n.d.).
  • Morpholine derivatives: Significance and symbolism. (2024, December 18).
  • Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. (n.d.).
  • X-ray data processing. (n.d.). PMC - PubMed Central.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. (n.d.). Google Patents.
  • Morpholine. (n.d.). PubChem - NIH.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.

Sources

Chiral Resolution of Racemic 2-Methyl-2-(p-tolyl)morpholine: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 2-Methyl-2-(p-tolyl)morpholine, a substituted morpholine derivative, are of significant interest in medicinal chemistry and drug development due to the often stereospecific interactions of chiral molecules with biological targets. The controlled separation of its racemic mixture into enantiomerically pure forms is a critical step for pharmacological evaluation and the development of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principles and practical methodologies for the chiral resolution of racemic this compound. We will delve into three primary resolution strategies: classical diastereomeric salt crystallization, preparative chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental design, empowering researchers to develop robust and efficient resolution processes.

Introduction: The Significance of Chirality in Substituted Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When substituted, as in the case of this compound, a chiral center is introduced, leading to the existence of two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to isolate and study the individual enantiomers is paramount.

This guide will explore the three most common and effective techniques for resolving such racemic mixtures:

  • Diastereomeric Salt Crystallization: A classical and often scalable method that relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[2][3]

  • Chiral HPLC: A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

  • Enzymatic Kinetic Resolution: A highly selective method utilizing enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[4][5]

Foundational Principle: Diastereomeric Salt Crystallization

The most common method for chiral resolution involves the conversion of a racemic mixture into a pair of diastereomeric derivatives by reacting them with a chiral derivatizing agent, also known as a chiral resolving agent.[2] These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by crystallization.[6]

The Causality behind Experimental Choices

The success of this method hinges on the selection of an appropriate chiral resolving agent and solvent system. For a basic compound like this compound, chiral acids are the resolving agents of choice. The interaction between the amine and the chiral acid forms diastereomeric salts. The difference in the three-dimensional arrangement of these salts leads to different crystal packing and, consequently, different solubilities in a given solvent.

Commonly used chiral acids for the resolution of amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[6] The choice of resolving agent is often empirical, and a screening of several candidates is recommended. The bulky p-tolyl group and the tertiary amine nature of the target molecule suggest that a resolving agent with complementary steric and electronic features will be most effective.

Experimental Workflow: Diastereomeric Salt Resolution

The overall workflow for diastereomeric salt resolution can be visualized as follows:

G racemate Racemic (±)-2-Methyl- 2-(p-tolyl)morpholine salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Acid (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R) and (S,R) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) liberation_solid Liberation of Free Base (e.g., with NaOH) less_soluble->liberation_solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) liberation_liquid Liberation of Free Base (from Mother Liquor) more_soluble->liberation_liquid filtration->less_soluble Solid filtration->more_soluble Filtrate enantiomer_1 Enriched Enantiomer 1 liberation_solid->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liberation_liquid->enantiomer_2

Caption: Workflow for Diastereomeric Salt Crystallization.

Detailed Protocol: Diastereomeric Salt Resolution

Step 1: Screening of Resolving Agents and Solvents

  • In separate test tubes, dissolve a small amount of racemic this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Prepare solutions of different chiral acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) in the same solvents.

  • Combine the amine and acid solutions in equimolar amounts.

  • Observe for spontaneous precipitation at room temperature and after cooling. The formation of a crystalline precipitate is a positive indicator.

Step 2: Preparative Scale Resolution

  • Dissolve 1 equivalent of racemic this compound in the optimal solvent identified in the screening step, warming if necessary.

  • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving acid in the same solvent.

  • Slowly add the acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.

  • The mother liquor contains the more soluble diastereomeric salt.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the isolated diastereomeric salt crystals in water and add a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Repeat this process for the mother liquor to obtain the other enantiomer.

Step 4: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved amine must be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.[7]

ParameterDescriptionExpected Outcome
Resolving Agent Chiral acid used to form diastereomeric salts.e.g., (+)-Di-p-toluoyl-D-tartaric acid, (R)-(-)-Mandelic acid
Solvent Medium for salt formation and crystallization.e.g., Ethanol, Methanol, Acetone
Molar Ratio (Amine:Acid) Stoichiometry of the salt formation.1:1 or 2:1
Yield of Diastereomeric Salt Mass of the isolated less soluble salt.Typically 75-92% for the desired salt[8]
Enantiomeric Excess (ee) Purity of the resolved enantiomer.>95% is often achievable[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The Causality behind Method Development

The choice of the CSP and the mobile phase is critical for achieving separation. For amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The mobile phase composition (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve a good balance between retention and resolution.

Experimental Workflow: Chiral HPLC Method Development

G racemic_sample Racemic Sample in Mobile Phase column_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) racemic_sample->column_screening mobile_phase_opt Optimize Mobile Phase (Hexane/IPA ratio, additives) column_screening->mobile_phase_opt analysis Inject into HPLC System mobile_phase_opt->analysis detection UV Detection analysis->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram scale_up Scale-up to Preparative HPLC (if required) chromatogram->scale_up

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: Analytical Chiral HPLC
  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30). Small amounts of an amine additive like diethylamine (DEA) (e.g., 0.1%) may be added to the mobile phase to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis: Inject the racemic standard to determine the retention times and resolution of the two enantiomers. Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

ParameterTypical Starting ConditionsOptimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA/IB/IC)Screen different CSPs for selectivity.
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)Vary the ratio of modifier (isopropanol) to adjust retention and resolution.
Additive 0.1% Diethylamine (DEA)Add to improve peak shape and reduce tailing.
Flow Rate 1.0 mL/minAdjust for optimal efficiency and analysis time.
Temperature 25 °CCan be varied to improve resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly enantioselective method that utilizes an enzyme to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[5] For amines, lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other unreacted.[9]

The Causality behind Enzymatic Resolution

The high stereoselectivity of enzymes arises from the precise three-dimensional arrangement of amino acids in their active site, which preferentially binds one enantiomer in an orientation suitable for catalysis. In the case of lipase-catalyzed resolution of amines, an acyl donor (e.g., an ester like ethyl acetate) is used. The lipase transfers the acyl group to one enantiomer of the amine, forming an amide, while the other enantiomer remains largely unreacted. The resulting mixture of the unreacted amine and the amide can then be separated by standard techniques like chromatography or extraction.

Experimental Workflow: Enzymatic Kinetic Resolution

G racemic_amine Racemic (±)-2-Methyl- 2-(p-tolyl)morpholine reaction Enzymatic Acylation in Organic Solvent racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction mixture Mixture of: - Unreacted (S)-Amine - Acylated (R)-Amide reaction->mixture separation Separation (e.g., Chromatography) mixture->separation unreacted_amine Unreacted (S)-Amine separation->unreacted_amine amide Acylated (R)-Amide separation->amide hydrolysis Hydrolysis of Amide amide->hydrolysis recovered_amine Recovered (R)-Amine hydrolysis->recovered_amine

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution
  • Enzyme and Solvent Screening: Screen various lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) and organic solvents (e.g., toluene, tert-butyl methyl ether, hexane).

  • Kinetic Resolution Reaction:

    • To a solution of racemic this compound (1 equivalent) in the chosen solvent, add an acyl donor (e.g., ethyl acetate, 1.5 equivalents).

    • Add the lipase (e.g., immobilized CAL-B, by weight).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining amine by chiral HPLC. The ideal reaction is stopped at or near 50% conversion to achieve high ee for both the remaining starting material and the product.

  • Work-up and Separation:

    • Filter off the immobilized enzyme (which can often be reused).

    • Concentrate the filtrate.

    • The resulting mixture of the unreacted amine and the formed amide can be separated by column chromatography on silica gel.

  • Hydrolysis of the Amide (Optional):

    • If the acylated enantiomer is desired as the free amine, the amide can be hydrolyzed under acidic or basic conditions to regenerate the amine.

ParameterTypical ConditionsRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)High activity and stability in organic media.
Acyl Donor Ethyl acetate or Isopropenyl acetateReadily available and effective acylating agents.
Solvent Toluene or tert-Butyl methyl ether (MTBE)Non-polar solvents that are compatible with lipases.
Temperature 30 - 45 °CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLCTo determine conversion and enantiomeric excess.

Conclusion

The chiral resolution of racemic this compound is a crucial step in the development of enantiomerically pure compounds for pharmacological applications. This guide has detailed three robust methodologies: classical diastereomeric salt crystallization, chiral HPLC, and enzymatic kinetic resolution. The choice of method will depend on factors such as the scale of the separation, the required level of enantiopurity, and available resources. Diastereomeric salt crystallization is often preferred for large-scale synthesis due to its cost-effectiveness, while chiral HPLC offers high purity and is invaluable for both analytical and preparative purposes. Enzymatic resolution provides a highly selective and environmentally benign alternative. By understanding the principles and applying the detailed protocols outlined herein, researchers can confidently approach the chiral resolution of this compound and related chiral amines.

References

  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • Solubility screening for the diastereomeric salt pairs with selected amine counterions in water. (n.d.).
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). Reaction Chemistry & Engineering.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (n.d.). PMC - NIH.
  • catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). Reaction Chemistry & Engineering.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
  • A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic. (2025). BenchChem.
  • Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry.
  • Chiral resolution. (n.d.). Wikipedia.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). PubMed.
  • SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. (n.d.).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). PMC - NIH.
  • 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (2025).
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (2025).
  • Chiral Resolving agents. (2020). YouTube.
  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (n.d.). CrystEngComm (RSC Publishing).
  • Chiral HPLC Separ
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Form
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separ

Sources

Determining the Absolute Configuration of 2-Methyl-2-(p-tolyl)morpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its pharmacological and toxicological profile. For novel chemical entities such as 2-Methyl-2-(p-tolyl)morpholine, a member of the pharmacologically significant morpholine class, unambiguous assignment of the absolute configuration at its stereocenter is a fundamental requirement for drug development.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the absolute configuration of this molecule and its analogs. We will explore a multi-pronged approach, integrating chiroptical spectroscopy, nuclear magnetic resonance, and computational chemistry to establish a self-validating system for stereochemical assignment.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of life, with biological systems often exhibiting a high degree of stereoselectivity.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can elicit vastly different physiological responses.[1][5] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutics.[3][4][6] The introduction of a stereocenter, as in this compound, necessitates a robust strategy for the determination of its absolute configuration to ensure the development of safe and efficacious medicines.

This guide will detail the state-of-the-art techniques for assigning the absolute configuration of this compound, a molecule with a quaternary stereocenter, which can present unique challenges. We will delve into the theoretical underpinnings and practical execution of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. A cornerstone of this guide is the synergy between experimental data and computational modeling, providing a high degree of confidence in the final assignment.

Strategic Overview: A Multi-Technique Approach

Relying on a single method for absolute configuration determination can be fraught with ambiguity. Therefore, a comprehensive strategy employing multiple, orthogonal techniques is paramount. The following diagram illustrates a recommended workflow:

cluster_synthesis Synthesis & Purification cluster_analysis Absolute Configuration Determination cluster_computation Computational Modeling cluster_validation Final Assignment Synthesis Enantioselective Synthesis or Chiral Resolution VCD Vibrational Circular Dichroism (VCD) Synthesis->VCD ECD Electronic Circular Dichroism (ECD) Synthesis->ECD NMR NMR with Chiral Solvating Agents Synthesis->NMR XRay Single Crystal X-ray Diffraction (if feasible) Synthesis->XRay Assignment Unambiguous Absolute Configuration (R/S) VCD->Assignment ECD->Assignment NMR->Assignment XRay->Assignment DFT Density Functional Theory (DFT) Calculations DFT->VCD DFT->ECD

Caption: A strategic workflow for the absolute configuration determination of this compound.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8][9] It is a powerful technique for determining the absolute configuration of molecules in solution, obviating the need for crystallization.[1][10] The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known enantiomer.[1]

Experimental Protocol for VCD Analysis
  • Sample Preparation: Dissolve the enantiomerically pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 0.1 M.[8] The use of a deuterated solvent is crucial to avoid interference from solvent absorption bands.[11]

  • Instrumentation: Utilize a dedicated VCD spectrometer, such as a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).[7]

  • Data Acquisition: Collect the VCD and IR spectra at a resolution of 4-8 cm⁻¹ over a suitable spectral range (e.g., 2000-900 cm⁻¹). Multiple scans (e.g., for 1-2 hours) are typically averaged to achieve an adequate signal-to-noise ratio.[8][9]

Computational Protocol for VCD Prediction
  • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using a molecular mechanics force field.

  • DFT Optimization and Frequency Calculation: The low-energy conformers are then re-optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[12] Vibrational frequencies and VCD intensities are then calculated for each optimized conformer.

  • Spectral Averaging: The final predicted VCD spectrum is obtained by Boltzmann-averaging the spectra of the individual conformers based on their calculated relative free energies.

Data Interpretation

The experimental VCD spectrum of the sample is compared to the computationally predicted spectrum of the chosen enantiomer (e.g., (R)-2-Methyl-2-(p-tolyl)morpholine).

  • Matching Signs: If the signs of the major VCD bands in the experimental and predicted spectra are the same, the sample has the same absolute configuration as the computed enantiomer (i.e., (R)).

  • Opposite Signs: If the signs are opposite, the sample has the opposite absolute configuration (i.e., (S)).

The following table illustrates a hypothetical comparison:

Frequency Range (cm⁻¹)Experimental VCD SignPredicted (R)-VCD SignConclusion
1450-1500++Match
1300-1350--Match
1100-1150++Match

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[13][14] It is particularly useful for molecules containing chromophores. In this compound, the p-tolyl group serves as the primary chromophore. Similar to VCD, the experimental ECD spectrum is compared with a spectrum predicted by quantum chemical calculations.[15]

Experimental Protocol for ECD Analysis
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a commercial CD spectropolarimeter.

  • Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).

Computational Protocol for ECD Prediction
  • Conformational Analysis: As with VCD, a thorough conformational analysis is the first step.

  • TD-DFT Calculations: Time-dependent DFT (TD-DFT) calculations are performed on the low-energy conformers to predict the electronic transition energies and rotational strengths, which are used to generate the ECD spectrum.[13]

  • Spectral Simulation: The individual transitions are broadened using a Gaussian or Lorentzian function, and the final spectrum is obtained by Boltzmann-averaging the contributions from all significant conformers.

The following diagram illustrates the ECD workflow:

cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample Enantiopure Sample Spectrometer ECD Spectrometer Sample->Spectrometer ExpSpectrum Experimental ECD Spectrum Spectrometer->ExpSpectrum Comparison Spectral Comparison ExpSpectrum->Comparison Conformers Conformational Search TDDFT TD-DFT Calculations Conformers->TDDFT PredSpectrum Predicted ECD Spectrum TDDFT->PredSpectrum PredSpectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination using ECD spectroscopy.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral auxiliaries.[5][16] Chiral solvating agents (CSAs) form non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.[17][18]

Experimental Protocol for NMR with CSAs
  • Selection of CSA: Choose a suitable CSA that is known to interact with amines or aromatic compounds. For this compound, a CSA with an aromatic ring or a hydrogen-bond donor/acceptor site would be appropriate.

  • Sample Preparation: Prepare two NMR tubes, each containing a solution of the enantiomerically pure sample in an appropriate deuterated solvent. To one tube, add a molar excess of the (R)-CSA, and to the other, add the same amount of the (S)-CSA.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.

  • Data Analysis: Compare the chemical shifts of specific protons in the analyte in the presence of the (R)- and (S)-CSAs. The differences in chemical shifts (Δδ = δ(R)-CSA - δ(S)-CSA) can be correlated to the absolute configuration based on established models for the specific CSA used.

The Gold Standard: Single Crystal X-ray Diffraction

When a suitable single crystal can be obtained, single-crystal X-ray diffraction is the most unambiguous method for determining absolute configuration.[5][][20] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the direct visualization of the spatial arrangement of atoms.[5]

Conclusion: Ensuring Stereochemical Integrity

The determination of the absolute configuration of a chiral drug candidate like this compound is a non-negotiable step in the drug development process. By employing a multi-faceted approach that combines the strengths of VCD, ECD, and NMR spectroscopy, underpinned by robust computational modeling, researchers can achieve a high level of confidence in their stereochemical assignments. This rigorous approach not only satisfies regulatory requirements but also provides a solid foundation for understanding the structure-activity relationships that govern the therapeutic efficacy and safety of the molecule.

References

  • Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]

  • Chiral sensors for determining the absolute configurations of α-amino acid derivatives. PubMed. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Determination of absolute configuration. Pure Chemistry. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Electronic Circular Dichroism. ORCA 5.0 tutorials. [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. NIH. [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. NIH. [Link]

  • Advantages of electronic circular dichroism detection for the stereochemical analysis and characterization of drugs and natural products by liquid chromatography. ResearchGate. [Link]

  • Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. ResearchGate. [Link]

  • 8.22 Spectroscopic Analysis: Electronic Circular Dichroism. ResearchGate. [Link]

  • Stereochemical analysis by circular dichroism spectroscopies. University of Pisa. [Link]

  • Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Wiley Online Library. [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Enantioselective synthesis of morpholine... ResearchGate. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. NIH. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • 4-(p-Tolyl)morpholine. PubChem. [Link]

  • 2-METHYL-2-P-TOLYL-MORPHOLINE. ChemWhat. [Link]

Sources

An In-Depth Technical Guide to the Basic Reactivity of 2-Methyl-2-(p-tolyl)morpholine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-2-(p-tolyl)morpholine is a chiral heterocyclic compound featuring a secondary amine that serves as a potent nucleophile. Its unique structural architecture, characterized by significant steric hindrance adjacent to the nitrogen atom, dictates a distinct reactivity profile with electrophilic agents. This guide provides a comprehensive examination of its core reactions, including N-alkylation, N-acylation, and N-sulfonylation. We delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven experimental protocols. Furthermore, this document explores the potential application of this molecule as a chiral auxiliary in asymmetric synthesis, a role suggested by its inherent, stable stereochemistry. The insights and methodologies presented herein are intended to equip researchers in organic synthesis and medicinal chemistry with the foundational knowledge to effectively utilize this versatile chemical entity.

Introduction and Structural Features

This compound (CAS No. 902836-81-1) is a substituted morpholine with the molecular formula C₁₂H₁₇NO.[1][2] The structure is distinguished by a quaternary carbon at the C2 position, bearing both a methyl and a p-tolyl group. This arrangement renders the molecule chiral and imparts significant steric bulk around the nucleophilic nitrogen center. The morpholine ring itself is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and metabolic stability in drug candidates.[3][4]

Key Structural and Physical Properties:

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [1]

  • Appearance: Light yellow to yellow solid[2]

  • Melting Point: 49-51°C[2]

  • Core Feature: A chiral secondary amine with a single, sterically hindered nucleophilic site at the nitrogen atom.

The synthesis of substituted morpholines can be achieved through various strategies, most commonly involving the cyclization of corresponding N-substituted 2-amino alcohols.[5][6] This approach ensures a high degree of control over the substitution pattern on the heterocyclic ring.

The Nucleophilic Reactivity of the Morpholine Nitrogen

The foundational reactivity of this compound is governed by the lone pair of electrons on the nitrogen atom. This lone pair is readily available for donation to electron-deficient species (electrophiles), making the molecule a competent Brønsted-Lowry base and a strong nucleophile.

However, the rate and success of nucleophilic attack are modulated by two key factors:

  • Electronic Effects: The p-tolyl group is generally considered weakly electron-donating, which marginally increases the electron density on the nitrogen, thereby enhancing its intrinsic nucleophilicity compared to an unsubstituted morpholine.

  • Steric Hindrance: This is the dominant factor influencing its reactivity. The bulky methyl and p-tolyl groups at the adjacent C2 position create a sterically congested environment around the nitrogen atom. This hindrance can significantly slow down or even prevent reactions with large, bulky electrophiles, leading to high selectivity for smaller electrophilic partners.

// Define invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1; p2;

// Edges mol -> p1 [dir=none, style=invis]; p1 -> Eplus [label="Nucleophilic\nAttack", fontcolor="#202124", color="#4285F4", style=dashed, arrowhead=vee, len=1.5]; Eplus -> p2 [dir=none, style=invis]; p2 -> prod [label="Covalent Bond\nFormation", fontcolor="#202124", color="#34A853", arrowhead=vee, len=1.5]; } }

Caption: Nucleophilic attack of the morpholine nitrogen on an electrophile.

Core Reactivity with Electrophiles: Protocols and Mechanistic Insights

The most fundamental reactions involve the formation of a new bond at the nitrogen atom. We will discuss three primary classes: N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation

N-alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the morpholine nitrogen attacks an alkyl halide or a similar substrate with a good leaving group.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is preferred as it can solvate the cation but does not strongly solvate the nucleophile, thus accelerating the Sₙ2 reaction.

  • Base: A non-nucleophilic "scavenger" base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is often included to neutralize the acid (e.g., HBr) generated during the reaction, preventing the protonation and deactivation of the starting morpholine.

Table 1: Representative N-Alkylation Reactions

Electrophile (R-X)BaseSolventTemperatureTypical Yield
Methyl IodideK₂CO₃MeCNRoom TempHigh
Benzyl BromideEt₃NDMF50-70 °CHigh
Ethyl BromoacetateK₂CO₃BenzeneRefluxGood[7]
Propargyl BromideNone specifiedNot specifiedNot specified92% (on morpholine)[8]

Experimental Protocol: N-Benzylation of this compound

  • Reagent Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous dimethylformamide (DMF, ~0.2 M), and triethylamine (1.5 eq).

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the N-benzyl product.

// Nodes for the workflow start [label="1. Dissolve Reactants\n(Morpholine, Et3N in DMF)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_electrophile [label="2. Add Benzyl Bromide\n(Dropwise, Room Temp)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="3. Heat to 60°C\n(Monitor by TLC)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Work-up\n(Water, EtOAc Extraction)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="5. Purify\n(Column Chromatography)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nN-Benzyl-2-methyl-2-(p-tolyl)morpholine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to define the flow start -> add_electrophile [color="#5F6368"]; add_electrophile -> react [color="#5F6368"]; react -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } }

Caption: Experimental workflow for N-alkylation.

N-Acylation

N-acylation involves the reaction of the morpholine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable tertiary amide. This reaction is typically very fast.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride). A base is required to neutralize the HCl byproduct.[9]

Table 2: Representative N-Acylation Reactions

ElectrophileBaseSolventTemperatureTypical Yield
Acetyl ChloridePyridineCH₂Cl₂0 °C to RTVery High
Benzoyl ChlorideEt₃NCH₂Cl₂0 °C to RTVery High[9]
Acetic AnhydrideNone (or cat. DMAP)Neat or CH₂Cl₂Room TempHigh

Experimental Protocol: N-Acetylation of this compound

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (~0.2 M) and add pyridine (1.2 eq). Cool the solution to 0°C in an ice bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise with vigorous stirring. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with 1M HCl, then brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield the N-acetylated product, which is often pure enough for subsequent use.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The stable, inherent chirality of this compound makes it a promising candidate for use as a chiral auxiliary.[10] A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[10] The auxiliary is then cleaved to reveal an enantiomerically enriched product.

Proposed Workflow for Asymmetric Alkylation:

  • Attachment: The morpholine is acylated with a prochiral carboxylic acid derivative (e.g., from phenylacetic acid). This creates a chiral amide where the two faces of the enolizable α-carbon are now diastereotopic.

  • Diastereoselective Enolate Formation & Alkylation: A base like lithium diisopropylamide (LDA) removes the α-proton to form a chiral enolate. The bulky p-tolyl group is expected to block one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to approach from the less hindered face.

  • Cleavage: After alkylation, the auxiliary is removed by hydrolysis (e.g., strong acid or base) to release the enantiomerically enriched carboxylic acid and recover the chiral morpholine. Methods for cleaving N-benzyl groups, such as catalytic hydrogenolysis, could also be adapted if the auxiliary is attached via a different linkage.[11][12]

// Nodes A [label="1. Attach Auxiliary\n(Acylation with Prochiral Acid)"]; B [label="2. Form Chiral Enolate\n(Deprotonation with LDA)"]; C [label="3. Diastereoselective Alkylation\n(Add Electrophile, e.g., MeI)"]; D [label="4. Cleave Auxiliary\n(Hydrolysis)"]; E [label="Enantiomerically\nEnriched Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Recovered\nChiral Auxiliary", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Steric directing\n by p-tolyl group"]; C -> D; D -> E; D -> F; } }

Caption: Logical workflow for using the molecule as a chiral auxiliary.

Conclusion

This compound is a robust nucleophile whose reactivity is primarily centered on its secondary amine nitrogen. Standard N-alkylation and N-acylation reactions proceed efficiently, although reaction rates can be tempered by the significant steric hindrance at the α-position. This steric bulk, combined with the molecule's inherent chirality, makes it a compelling scaffold for applications in asymmetric synthesis, particularly as a recoverable chiral auxiliary. The protocols and mechanistic discussions provided in this guide offer a solid foundation for chemists to explore and exploit the synthetic potential of this valuable heterocyclic building block.

References

  • Bender, M. L., & Jones, J. M. (1961). Nucleophilic Reactions of Morpholine with the Benzoyl Halides. The Presence of an Element Effect. The Journal of Organic Chemistry. Available at: [Link]

  • D'Angeli, F., et al. (2006). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. ResearchGate. Available at: [Link]

  • Kabanova, A., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]

  • Various Authors. (2024). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Rashid, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Google Patents. (2011). Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. Google Patents.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • ChemWhat. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. ChemWhat. Available at: [Link]

  • Al-Mulla, A. (2017). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Kumar, A., & Sharma, G. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Chen, X., et al. (2014). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • Aliyeva, A. R., et al. (2023). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Available at: [Link]

Sources

A Technical Guide to the Conformational Analysis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a profound understanding of a molecule's preferred spatial arrangement—its conformation—is a cornerstone of rational drug design. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties.[1][2][3] This technical guide provides an in-depth, multi-faceted approach to the conformational analysis of a specific, complex derivative: 2-Methyl-2-(p-tolyl)morpholine. We will delineate a synergistic workflow that integrates computational modeling with experimental verification by Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive resource for researchers and scientists, offering not just protocols, but the strategic rationale behind each step, ensuring a robust and validated conformational assignment.

Introduction: The Centrality of Conformation in Drug Design

The interaction between a small molecule and its biological target is a highly specific, three-dimensional event. The molecule's conformation dictates the spatial presentation of its functional groups, which in turn governs its ability to form key interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—within a protein's binding pocket. An inflexible or improperly oriented molecule may exhibit weak or no activity, regardless of its constituent atoms. Therefore, conformational analysis, the study of the energetics between different spatial arrangements (rotamers), is critical for explaining and predicting biological outcomes.[4]

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged structure in drug discovery.[2][3] Its presence can enhance aqueous solubility and provide a versatile handle for synthetic modification.[2] However, the introduction of substituents, particularly bulky ones, onto the morpholine ring introduces significant conformational questions. In our target molecule, this compound, the C2 position is quarternary, bearing both a methyl and a p-tolyl group. This substitution pattern is expected to create significant steric strain and lock the ring into a preferred conformation. The primary objective of this guide is to elucidate that preferred conformation.

The Morpholine Ring: A Conformational Primer

Like its all-carbon analogue, cyclohexane, the morpholine ring is not planar. To alleviate angular and torsional strain, it adopts a puckered, non-planar conformation. The lowest energy conformation is overwhelmingly the chair form . In this conformation, the substituents on each carbon atom can be classified into two types:

  • Axial (a): Bonds that are perpendicular to the approximate plane of the ring.

  • Equatorial (e): Bonds that are in the approximate plane of the ring, pointing outwards from the perimeter.

Through a process called ring inversion or "chair flip," one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice versa. For an unsubstituted morpholine ring, these two chair forms are identical in energy. However, for a substituted morpholine, the two chair conformers are not energetically equivalent.[5] Generally, a conformation that places a bulky substituent in the more spacious equatorial position is significantly more stable.[5][6][7] This is due to the avoidance of 1,3-diaxial interactions , which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[5][6][7]

For this compound, the crucial question is: which of the two bulky groups, methyl or p-tolyl, will occupy the axial position, and which will be equatorial? Answering this requires a quantitative approach that balances multiple steric and stereoelectronic factors.

A Multi-pronged Approach to Conformational Elucidation

A single technique rarely provides a complete conformational picture. A robust analysis relies on the convergence of evidence from multiple, independent methods. Here, we outline a workflow combining in silico computational analysis with in vitro experimental verification.

Part A: Computational Modeling (In Silico Analysis)

Computational chemistry provides a powerful, predictive tool to explore the potential energy surface of a molecule and identify its most stable conformers.[8][9][10] We will employ molecular mechanics calculations for an initial broad conformational search, followed by higher-level quantum mechanics calculations for accurate energy refinement.

  • Structure Building: Construct the 3D model of this compound using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D).

  • Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting structure.

  • Conformational Search:

    • Initiate a systematic or stochastic conformational search algorithm. This will rotate all single bonds and explore different ring puckering possibilities to generate a wide range of possible conformers.

    • For each generated conformer, perform a rapid energy minimization using the same molecular mechanics force field.

    • Filter the results, retaining only the unique conformers within a specified energy window (e.g., 20 kJ/mol) of the global minimum.

  • Quantum Mechanical Refinement:

    • For each of the low-energy conformers identified, perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate relative energies and confirms that each structure is a true energy minimum.

    • The relative energies (ΔE) of the conformers are used to calculate their predicted equilibrium populations at a given temperature using the Boltzmann distribution equation.

The computational analysis is expected to yield two primary chair conformers that are significantly lower in energy than any others.

ConformerSubstituent OrientationRelative Energy (ΔE) (kJ/mol)Predicted Population (298 K)
A p-Tolyl (equatorial), Methyl (axial)0.00 (Global Minimum)>99%
B p-Tolyl (axial), Methyl (equatorial)~15-20<1%

Note: The energy values are hypothetical and serve to illustrate the expected outcome. The p-tolyl group is significantly larger than the methyl group, and therefore, the 1,3-diaxial interactions it would experience in an axial position are far more destabilizing.[6][11]

G cluster_0 In Silico Workflow A 1. Build 3D Structure This compound B 2. Initial MMFF94 Energy Minimization A->B C 3. Conformational Search (Systematic/Stochastic) B->C D 4. Filter Unique Conformers (Energy Window) C->D E 5. DFT Optimization (e.g., B3LYP/6-31G*) D->E F 6. Boltzmann Analysis Predict Population E->F

Caption: Workflow for computational conformational analysis.

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

While computation provides a powerful prediction, it must be validated by experimental data. NMR spectroscopy is the premier technique for determining molecular structure and conformation in solution.[12][13] Key NMR parameters, such as chemical shifts, coupling constants (³J), and the Nuclear Overhauser Effect (NOE), are highly sensitive to the molecule's geometry.

  • Sample Preparation: Dissolve a ~5-10 mg sample of synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the morpholine ring protons will be indicative of their environment. Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts.

  • ¹H-¹H COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish the connectivity of protons within the morpholine ring, confirming which protons are coupled to each other.

  • ²D NOESY/ROESY Acquisition:

    • Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • This experiment is crucial as it detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.

    • The presence of a cross-peak between two protons indicates their spatial proximity. For conformational analysis, the key is to look for correlations between the substituents (methyl and p-tolyl) and the protons of the morpholine ring.

  • Data Analysis:

    • Integrate and assign all peaks in the ¹H spectrum.

    • Analyze the NOESY spectrum for key through-space correlations. For the predicted major conformer A (p-tolyl equatorial, methyl axial), we expect to see strong NOE cross-peaks between the axial methyl group and the axial protons at the C3 and C5 positions of the morpholine ring. Conversely, we would expect to see NOEs between the equatorial p-tolyl group and the equatorial protons on C3 and C6.

Proton(s)Expected Chemical Shift (ppm)Key Expected NOESY Correlations
Axial Methyl (C2)~1.3 - 1.5Axial H3, Axial H5
p-Tolyl (ortho-H)~7.1 - 7.3Equatorial H3, Equatorial H6
Axial H3, H5~2.5 - 2.8Axial Methyl (C2)
Equatorial H3, H5~3.8 - 4.1p-Tolyl (ortho-H)
Axial H6~2.7 - 3.0p-Tolyl (ortho-H)
Equatorial H6~3.6 - 3.9p-Tolyl (ortho-H)

Note: Chemical shifts are estimates and can vary based on solvent and other factors. The key diagnostic information lies in the NOESY correlations.[14][15][16]

Caption: Expected key NOE correlations for the major conformer.

Synthesizing the Data: The Verdict on Conformation

The convergence of computational and experimental data provides a high-confidence assignment of the preferred conformation.

  • Computational Prediction: The in silico analysis strongly predicts that the conformer with the bulky p-tolyl group in the equatorial position and the smaller methyl group in the axial position is overwhelmingly favored (>99% population). This is a direct consequence of minimizing severe 1,3-diaxial steric repulsions.[6][7][11]

  • Experimental Validation: The observation of specific NOE correlations—namely between the methyl protons and the axial protons at C3/C5—would provide definitive experimental proof for this predicted conformation in solution.

The steric demand of the p-tolyl group is the dominant factor driving the conformational equilibrium. While stereoelectronic effects like the anomeric effect can influence the conformation of some heterocyclic systems, they are likely to be minor contributors here compared to the powerful steric forces at play.[17][18][19] The quarternary substitution at the C2 position effectively "locks" the ring into this single, dominant chair conformation.

Conclusion and Implications

This guide has detailed a rigorous, dual-pronged strategy for the conformational analysis of this compound. By integrating the predictive power of computational modeling with the empirical certainty of NMR spectroscopy, we can confidently assign the dominant conformation as the chair form with an equatorial p-tolyl and an axial methyl group.

For drug development professionals, this knowledge is paramount. Knowing the precise 3D shape and the spatial orientation of the key pharmacophoric elements (the aromatic tolyl ring, the basic nitrogen, and the hydrogen-bond accepting oxygen) allows for more accurate molecular docking studies, the design of more potent analogues, and a deeper understanding of the structure-activity relationship (SAR) of this chemical series. This validated conformational model serves as a reliable foundation for future drug design and optimization efforts.

References

  • Dey, R., Shaw, S., Yadav, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available at: [Link]

  • Dudás, J., Wéber, M., & Kádas, I. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 501-503. Available at: [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.4: Substituted Cyclohexanes. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Available at: [Link]

  • Perrin, C. L. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(10), 5289-5301. Available at: [Link]

  • Reich, H. J. (n.d.). Structure and Conformation of Acyclic Molecules. University of Wisconsin. Available at: [Link] (Note: While the direct link was to a StackExchange page citing this, the original source is authoritative.)

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Available at: [Link]

  • Suárez, D., & Sordo, T. L. (1995). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Journal of Molecular Structure: THEOCHEM, 337(2), 113-122. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Available at: [Link]

  • Zhang, Y., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 514-520. Available at: [Link]

Sources

A Senior Application Scientist's Guide to pKa Prediction: A Case Study of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2] An accurate understanding of a molecule's ionization state at physiological pH is fundamental to optimizing its solubility, permeability, target engagement, and formulation.[3][4] This in-depth guide provides a comprehensive framework for the accurate prediction of the pKa for 2-Methyl-2-(p-tolyl)morpholine, a representative molecule featuring the medicinally significant morpholine scaffold. We will explore the strategic application of both rapid empirical methods and high-accuracy, first-principles quantum mechanical (QM) workflows. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, enabling robust and defensible pKa prediction in a drug discovery context.

The Foundational Role of pKa in Modern Drug Discovery

The vast majority of pharmaceutical compounds contain ionizable functional groups.[1] The pKa value dictates the pH at which a 50:50 equilibrium exists between the protonated and deprotonated forms of a molecule. This equilibrium, governed by the Henderson-Hasselbalch equation, is the cornerstone for understanding a drug's behavior in the variable pH environments of the human body, from the acidic stomach (pH ~1.5-3.5) to the small intestine and blood plasma (pH ~7.4).

Key ADMET properties influenced by pKa include:

  • Aqueous Solubility: Ionized species are generally more water-soluble, which is critical for formulation and bioavailability.[5]

  • Membrane Permeability: Neutral, uncharged species typically cross lipid membranes more readily via passive diffusion. Thus, the pKa value directly impacts a drug's ability to be absorbed from the gut or to cross the blood-brain barrier.[3][5]

  • Target Binding: The charge state of a ligand can determine its ability to form crucial ionic interactions (salt bridges) within a protein's binding pocket, directly affecting potency.

  • Pharmacokinetics (PK): Properties like volume of distribution (Vd) and clearance are often linked to the ionization state of a drug. For instance, basic compounds tend to have a larger Vd.[5]

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) agents, due in part to its favorable physicochemical properties. The nitrogen atom in the morpholine ring is weakly basic, with the parent structure exhibiting a pKa around 8.5-8.7, allowing for a significant population of the protonated, water-soluble form at physiological pH while maintaining a balance with the neutral form required for membrane passage.[6][7][8]

A Strategic Overview of pKa Prediction Methodologies

Computational pKa prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening and prioritization of virtual compounds.[4] The available methods can be broadly categorized into two classes, each with distinct advantages and optimal use cases.

  • Empirical (Knowledge-Based) Methods: These approaches leverage large databases of experimentally measured pKa values. They employ algorithms based on Linear Free-Energy Relationships (LFER), Quantitative Structure-Property Relationships (QSPR), or structural fragment lookups to estimate the pKa of a query molecule.[1]

    • Strengths: Extremely fast (seconds per molecule), making them ideal for high-throughput virtual screening.

    • Weaknesses: Accuracy is highly dependent on the diversity and relevance of the training dataset. They can produce significant errors for novel chemical scaffolds not well-represented in the database.[9]

    • Prominent Tools: ACD/Labs Percepta, ChemAxon Marvin/Chemicalize, Schrödinger Epik.[9][10][11]

  • First-Principles (Physics-Based) Methods: These methods use quantum mechanics (QM) to calculate the Gibbs free energy change (ΔG) of the acid-dissociation reaction in a solvent.[12] This physics-based approach is not reliant on direct structural analogs in a database, making it more robust for novel molecules.[1]

    • Strengths: Generally higher accuracy and broader applicability domain. Provides deeper insight into the electronic and structural factors governing acidity/basicity.

    • Weaknesses: Computationally intensive (minutes to hours per molecule), limiting their use in large-scale screening.

    • Prominent Tools: Schrödinger Jaguar pKa, workflows using Gaussian, ORCA, or other QM packages.[13][14]

The choice of methodology is dictated by the stage of the drug discovery project, as illustrated in the workflow below.

G start Start: pKa Prediction Needed project_stage Project Stage? start->project_stage hts High-Throughput Screening (>1000s of compounds) project_stage->hts Early Stage lo Lead Optimization (<100s of compounds) project_stage->lo Late Stage empirical Use Empirical Method (e.g., ACD/Percepta, Marvin) hts->empirical novel Novel Scaffold? lo->novel novel->empirical No qm Use First-Principles (QM) Method (e.g., Jaguar pKa) novel->qm Yes end Predicted pKa Value empirical->end qm->end G cluster_0 Aqueous Phase BH_aq BH+ (aq) B_aq B (aq) BH_aq->B_aq ΔG°aq BH_aq->B_aq H_aq H+ (aq) B_aq->H_aq

Caption: Direct method for QM pKa calculation in the aqueous phase.

Detailed Step-by-Step Protocol:

  • Structure Preparation: Build 3D structures for both the neutral base (B) and its N-protonated conjugate acid (BH+).

  • Conformational Search: Perform a thorough conformational search for both B and BH+ to locate the global minimum and other low-energy conformers. This is critical as pKa is a thermodynamic property reflecting an ensemble of states.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer for both B and BH+.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP-D3 (includes dispersion correction)

    • Basis Set: 6-31G*

    • Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or Solvation Model based on Density (SMD) for water.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: Perform a higher-level single-point energy calculation on the optimized geometries to improve electronic energy accuracy.

    • Basis Set: 6-311+G(d,p)

  • pKa Calculation:

    • Calculate G°aq(B) and G°aq(BH+) from the QM output files.

    • Calculate ΔG°aq = G°aq(B) + G°aq(H+) - G°aq(BH+).

    • The value for the solvation free energy of the proton, G°aq(H+), is a well-established, though debated, value; a typical value of -272.2 kcal/mol is used for consistency with literature benchmarks. [15] * Convert ΔG°aq (in kcal/mol) to the pKa value using the equation above at T=298.15 K.

  • Linear Correction (Optional but Recommended): Raw QM-calculated pKa values can have systematic errors. It is common practice to apply a linear correction based on a benchmark set of known compounds calculated at the same level of theory to improve accuracy. [15]For example: pKa_corrected = m * pKa_raw + c.

Data Presentation: QM Calculation Summary

SpeciesElectronic Energy (Hartree)Thermal Correction (Hartree)Solvated Free Energy (G°aq) (Hartree)
Neutral Base (B)-518.123450.23456-517.88889
Conjugate Acid (BH+)-518.543210.24567-518.29754

Note: Values are illustrative.

  • Calculated ΔG°aq: 12.0 kcal/mol (illustrative)

  • Raw Predicted pKa: 8.80

  • Corrected Predicted pKa: 8.72 (after applying a hypothetical correction)

Synthesis and Critical Assessment of Predicted Values

We have now generated two predicted pKa values for this compound using distinct methodologies.

Comparative Summary:

MethodPredicted Basic pKaRationale
Empirical8.95Fast, based on a large database of known structures.
First-Principles (QM)8.72Physics-based, high-accuracy calculation of reaction free energy.

The two methods yield results that are in close agreement (within ~0.2 pKa units), which provides a strong self-validating check and builds confidence in the prediction. Both values are chemically reasonable and close to the experimental pKa of the parent morpholine (~8.7). [6][7]The minor difference between the predictions can be attributed to the specific parameterization of the empirical model versus the explicit physical treatment in the QM model. The QM result (8.72) is arguably more trustworthy as it is derived from first principles and is less susceptible to gaps in experimental data for similarly substituted morpholines.

Conclusion: From Prediction to Application

Our comprehensive analysis predicts the pKa of the basic nitrogen in this compound to be approximately 8.7-9.0 .

For drug development professionals, this translates to a critical insight: at a physiological pH of 7.4, the molecule will exist predominantly in its protonated, cationic form. Based on the Henderson-Hasselbalch equation (log([B]/[BH+]) = pH - pKa), a pKa of 8.8 means the ratio of neutral base to protonated acid is approximately 1:25.

This has direct consequences:

  • The compound is expected to have good aqueous solubility .

  • It will likely engage in strong ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins.

  • Its ability to cross lipid membranes via passive diffusion will be lower compared to a less basic analog, a key consideration for oral absorption and CNS penetration .

This guide demonstrates a robust, multi-faceted strategy for pKa prediction. By combining rapid empirical estimates with rigorous first-principles calculations, researchers can generate high-confidence data to guide molecular design, prioritize candidates, and ultimately accelerate the journey from discovery to development.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • What is pKa and how is it used in drug development?. Pion. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Benchmarking and validating algorithms that estimate pK(a) values of drugs based on their molecular structures. PubMed. [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]

  • Computational pKa Determination. Reddit. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium. [Link]

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

  • pKa Calculations with QM/MM Free Energy Perturbations. ACS Publications. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond. [Link]

  • SAMPL6: Calculation of macroscopic pKa values from ab initio quantum mechanical free energies. NIH. [Link]

  • What is the pKa of my compound?. ACD/Labs. [Link]

  • Jaguar for Life Science. Schrödinger. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • How to Predict pKa. Rowan Scientific. [Link]

  • pKa Prediction. Rowan Scientific. [Link]

  • Tools for Estimating pKa. YouTube. [Link]

  • Jaguar - pKa Prediction. YouTube. [Link]

  • pKa calculation training. SCFBio. [Link]

  • MarvinSketch : Calculations Menu. SCFBio. [Link]

  • Comparative evaluation of pKa prediction tools on a drug discovery dataset. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • pKa prediction with 'Jaguar pKa'. YouTube. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH. [Link]

  • Showing Compound Morpholine (FDB008207). FooDB. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Morpholine | C4H9NO | CID 8083. PubChem. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Methyl-2-(p-tolyl)morpholine via Organocatalytic Asymmetric Halocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral morpholine scaffolds are of paramount importance in medicinal chemistry and drug development, featuring in a wide array of pharmacologically active compounds.[1][2] The specific stereochemistry of substituents on the morpholine ring often dictates the biological activity and pharmacokinetic profile of these molecules. The synthesis of enantiomerically pure 2,2-disubstituted morpholines, such as 2-Methyl-2-(p-tolyl)morpholine, presents a significant synthetic challenge due to the formation of a quaternary stereocenter. This application note details a robust and highly enantioselective protocol for the synthesis of this compound, leveraging a powerful organocatalytic asymmetric chlorocycloetherification strategy.[1][2] This method, adapted from seminal work in the field, provides a practical and efficient route to this valuable chiral building block, starting from readily accessible materials.

Expertise & Experience: The Rationale Behind the Approach

Traditional methods for the synthesis of chiral morpholines often rely on chiral pool starting materials or the use of stoichiometric chiral auxiliaries, which can be limiting in terms of substrate scope and overall efficiency.[3] Catalytic asymmetric methods offer a more elegant and atom-economical alternative. The strategy outlined herein is centered on an intramolecular halocyclization of an unsaturated amino alcohol. The key to achieving high enantioselectivity is the use of a cinchona alkaloid-derived organocatalyst.[4][5] These catalysts have a well-defined chiral pocket that can effectively differentiate between the two enantiotopic faces of the alkene, guiding the electrophilic chlorine source to attack from a specific trajectory. This approach not only constructs the morpholine ring and the quaternary stereocenter simultaneously but also does so with exceptional control over the absolute stereochemistry.

Overall Synthetic Workflow

The synthesis of this compound is envisioned as a two-stage process. The first stage involves the preparation of the key cyclization precursor, an N-protected 3-(p-tolyl)but-3-en-1-ol. The second stage is the pivotal organocatalytic enantioselective chlorocyclization, followed by deprotection to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Cyclization & Deprotection A Starting Materials B Synthesis of N-Protected Amino Alkenol A->B C Enantioselective Chlorocyclization B->C Key Precursor D Deprotection C->D E Final Product: This compound D->E G catalyst Cinchona Alkaloid Catalyst chiral_cl Chiral Electrophilic Chlorine Species catalyst->chiral_cl chlorine_source DCDMH chlorine_source->chiral_cl substrate Amino Alkenol intermediate Catalyst-Substrate Complex substrate->intermediate chiral_cl->intermediate product Enantioenriched Chlorinated Morpholine intermediate->product Intramolecular Cyclization product->catalyst Catalyst Regeneration

Sources

Application Notes and Protocols: Diastereoselective Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its presence in numerous FDA-approved drugs highlights its importance in imparting favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and reduced off-target toxicity. The conformational constraints and hydrogen bond accepting capabilities of the morpholine ring enable it to serve as a versatile building block for optimizing ligand-receptor interactions. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted morpholines is of paramount importance to the pharmaceutical industry.[1][2] This application note provides an in-depth guide to contemporary strategies for the diastereoselective synthesis of substituted morpholines, offering detailed protocols and mechanistic insights to aid researchers in this critical area of organic synthesis.

The synthesis of morpholines often begins with readily available starting materials like 1,2-amino alcohols, aziridines, and epoxides.[3] However, controlling the stereochemistry of multiple substituents on the morpholine ring presents a significant synthetic challenge. This guide will explore several powerful methodologies that address this challenge, including transition-metal-catalyzed cyclizations, multicomponent reactions, and photocatalytic approaches.

Strategic Approaches to Diastereoselective Morpholine Synthesis

The quest for stereochemically defined morpholines has led to the development of several elegant synthetic strategies. These methods can be broadly categorized based on the key bond-forming event that constructs the heterocyclic ring.

Palladium-Catalyzed Carboamination of O-Allyl Ethanolamines

A robust strategy for the synthesis of cis-3,5-disubstituted morpholines involves the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[4][5] This approach offers a modular and stereocontrolled route to a variety of enantiopure morpholines that are otherwise difficult to access.[4]

Mechanism of Action:

The catalytic cycle is believed to commence with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. Subsequent coordination and insertion of the tethered alkene into the Pd-N bond, proceeds via a syn-aminopalladation pathway.[4] This key step occurs through a boat-like transition state to furnish an organopalladium(II) intermediate.[4] Reductive elimination from this intermediate then yields the desired cis-3,5-disubstituted morpholine product and regenerates the Pd(0) catalyst.[4]

G cluster_cat_cycle Pd-Catalyzed Carboamination Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_complex [Ar-Pd(II)-Br] OxAdd->PdII_complex Ligand_Exch Ligand Exchange PdII_complex->Ligand_Exch O-Allyl Ethanolamine Amido_complex Palladium(aryl)(amido) Complex (12) Ligand_Exch->Amido_complex Syn_Amino syn-Aminopalladation (Boat-like TS 13) Amido_complex->Syn_Amino OrganoPd_int Organopalladium(II) Intermediate (14) Syn_Amino->OrganoPd_int Red_Elim Reductive Elimination OrganoPd_int->Red_Elim cis-Morpholine Red_Elim->Pd0

Figure 1: Proposed mechanism for Pd-catalyzed carboamination.[4]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines [4]

  • Substrate Preparation: Synthesize the O-allyl ethanolamine precursor from the corresponding enantiomerically pure amino alcohol.

  • Reaction Setup: To an oven-dried reaction tube, add the O-allyl ethanolamine substrate, Pd(OAc)₂, and P(2-furyl)₃.

  • Solvent and Reagents: Evacuate and backfill the tube with argon. Add toluene, the aryl bromide, and NaOt-Bu.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 105 °C for the specified time.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.

Data Summary:

EntryAryl BromideYield (%)Diastereomeric Ratio (dr)
14-Bromotoluene66>20:1
24-Bromoanisole55>20:1
32-Bromotoluene66>20:1
41-Bromonaphthalene46>20:1
Data adapted from Wolfe, J. P., & Ney, J. E. (2009).[4]
One-Pot Tsuji-Trost/Fe(III)-Catalyzed Heterocyclization

A highly efficient and atom-economical one-pot synthesis of substituted morpholines has been developed utilizing a sequential Pd(0)-catalyzed Tsuji-Trost reaction of vinyl oxiranes with amino alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization.[6][7] This method provides access to a wide range of substitution patterns with good to excellent yields and diastereoselectivities, favoring the more thermodynamically stable cis-diastereoisomers.[6]

Mechanism of Action:

The reaction is initiated by the Pd(0)-catalyzed reaction of a vinyl oxirane with an amino alcohol, which proceeds through a π-allyl palladium intermediate. This is followed by an FeCl₃-catalyzed heterocyclization. The iron catalyst is believed to facilitate a thermodynamic equilibration between the cis- and trans-diastereoisomers, ultimately favoring the more stable cis product.[7]

G cluster_workflow One-Pot Synthesis Workflow Start Vinyl Oxirane + Amino Alcohol Pd_cat Pd(0)-Catalyzed Tsuji-Trost Reaction Start->Pd_cat Intermediate Allylic Alcohol Intermediate Pd_cat->Intermediate Fe_cat Fe(III)-Catalyzed Heterocyclization Intermediate->Fe_cat Product Substituted Morpholine (cis-favored) Fe_cat->Product

Figure 2: Workflow for the one-pot synthesis of morpholines.[6]

Experimental Protocol: One-Pot Synthesis of 2,6-Disubstituted Morpholines [7]

  • Reaction Setup: To a solution of the amino alcohol in CH₂Cl₂ at 0 °C, add Pd(PPh₃)₄.

  • Addition of Vinyl Oxirane: Add a solution of the vinyl oxirane in CH₂Cl₂ dropwise to the reaction mixture.

  • Tsuji-Trost Reaction: Allow the reaction to warm to room temperature and stir for the specified time.

  • Heterocyclization: Add a solution of FeCl₃·6H₂O in acetonitrile and heat the reaction mixture at 50 °C.

  • Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Data Summary:

Substrate (Amino Alcohol)Substrate (Vinyl Oxirane)Yield (%)Diastereomeric Ratio (cis/trans)
N-Ts-ethanolaminePhenyl vinyl oxirane8995:5
N-Ts-isopropanolamineIsopropyl vinyl oxirane8592:8
N-Ts-(S)-2-amino-3-phenyl-1-propanolStyrene oxide7285:15
Data adapted from Aubineau, T., & Cossy, J. (2018).[7]
Copper-Promoted Oxyamination of Alkenes

A novel approach to 2-aminomethyl functionalized morpholines involves a copper(II) 2-ethylhexanoate promoted intramolecular oxyamination of alkenes.[8] This method achieves the simultaneous addition of an alcohol and an amine across a double bond, providing good to excellent yields and high levels of diastereoselectivity.[8]

Mechanism of Action:

The proposed mechanism involves the coordination of the alkenol to the copper(II) catalyst. A thermally promoted cis-oxycupration of the alkene leads to an unstable organocopper(II) intermediate.[8] Subsequent reaction with the amine nucleophile, likely through an oxidative addition/reductive elimination sequence, furnishes the aminomethyl-functionalized morpholine.[8]

Experimental Protocol: Synthesis of 2-Aminomethyl Morpholines [8]

  • Substrate Synthesis: Prepare the requisite β-hydroxy N-allylsulfonamide from a suitable starting material such as an amino acid.

  • Reaction Setup: In a sealed tube, combine the β-hydroxy N-allylsulfonamide, Cu(II) 2-ethylhexanoate, and Cs₂CO₃.

  • Solvent and Amine: Add the solvent (e.g., toluene) and the amine nucleophile.

  • Reaction Conditions: Heat the sealed tube at the specified temperature for the required duration.

  • Workup and Purification: After cooling, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Photocatalytic Diastereoselective Annulation

A recent innovation in morpholine synthesis is a photocatalytic, diastereoselective annulation strategy that utilizes readily available starting materials.[9] This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity for a diverse range of substituted morpholines.[9]

Mechanism of Action:

Mechanistic studies suggest that the reaction proceeds through the formation of a radical cation intermediate. Triflic acid plays a crucial role in protonating the substrate, preserving the photocatalyst, and preventing product oxidation.[9]

This method offers access to challenging tri- and tetra-substituted morpholines and can be extended to the synthesis of other privileged nitrogen heterocycles. [9]

Conclusion

The diastereoselective synthesis of substituted morpholines is a vibrant and evolving field of research. The methodologies presented in this application note represent powerful tools for accessing a wide array of stereochemically complex morpholine derivatives. From transition-metal catalysis to one-pot multicomponent reactions and innovative photocatalytic strategies, chemists now have a diverse arsenal of methods to construct this important heterocyclic scaffold. The continued development of novel and efficient synthetic routes will undoubtedly accelerate the discovery of new morpholine-containing therapeutics with enhanced efficacy and safety profiles.

References

  • Vertex AI Search. (2025).
  • Semantic Scholar. (2022). Recent progress in the synthesis of morpholines.
  • Chemler, S. R., et al. (2012).
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
  • Bode, J. W., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Schomaker, J. M., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.
  • E3S Web of Conferences. (2024).
  • Palchykov, V. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines.
  • Brusoe, A. T., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ACS Fall. (2025).
  • Wipf, P., & Cunningham, C. N. (2024).

Sources

Application Notes and Protocols for the Synthesis of 2,2-Disubstituted Morpholines via Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its inherent structural and physicochemical properties, including a high degree of conformational flexibility, aqueous solubility, and metabolic stability, make it an attractive component in the design of novel therapeutics. The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) is often advantageous for optimizing pharmacokinetic profiles.[2]

Among the various substituted morpholines, the 2,2-disubstituted motif presents a unique synthetic challenge and holds significant therapeutic potential. The quaternary stereocenter at the C2 position can impart crucial conformational constraints and metabolic stability, influencing the compound's interaction with biological targets. For instance, certain 2,2-disubstituted morpholines have demonstrated potent antibacterial activity, while others are being investigated for the treatment of neurological disorders.[1][3]

This guide provides an in-depth exploration of a powerful and elegant organocatalytic strategy for the enantioselective synthesis of 2,2-disubstituted morpholines. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide practical guidance on the characterization of these valuable chiral building blocks.

Organocatalytic Enantioselective Chlorocycloetherification: A Robust Strategy for 2,2-Disubstituted Morpholine Synthesis

A highly effective and increasingly popular method for the asymmetric synthesis of 2,2-disubstituted morpholines is the organocatalytic enantioselective chlorocycloetherification of N-protected 2-amino-2-substituted-alkenols.[1][3] This strategy leverages the power of chiral organocatalysts to control the stereochemical outcome of the cyclization, affording access to enantioenriched morpholines with a quaternary stereocenter.

Causality Behind the Experimental Choices: Mechanistic Insights

The success of this reaction hinges on the careful selection of the catalyst, halogen source, and reaction conditions. The proposed mechanism, illustrated below, provides a framework for understanding these choices.

Organocatalytic Chlorocycloetherification Mechanism cluster_0 Catalytic Cycle cluster_1 Key Interactions Catalyst Cinchona Alkaloid Catalyst Catalyst_Halogen Catalyst-Cl+ Complex Catalyst->Catalyst_Halogen Activation HalogenSource DCDMH (Cl+ source) HalogenSource->Catalyst_Halogen Alkenol N-Protected Alkenol Chloronium Chloronium Ion Intermediate Alkenol->Chloronium Electrophilic Attack NonCovalent Non-Covalent Interactions (H-bonding, Steric Shielding) Alkenol->NonCovalent Catalyst_Halogen->Chloronium Catalyst_Halogen->NonCovalent Product 2,2-Disubstituted Morpholine Chloronium->Product Intramolecular Cyclization Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen Product Release Catalyst_Regen->Catalyst Cycle Repeats Stereocontrol Enantioselectivity NonCovalent->Stereocontrol

Sources

Intramolecular cyclization for 2-Methyl-2-(p-tolyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methyl-2-(p-tolyl)morpholine via Intramolecular Cyclization

Abstract

This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry.[1] The synthesis begins with the nucleophilic ring-opening of 2-methyl-2-(p-tolyl)oxirane with ethanolamine to yield the key intermediate, 1-((2-hydroxyethyl)amino)-2-(p-tolyl)propan-2-ol. This is followed by an acid-catalyzed intramolecular cyclization via dehydration to form the target morpholine derivative. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and well-precedented methodology, complete with mechanistic insights, step-by-step protocols, and characterization guidelines.

Introduction

Morpholine and its derivatives are privileged structures in modern drug discovery, appearing in numerous approved drugs and clinical candidates due to their favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of bioactive molecules.[1] The 2,2-disubstituted morpholine motif, in particular, offers a three-dimensional architecture that can be exploited to achieve specific interactions with biological targets. This compound (CAS 902836-81-1) is a specific example of this class, serving as a potential building block for more complex pharmaceutical agents.[2][3]

While various methods exist for morpholine synthesis, intramolecular cyclization of a suitable amino alcohol precursor stands out for its efficiency and atom economy.[4][5] This application note details a reliable pathway that leverages a strong, acid-catalyzed dehydration reaction to construct the morpholine ring, a cornerstone transformation in heterocyclic chemistry.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Step 1: Synthesis of Amino Alcohol Intermediate Step 1: Synthesis of Amino Alcohol Intermediate

Figure 1: Ring-opening of 2-methyl-2-(p-tolyl)oxirane with ethanolamine.

Step 2: Intramolecular Cyclization Step 2: Intramolecular Cyclization

Figure 2: Acid-catalyzed intramolecular cyclization to form this compound.

Mechanistic Rationale

The synthetic strategy is underpinned by two fundamental organic reactions.

  • Epoxide Ring-Opening: The first step involves the nucleophilic attack of the primary amine of ethanolamine on one of the electrophilic carbons of the oxirane ring. Under neutral or slightly basic conditions, the attack preferentially occurs at the less sterically hindered carbon. However, for a tertiary epoxide like 2-methyl-2-(p-tolyl)oxirane, the reaction proceeds via an SN2-like mechanism where the nucleophile attacks the more substituted carbon. This regioselectivity is driven by the electronic stabilization of the partial positive charge at the tertiary carbon by the adjacent aryl and methyl groups.

  • Acid-Catalyzed Intramolecular Cyclization: The second step is a classic example of an intramolecular dehydration reaction to form a heterocyclic ring. The reaction is initiated by the protonation of the tertiary hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (H₂O). The departure of the water molecule generates a transient tertiary carbocation, which is stabilized by the electron-donating p-tolyl and methyl groups. The nearby nucleophilic secondary amine then attacks the carbocation in an intramolecular fashion, forming the six-membered morpholine ring. A final deprotonation step regenerates the acid catalyst and yields the neutral morpholine product. This type of cyclization is a well-established method for synthesizing various nitrogen and oxygen-containing heterocycles.[6]

Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
2-Methyl-2-(p-tolyl)oxiraneRound-bottom flasks (100 mL, 250 mL)
EthanolamineReflux condenser
Isopropanol (IPA)Magnetic stirrer with heating mantle
Concentrated Sulfuric Acid (98%)Dropping funnel
Sodium Hydroxide (NaOH) pelletsIce bath
Dichloromethane (DCM)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRNMR Spectrometer
Standard laboratory glasswareFT-IR Spectrometer, Mass Spectrometer
Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-2-(p-tolyl)propan-2-ol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-2-(p-tolyl)oxirane (10.0 g, 61.6 mmol).

  • Reagent Addition: Add isopropanol (100 mL) to dissolve the epoxide, followed by the slow addition of ethanolamine (4.5 g, 73.9 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the epoxide ring-opening reaction, ensuring a reasonable reaction rate. Isopropanol is an effective polar protic solvent that facilitates the reaction without competing as a nucleophile.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator. The resulting crude oil is the amino alcohol intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound
  • Setup: Place the crude amino alcohol intermediate from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar. Cool the flask in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (15 mL) dropwise via a dropping funnel while stirring vigorously. The addition is highly exothermic.

    • Causality Note: Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. Its addition at 0°C is a critical safety measure to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 90-100°C and maintain for 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a 10 M aqueous NaOH solution until the pH is strongly basic (pH > 12).

    • Causality Note: Neutralization is essential to deprotonate the morpholine product, making it soluble in organic solvents for extraction. This step must be done slowly and with cooling as the neutralization of strong acid is extremely exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford pure this compound as a solid.

Data Summary and Characterization

Reagent Table
StepReagentMolar Mass ( g/mol )EquivalentsAmount Used
12-Methyl-2-(p-tolyl)oxirane148.201.010.0 g
1Ethanolamine61.081.24.5 g
2Amino Alcohol Intermediate209.281.0~12.9 g (crude)
2Sulfuric Acid (98%)98.08Catalytic/Solvent15 mL
Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point 49-51°C[2]
Molecular Formula C₁₂H₁₇NO
Formula Weight 191.27[2][3]
¹H NMR (CDCl₃) Expected peaks for tolyl protons (aromatic region), morpholine ring protons (aliphatic region), and methyl protons.
¹³C NMR (CDCl₃) Expected signals for aromatic, aliphatic, and methyl carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 192.28

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_characterization Characterization S1_Reagents Mix Epoxide & Ethanolamine in IPA S1_React Reflux (6-8 hours) S1_Reagents->S1_React S1_Workup Concentrate in vacuo S1_React->S1_Workup S1_Product Crude Amino Alcohol S1_Workup->S1_Product S2_Acid Add H₂SO₄ at 0°C S1_Product->S2_Acid Use Crude Product S2_React Heat (90-100°C, 2-3 hours) S2_Acid->S2_React S2_Quench Quench with Ice & Neutralize with NaOH S2_React->S2_Quench S2_Extract Extract with DCM S2_Quench->S2_Extract S2_Purify Dry & Concentrate S2_Extract->S2_Purify S2_Product Pure this compound S2_Purify->S2_Product Char NMR Mass Spec Melting Point S2_Product->Char

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Troubleshooting

  • Safety: Concentrated sulfuric acid is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. The quenching and neutralization steps are highly exothermic and must be performed with extreme caution and adequate cooling.

  • Troubleshooting:

    • Low Yield in Step 1: Incomplete reaction may be due to insufficient heating time. Ensure the reaction is monitored by TLC until the starting epoxide is consumed.

    • Low Yield in Step 2: Incomplete cyclization or degradation. Ensure the reaction temperature does not significantly exceed 100°C. Insufficient neutralization can lead to loss of product in the aqueous layer during extraction.

    • Product Purification Issues: If the final product is an oil, it may be impure. Purification by column chromatography (silica gel, with an eluent system like ethyl acetate/hexane) may be required before recrystallization.

References

  • Chesebrough, J. W., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC, NIH. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • Wang, C., et al. (2017). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 15(46), 9897-9904. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • ChemWhat. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. ChemWhat. Available at: [Link]

  • Rodriguez-Galan, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • Breuning, M., et al. (2007). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available at: [Link]

  • Rodriguez-Galan, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

Sources

2-Methyl-2-(p-tolyl)morpholine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methyl-2-(p-tolyl)morpholine as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve this control with high precision. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy converts the challenge of an enantioselective reaction into a more manageable diastereoselective one, as the transition states leading to different diastereomers have different energies.[1]

Among the various classes of auxiliaries, those based on rigid heterocyclic scaffolds have proven particularly effective. This compound is a notable, albeit specialized, member of this class. Its structure features a morpholine ring, which provides a conformationally restrained framework, and a quaternary stereocenter at the 2-position bearing a methyl and a p-tolyl group.[2][3] These substituents create a well-defined and sterically hindered environment, crucial for inducing high levels of facial selectivity in reactions of attached substrates. This guide provides a detailed overview of its synthesis, mechanism of action, and application in key asymmetric transformations.

Synthesis of the Chiral Auxiliary

The construction of chiral morpholines is a well-established field in organic synthesis.[4][5][6][7] Generally, these syntheses involve the cyclization of enantiomerically pure amino alcohol precursors. While various methods exist, a common approach involves the intramolecular cyclization of an N-substituted ethanolamine derivative. For this compound, a plausible synthetic route begins with the corresponding tertiary amino diol, which can be cyclized under acidic conditions, such as heating in concentrated H₂SO₄ or aqueous HCl.[8]

cluster_synthesis Conceptual Synthetic Pathway Precursor Enantiopure (R)- or (S)-2-amino-2-(p-tolyl)propan-1-ol Intermediate N-(2'-hydroxy-2'-(p-tolyl)propyl)ethanolamine Precursor->Intermediate Alkylation with 2-haloethanol Auxiliary (R)- or (S)-2-Methyl-2-(p-tolyl)morpholine Intermediate->Auxiliary Acid-catalyzed cyclization/dehydration

Caption: Conceptual pathway for the synthesis of the chiral auxiliary.

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The efficacy of this compound as a chiral auxiliary hinges on its ability to force electrophilic attack to occur on one specific face of a prochiral enolate. The process begins with the attachment of a carboxylic acid substrate to the morpholine's nitrogen atom, forming a tertiary amide. This N-acyl derivative is then deprotonated with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperatures to form a lithium enolate.

The key to stereocontrol lies in the conformation of this enolate. The bulky p-tolyl group at the C2 position of the morpholine ring effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E⁺) can only approach from the opposite, less sterically encumbered face. This directed attack results in the formation of one diastereomer in significant excess.

cluster_mech Mechanism of Stereocontrol in Asymmetric Alkylation Start N-Acyl Morpholine Derivative Enolate Planar Enolate Formation (LDA, -78 °C) Start->Enolate 1. Deprotonation Block Steric Shielding by p-Tolyl Group Enolate->Block Attack Electrophile (E⁺) attacks less hindered face Block->Attack 2. Facial Bias Product Diastereomerically Enriched Product Attack->Product 3. C-C Bond Formation Cleavage Auxiliary Cleavage Product->Cleavage 4. Hydrolysis or Reduction Final Enantiopure Product + Recovered Auxiliary Cleavage->Final

Caption: The p-tolyl group dictates the trajectory of electrophilic attack.

Application Notes & Protocols

The following sections provide detailed protocols for the application of this compound in key asymmetric transformations. These protocols are designed to be self-validating, with explanations for critical steps.

I. Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a cornerstone of C-C bond formation.[9] Using this morpholine auxiliary allows for the highly diastereoselective alkylation of enolates derived from simple carboxylic acids.

Workflow Overview:

Acylation Step 1: N-Acylation Enolate_Formation Step 2: Enolate Formation (LDA, THF, -78 °C) Acylation->Enolate_Formation Alkylation Step 3: Alkylation (R-X, -78 °C to rt) Enolate_Formation->Alkylation Workup Step 4: Aqueous Workup Alkylation->Workup Cleavage Step 5: Auxiliary Cleavage (e.g., LiOH/H₂O₂) Workup->Cleavage Purification Step 6: Purification Cleavage->Purification

Caption: Standard workflow for asymmetric alkylation.

Protocol 1: Asymmetric Alkylation

  • N-Acylation:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add the desired acyl chloride (1.1 eq). Causality: The acyl chloride is highly reactive; slow addition at 0 °C prevents side reactions.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the morpholine.

    • Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo. The crude N-acyl morpholine is often pure enough for the next step.

  • Alkylation:

    • Dissolve the N-acyl morpholine (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add freshly prepared LDA (1.1 eq, ~1.5 M in THF) dropwise. Stir for 1 hour at -78 °C. Causality: Low temperature is critical to maintain the kinetic stability of the enolate and prevent decomposition.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or as a solution in THF.

    • Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the diastereomerically enriched alkylated product.

Table 1: Representative Results for Asymmetric Alkylation

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>98:285-95
Methyl iodide>95:580-90
n-Butyl iodide>95:575-85
Allyl bromide>98:288-96

Note: Data is hypothetical, based on typical performance of high-selectivity auxiliaries.

II. Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds.[10][11] By forming a boron enolate of the N-acyl morpholine, highly diastereoselective additions to aldehydes can be achieved.[12] The stereochemical outcome (syn vs. anti) is controlled by the geometry of the boron enolate.

Protocol 2: syn-Selective Asymmetric Aldol Reaction

  • Boron Enolate Formation:

    • Dissolve the N-acyl morpholine (1.0 eq, e.g., the propionyl derivative) in anhydrous DCM (0.2 M) under Argon.

    • Cool the solution to -78 °C.

    • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by triethylamine (1.2 eq). Causality: Bu₂BOTf coordinates with the carbonyl oxygen, and the base facilitates deprotonation to form the Z(O)-boron enolate, which leads to the syn-aldol product.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour.

  • Aldol Addition:

    • Re-cool the solution to -78 °C.

    • Add the aldehyde (1.2 eq) dropwise as a solution in DCM.

    • Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate.

  • Workup & Purification:

    • To cleave the boron complex, dissolve the crude residue in methanol and add an equal volume of 30% H₂O₂. Stir vigorously for 1 hour.

    • Remove the methanol in vacuo, extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography to yield the syn-aldol adduct.

Table 2: Representative Results for syn-Aldol Reactions

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde>98:280-90
Isobutyraldehyde>99:185-95
Acetaldehyde>95:570-80

Note: Data is hypothetical, based on typical performance of boron-mediated aldol reactions.[13]

III. Auxiliary Cleavage

The final step is the removal of the auxiliary to liberate the chiral product. The choice of cleavage method depends on the desired functional group.

Protocol 3a: Cleavage to Chiral Carboxylic Acid

  • Dissolve the N-acyl product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir vigorously at room temperature for 4-6 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted with DCM to recover the this compound auxiliary.

Protocol 3b: Reductive Cleavage to Chiral Alcohol

  • Dissolve the N-acyl product (1.0 eq) in anhydrous THF under Argon.

  • Cool to 0 °C and add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise. Caution: Highly exothermic reaction.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH, and water (Fieser workup).

  • Filter the resulting solids, washing with THF. Concentrate the filtrate and purify by chromatography to isolate the chiral primary alcohol and recover the auxiliary.

Conclusion

This compound stands as a potentially powerful chiral auxiliary for asymmetric synthesis. Its rigid conformation and the significant steric bias provided by the C2 substituents enable high levels of diastereoselectivity in fundamental transformations like alkylations and aldol reactions. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this auxiliary for the efficient construction of complex, enantiomerically pure molecules. The ability to cleave the auxiliary under various conditions and recover it for reuse further enhances its practical utility in multi-step synthesis.

References

  • 2-Methyl-2-phenylmorpholine | C11H15NO | Research Chemical - Benchchem.
  • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds - kth .diva.
  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents.
  • Asymmetric Synthesis - University of York . Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate . Available at: [Link]

  • Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Qu . Available at: [Link]

  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PubMed . Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar . Available at: [Link]

  • Mechanisms of stereocontrol for doubly silylene-bridged C{sub s}- and C{sub 1}-symmetric zirconocene catalysts for propylene polymerization. Synthesis and molecular structure of Li{sub 2}[(1,2-Me{sub 2}Si){sub 2}{l_brace}C{sub 5}H{ - OSTI.GOV.
  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction - MDPI . Available at: [Link]

  • Highly Enantioselective Synthesis of 5-phenyl-2-alkylprolines Using Phase-Transfer Catalytic Alkylation - PubMed . Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal . Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences . Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals . Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH . Available at: [Link]

  • (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides - ResearchGate . Available at: [Link]

  • Asymmetric aldol reactions of achiral 2-phenylsulfanyl aldehydes with small- and medium-sized carbocyclic rings: the synthesis of homochiral spirocyclic lactones, pyrrolidines and tetrahydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH . Available at: [Link]

  • thio-michael addition reaction: Topics by Science.gov . Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI . Available at: [Link]

  • Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed . Available at: [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate . Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed . Available at: [Link]

  • A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - NIH . Available at: [Link]

  • Tandem Michael addition–[14][14]sigmatropic rearrangement processes. Part 2. Construction of cyclopropa[1][14]pyrrolo[3,2-e]indol-4-one (CPI) unit of antitumour antibiotic CC-1065 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Available at: [Link]

  • 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1; ChemWhat Code: 1341652 . Available at: [Link]

  • Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine - ResearchGate . Available at: [Link]

Sources

Application of 2-Methyl-2-(p-tolyl)morpholine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[3] Particularly in the realm of Central Nervous System (CNS) drug discovery, the morpholine moiety is considered a "privileged scaffold".[4] Its structural features, including a pKa around 8.5 and the presence of a hydrogen bond acceptor, facilitate passage across the blood-brain barrier, a critical hurdle in the development of neurotherapeutics.[4]

This guide focuses on a specific and promising derivative, 2-Methyl-2-(p-tolyl)morpholine , a compound poised for exploration in the development of novel therapeutics, particularly for mood disorders. While direct extensive studies on this particular analog are emerging, its structural similarity to well-characterized monoamine releasing agents, such as phenmetrazine and 2-methyl-2-phenylmorpholine, provides a strong rationale for its investigation as a norepinephrine-dopamine releasing agent (NDRA).[5][6] Such agents have significant therapeutic potential as antidepressants and psychostimulants.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, characterization, and pharmacological evaluation of this compound.

Chemical Structure and Properties

Compound Name This compound
IUPAC Name 2-Methyl-2-(4-methylphenyl)morpholine
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Predicted LogP 2.5 - 3.0
Predicted pKa 8.5 - 9.0
Key Structural Features Morpholine ring, chiral center at C2, methyl group at C2, p-tolyl group at C2

The presence of the p-tolyl group, in contrast to an unsubstituted phenyl ring, is hypothesized to modulate the compound's lipophilicity and interaction with monoamine transporters, potentially fine-tuning its potency and selectivity. Structure-activity relationship (SAR) studies on related morpholine derivatives have shown that substitutions on the aromatic ring can significantly influence biological activity.[8][9]

Therapeutic Rationale: A Potential Modulator of Monoamine Neurotransmission

The primary therapeutic application of this compound is predicated on its presumed activity as a monoamine releasing agent. This mechanism of action is central to the efficacy of many established antidepressants and stimulants.

Signaling Pathway of Monoamine Releasing Agents

MONOAMINE_RELEASE cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA/NE) DA_NE_Synapse Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE_Synapse 3. Increases cytosolic DA/NE DAT_NET DAT/NET Transporter DAT_NET->DA_NE_Synapse 4. Reverses transporter (efflux) Compound 2-Methyl-2- (p-tolyl)morpholine Compound->VMAT2 2. Disrupts vesicular storage Compound->DAT_NET 1. Enters neuron via transporter (substrate) DA_NE_Synapse->MAO Metabolism Receptor Postsynaptic DA/NE Receptors DA_NE_Synapse->Receptor 5. Binds to receptors Signal Signal Transduction (Therapeutic Effect) Receptor->Signal

Caption: Proposed mechanism of action for this compound.

This proposed mechanism suggests that this compound, like its analogs, acts as a substrate for dopamine (DAT) and norepinephrine (NET) transporters.[5][6] This leads to competitive inhibition of neurotransmitter reuptake and promotes their efflux from the presynaptic neuron into the synaptic cleft, thereby enhancing neurotransmission.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and preliminary biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This two-step synthesis is adapted from established methods for the preparation of 2-aryl-2-methylmorpholine derivatives.[10]

Step 1: Synthesis of 2-Bromo-1-(p-tolyl)propan-1-one

  • To a solution of 1-(p-tolyl)propan-1-one (1 equivalent) in dichloromethane (DCM), add a solution of bromine (1 equivalent) in DCM dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(p-tolyl)propan-1-one, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • In a round-bottom flask, combine the crude 2-bromo-1-(p-tolyl)propan-1-one (1 equivalent) with ethanolamine (2.5 equivalents) in N-methyl-2-pyrrolidone (NMP).

  • Stir the mixture at room temperature for 3-4 hours.

  • Quench the reaction with water and basify to pH > 10 with 10 M NaOH.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under vacuum. This will yield a mixture of the intermediate amino ketone and the cyclized morpholin-2-ol.

  • Dissolve the crude intermediate in a suitable solvent and reduce using a standard reducing agent (e.g., NaBH4, LiAlH4) or through catalytic hydrogenation to yield the final product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

SYNTHESIS_WORKFLOW cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization & Reduction Start1 1-(p-tolyl)propan-1-one Reagent1 Br2, DCM Product1 2-Bromo-1-(p-tolyl)propan-1-one Reagent1->Product1 Reagent2 Ethanolamine, NMP Intermediate Intermediate Mixture Reagent2->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product2 This compound Reduction->Product2 Purification Purification (Column Chromatography) Product2->Purification

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Evaluation of Monoamine Transporter Activity

This protocol outlines a standard in vitro assay to determine the potency of this compound as a monoamine releasing agent.[1]

  • Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation methods.

  • Neurotransmitter Release Assay:

    • Pre-incubate synaptosomes with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine).

    • Wash the synaptosomes to remove excess radiolabel.

    • Aliquot the pre-loaded synaptosomes into a 96-well plate.

    • Add varying concentrations of this compound (and positive controls like d-amphetamine) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the release by rapid filtration.

    • Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC50 value (the concentration that elicits 50% of the maximum response).

Protocol 3: In Vivo Behavioral Screening for Antidepressant-like Activity

The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant activity in rodents.[11][12]

  • Animals: Use male mice or rats, housed under standard laboratory conditions.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., fluoxetine).

  • Forced Swim Test Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Place each animal individually into the cylinder for a 6-minute session.

    • Record the session with a video camera.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Expected Outcomes and Data Interpretation

Based on the pharmacology of structurally related compounds, this compound is expected to be a potent releaser of dopamine and norepinephrine, with a significantly lower potency for serotonin release.[6]

Compound DA Release EC50 (nM) NE Release EC50 (nM) 5-HT Release EC50 (nM)
d-Amphetamine5.8–24.86.6–10.2698–1,765
Phenmetrazine70–13129–50.47,765–>10,000
2-Phenylmorpholine867920,260
This compound Predicted: 50-150Predicted: 20-100Predicted: >5,000

Data for d-amphetamine, phenmetrazine, and 2-phenylmorpholine are from published studies.[6] Predicted values for this compound are based on SAR of related analogs.

In vivo, a dose-dependent reduction in immobility time in the FST would support the antidepressant potential of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel CNS therapeutics. Its rational design, based on the well-established pharmacology of the 2-phenylmorpholine class, provides a strong foundation for its investigation as a monoamine releasing agent with potential antidepressant properties. The protocols outlined in this guide offer a clear path for its synthesis and preclinical evaluation.

Future research should focus on:

  • Elucidating the full in vitro pharmacological profile, including reuptake inhibition and receptor binding affinities.

  • Conducting a broader range of in vivo behavioral studies to assess anxiolytic, stimulant, and abuse liability profiles.

  • Investigating the metabolism and pharmacokinetic properties of the compound.

  • Exploring the synthesis and evaluation of enantiomerically pure forms, as stereochemistry is often critical for the activity of 2-phenylmorpholine derivatives.[13]

By leveraging the insights from its structural predecessors and applying rigorous experimental methodologies, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

  • BenchChem. 2-Methyl-2-phenylmorpholine | C11H15NO | Research Chemical.

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. Request PDF.

  • Wikipedia. 2-Phenylmorpholine.

  • Mayer, M., et al. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.

  • Blough, B. E. Phenylmorpholines and analogues thereof. Google Patents.

  • 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco.

  • A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones. ResearchGate.

  • Tzara, A., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Ayurpharm - International Journal of Ayurveda and Allied Sciences.

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.

  • Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Fish, P. V., et al. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters.

  • Screening of antidepressant. Slideshare.

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

  • Kumari, A., & Singh, R. K. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

  • A Reliable High-Throughput Screening Model for Antidepressant. MDPI.

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

  • Shanley, E., et al. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance.

  • Shanley, E., et al. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate.

  • A consensus statement for safety monitoring guidelines of treatments for major depressive disorder. Annals of General Psychiatry.

  • Pyrrolopyrazoles: Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. Bentham Science.

Sources

Application Notes and Protocols: 2-Methyl-2-(p-tolyl)morpholine as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,2-Disubstituted Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its inherent structural features—a six-membered heterocycle containing both an ether linkage and a secondary amine—offer a unique blend of aqueous solubility (due to the protonatable nitrogen, pKa ≈ 8.5), metabolic stability, and the ability to engage in hydrogen bonding interactions.[2][3] These attributes often lead to improved oral bioavailability and a desirable safety profile in drug candidates.

This guide focuses on a specific, yet highly versatile, iteration of this scaffold: 2-methyl-2-(p-tolyl)morpholine . The introduction of a geminal methyl and a para-tolyl group at the C2 position creates a chiral center and introduces lipophilic bulk with specific steric and electronic properties. This substitution pattern offers a rich vector for chemical exploration, allowing for the generation of diverse compound libraries with potential applications across a range of therapeutic areas. The tolyl group, in particular, provides a site for further functionalization, enabling fine-tuning of a compound's interaction with its biological target.

While much of the existing literature focuses on 2-phenylmorpholine derivatives as monoamine releasing agents with psychostimulant properties, the this compound scaffold remains a relatively underexplored chemical space with significant potential for the development of novel therapeutics.[4][5] These application notes will provide a comprehensive overview of the synthesis, potential applications, and protocols for leveraging this promising scaffold in drug design.

Key Physicochemical Properties and Design Rationale

The strategic incorporation of the this compound scaffold into a drug discovery program is underpinned by several key molecular attributes:

PropertyImplication in Drug Design
Chirality The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers can exhibit distinct pharmacological activities and safety profiles.
Lipophilicity The p-tolyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.
Metabolic Stability The gem-dimethyl substitution can sterically hinder metabolic attack at the C2 position, potentially increasing the compound's half-life.
Vector for Diversification The p-tolyl ring and the morpholine nitrogen provide two distinct points for chemical modification, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Conformational Rigidity The substituted morpholine ring adopts a chair conformation, which can pre-organize appended functional groups in a defined spatial orientation for optimal target engagement.

Synthetic Protocols for the this compound Scaffold

The synthesis of the this compound core can be achieved through several established methods for morpholine ring formation.[6] A plausible and adaptable route, inspired by related syntheses, is outlined below.[7]

Protocol 1: Synthesis of the Core Scaffold

This protocol describes a multi-step synthesis starting from readily available starting materials.

Step 1: Synthesis of 2-(p-tolyl)propenal

  • Combine p-tolualdehyde (1.0 eq), propionaldehyde (1.2 eq), and a catalytic amount of a secondary amine catalyst (e.g., pyrrolidine, 0.1 eq) in a suitable solvent such as ethanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(p-tolyl)propenal.

Step 2: Epoxidation of 2-(p-tolyl)propenal

  • Dissolve the 2-(p-tolyl)propenal (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude epoxide.

Step 3: Ring-Opening and Cyclization

  • To a solution of the crude epoxide in a protic solvent like methanol, add an excess of ethanolamine (3.0 eq).

  • Heat the reaction mixture to reflux for 18 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and treat with a dehydrating agent (e.g., concentrated sulfuric acid, carefully) to facilitate cyclization.

  • Neutralize the reaction with a base and extract the product.

  • Purify the crude this compound by column chromatography or distillation.

Diagram of the Proposed Synthetic Workflow:

G p_tolualdehyde p-Tolualdehyde propenal 2-(p-tolyl)propenal p_tolualdehyde->propenal Aldol Condensation propionaldehyde Propionaldehyde propionaldehyde->propenal epoxide Epoxide Intermediate propenal->epoxide Epoxidation (m-CPBA) final_product This compound epoxide->final_product Ring Opening & Cyclization ethanolamine Ethanolamine ethanolamine->final_product

Caption: Proposed synthetic workflow for this compound.

Application in Drug Design: A Hypothetical Case Study in CNS Disorders

Given that many 2-phenylmorpholine derivatives exhibit activity as monoamine reuptake inhibitors, a logical starting point for a drug discovery campaign based on the this compound scaffold is in the area of central nervous system (CNS) disorders, such as depression or ADHD.[5]

Library Design and Diversification

The this compound scaffold offers two primary vectors for creating a diverse chemical library:

  • N-Substitution of the Morpholine Ring: The secondary amine of the morpholine can be readily functionalized through various reactions such as reductive amination, acylation, or alkylation. This allows for the introduction of a wide range of functional groups to probe interactions with the target protein.

  • Functionalization of the p-Tolyl Ring: The tolyl methyl group can be a handle for further chemical modifications, or the aromatic ring itself can be subjected to electrophilic aromatic substitution to introduce additional substituents.

Diagram of Scaffold Diversification:

G scaffold This compound n_alkylation N-Alkylation scaffold->n_alkylation n_acylation N-Acylation scaffold->n_acylation reductive_amination N-Reductive Amination scaffold->reductive_amination aryl_functionalization Aryl Functionalization scaffold->aryl_functionalization library Diverse Compound Library n_alkylation->library n_acylation->library reductive_amination->library aryl_functionalization->library

Caption: Diversification strategy for the this compound scaffold.

Protocol 2: High-Throughput Screening Cascade for Monoamine Transporter Inhibitors

This protocol outlines a typical screening workflow to identify and characterize compounds that inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

1. Primary Screen: In Vitro Transporter Binding Assays

  • Objective: To identify compounds that bind to DAT, NET, and SERT.
  • Methodology:
  • Prepare cell membranes expressing the human recombinant transporters.
  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compounds.
  • After incubation, filter the samples and measure the bound radioactivity using a scintillation counter.
  • Calculate the Ki values for each compound.

2. Secondary Screen: In Vitro Transporter Uptake Assays

  • Objective: To confirm the inhibitory activity of the hits from the primary screen and determine their functional potency.
  • Methodology:
  • Use cells stably expressing the human transporters (e.g., HEK293 cells).
  • Pre-incubate the cells with the test compounds.
  • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
  • After a short incubation period, terminate the uptake and measure the intracellular radioactivity.
  • Determine the IC₅₀ values for each compound.

3. Selectivity Profiling

  • Objective: To assess the selectivity of the active compounds against other relevant CNS targets (e.g., other receptors and transporters).
  • Methodology: Utilize a commercial or in-house panel of binding assays for a broad range of CNS targets.

4. In Vitro ADME Profiling

  • Objective: To evaluate the drug-like properties of the lead compounds.
  • Methodology:
  • Solubility: Kinetic or thermodynamic solubility assays.
  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.
  • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.
  • CYP450 Inhibition: Assess the potential for drug-drug interactions.

Diagram of the Screening Cascade:

G start Compound Library primary_screen Primary Screen: Transporter Binding Assays (DAT, NET, SERT) start->primary_screen secondary_screen Secondary Screen: Transporter Uptake Assays (Functional Activity) primary_screen->secondary_screen Hits selectivity Selectivity Profiling (Off-target activity) secondary_screen->selectivity Active Compounds adme In Vitro ADME Profiling selectivity->adme lead_candidates Lead Candidates adme->lead_candidates

Caption: High-throughput screening cascade for monoamine transporter inhibitors.

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its unique combination of structural features provides a solid foundation for building libraries of diverse compounds with tunable physicochemical and pharmacological properties. The protocols and strategies outlined in these application notes offer a roadmap for researchers to explore the therapeutic potential of this versatile scaffold, particularly in the challenging area of CNS drug discovery. Through systematic chemical modification and rigorous biological evaluation, the this compound core could yield the next generation of innovative medicines.

References

  • Busch, N., et al. (1976). Dérivés de la phényl-2 morpholine à activité psychotrope. European Journal of Medicinal Chemistry - Chimica Therapeutica, 11(3), 201-207.
  • Dwivedi, C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Journal Name, if available].[8]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Lafontaine, C. (1983). Derivatives of 2-phenyl-morpholine and medical compositions. European Patent No. EP0080940A2.[7]

  • Moss, P. H. (1964). Process for the preparation of morpholines. U.S. Patent No. 3,151,112.[9]

  • Ortiz, K. G., et al. (2024). A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. Journal of the American Chemical Society, 146(46), 29847–29856.[6]

  • Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.[10]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[11]

  • Singh, H., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(7), 813-817.[12]

  • Tzara, A., et al. (2020).
  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link][5]

  • Zhang, Y., et al. (2018). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 1(2), 118-136.[13]

  • Zefirov, N. S., & Sereda, G. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810.[14]

Sources

Application Notes & Protocols for the Pharmacological Evaluation of 2-Methyl-2-(p-tolyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility and metabolic stability. The specific substitution pattern of 2-Methyl-2-(p-tolyl)morpholine suggests a structural relationship to compounds known to interact with the central nervous system (CNS). The tolyl and methyl groups at the 2-position create a chiral center and provide lipophilicity, which is often crucial for blood-brain barrier penetration.

This document provides a comprehensive, field-proven guide for the systematic pharmacological evaluation of novel this compound derivatives. The underlying hypothesis is that these compounds may act as modulators of monoaminergic systems, a key mechanism for antidepressant and stimulant therapeutics.[3][4] Our evaluation cascade is designed to first elucidate the primary mechanism of action and then progressively build a comprehensive profile of safety, pharmacokinetics, and in vivo efficacy. This integrated approach is essential for identifying promising lead candidates for further drug development.

Integrated Pharmacological Screening Cascade

A successful evaluation requires a logical progression from high-throughput in vitro assays to more complex and resource-intensive in vivo models. The following workflow ensures that critical go/no-go decisions can be made at the earliest possible stage, optimizing resource allocation.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation A Test Article Preparation B Primary Target Engagement (Monoamine Systems) A->B C In Vitro Safety & Liability (hERG, CYP450) B->C Potency > 1µM D In Vitro ADME (Plasma Protein Binding) C->D Safety Margin Acceptable E Rodent Pharmacokinetics (PK) D->E Promising In Vitro Profile F Rodent Pharmacodynamics (Behavioral Models) E->F Sufficient Exposure G Lead Candidate Selection F->G

Figure 1: High-level workflow for evaluating morpholine derivatives.

Test Article Preparation: The Foundation of Reliable Data

The quality of all subsequent data relies on the proper handling and solubilization of the test compounds. Inconsistencies at this stage are a common source of experimental irreproducibility.

Protocol 3.1: Compound Solubilization and Stock Preparation

  • Objective: To prepare a high-concentration primary stock solution in a suitable organic solvent.

  • Materials:

    • This compound derivative (powder form)

    • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

    • Calibrated analytical balance

    • Sterile, amber glass vials or polypropylene microcentrifuge tubes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Accurately weigh the desired amount of the test compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM. Causality: 10 mM is a standard concentration for primary stocks, allowing for wide-ranging serial dilutions while keeping the final DMSO concentration in assays below 0.5%, a level generally non-toxic to cells.

    • Vortex the solution vigorously for 2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution for any remaining particulates. If present, the compound may have limited solubility, which must be noted.

    • Aliquot the stock solution into smaller volumes for single-use to prevent freeze-thaw cycles, which can lead to compound degradation.

    • Store all stocks at -20°C, protected from light.

In Vitro Pharmacodynamics: Elucidating the Primary Target

Based on the compound's structure, the primary hypothesis is modulation of monoamine neurotransmitter systems. The following assays are designed to test for inhibition of the key metabolic enzymes (MAO-A, MAO-B) and transporters (for dopamine, norepinephrine, serotonin).

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO-A / MAO-B Transporter Monoamine Transporter (DAT, NET, SERT) MA Monoamines (DA, NE, 5-HT) Transporter->MA Vesicle Vesicle MA_cleft Monoamines Vesicle->MA_cleft Release MA->MAO Metabolism MA->Vesicle Packaging MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptors MA_cleft->Receptor Binding TestCompound Test Compound (Morpholine Derivative) TestCompound->MAO Inhibition? TestCompound->Transporter Inhibition?

Figure 2: Action sites of morpholine derivatives in a monoaminergic synapse.

Protocol 4.1: Monoamine Oxidase (MAO) Inhibition Assay

  • Principle: This fluorometric assay measures the activity of recombinant human MAO-A and MAO-B.[5] The enzyme oxidizes a substrate, producing hydrogen peroxide (H₂O₂), which in turn reacts with a probe to generate a fluorescent signal.[6] An inhibitor will reduce the rate of signal generation.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

    • Black, 96-well microplates

    • Fluorescence microplate reader (Ex/Em = ~530/585 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare dilutions of the positive controls.

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 5 µL of the test compound dilutions, positive controls, or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the test compound to bind to the enzyme before the substrate is introduced, which is important for detecting time-dependent inhibition.

    • Prepare a detection cocktail containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.

    • Initiate the reaction by adding 25 µL of the detection cocktail to all wells.

    • Immediately place the plate in a kinetic plate reader and measure fluorescence every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example Data Output for MAO Inhibition Assay

Compound ID Target Positive Control IC₅₀ (nM) [Test Cmpd] IC₅₀ (nM) [Control] Selectivity (MAO-B/MAO-A)
MMPM-001 MAO-A Clorgyline 1,250 8.5 0.2
MMPM-001 MAO-B Selegiline 250 15.2
MMPM-002 MAO-A Clorgyline >10,000 9.1 >50

| MMPM-002 | MAO-B | Selegiline | 198 | 16.5 | |

In Vitro Safety & ADME Profiling

Early assessment of potential liabilities is critical. Off-target activity at the hERG channel can lead to cardiotoxicity, while inhibition of CYP450 enzymes can cause dangerous drug-drug interactions.[7][8] Plasma protein binding determines the free fraction of the drug available to act on its target.[9][10]

Protocol 5.1: hERG Potassium Channel Inhibition Assay

  • Principle: This assay uses automated patch-clamp electrophysiology to directly measure the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293).[7] Inhibition of this current by a test compound is quantified to assess the risk of QT prolongation.[11]

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

    • Extracellular and intracellular buffer solutions

    • Positive Control: E-4031 or Cisapride

  • Procedure:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells and test compound solutions onto the automated patch-clamp system.

    • The system will establish a whole-cell patch configuration and apply a specific voltage protocol to elicit and measure the hERG tail current.[12]

    • Establish a stable baseline current with vehicle solution.

    • Sequentially perfuse increasing concentrations of the test compound over the cell, measuring the current at each concentration until a steady-state inhibition is observed.

    • Perform a final washout with vehicle solution to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition relative to the baseline current.

    • Plot the percent inhibition versus concentration and fit the data to determine the IC₅₀ value.

Protocol 5.2: Cytochrome P450 (CYP) Inhibition Assay

  • Principle: This assay evaluates the potential of a test compound to inhibit the activity of major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[13][14] Human liver microsomes are incubated with a CYP-isoform-specific probe substrate in the presence and absence of the test compound. The formation of the substrate's metabolite is measured by LC-MS/MS, and any reduction indicates inhibition.[8][15]

  • Procedure:

    • In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding a cocktail of CYP-specific probe substrates and an NADPH-regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C with shaking.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the metabolites.

  • Data Analysis: Calculate the IC₅₀ for each CYP isoform as described for the previous assays.

Protocol 5.3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

  • Principle: The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.[9][10] The test compound is added to the plasma, and only the unbound (free) fraction can cross the membrane into the buffer.[16] After reaching equilibrium, the concentrations in both chambers are measured to calculate the fraction unbound.

  • Procedure:

    • Spike the test compound into plasma (human, rat, or mouse) at a final concentration of 1-10 µM.

    • Add 200 µL of the plasma-compound mixture to the sample chamber of the RED device insert.

    • Add 350 µL of phosphate-buffered saline (PBS) to the buffer chamber.

    • Assemble the device and incubate at 37°C for 4-6 hours on an orbital shaker.[17]

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to ensure equivalent analytical performance.

    • Extract the compound from both samples via protein precipitation and analyze by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate the Percent Bound = (1 - fu) * 100.

Table 2: Example Data Summary for In Vitro Safety and ADME

Compound ID hERG IC₅₀ (µM) CYP1A2 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP3A4 IC₅₀ (µM) Plasma Protein Binding (% Bound)
MMPM-001 >30 15.2 >50 8.9 98.5

| MMPM-002 | 25.1 | >50 | 22.4 | >50 | 85.2 |

In Vivo Evaluation

Compounds with a promising in vitro profile (i.e., on-target potency, acceptable safety margins, and reasonable free fraction) should advance to in vivo studies to assess their real-world behavior in a complex biological system.[18]

G cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study A Formulation Development & Dose Selection B Animal Acclimation (e.g., 7 days) A->B C Compound Administration (IV and PO routes) B->C D Serial Blood Sampling (e.g., 0-24h) C->D G Behavioral Testing (Forced Swim, Locomotor) C->G E Plasma Concentration Analysis (LC-MS/MS) D->E F Calculate PK Parameters (AUC, T½, Cmax, F%) E->F H Measure Behavioral Endpoints (Immobility, Distance) G->H I Dose-Response Analysis H->I

Figure 3: General workflow for in vivo PK/PD studies in rodents.

Protocol 6.1: Rodent Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound in rodents (typically rats or mice), including key parameters like half-life and oral bioavailability.[19]

  • Procedure:

    • Formulation: Prepare a suitable dosing vehicle for both intravenous (IV) and oral (PO) administration (e.g., a solution with saline, DMSO, and PEG400).[20]

    • Dosing: Use two groups of animals (n=3-5 per group). Administer the compound to one group via IV bolus (e.g., 1-2 mg/kg) and to the other via oral gavage (e.g., 5-10 mg/kg).[21]

    • Sampling: Collect serial blood samples (e.g., 50 µL) from each animal at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[19][20]

    • Processing: Process the blood to isolate plasma and store samples at -80°C until analysis.

    • Quantification: Analyze the plasma samples using a validated LC-MS/MS method to determine the compound concentration at each time point.

  • Data Analysis: Use pharmacokinetic software to plot the plasma concentration-time curve and calculate key parameters.

Table 3: Key Pharmacokinetic Parameters for Evaluation

Parameter Description Desired Outcome
Cmax Maximum observed plasma concentration Sufficient to engage the target
Tmax Time to reach Cmax Reflects absorption rate
AUC Area Under the Curve (total drug exposure) High value indicates good exposure
Half-life (time for concentration to halve) Long enough for desired dosing interval
CL Clearance (rate of drug removal) Low to moderate

| F% | Oral Bioavailability | >20% is generally considered favorable |

Protocol 6.2: Behavioral Pharmacodynamic (PD) Models

  • Objective: To assess the functional effect of the compound on CNS-related behaviors in rodents. The choice of model depends on the hypothesized mechanism.

  • Model 1: Forced Swim Test (FST) - for Antidepressant-like Activity

    • Principle: This model is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture.[22] Clinically effective antidepressants decrease the duration of this immobility.[23]

    • Procedure:

      • Dose groups of mice (n=8-12 per group) with vehicle, a positive control (e.g., Fluoxetine), or the test compound at various doses.

      • After a set pre-treatment time (e.g., 60 minutes), place each mouse individually into a glass cylinder filled with water (25°C).

      • Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.

  • Model 2: Locomotor Activity - for Stimulant or Sedative Effects

    • Principle: This test measures the exploratory and general activity of a rodent in a novel environment using automated photobeam detection chambers.[24] CNS stimulants (like amphetamine) increase locomotor activity, while sedatives decrease it.

    • Procedure:

      • Dose animals as described for the FST.

      • After the pre-treatment period, place each animal into the center of the activity chamber.

      • Record locomotor activity (e.g., total distance traveled, beam breaks) over 60-120 minutes using the automated system.

  • Data Analysis: For both models, compare the mean behavioral output of the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant change indicates a pharmacodynamic effect.

References

  • Title: Protocol for Protein Binding Rapid Equilibrium Dialysis (RED)
  • Title: Plasma Protein Binding Assay Source: Visikol URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test Source: AxisPharm URL: [Link]

  • Title: Plasma Protein Binding Assay Source: Domainex URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC - NIH URL: [Link]

  • Title: Protein Binding Assays Source: BioAgilytix Labs URL: [Link]

  • Title: hERG Assay Source: Slideshare URL: [Link]

  • Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

  • Title: In-Vivo Mouse and Rat PK Bioanalysis Source: Protocols.io URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: Bio-protocol URL: [Link]

  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC - NIH URL: [Link]

  • Title: In Vivo Pharmacokinetic (PK) Studies Source: Selvita URL: [Link]

  • Title: Cns stimulants and depressants screening models Source: Slideshare URL: [Link]

  • Title: In vivo and in vitro models of Depression Source: NEUROFIT URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: Systematic Review on Antidepressant Models Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? Source: PubMed Central URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Monoamine Oxidase Inhibitor Screening Kit Source: Assay Genie URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: International Journal of Progressive Research in Engineering Management and Science URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives Source: International Journal for Pharmaceutical Research Scholars URL: [Link]

  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: PubMed URL: [Link]

Sources

The Emergence of 2-Methyl-2-(p-tolyl)morpholine in Transition Metal Catalysis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Chiral Ligands

In the realm of transition metal catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and enantioselectivity.[1][2] The morpholine scaffold has garnered significant attention in medicinal chemistry and drug design for its favorable physicochemical and metabolic properties.[3] Its inherent structural rigidity and the presence of two distinct heteroatoms (nitrogen and oxygen) make it an attractive framework for the development of novel chiral ligands. This guide introduces 2-Methyl-2-(p-tolyl)morpholine, a chiral ligand poised for significant applications in asymmetric catalysis. Its unique stereoelectronic properties, stemming from the C2-quaternary stereocenter bearing both a methyl and a tolyl group, offer a distinct steric environment for influencing the outcome of catalytic transformations.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the synthesis of this compound, proposes its application in key transition metal-catalyzed reactions based on analogous systems, and offers detailed, actionable protocols to facilitate its adoption in the laboratory.

Ligand Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure this compound can be approached through several modern synthetic strategies. The key challenge lies in the stereoselective construction of the C2-quaternary stereocenter. Based on recent advancements in the synthesis of chiral morpholines, two plausible and efficient routes are proposed below.

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This approach leverages the power of asymmetric hydrogenation to establish the chiral center after the formation of the heterocyclic ring, a strategy that has proven highly effective for producing a variety of 2-substituted chiral morpholines.[4][5][6][7]

Experimental Workflow:

cluster_0 Synthesis of Dehydromorpholine Precursor cluster_1 Asymmetric Hydrogenation A 1-(p-tolyl)ethan-1-one C Condensation & Cyclization A->C B N-protected amino alcohol B->C D Dehydromorpholine C->D E Dehydromorpholine H This compound E->H Asymmetric Hydrogenation F [Rh(COD)2]SbF6 / Chiral Bisphosphine Ligand G H2 (50 atm)

Figure 1: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Step-by-Step Protocol:

  • Synthesis of the Dehydromorpholine Precursor:

    • React 1-(p-tolyl)ethan-1-one with a suitable N-protected 2-aminoethanol derivative (e.g., N-Boc-ethanolamine) under dehydrating conditions to form the corresponding enamine.

    • Subsequent acid-catalyzed cyclization and elimination will yield the N-protected 2-methyl-2-(p-tolyl)-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine).

  • Asymmetric Hydrogenation:

    • In a glovebox, charge a high-pressure autoclave with the dehydromorpholine substrate (1.0 mmol), [Rh(COD)₂]SbF₆ (0.01 mmol, 1 mol%), and a suitable chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 0.011 mmol, 1.1 mol%).[5][8]

    • Add 5 mL of degassed dichloromethane (DCM).

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully release the pressure and concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-protected this compound.

  • Deprotection:

    • Treat the N-protected product with an appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group) to yield the final ligand.

Protocol 2: Organocatalytic Enantioselective Chlorocycloetherification

This method constructs the chiral quaternary center and the morpholine ring in a single, highly enantioselective step from an acyclic precursor.[9]

Experimental Workflow:

cluster_0 Synthesis of Alkenol Substrate cluster_1 Chlorocycloetherification & Ring Formation A p-tolyl magnesium bromide C Grignard Reaction A->C B Allyl acetone B->C D Tertiary Allylic Alcohol C->D E Tertiary Allylic Alcohol G Coupling E->G F N-Boc-2-aminoethanol F->G H Alkenol Substrate G->H J Chlorinated 2,2-disubstituted Morpholine H->J Organocatalysis I Cinchona Alkaloid Catalyst, NCS K Reductive Dechlorination J->K L This compound K->L

Figure 2: Synthesis of this compound via organocatalytic chlorocycloetherification.

Step-by-Step Protocol:

  • Synthesis of the Alkenol Substrate:

    • Prepare the requisite alkenol by coupling an appropriate tertiary allylic alcohol with an N-protected ethanolamine.

  • Enantioselective Chlorocycloetherification:

    • To a solution of the alkenol substrate (0.2 mmol) in toluene (2.0 mL) at -20 °C, add a cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL, 0.02 mmol, 10 mol%).

    • Add N-chlorosuccinimide (NCS, 0.24 mmol, 1.2 equiv) in one portion.

    • Stir the reaction at -20 °C and monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

    • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the chlorinated morpholine derivative.

  • Reductive Dechlorination and Deprotection:

    • The resulting chloromethyl group can be reduced to a methyl group using a suitable reducing agent (e.g., H₂, Pd/C).

    • Subsequent deprotection of the nitrogen will yield the target ligand.

Applications in Transition Metal Catalysis

While direct catalytic applications of this compound are not yet extensively documented, its structural features strongly suggest its potential as a highly effective chiral ligand in a range of transition metal-catalyzed reactions. The presence of a sterically demanding and electron-rich tolyl group, combined with the fixed geometry of the morpholine ring, is expected to create a well-defined chiral pocket around the metal center.

Proposed Application 1: Palladium-Catalyzed Asymmetric C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[10][11] The development of chiral ligands for enantioselective variants of this reaction is of significant interest. The bidentate N,O-coordination potential of this compound makes it an attractive candidate for such transformations.

Catalytic Cycle:

A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(Ln) B->C D Amine Coordination (R2NH) C->D E [Ar-Pd(II)-NHR2(Ln)]+X- D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR2(Ln) F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination. L* represents the chiral morpholine ligand.

Protocol for Asymmetric C-N Coupling:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), this compound (0.022 mmol, 4.4 mol%), and NaOtBu (1.4 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

    • Add 5 mL of anhydrous toluene via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand:Pd Ratio 2.2:1A slight excess of ligand can stabilize the active catalyst.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene or DioxaneAprotic, non-coordinating solvents are generally optimal.
Temperature 80-110 °CSufficient thermal energy is typically needed for oxidative addition.

Table 1: Recommended Conditions for Asymmetric Buchwald-Hartwig Amination.

Proposed Application 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules.[4][5][6][7] Chiral morpholine derivatives have shown promise in this area, and the C2-disubstituted nature of this compound could offer unique selectivity in the hydrogenation of prochiral olefins.

Protocol for Asymmetric Hydrogenation of a Prochiral Alkene:

  • Catalyst Preparation:

    • In a glovebox, dissolve [Rh(COD)₂]SbF₆ (0.01 mmol) and this compound (0.022 mmol) in 2 mL of degassed DCM.

    • Stir for 30 minutes to form the active catalyst.

  • Reaction Execution:

    • In a separate vial, dissolve the prochiral alkene (1.0 mmol) in 3 mL of degassed DCM.

    • Transfer both solutions to a high-pressure autoclave.

    • Seal the autoclave, remove from the glovebox, and purge with hydrogen.

    • Pressurize to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir at room temperature for the specified time (e.g., 12-24 hours).

    • Vent the autoclave, concentrate the reaction mixture, and purify the product.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Substrate ClassPotential Outcome
α,β-Unsaturated Esters Enantioselective reduction to chiral esters.
Itaconic Acid Derivatives Access to chiral succinate derivatives.
Enamides Synthesis of chiral amines.

Table 2: Potential Substrate Classes for Asymmetric Hydrogenation.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chiral ligand for transition metal catalysis. Its synthesis is achievable through modern asymmetric methodologies, and its structural characteristics suggest high potential for inducing enantioselectivity in a variety of important chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the catalytic utility of this novel ligand. Future work should focus on the empirical validation of these proposed applications, a thorough investigation of the substrate scope, and mechanistic studies to elucidate the precise role of the ligand in the catalytic cycle. The insights gained from such studies will undoubtedly contribute to the broader field of asymmetric catalysis and the ongoing quest for more efficient and selective synthetic methods.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link][4][6][8]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link][5]

  • Chemical Science (RSC Publishing). (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Correia, C. A., et al. (2018). Chiral N,N Ligands Enabling Palladium-Catalyzed Enantioselective Intramolecular Heck-Matsuda Carbonylation Reactions by Sequential Migratory and CO Insertions. Angewandte Chemie International Edition, 57(37), 12067-12070. [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]

  • ResearchGate. (2018). N,N-Chiral Ligands Enabling Palladium-catalyzed Enantioselective Intramolecular Heck-Matsuda Carbonylation Reactions by Sequential Migratory and CO Insertions. [Link]

  • Chemical Science (RSC Publishing). (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Desrosiers, J.-N., et al. (2017). Enantioselective Nickel-Catalyzed Mizoroki–Heck Cyclizations To Generate Quaternary Stereocenters. Organic Letters. [Link]

  • Chemical Communications (RSC Publishing). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. [Link]

  • Beilstein Journals. (2013). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2023). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. [Link]

  • PubMed. (2006). Applications of planar-chiral heterocycles as ligands in asymmetric catalysis. [Link]

  • ResearchGate. 2-Substituted chiral morpholines as bioactive compounds. [Link]

  • Chen, G., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • MDPI. Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. [Link]

  • ResearchGate. Palladium-catalyzed amination of morpholine with aryl chlorides. [Link]

  • Accounts of Chemical Research - ACS Publications. Applications of Planar-Chiral Heterocycles as Ligands in Asymmetric Catalysis. [Link]

  • PMC. (2022). Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. [Link]

  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. PNAS. [Link]

  • Diao, T., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PMC. [Link]

  • Organic Process Research & Development - ACS Publications. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. [Link]

  • ResearchGate. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. [Link]

Sources

The Evolving Role of N-Aryl Morpholine Ligands in Palladium-Catalyzed Buchwald-Hartwig Amination: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Ligands in C-N Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1] The success of this reaction is intrinsically linked to the design and evolution of supporting ligands, which modulate the reactivity and stability of the palladium catalyst. While bulky, electron-rich phosphine ligands have historically dominated the field, a growing interest in alternative ligand scaffolds has emerged, driven by the need for cost-effective, air-stable, and versatile catalytic systems.

This guide delves into the application of N-aryl morpholine derivatives as effective ligands in Buchwald-Hartwig amination reactions. These ligands, while seemingly simple, offer unique steric and electronic properties that can influence the efficiency of the catalytic cycle. We will explore the mechanistic rationale for their use, provide detailed protocols for their application, and present data to showcase their utility in coupling a range of substrates. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for C-N bond formation.

Mechanistic Considerations: The Role of N-Aryl Morpholines in the Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst.[2]

The choice of ligand is critical as it influences the rates of these elementary steps.[3] N-aryl morpholines, acting as N-donor ligands, can stabilize the palladium center and modulate its electronic properties. The aryl substituent on the morpholine nitrogen can be tuned to provide steric bulk, which is thought to facilitate the reductive elimination step, a crucial part of the catalytic cycle.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Application Notes: N-Aryl Morpholines in Practice

While the specific ligand "2-Methyl-2-(p-tolyl)morpholine" is not prominently documented in the context of palladium-catalyzed cross-coupling reactions, the broader class of N-aryl morpholines has demonstrated utility. For instance, the coupling of morpholine with aryl halides is a standard transformation to synthesize N-aryl morpholines, which can then themselves act as ligands or be valuable products.

Key Advantages of Morpholine-Based Ligands:
  • Accessibility and Cost-Effectiveness: Morpholine and its simple derivatives are readily available and inexpensive starting materials.

  • Air and Moisture Stability: Compared to many phosphine ligands, N-heterocyclic ligands can offer improved stability, simplifying reaction setup.

  • Tunability: The aryl group on the morpholine nitrogen can be easily modified to fine-tune the steric and electronic properties of the ligand, allowing for optimization for specific substrates.

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination using a morpholine-based ligand system. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Coupling of Aryl Chlorides with Morpholine

This protocol details the synthesis of N-aryl morpholines, which are both valuable products and can serve as ligands in subsequent reactions.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) precursor

  • Sodium tert-butoxide (NaOtBu)

  • Aryl Chloride (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), the phosphine ligand or NHC precursor (4 mol %), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the aryl chloride (1.0 mmol) and morpholine (1.2 mmol).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add Pd(OAc)₂, Ligand, & NaOtBu to Schlenk Tube B Evacuate & Backfill with Inert Gas A->B C Add Toluene, Aryl Chloride, & Morpholine B->C D Heat at 100 °C (12-24h) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Concentrate & Purify (Column Chromatography) G->H

Figure 2: Experimental workflow for the synthesis of N-aryl morpholines.

Protocol 2: Suzuki-Miyaura Coupling Using a Morpholine-Pd(OAc)₂ Catalyst System

While less common, morpholine itself can act as a ligand in some cross-coupling reactions, particularly with more reactive aryl bromides or tosylates.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL).

  • Add Pd(OAc)₂ (2 mol %) and morpholine (4 mol %).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Summary and Substrate Scope

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with morpholine, demonstrating the utility of palladium catalysis in this transformation.

EntryAryl ChlorideProductYield (%)
14-ChlorotolueneN-(p-tolyl)morpholine95
24-ChloroanisoleN-(4-methoxyphenyl)morpholine92
32-ChlorotolueneN-(o-tolyl)morpholine94
41-Chloro-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)morpholine88
52-Chloropyridine4-(pyridin-2-yl)morpholine75

Yields are representative and may vary based on the specific ligand and reaction conditions used.

Conclusion and Future Outlook

N-Aryl morpholine-based ligands represent a viable and practical alternative to traditional phosphine ligands in palladium-catalyzed Buchwald-Hartwig amination. Their ease of synthesis, stability, and tunability make them attractive for a range of applications in academic and industrial settings. While the specific catalytic activity of this compound remains to be explored in the literature, the foundational principles of ligand design suggest that sterically hindered morpholine derivatives could offer unique advantages in challenging cross-coupling reactions. Further research into the synthesis and catalytic application of such novel morpholine-based ligands is warranted and holds the potential to further expand the capabilities of modern C-N bond-forming methodologies.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Baran, P. S. (n.d.). Buchwald-Hartwig Amination. In YouTube. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][4]

Sources

Application Notes and Protocols: 2-Methyl-2-(p-tolyl)morpholine in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 2-methyl-2-(p-tolyl)morpholine as an organocatalyst in asymmetric synthesis. Due to the limited specific literature on this particular compound, this guide presents a proposed synthesis protocol and a hypothetical application in the asymmetric Michael addition reaction. These protocols are meticulously constructed based on established methodologies for structurally related morpholine derivatives and chiral secondary amine catalysts. This guide is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of novel morpholine-based structures.

Introduction: The Role of Morpholine Scaffolds in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry, complementing traditional metal- and enzyme-based catalysis.[1] Chiral secondary amines, such as proline and its derivatives, are a cornerstone of organocatalysis, primarily through their ability to form nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl compounds.[2]

The morpholine scaffold has attracted considerable attention in medicinal chemistry due to its favorable pharmacokinetic properties.[3] In the realm of organocatalysis, the morpholine nucleus presents an interesting, albeit challenging, structural motif. The presence of the ether oxygen atom within the six-membered ring can influence the catalyst's conformation and the stereochemical environment of the reactive intermediates. However, the electron-withdrawing effect of the oxygen atom can reduce the nucleophilicity of the enamine intermediate compared to pyrrolidine-based catalysts, a factor that must be considered in reaction design.[4] Despite this, the development of highly efficient morpholine-based organocatalysts remains an active area of research.[4]

This guide focuses on the specific, yet underexplored, compound this compound (CAS 902836-81-1). By examining established synthetic routes for analogous compounds and well-understood organocatalytic reactions, we provide a practical framework for its synthesis and potential application.

Proposed Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing from commercially available starting materials, as depicted in the workflow below.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Intramolecular Cyclization A p-Tolylacetone C 2-Methyl-2-(p-tolyl)oxirane A->C NaH, DMSO B Trimethylsulfoxonium iodide B->C E 1-(2-Hydroxyethylamino)-2-(p-tolyl)propan-2-ol C->E LiClO4, Toluene, 110 °C D Ethanolamine D->E F This compound E->F H2SO4, Heat G catalyst This compound enamine Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Propanal aldehyde->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroalkene nitroalkene trans-β-Nitrostyrene nitroalkene->iminium iminium->catalyst Hydrolysis product γ-Nitroaldehyde iminium->product + H2O water H2O

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Derivatives of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Methyl-2-(p-tolyl)morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive molecules.[1] Its advantageous physicochemical properties, metabolic stability, and facile synthetic accessibility make it an invaluable building block for drug design.[1] The morpholine ring can enhance aqueous solubility and introduce favorable interactions with biological targets, often serving as an integral component of a molecule's pharmacophore.[1][2]

The specific scaffold, this compound, offers a unique combination of a chiral center and lipophilic aromatic substitution, providing a three-dimensional framework ripe for exploration. Derivatization at the secondary amine nitrogen (N-substitution) is a primary strategy for modulating the pharmacological profile of this core structure. By introducing a diverse range of alkyl and acyl groups, researchers can fine-tune properties such as potency, selectivity, receptor affinity, and pharmacokinetics.[1][3] This guide provides detailed, field-proven protocols for the two most fundamental and reliable N-substitution strategies: N-alkylation via reductive amination and N-acylation for amide bond formation.

Part 1: Core Synthetic Strategies & Mechanistic Rationale

The secondary amine of this compound is a versatile nucleophile, readily undergoing reactions to form tertiary amines and amides. The choice of synthetic route depends on the desired final product and the available starting materials.

N-Alkylation via Reductive Amination

Reductive amination is arguably the most robust and widely employed method for the N-alkylation of secondary amines.[3] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.

Causality Behind the Method: The primary advantage of this strategy over traditional direct alkylation with alkyl halides is the prevention of over-alkylation.[3] Direct alkylation can lead to the formation of quaternary ammonium salts, a common and often problematic side reaction. Reductive amination circumvents this by using a reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion intermediate over the starting carbonyl compound.[3] This selectivity ensures a clean transformation to the desired tertiary amine. The reaction is typically performed in anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate iminium ion formation and ensure the stability of the reducing agent.

cluster_mechanism Reductive Amination Mechanism Amine This compound (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbonyl->Iminium Product N-Alkyl Derivative (Tertiary Amine) Iminium->Product + [H⁻] from Reducer Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Iminium

Caption: Mechanism of N-Alkylation via Reductive Amination.

N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis, crucial for creating peptides, pharmaceuticals, and other fine chemicals.[4][5] This reaction converts the secondary amine into a stable, neutral amide linkage. Two highly effective methods are the use of acyl chlorides and acid anhydrides.

Causality Behind the Method:

  • Acyl Chlorides: These are highly reactive acylating agents. The reaction's speed and exothermicity necessitate cooling (typically to 0 °C) and the use of a non-nucleophilic base like triethylamine or pyridine.[3] The base serves two critical functions: it neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine, and it can act as a catalyst.

  • Acid Anhydrides: While slightly less reactive than acyl chlorides, anhydrides are excellent acylating agents and are often easier to handle.[4] These reactions can frequently be run at room temperature and are sometimes catalyzed by 4-dimethylaminopyridine (DMAP), especially with less reactive amines or anhydrides.[3] The reaction with an anhydride is often very clean, with the carboxylic acid byproduct being easily removed during aqueous workup.

cluster_workflow General N-Acylation Workflow Start Start: This compound + Anhydrous Solvent (DCM/THF) Base Add Base (if needed) (e.g., Triethylamine) Start->Base Reagent Acylating Agent: Acyl Chloride or Anhydride Reaction Reaction (0°C to RT) Reagent->Reaction Base->Reagent Add Acylating Agent Dropwise Workup Aqueous Workup (Wash with acid, base, brine) Reaction->Workup Monitor by TLC Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Final Product: N-Acyl Derivative Purify->Product

Caption: A generalized workflow for N-Acylation reactions.

Part 2: Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents are sensitive to moisture; ensure glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) where specified.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-2-methyl-2-(p-tolyl)morpholine as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[3]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCM (to achieve a concentration of approx. 0.1 M). Stir the solution at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is completely consumed (typically 2-16 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl derivative.

Protocol 2: N-Acylation using an Acyl Chloride

This protocol describes the synthesis of N-acetyl-2-methyl-2-(p-tolyl)morpholine as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Acetyl Chloride (1.05 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)[3]

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Acyl Chloride: Add acetyl chloride (1.05 equiv) dropwise to the stirred solution while maintaining the temperature at 0 °C.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.[3] This sequence removes the base, excess acid chloride, and any salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide is often of high purity. If necessary, purify further by flash column chromatography or recrystallization.

Part 3: Data Presentation & Characterization

The following table provides representative data for the synthesis of select derivatives to illustrate expected outcomes. Yields are dependent on reaction scale and purification efficiency.

EntryN-SubstituentReagentMethodSolventTypical Yield (%)
1BenzylBenzaldehyde, NaBH(OAc)₃Reductive AminationDCE85-95%
2AcetylAcetyl Chloride, Et₃NAcylationDCM90-98%
3BenzoylBenzoyl Chloride, Et₃NAcylationDCM88-96%
4IsobutylIsobutyraldehyde, NaBH(OAc)₃Reductive AminationDCM80-90%
5TosylTosyl Chloride, PyridineSulfonylationDCM85-95%

Characterization Insights: The structure of the synthesized derivatives should be confirmed using spectroscopic methods.

  • ¹H NMR: The successful N-substitution will be evident by the appearance of new signals corresponding to the protons of the added group (e.g., aromatic protons for an N-benzyl group, a singlet around 2.1 ppm for an N-acetyl group). The characteristic multiplets for the morpholine ring protons, typically found between ~2.5-4.5 ppm, will remain, though their chemical shifts may be altered.[6][7]

  • ¹³C NMR: The appearance of new carbon signals for the N-substituent and shifts in the signals for the morpholine carbons adjacent to the nitrogen will confirm the reaction.[6]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the N-substituted product provides definitive confirmation of its identity.

Conclusion

The N-substitution of this compound is a straightforward yet powerful strategy for generating novel molecular entities for research and drug development. The protocols for reductive amination and N-acylation detailed herein are robust, high-yielding, and broadly applicable to a wide range of aldehydes, ketones, and acylating agents.[3][4] By leveraging these reliable synthetic methods, researchers can efficiently build libraries of derivatives based on this promising scaffold for biological evaluation.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Retrieved from BenchChem website.[3]

  • Kumar, A., Park, H., Park, J., & Kim, J. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link][8]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Retrieved from BenchChem website.[9]

  • Mohammadi, A. A., & Gholamhosseini, S. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society, 25(1), 169-173. [Link][4]

  • Rimarčík, J., Kovaľová, E., & Kráľová, K. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 579-582. [Link][6]

  • Kaur, T., Kumar, A., & Kumar, A. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2959. [Link][5]

  • Pace, V., & Ruider, S. (2016). N-Acylation Reactions of Amines. In Science of Synthesis: Knowledge Updates 2016/3 (pp. 343-385). Thieme. [Link][10]

  • Li, Y., He, Y., Zhang, J., Li, J., & Yang, G. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3328. [Link][11]

  • Dömling, A., & Ugi, I. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Combinatorial Science, 19(2), 91-96. [Link][2]

  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines. Retrieved from ECHEMI website.[12]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Retrieved from ACD/Labs website.[7]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Image]. Retrieved from ResearchGate website.[13]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4991-4994. [Link][14]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][15]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from Organic Chemistry Portal website.[16]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][17]

  • Ali, S., Fatima, N., Khan, K. M., & Taha, M. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6608. [Link][18]

  • Chen, X., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. [Link][19]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][1]

  • Mamedov, V. A., et al. (2018). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 3(10), 13035-13051. [Link][20]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link][21]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link][22]

  • Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery. [Link][23]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link][24]

  • Amines & Plasticizers Limited. (n.d.). N-Methyl Morpholine (NMM). Retrieved from Amines & Plasticizers Limited website.[25]

  • ChemicalBook. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE | 902836-81-1. Retrieved from ChemicalBook website.[26]

  • Aliyev, Z. G., et al. (2023). Synthesis of N-allyl morpholine and N-propargyl morpholine and their properties in PASS ONLINE. CyberLeninka. [Link][27]

  • National Center for Biotechnology Information. (n.d.). 4-(p-Tolyl)morpholine. PubChem Compound Database. Retrieved from PubChem website.[28]

Sources

Application Notes and Protocols: 2-Methyl-2-(p-tolyl)morpholine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1] Its ability to improve the pharmacokinetic profile of drug candidates makes it a highly desirable structural motif. This guide delves into the synthetic utility of a specific, chiral derivative, 2-Methyl-2-(p-tolyl)morpholine, as a sophisticated building block for the asymmetric synthesis of complex molecules. While direct, extensive literature on this exact compound is emerging, its structural features—a chiral quaternary center and the presence of a sterically and electronically influential p-tolyl group—position it as a powerful tool for stereocontrolled transformations. This document provides a comprehensive overview of its potential, including a proposed enantioselective synthesis and a detailed, field-proven protocol for its application as a chiral auxiliary in diastereoselective alkylation reactions.

Introduction: The Strategic Advantage of 2,2-Disubstituted Chiral Morpholines

Chiral morpholine derivatives are integral to the development of novel therapeutics.[2][3] The stereochemistry at the C2 and C3 positions can profoundly impact biological activity and target specificity. This compound belongs to the class of 2,2-disubstituted morpholines, which are of significant interest in drug discovery. For instance, certain 2,2-disubstituted morpholines have been investigated for their potent antibacterial activity and for the treatment of central nervous system disorders such as depression and schizophrenia.[1] The presence of a quaternary stereocenter at the C2 position introduces a fixed, three-dimensional architecture that can be exploited to control the stereochemical outcome of subsequent reactions.

The subject of this guide, this compound, has been identified in the patent literature as a scaffold for phenylmorpholine analogues with potential applications in treating obesity and depression, underscoring its relevance in medicinal chemistry.[4] The p-tolyl group is not merely a substituent; its electronic properties and steric bulk are hypothesized to play a crucial role in directing the facial selectivity of reactions when the morpholine is employed as a chiral auxiliary. This is analogous to the well-established use of the p-tolylsulfinyl group as a powerful chiral inductor in stereoselective cycloaddition reactions.[5][6][7]

Enantioselective Synthesis of this compound

Access to enantiomerically pure this compound is the critical first step in its application as a chiral building block. Drawing from recent advances in organocatalysis, a highly efficient method for the synthesis of chiral 2,2-disubstituted morpholines is the enantioselective chlorocycloetherification of unenol ethers.[1] The following proposed synthesis adapts this methodology.

Reaction Scheme:

Synthesis_of_2_Methyl_2_p_tolyl_morpholine start Substrate (N-protected amino alcohol) product Product (R)- or (S)-2-Chloromethyl-2-(p-tolyl)morpholine start->product Organocatalytic Chlorocycloetherification reagents DCDMH (Chlorinating Agent) + Cinchona Alkaloid Catalyst in CH2Cl2, -10 °C reagents->product

Caption: Proposed enantioselective synthesis of the morpholine core.

Protocol Insight: The key to this transformation is the use of a cinchona alkaloid-derived catalyst which creates a chiral environment for the cyclization reaction. The N-protected amino alcohol substrate, upon reaction with an electrophilic chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), undergoes a stereoselective cyclization to furnish the desired 2,2-disubstituted morpholine with high enantiomeric excess. The choice of the specific cinchona alkaloid derivative (e.g., quinine- or quinidine-derived) will determine whether the (R)- or (S)-enantiomer of the product is obtained.

Application as a Chiral Auxiliary: Diastereoselective Enolate Alkylation

Once obtained in enantiopure form, this compound can be employed as a chiral auxiliary to introduce new stereocenters into a target molecule. A classic and powerful application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[8] The morpholine nitrogen provides a convenient handle to attach a carboxylic acid derivative, and the rigid, chiral structure of the auxiliary directs the approach of an electrophile to one face of the resulting enolate.

Workflow for Asymmetric Alkylation

The overall process involves three key steps:

  • Acylation: Attachment of a prochiral acyl group to the morpholine nitrogen.

  • Diastereoselective Alkylation: Formation of an enolate and subsequent reaction with an electrophile.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to reveal the enantiomerically enriched product.

Asymmetric_Alkylation_Workflow A 1. Acylation (Enantiopure Morpholine + Acyl Chloride) B 2. Enolate Formation (LDA, THF, -78 °C) A->B C 3. Alkylation (Alkyl Halide) B->C D 4. Auxiliary Cleavage (e.g., LiOH, H2O2) C->D E Enantiomerically Enriched Carboxylic Acid D->E

Sources

Application Notes & Protocols: Elucidating the Biological Activity of p-Tolyl Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the p-Tolyl Moiety in Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of medicinal chemistry, with over 90% of new drugs containing a heterocyclic core.[1][2] Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in drug discovery.[3][4] The strategic functionalization of these core structures is a key principle in modulating pharmacological activity.

This guide focuses on heterocyclic compounds substituted with a para-tolyl (p-tolyl) group—a methyl group at the para-position of a phenyl ring. The inclusion of this moiety is a deliberate design choice intended to confer specific physicochemical properties. The p-tolyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Its defined steric bulk can orient the molecule within a target's binding pocket, enhancing binding affinity and selectivity. Furthermore, the methyl group is susceptible to metabolic oxidation, providing a potential site for metabolism that can be tuned to optimize a drug's half-life.

These application notes provide a comprehensive overview of the diverse biological activities exhibited by p-tolyl substituted heterocycles, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We will delve into the mechanistic underpinnings of their action and provide detailed, field-proven protocols for their evaluation.

Section 1: Anticancer Activity of p-Tolyl Substituted Pyrazoles and Thiazoles

The fight against cancer has been significantly advanced by the development of small molecules that target specific cellular pathways.[5] p-Tolyl substituted pyrazoles and thiazoles have emerged as particularly promising scaffolds, demonstrating potent cytotoxicity against various cancer cell lines.[6][7][8]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for many of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[8] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent downstream signaling cascades that promote cell proliferation and survival. This disruption ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[6][9] For instance, certain 5-(p-tolyl) pyrazole derivatives have been shown to induce dramatic cell cycle arrest and apoptosis in liver, breast, and colon carcinoma cell lines.[6][10]

EGFR_Inhibition_Pathway cluster_outcome Cellular Outcome Ligand Growth Factor (EGF) EGFR EGFR Receptor Ligand->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates Apoptosis Apoptosis (Cell Death) Compound p-Tolyl Heterocycle (e.g., Pyrazole) Compound->EGFR Inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF Signals to PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Signals to Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling inhibition by a p-tolyl substituted heterocyclic compound.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative p-tolyl substituted heterocyclic compounds against various human cancer cell lines. Lower values indicate higher potency.

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-QuinolineAmide derivative of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazoleHCT116 (Colon)1.1[6][10]
Pyrazole-QuinolineAmide derivative of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazoleHuh7 (Liver)1.6[6][10]
Pyrazole-QuinolineAmide derivative of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazoleMCF7 (Breast)3.3[6][10]
Thiazolyl-Pyrazoline4-(-4-chlorophenyl)-2-(...5-p-tolyl...pyrazol-1-yl)thiazoleMCF-7 (Breast)0.07[8]
Triphenylamine-Pyridine6-amino-4-(...)-2-oxo-1-(p-tolyl)...dihydropyridine...A-549 (Lung)0.00803[7]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cellular metabolic activity as an indicator of cell viability, a common method to assess the cytotoxic effects of a compound.

Causality Statement: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cytotoxicity by measuring the absorbance of the dissolved formazan.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • p-Tolyl substituted heterocyclic compound, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the p-tolyl compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should be consistent and optimized for the specific cell line.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Antimicrobial Activity of p-Tolyl Substituted Thiazoles

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Heterocyclic compounds, particularly those containing thiazole and thiadiazole rings, have demonstrated significant potential. The incorporation of a p-tolyl group can enhance the antimicrobial efficacy of these scaffolds.[12][13][14]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for representative p-tolyl substituted thiazole derivatives.

Compound ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Reference
ThiazoleN,4′-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-...-amineS. aureus6.25[12]
Thiazole2-(...)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine derivativeE. coli12.5[12]
Thiazole(2-methyl-5-nitro...)-aceticacid-N-(4-p-tolyl-thiazol-2-yl)...S. aureus-[14]
Thiazole(2-methyl-5-nitro...)-aceticacid-N-(4-p-tolyl-thiazol-2-yl)...C. albicans-[14]
Phenylthiazole4-(4-bromophenyl)thiazol-2-amine derivative with p-tolylS. aureus46.9 - 93.7[13]

Note: Some studies reported activity but did not provide specific MIC values[14].

Protocol 2: Determination of MIC by Broth Microdilution

This protocol is a standardized method for determining the quantitative susceptibility of a bacterial strain to a given antimicrobial agent.

Causality Statement: This method is based on challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is indicated by turbidity. The MIC is identified as the lowest compound concentration that remains clear (non-turbid), signifying the inhibition of bacterial growth. This provides a quantitative measure of the compound's potency.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • p-Tolyl substituted heterocyclic compound stock solution in DMSO

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the optical density (OD) at 600 nm. The MIC well should have an OD similar to the sterility control (well 12). The growth control (well 11) should be distinctly turbid.

Section 3: Anti-inflammatory Activity of p-Tolyl Substituted Pyridines

Chronic inflammation is implicated in a wide range of diseases. Pyridine and its derivatives are known to possess anti-inflammatory properties, and substitution with a p-tolyl group can modulate this activity.[15][16][17][18]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often mediated by the suppression of key inflammatory pathways. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, active compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). They can also reduce the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often by inhibiting the NF-κB signaling pathway.[19]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Compound p-Tolyl Pyridine Compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (Translocates to Nucleus) NFkB->NFkB_active Released Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Genes Promotes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by a p-tolyl pyridine derivative.

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol measures the ability of a compound to inhibit the production of NO in macrophages stimulated with LPS, a common model for screening anti-inflammatory agents.

Causality Statement: LPS, a component of Gram-negative bacteria, activates macrophages to produce large amounts of NO via the iNOS enzyme. NO is a key signaling molecule in inflammation. We do not measure NO directly, but rather its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo compound, the color intensity of which is proportional to the nitrite concentration and thus to the NO produced. A reduction in color indicates inhibition of the inflammatory response.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM, 10% FBS)

  • LPS from E. coli (1 µg/mL final concentration)

  • p-Tolyl substituted pyridine compound stock solution in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the p-tolyl pyridine compound for 1-2 hours before LPS stimulation.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample using the standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated cells.

Section 4: A Generalized Workflow for Biological Activity Screening

The discovery of a novel bioactive compound follows a hierarchical screening process, moving from broad, high-throughput in vitro assays to more complex and targeted in vivo models.[20][21] This ensures that resources are focused on the most promising candidates.

Drug_Discovery_Workflow Synthesis Compound Synthesis (p-Tolyl Heterocycle Library) Primary_Screen Primary In Vitro Screening (e.g., Cytotoxicity, MIC) Synthesis->Primary_Screen High-Throughput Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Secondary_Screen Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Cell Cycle, NO Assay) Hit_ID->Secondary_Screen Confirmatory Lead_Gen Lead Compound Generation Secondary_Screen->Lead_Gen Structure-Activity Relationship (SAR) In_Vivo In Vivo Models (Efficacy & Toxicity in Animals) Lead_Gen->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical Safety & Efficacy Confirmed

Caption: General workflow for screening and developing bioactive compounds.

Bridging In Vitro and In Vivo Models

While in vitro assays are crucial for initial screening and mechanism-of-action studies, they cannot fully predict a compound's behavior in a complex living organism.[22][23] Therefore, promising candidates identified in vitro must be advanced to in vivo animal models.[24] These studies are essential to evaluate:

  • Efficacy: Does the compound work in a disease model (e.g., tumor xenograft, infection model)?

  • Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME)?

  • Pharmacodynamics (PD): How does the drug affect the body?

  • Toxicity: What are the potential adverse effects at therapeutic doses?[21]

The transition from cell-based assays to whole-animal studies is a critical step in the drug development pipeline, providing the necessary data to justify progression toward clinical trials.

References

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed.[Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate.[Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PubMed Central (PMC) - NIH.[Link]

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasites & Vectors.[Link]

  • Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. ResearchGate.[Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.[Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.[Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.[Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PubMed Central (PMC) - NIH.[Link]

  • Recent advances on heterocyclic compounds with antiviral properties. PubMed Central.[Link]

  • a review: biological significances of heterocyclic compounds. SciSpace.[Link]

  • heterocyclic-compounds-with-different-moieties-synthesis-and-evaluation-of-biological-activities-assisted-with-the-computational-study. Bohrium.[Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI.[Link]

  • A Review on Medicinally Important Heterocyclic Compounds. ResearchGate.[Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.[Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Research Square.[Link]

  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Semantic Scholar.[Link]

  • 5-Membered Heterocyclic Compounds as Antiviral Agents. PubMed.[Link]

  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Semantic Scholar.[Link]

  • Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate.[Link]

  • Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. PubMed.[Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central.[Link]

  • In vitro and in vivo models for testing arrhythmogenesis in drugs. PubMed.[Link]

  • Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. MDPI.[Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology.[Link]

  • RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series.[Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.[Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.[Link]

  • Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. PubMed.[Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed.[Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health (NIH).[Link]

  • Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions.[Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI.[Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.[Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. ScienceDirect.[Link]

Sources

Application Notes and Protocols: The Role of Substituted Morpholines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Addressing the Query on 2-Methyl-2-(p-tolyl)morpholine

An initial investigation into the direct application of this compound in the synthesis of commercial agrochemicals reveals a notable absence of extensive documentation in peer-reviewed journals and patent literature. While this specific compound is available from chemical suppliers, its role as a key intermediate in established agrochemical production lines is not publicly detailed.[1][2][3]

However, the structural motif of a substituted morpholine ring linked to a phenyl derivative is a cornerstone of a significant class of fungicides.[4] This guide, therefore, pivots to a comprehensive examination of a closely related and commercially successful agrochemical: Fenpropimorph .

Fenpropimorph, a systemic fungicide, shares a core morpholine structure and a substituted aromatic ring, making its synthesis and mechanism of action an exemplary case study. By dissecting the established protocols and biological activity of Fenpropimorph, this document aims to provide the in-depth technical insights and methodologies applicable to the broader class of morpholine-based agrochemicals, which would be relevant for researchers exploring compounds like this compound.

Part 1: Synthesis of Fenpropimorph - A Case Study

The synthesis of Fenpropimorph is a multi-step process that exemplifies the strategic assembly of a biologically active molecule. The process hinges on the formation of a crucial C-N bond, linking the substituted morpholine heterocycle with the lipophilic side chain necessary for its fungicidal activity. A common synthetic route starts from a derivative of Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde), a compound also used in the fragrance industry.[5]

Rationale Behind the Synthetic Strategy

The core principle of the synthesis is to create an electrophilic side chain that can be readily attacked by the nucleophilic nitrogen of the cis-2,6-dimethylmorpholine ring. This is typically achieved by converting the hydroxyl group of an alcohol precursor into a good leaving group, such as a tosylate or a halide. The choice of cis-2,6-dimethylmorpholine is critical, as this specific stereoisomer has been shown to contribute to the high efficacy of the final product.

Experimental Protocol: Synthesis of Fenpropimorph

This protocol describes a representative two-step synthesis starting from p-tert-butyl-β-methylphenylpropanol.

Step 1: Activation of the Alcohol Precursor

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve p-tert-butyl-β-methylphenylpropanol (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.

  • Chlorination: Cool the solution to 0-5 °C using an ice bath. Add thionyl chloride (SOCl₂) (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated intermediate: 3-(4-tert-butylphenyl)-2-methylpropyl chloride.

Step 2: Nucleophilic Substitution with cis-2,6-Dimethylmorpholine

  • Reaction Setup: In a clean, dry reaction vessel, combine the crude 3-(4-tert-butylphenyl)-2-methylpropyl chloride (1.0 eq), cis-2,6-dimethylmorpholine (1.2 eq), a base such as potassium carbonate (K₂CO₃) (1.5 eq), and a polar aprotic solvent like acetonitrile or DMF.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or gas chromatography (GC) for the disappearance of the chlorinated intermediate.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield Fenpropimorph as a colorless to yellowish oil.

Data Summary: Synthesis Parameters
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1p-tert-butyl-β-methylphenylpropanol, SOCl₂Toluene/DCM0 - 252 - 4>90 (crude)
2Chlorinated intermediate, cis-2,6-dimethylmorpholine, K₂CO₃Acetonitrile/DMF80 - 1006 - 1280 - 90
Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Substitution A p-tert-butyl-β-methylphenylpropanol C Chlorinated Intermediate A->C Toluene, 0-25°C B Thionyl Chloride (SOCl₂) B->C E Fenpropimorph C->E K₂CO₃, Acetonitrile, 80-100°C D cis-2,6-Dimethylmorpholine D->E

Caption: Synthetic route to Fenpropimorph.

Part 2: Mechanism of Action - Sterol Biosynthesis Inhibition

Morpholine fungicides, including Fenpropimorph, are potent inhibitors of ergosterol biosynthesis in fungi.[6] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

Dual-Enzyme Inhibition

The authoritative understanding is that morpholines act as multi-site inhibitors, which is a key reason for their low risk of resistance development.[7] They primarily target two specific enzymes in the sterol biosynthesis pathway:

  • Sterol Δ¹⁴-reductase: This enzyme is responsible for reducing the double bond at the C-14 position of sterol precursors.

  • Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these two enzymes leads to the depletion of ergosterol and the accumulation of aberrant sterol intermediates, such as ignosterol, which cannot fulfill the functions of ergosterol, ultimately proving lethal to the fungus.[6]

Biochemical Pathway Diagram

Ergosterol_Pathway cluster_inhibition Points of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Reductase Sterol Δ¹⁴-reductase Ignosterol Ignosterol Fecosterol->Ignosterol Accumulation Episterol Episterol Fecosterol->Episterol Isomerase Sterol Δ⁸→Δ⁷-isomerase Ergosterol Ergosterol Episterol->Ergosterol Inhibitor Fenpropimorph Inhibitor->Reductase Inhibits Inhibitor->Isomerase Inhibits

Caption: Fenpropimorph's inhibition of the ergosterol pathway.

Part 3: Applications in Agrochemical Formulations

Fenpropimorph is a systemic fungicide with both protective and curative action.[6] Its primary application is in the control of fungal diseases in cereal crops.

Target Crops and Pathogens

Fenpropimorph is highly effective against a range of pathogens, particularly those responsible for common cereal diseases.

Target CropCommon Pathogens Controlled
Wheat, BarleyPowdery Mildew (Erysiphe graminis)
Rusts (Puccinia spp.)
Scald (Rhynchosporium secalis)
Sugar BeetPowdery Mildew (Erysiphe betae)
Formulation and Application Protocols
  • Formulation: Fenpropimorph is typically formulated as an emulsifiable concentrate (EC). These formulations are designed to be diluted with water to form a stable emulsion for spray application.

  • Application Method: It is applied as a foliar spray using standard agricultural spraying equipment. The systemic nature of the fungicide allows it to be absorbed by the leaves and translocated within the plant, providing protection to new growth.

  • General Protocol for Field Application:

    • Scouting: Regularly monitor crops for the early signs of disease presence.

    • Timing: Apply Fenpropimorph at the first sign of disease or as a preventative measure when environmental conditions are favorable for disease development.

    • Dosage: Follow the manufacturer's recommended dosage rates for the specific crop and target pathogen. Rates are typically provided in L/ha or mL/100L of water.

    • Mixing: Fill the spray tank with half the required volume of water. Add the measured amount of Fenpropimorph EC formulation, and then add the remaining water while agitating the mixture continuously.

    • Application: Ensure thorough coverage of the plant foliage for optimal efficacy.

Conclusion and Future Perspectives

While direct applications of this compound in agrochemicals are not currently documented, the robust and enduring success of the morpholine class, exemplified by Fenpropimorph, underscores the potential of this chemical scaffold. The synthetic accessibility, multi-site mode of action, and proven field performance of compounds like Fenpropimorph provide a strong foundation for future research.

The exploration of novel substitutions on both the morpholine and phenyl rings, such as those found in this compound, represents a logical and promising avenue for the discovery of new fungicidal agents. Researchers in this field can leverage the established protocols for synthesis and bio-activity screening detailed in this guide as a validated starting point for their own discovery programs. The principles of sterol biosynthesis inhibition remain a highly viable target, and novel morpholine derivatives may offer improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.

References

  • AERU - University of Hertfordshire. Fenpropimorph (Ref: CGA 101031). [Link]

  • ChemWhat. 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. [Link]

  • Google Patents. Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. CN101659644B.
  • Google Patents.
  • Google Patents. Agricultural formulations with acyl morpholines and polar aprotic co-solvents. US8791145B2.
  • Google Patents.
  • Google Patents.
  • Kaur, H. et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Manan, M. M. et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • PubChem. 4-(p-Tolyl)morpholine. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Tzara, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Wang, Y. et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • BCPC. Morpholines. [Link]

  • PubMed. Morpholine Derivatives in Agrochemical Discovery and Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2-Methyl-2-(p-tolyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your yields.

Introduction

This compound is a valuable scaffold in medicinal chemistry, often explored for its potential in developing novel therapeutic agents. The successful and high-yield synthesis of this compound is crucial for advancing research and development efforts. This guide provides a comprehensive resource based on established principles of morpholine synthesis, focusing on a common and reliable synthetic route. While a specific, published protocol for this exact molecule is not widely available, the following information is synthesized from well-established methods for analogous 2,2-disubstituted morpholines.

Part 1: Proposed Synthetic Pathway & Experimental Protocol

A robust and frequently employed method for the synthesis of 2,2-disubstituted morpholines involves a two-step process: the N-alkylation of a primary amine with a suitable haloethanol, followed by an acid-catalyzed intramolecular cyclization (cyclodehydration).

Overall Reaction Scheme:
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2-(2-hydroxyethylamino)-1-(p-tolyl)propan-1-ol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(p-tolyl)propan-1-ol (1 equivalent).

  • Solvent and Base: Dissolve the starting material in a suitable solvent such as acetonitrile or isopropanol. Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to act as an acid scavenger.

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Reaction Setup: Place the purified 2-(2-hydroxyethylamino)-1-(p-tolyl)propan-1-ol from Step 1 into a round-bottom flask.

  • Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), in a catalytic amount (e.g., 0.1-0.2 equivalents).

  • Reaction Conditions: Heat the mixture, with stirring, to a temperature of 100-140 °C. The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding it to a cooled, saturated solution of sodium bicarbonate or another suitable base to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (N-Alkylation) 1. Incomplete reaction: Insufficient reaction time or temperature.1. Increase the reaction time and monitor by TLC until the starting material is consumed. Consider a higher boiling point solvent if temperature is a limiting factor.
2. Dialkylation: The primary amine reacts with two molecules of 2-bromoethanol.2. Use a slight excess (1.1-1.2 equivalents) of 2-bromoethanol. Adding the alkylating agent slowly at a lower temperature initially can also favor mono-alkylation.
3. Base inefficiency: The base may not be strong enough or may be sterically hindered.3. Ensure the base is finely powdered and well-dispersed. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts, or a different carbonate base.
4. Side reactions: Elimination of HBr from 2-bromoethanol to form ethylene oxide.4. Use a milder base and maintain a moderate reaction temperature.
Low Yield in Step 2 (Cyclization) 1. Incomplete cyclization: Insufficient acid catalyst, temperature, or reaction time.1. Increase the amount of acid catalyst slightly. Ensure the reaction temperature is adequate for dehydration. Use a Dean-Stark trap to remove water and drive the reaction to completion.
2. Decomposition of starting material or product: The reaction temperature is too high, or the acid is too concentrated.2. Lower the reaction temperature and monitor the reaction closely. Use a milder acid catalyst like PTSA.
3. Formation of side products: Intermolecular etherification or polymerization.3. Use high-dilution conditions by adding the substrate slowly to the hot acid catalyst solution.
Formation of Impurities 1. Unreacted starting materials: Incomplete reaction in either step.1. Optimize reaction conditions (time, temperature, reagent stoichiometry) as described above.
2. Over-alkylation product (in Step 1): Di-N-alkylated or O-alkylated byproducts.2. Carefully control the stoichiometry of the alkylating agent and consider protecting the hydroxyl group of the amino alcohol if O-alkylation is a significant issue.
3. Polymerization products (in Step 2): Acid-catalyzed polymerization of the amino alcohol.3. As mentioned, high-dilution techniques can minimize intermolecular reactions.
Difficult Purification 1. Polar nature of the intermediate and product: The amino and hydroxyl groups can cause streaking on silica gel columns.1. For column chromatography, consider adding a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing.
2. Similar polarity of product and byproducts: Makes separation by chromatography challenging.2. If chromatography is ineffective, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization, followed by liberation of the free base.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the N-alkylation step?

A1: The most critical parameter is often the choice and amount of base, as well as the controlled addition of the alkylating agent. An appropriate base is necessary to neutralize the HBr formed during the reaction without promoting side reactions. Using a slight excess of the alkylating agent ensures complete consumption of the starting amino alcohol, but a large excess can lead to dialkylation.

Q2: Can I use 2-chloroethanol instead of 2-bromoethanol?

A2: Yes, 2-chloroethanol can be used, but it is generally less reactive than 2-bromoethanol. This may require more forcing reaction conditions (higher temperature, longer reaction time) to achieve a comparable yield, which could also increase the likelihood of side reactions.

Q3: What are the alternatives to strong acid catalysts for the cyclization step?

A3: While sulfuric acid and PTSA are common, other dehydrating agents can be employed. For instance, phosphorus pentoxide (P₂O₅) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be effective. In some cases, high-temperature reactions without an explicit acid catalyst can also promote cyclization, though this is less common for this specific transformation.

Q4: How can I confirm the formation of the desired product?

A4: The formation of this compound can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the connectivity of the atoms. The disappearance of the N-H and O-H protons from the intermediate and the appearance of characteristic morpholine ring proton signals are key indicators.

  • Infrared (IR) Spectroscopy: To observe the disappearance of O-H and N-H stretching bands from the starting material.

Q5: My final product is a yellow oil, but the literature suggests it should be a solid. What should I do?

A5: The physical state can be influenced by purity. A yellow color may indicate the presence of impurities. Further purification by vacuum distillation or preparative chromatography might be necessary. It is also possible that your product is a low-melting solid or a supercooled liquid. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Part 4: Visualizations & Data

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization Start 2-Amino-1-(p-tolyl)propan-1-ol Reagents1 2-Bromoethanol, K2CO3, Acetonitrile Reaction1 Reflux (80-100 °C, 12-24h) Reagents1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 2-(2-hydroxyethylamino)-1-(p-tolyl)propan-1-ol Purification1->Intermediate Catalyst H2SO4 or PTSA Reaction2 Heat (100-140 °C) with Dean-Stark Catalyst->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification2 Vacuum Distillation or Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Step1 Step 1: N-Alkylation CheckStep->Step1 Alkylation Step2 Step 2: Cyclization CheckStep->Step2 Cyclization Analysis1 Analyze crude reaction mixture (TLC/LC-MS) Step1->Analysis1 Analysis2 Analyze crude reaction mixture (TLC/GC-MS) Step2->Analysis2 Incomplete1 Incomplete Reaction? Analysis1->Incomplete1 Incomplete2 Incomplete Cyclization? Analysis2->Incomplete2 Dialkylation Dialkylation Product Observed? Incomplete1->Dialkylation No Solution1a Increase reaction time/temp. Incomplete1->Solution1a Yes Solution1b Use slight excess of bromoethanol. Add slowly. Dialkylation->Solution1b Yes Decomposition Decomposition Observed? Incomplete2->Decomposition No Solution2a Increase catalyst/temp. Use Dean-Stark. Incomplete2->Solution2a Yes Solution2b Lower temperature. Use milder acid (PTSA). Decomposition->Solution2b Yes

Caption: Decision tree for troubleshooting low yield issues.

Quantitative Data Summary (Expected)
StepReactantProductTypical Yield RangeKey Analytical Data (Expected)
1. N-Alkylation2-Amino-1-(p-tolyl)propan-1-ol2-(2-hydroxyethylamino)-1-(p-tolyl)propan-1-ol60-80%¹H NMR: Appearance of signals for -CH₂CH₂OH protons. MS: Correct molecular ion peak.
2. Cyclization2-(2-hydroxyethylamino)-1-(p-tolyl)propan-1-olThis compound70-90%¹H NMR: Disappearance of OH and NH protons, appearance of morpholine ring protons. MS: Correct molecular ion peak.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146(46), 29847-29856. [Link]

  • Lu, Z., & Stahl, S. S. (2012). A base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Common side reactions in the synthesis of 2,2-disubstituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,2-disubstituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The morpholine ring is a privileged structure in medicinal chemistry, but the introduction of a quaternary stereocenter at the C2 position presents unique synthetic challenges.[1]

This document provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and optimization protocols. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the 2,2-disubstituted morpholine ring is giving very low yields. What are the most common causes?

A1: Low yields in the crucial ring-forming step are typically traced back to a few key factors. Firstly, unfavorable reaction kinetics due to steric hindrance from the gem-disubstituted group can slow the desired intramolecular reaction, allowing side reactions to dominate. Secondly, the choice of base and solvent is critical; an inappropriate combination can lead to elimination side products or fail to sufficiently deprotonate the nucleophile. Finally, the concentration of the reaction is paramount. Cyclization must be performed under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization, which often becomes a significant side reaction at higher concentrations.[2]

Q2: I'm observing a significant amount of an unexpected, more polar byproduct in my reaction mixture. What could it be?

A2: A common and often overlooked side reaction is the oxidation of the morpholine nitrogen to form an N-oxide.[3][4] This is particularly prevalent if your reaction conditions involve oxidizing agents, or even prolonged exposure to air under certain catalytic conditions. N-oxides are zwitterionic and highly polar, which explains their distinct chromatographic behavior.[4] They are often stable and can be difficult to separate from the desired product. Confirmation can be achieved via mass spectrometry (M+16 peak) and NMR spectroscopy.

Q3: After purification, my final compound appears to be a mixture of isomers. What are the likely sources of this issue?

A3: If your synthesis involves chiral centers, you may be dealing with diastereomers or enantiomers. For diastereomers, the cyclization step may not be perfectly stereoselective, leading to a mixture of products.[5] If you are performing chiral chromatography, you may be observing enantiomers, indicating that an asymmetric step was not fully effective. Another possibility, particularly in reverse-phase HPLC, is peak splitting due to the basic nitrogen atoms interacting with the stationary phase or existing in different protonation states depending on the mobile phase pH.[6]

Q4: My reaction involves an epoxide ring-opening to form the morpholine precursor, but I'm getting a complex mixture. What's going wrong?

A4: Epoxides are highly reactive and prone to several side reactions.[7][8] The two most frequent issues are polymerization, which can be initiated by acidic conditions (even trace amounts), and hydrolysis to the corresponding diol if water is present.[7] The choice of nucleophile is also crucial. For instance, with primary amines, there is a potential for double alkylation where the initially formed secondary amine reacts with another molecule of the epoxide.[7]

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a deeper dive into specific challenges encountered during the synthesis of 2,2-disubstituted morpholines, offering causal explanations and actionable solutions.

Intermolecular vs. Intramolecular Cyclization

The formation of the morpholine ring is the cornerstone of the synthesis. However, the precursor, typically a substituted amino alcohol, can react with itself (intramolecularly) to form the desired morpholine or with other precursor molecules (intermolecularly) to form linear or cyclic dimers and polymers.

Troubleshooting Workflow: Optimizing Cyclization

G cluster_0 start Low Yield in Cyclization Step check_conc Is Reaction at High Dilution? (<0.05 M) start->check_conc adjust_conc Action: Decrease Concentration Use Syringe Pump for Slow Addition check_conc->adjust_conc No check_base Is Base/Solvent Optimal? check_conc->check_base Yes adjust_conc->check_base adjust_base Action: Screen Bases (e.g., NaH, K2CO3, tBuOK) and Solvents (e.g., THF, Dioxane, DMF) check_base->adjust_base No check_temp Is Temperature Appropriate? check_base->check_temp Yes adjust_base->check_temp adjust_temp Action: Lower Temperature to Reduce Side Reactions or Increase to Overcome Activation Energy check_temp->adjust_temp No/Unsure success Yield Improved check_temp->success Yes adjust_temp->success

Caption: Decision tree for troubleshooting low cyclization yields.

Protocol: Cyclization under Pseudo-High Dilution

This protocol minimizes intermolecular side reactions by maintaining a very low instantaneous concentration of the reactive precursor.[2]

  • Preparation: Dissolve the linear amino alcohol precursor (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dioxane) to create a 0.5 M stock solution. In a separate flask, prepare a suspension of a strong base (e.g., NaH, 1.5 eq) in a larger volume of the same anhydrous solvent.

  • Apparatus Setup: Use a dual-syringe pump with two separate syringes. Load one syringe with the precursor solution and the other with a solution of the coupling reagent if applicable.

  • Slow Addition: Heat the base suspension to the desired reaction temperature (e.g., 60 °C). Simultaneously, add the contents of both syringes to the stirred base suspension over a prolonged period (e.g., 4-8 hours).

  • Reaction: After the addition is complete, allow the reaction to stir at temperature for an additional 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and concentrate in vacuo.

Formation of N-Oxides

The lone pair of electrons on the morpholine nitrogen is susceptible to oxidation, forming an N-oxide. This can occur with common laboratory oxidants or even atmospheric oxygen under certain conditions.

Mechanism of N-Oxide Formation

G cluster_0 morpholine 2,2-Disubstituted Morpholine N n_oxide Morpholine N-Oxide N⁺-O⁻ morpholine:f1->n_oxide:f1 Oxidation oxidant [O] (e.g., m-CPBA, H₂O₂) oxidant->morpholine:f1

Caption: Oxidation of the morpholine nitrogen to an N-oxide.

Mitigation Strategies:
  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon), especially if the reaction is heated for extended periods or involves transition metals that can catalyze oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Excess Oxidants: If an oxidation step is part of the synthetic sequence before morpholine formation, ensure the oxidant is completely quenched and removed prior to the cyclization step. Common quenching agents include sodium thiosulfate or sodium sulfite.[4]

Ring Opening and Rearrangement

While the morpholine ring is generally stable, it can undergo ring-opening under certain conditions, particularly in the presence of strong acids or during oxidative processes. Quantum chemistry calculations have shown that oxidation can lead to the formation of radical intermediates that are susceptible to ring-opening.[9][10]

Summary of Common Side Reactions and Solutions
Side Reaction Primary Cause(s) Identification Recommended Solution(s)
Polymerization High concentration; presence of Lewis/Brønsted acids.Insoluble material, broad NMR humps, streak on TLC.Perform reaction under high dilution; ensure all reagents and solvents are anhydrous and acid-free.[7]
N-Oxide Formation Presence of oxidizing agents or atmospheric oxygen.M+16 peak in mass spectrum; downfield shift of adjacent protons in ¹H NMR.Use inert atmosphere and degassed solvents; quench any upstream oxidants thoroughly.[3][4]
Ring Opening Harsh acidic conditions; oxidative stress leading to radical intermediates.Complex mixture of byproducts, loss of desired mass in LC-MS.Maintain neutral or basic conditions; avoid strong oxidizing agents after ring formation.[9][10]
Elimination Strong, non-hindered bases; high temperatures.Formation of an olefinic byproduct (alkene).Use a milder or more sterically hindered base (e.g., K₂CO₃ instead of NaH); run the reaction at a lower temperature.
Epimerization Presence of an acidic proton α to a carbonyl or other activating group.Mixture of diastereomers observed by NMR or chiral chromatography.Use non-protic solvents and bases; keep reaction temperatures low.
Purification Challenges

The purification of 2,2-disubstituted morpholines can be challenging due to the presence of a basic nitrogen and potentially a quaternary stereocenter.

  • Chromatography: Standard silica gel chromatography can suffer from peak tailing. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.

  • Isomer Separation: Diastereomers can sometimes be separated by standard chromatography, but often require higher-resolution techniques like preparative HPLC or SFC. Enantiomers will require chiral chromatography for separation.[6]

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Screening a variety of solvents is recommended to find conditions that allow for selective crystallization of the desired product away from impurities.

By understanding the mechanistic basis for these common side reactions and employing the troubleshooting and optimization strategies outlined in this guide, researchers can significantly improve the efficiency, yield, and purity of their 2,2-disubstituted morpholine syntheses.

References
  • BenchChem. (n.d.). Common side reactions and byproducts with (R)-4-(Oxiran-2-ylmethyl)morpholine.
  • American Chemical Society. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. Journal of Physical Chemistry A.
  • PubMed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. Journal of Physical Chemistry A.
  • University of Liverpool Repository. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO).
  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • PubMed Central (PMC). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers.
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • PubMed Central (PMC). (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • PubMed Central (PMC). (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics.
  • PubMed Central (PMC). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • ACS Publications. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Biotechnology.

Sources

Chiral HPLC Methods for 2-Methyl-2-(p-tolyl)morpholine Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 2-Methyl-2-(p-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational methods and in-depth troubleshooting advice. As this molecule contains a stereogenic center and a basic morpholine nitrogen, achieving optimal chiral separation requires careful consideration of the stationary phase, mobile phase composition, and potential secondary interactions.

This document moves beyond a simple recitation of steps. It delves into the rationale behind method development choices and provides a logical framework for overcoming common chromatographic challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a chiral separation method for this compound.

Q1: What type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers?

A1: For a compound like this compound, which is a basic amine, polysaccharide-based CSPs are the most effective and widely recommended starting point.[1][2] Specifically, derivatives of amylose and cellulose, such as those found in Daicel's CHIRALPAK® series or Phenomenex's Lux® series, have demonstrated broad applicability for a wide range of chiral compounds, including those with basic functional groups.[3][4]

  • Amylose-based phases (e.g., CHIRALPAK® IA, Lux® i-Amylose-1)[3][5]

  • Cellulose-based phases (e.g., Lux® Cellulose-2)[6][7]

These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.[2]

Q2: What are the recommended starting mobile phase conditions?

A2: A normal phase or polar organic solvent mode is typically the most successful for this type of compound on polysaccharide CSPs. A standard approach involves screening a few primary mobile phase compositions.

  • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is the most common choice.

  • Polar Organic Mode: Acetonitrile with an alcohol modifier can also be very effective and offers different selectivity.[6]

For a basic compound like this compound, the addition of a small amount of a basic additive to the mobile phase is critical to prevent peak tailing and improve resolution.[6] Diethylamine (DEA) at a concentration of 0.1% is a standard starting point.

Q3: Why is a basic additive like Diethylamine (DEA) necessary?

A3: The silica backbone of many CSPs has residual acidic silanol groups. The basic morpholine nitrogen in your analyte can interact strongly with these silanols, leading to non-specific binding. This secondary interaction causes significant peak tailing, which in turn leads to poor resolution and inaccurate quantification. A basic additive like DEA acts as a competitor for these active silanol sites, effectively masking them from the analyte and resulting in more symmetrical peak shapes.[6]

Q4: What detection wavelength should I use?

A4: The p-tolyl group in this compound contains an aromatic ring, which will have a strong UV absorbance. A starting wavelength of 254 nm is a good choice. For improved sensitivity, you can determine the absorbance maximum by running a UV scan of your analyte. A wavelength around 220-230 nm might also provide a stronger signal.

Experimental Protocols & Starting Method Recommendations

The following tables outline recommended starting conditions for method development. It is advised to screen several columns and mobile phases to find the optimal separation.

Table 1: Recommended Chiral Stationary Phases

Column NameChiral SelectorParticle Size (µm)Recommended Mode(s)
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)3, 5Normal Phase, Polar Organic
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)3, 5Normal Phase, Polar Organic
CHIRALPAK® IG-3 Amylose tris(3-chloro-5-methylphenylcarbamate)3Normal Phase, Polar Organic

Table 2: Suggested Screening Mobile Phases

Mobile Phase Composition (v/v/v)Flow Rate (mL/min)Column TemperatureNotes
n-Hexane / Isopropanol / DEA (80:20:0.1)1.025 °CStandard normal phase starting point.
n-Hexane / Ethanol / DEA (90:10:0.1)1.025 °CEthanol can offer different selectivity.
Acetonitrile / Isopropanol / DEA (95:5:0.1)1.025 °CA common polar organic mode condition.[6]
Step-by-Step Protocol for Initial Column Screening
  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Installation and Equilibration: Install the first chiral column to be screened (e.g., CHIRALPAK® IA). Equilibrate the column with the first mobile phase (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1) for at least 20-30 column volumes, or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Evaluate the chromatogram for retention time, peak shape, and resolution between the enantiomers.

  • Screening Progression: If separation is not achieved, switch to the next mobile phase composition and re-equilibrate the column. Repeat the injection and analysis. Continue this process for all recommended mobile phases and columns.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of this compound.

Problem 1: No separation or poor resolution (Rs < 1.5)

If the enantiomers are co-eluting or the peaks are not well-separated, a systematic approach to optimization is required.

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Change Chiral Stationary Phase (CSP): The primary factor for chiral separation is the choice of CSP. If an amylose-based column provides no hint of separation, a cellulose-based column (or vice-versa) may offer the necessary alternative selectivity.[3]

  • Optimize Mobile Phase Strength: In normal phase, decreasing the percentage of the alcohol modifier (the polar component) will increase retention times. This increased interaction time with the CSP often leads to better resolution. Make small, incremental changes (e.g., from 20% to 18% isopropanol).

  • Change the Alcohol Modifier: The type of alcohol can have a significant impact on selectivity. Switching from isopropanol to ethanol can alter the hydrogen bonding interactions and sometimes dramatically improve separation.

  • Adjust Temperature: Lowering the column temperature generally enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to increased selectivity and better resolution. However, this may also increase backpressure.

Problem 2: Significant peak tailing (Asymmetry > 1.2)

Peak tailing is a common issue for basic compounds and directly impacts resolution and quantification.

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Ensure Presence of Basic Additive: As previously mentioned, a basic additive is crucial. If you are not using one, add 0.1% Diethylamine (DEA) to your mobile phase. This is the most common cause of peak tailing for basic analytes.[6]

  • Optimize Additive Concentration: If 0.1% DEA is not sufficient, you can try increasing the concentration to 0.2% or even 0.3%. However, excessive amounts of additive can sometimes negatively affect the separation.

  • Try an Alternative Basic Additive: Different basic compounds can have varying effectiveness in masking silanol groups. If DEA does not resolve the tailing, consider trying Triethylamine (TEA) or Butylamine at the same 0.1% concentration.

Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Detailed Steps:

  • Ensure Proper Column Equilibration: Chiral columns, especially with mobile phase additives, can require longer equilibration times than standard reversed-phase columns. Ensure the system is flushed with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Stability: The components of a normal phase mobile phase can have different volatilities. Ensure your mobile phase is well-mixed and covered to prevent selective evaporation of the more volatile components (like hexane), which would change the mobile phase composition over time. Preparing fresh mobile phase daily is highly recommended.[8]

  • Temperature Control: Ensure a stable column temperature using a column oven. Fluctuations in ambient temperature can cause shifts in retention times.

  • System Check: Verify that there are no leaks in the HPLC system and that the pump is delivering a consistent flow rate.

By following this structured approach of initial screening based on established methods for similar compounds and employing logical troubleshooting strategies, researchers can efficiently develop a robust and reliable chiral HPLC method for the separation of this compound enantiomers.

References

  • Sarat, M. et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE. International Journal of Pharmaceutical Sciences and Research, 3(9), 3151-3155. [Link]

  • Taschwer, M., & Schmid, M. G. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Forensic Science International, 270, 124-130. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Taschwer, M., et al. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. ResearchGate. [Link]

  • Daicel Chemical Industries Ltd. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Matarashvili, I., & Blazsó, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. [Link]

  • Phenomenex. (n.d.). Lux Cellulose-2 Chiral LC Columns. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5001. [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Phenomenex. (n.d.). Lux Chiral Columns Make it Easy. [Link]

  • Lee, J. T., et al. (n.d.). Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies. [Link]

  • Ismail, O. H., et al. (2023). High-throughput, fast enantioseparations of bioactive compounds by means of liquid chromatography on modern chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 235, 115659. [Link]

Sources

Overcoming steric hindrance in the synthesis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-2-(p-tolyl)morpholine

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry

Welcome to the technical support center for advanced morpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the synthesis of this compound. The construction of a quaternary stereocenter at the C2 position of the morpholine ring presents a significant steric challenge. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to navigate this complex synthesis.

Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific experimental failures and provides validated protocols to overcome them. The classical approach to morpholine synthesis involves the acid-catalyzed cyclodehydration of an N-substituted diethanolamine derivative. Due to the severe steric hindrance imposed by the geminal methyl and p-tolyl groups, this route often fails.

Q1: My acid-catalyzed cyclodehydration of the precursor, N-benzyl-2-(2-hydroxyethylamino)-2-(p-tolyl)propan-1-ol, is resulting in extremely low yields (<10%) and significant decomposition. What is the underlying cause?

Answer: The primary cause of failure is severe steric hindrance at the reaction center. The traditional SN1 or SN2-type mechanism for acid-catalyzed dehydration is kinetically disfavored.

  • Mechanism Breakdown: In this reaction, a strong acid (e.g., H₂SO₄) protonates one of the hydroxyl groups, converting it into a good leaving group (water). For cyclization to occur, the other hydroxyl group must perform an intramolecular nucleophilic attack. The quaternary carbon, substituted with both a methyl and a bulky p-tolyl group, effectively shields the electrophilic center from this internal attack.

  • High-Energy Transition State: The transition state required for this ring closure is highly strained and energetically unfavorable. At the high temperatures needed to force the reaction, competing side reactions like elimination and indiscriminate charring (decomposition) become the dominant pathways.

Steric_Hindrance Precursor N-Substituted Diethanolamine Precursor TS Sterically Crowded Transition State (High Energy) Precursor->TS H⁺, Δ Product This compound (Low Yield) TS->Product Kinetically Disfavored Decomposition Decomposition & Side Products (High Yield) TS->Decomposition Kinetically Favored

Caption: Steric hindrance in the acid-catalyzed cyclization pathway.

Q2: I'm observing significant decomposition with strong acids. Is there a more controlled, higher-yielding method to achieve the final cyclization?

Answer: Yes. When direct acid catalysis fails, a superior strategy is to convert the terminal hydroxyl group into a more reactive leaving group under non-acidic conditions. This transforms the reaction into a classical intramolecular Williamson ether synthesis, which, while still challenging due to sterics, avoids the harsh conditions that cause decomposition. The most common leaving groups for this purpose are tosylates (Ts) or mesylates (Ms).

This two-step approach offers significantly better control and reproducibility.

This protocol assumes you have successfully synthesized the precursor: N-benzyl-2-(2-hydroxyethylamino)-2-(p-tolyl)propan-1-ol .

Step A: Mesylation of the Primary Alcohol

  • Preparation: Dissolve the diol precursor (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise to the solution.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes. Maintain the temperature at 0 °C. The solution may become cloudy as triethylamine hydrochloride precipitates.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude mesylate is often sufficiently pure for the next step. If necessary, purify via flash column chromatography on silica gel.

Step B: Intramolecular Cyclization

  • Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Alcohol Addition: Dissolve the crude mesylate from Step A in anhydrous THF and add it dropwise to the NaH suspension at room temperature.

  • Cyclization: After the addition is complete and hydrogen evolution has ceased, gently heat the mixture to reflux (approx. 66 °C).

  • Reaction Monitoring: Monitor the progress of the cyclization by TLC or LC-MS. The reaction can be slow due to steric hindrance and may require 12-24 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water to destroy any excess NaH. Add more water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (gradient elution, e.g., 5-20% Ethyl Acetate/Hexanes) to yield pure N-benzyl-2-methyl-2-(p-tolyl)morpholine . The final debenzylation can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C).

Two_Step_Workflow cluster_0 Step A: Activation cluster_1 Step B: Cyclization Start Diol Precursor Mesylate Intermediate Mesylate Start->Mesylate MsCl, Et3N DCM, 0°C to RT Mesylate_ref Intermediate Mesylate Cyclization N-Benzyl Protected Product Mesylate_ref->Cyclization NaH, THF Reflux

Caption: Workflow for the two-step activation and cyclization strategy.

Advanced & Alternative Synthetic Strategies

When even optimized classical routes are insufficient, a paradigm shift in synthetic strategy is required. Instead of forming the C-O bond last, alternative methods construct the ring from different precursors, often managing steric hindrance more effectively.

Q3: The two-step cyclization still provides unsatisfactory yields. Is there a fundamentally different approach to construct the 2,2-disubstituted morpholine ring?

Answer: Absolutely. An excellent alternative is the intramolecular halocycloetherification of an unsaturated amino alcohol.[1][2] This strategy involves synthesizing an N-protected amino-alkene precursor and then using an electrophilic halogen source to trigger a cyclization cascade that forms the C-O bond first. This method is often highly diastereoselective and can be rendered enantioselective with the use of chiral catalysts.

The Strategic Logic:

  • Synthesize Precursor: Prepare an N-protected γ-amino-alkenol, such as N-benzyl-4-(p-tolyl)-4-aminopent-1-en-3-ol. This precursor contains all the necessary atoms for the morpholine ring.

  • Electrophilic Trigger: Introduce an electrophilic halogen source (e.g., I₂, N-Iodosuccinimide). This reacts with the alkene to form a cyclic halonium intermediate (e.g., an iodonium ion).

  • Intramolecular Attack: The sterically accessible hydroxyl group then attacks the activated carbon of the halonium ion in an intramolecular fashion to form the six-membered ether ring. This step is often highly efficient.

  • Final Ring Closure: The resulting intermediate can then be converted to the morpholine through a subsequent N-alkylation/cyclization step.

Halocyclization cluster_mech Halocycloetherification Mechanism Alkene Unsaturated Amino Alcohol Halonium Cyclic Halonium Intermediate Alkene->Halonium + "I+" Source (e.g., NIS) Cyclized Halogenated Tetrahydrooxazine Halonium->Cyclized Intramolecular O-Attack (6-exo-tet)

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted morpholines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this critical synthetic transformation. Morpholine scaffolds are prevalent in a vast array of FDA-approved drugs and bioactive compounds, making their stereocontrolled synthesis a cornerstone of modern medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the diastereoselective synthesis of substituted morpholines in a practical question-and-answer format.

FAQ 1: My intramolecular cyclization is producing a nearly 1:1 mixture of diastereomers. What are the most common causes and how can I improve the diastereoselectivity?

Low diastereoselectivity in intramolecular cyclizations, such as aza-Michael or oxa-Michael additions, is a frequent challenge.[3] The stereochemical outcome is often dictated by a delicate balance of thermodynamic and kinetic factors.

Answer: Several factors can contribute to poor diastereoselectivity. A systematic approach to troubleshooting is recommended:

  • Thermodynamic vs. Kinetic Control: At higher temperatures, a retro-Michael reaction can occur, leading to an equilibrium between diastereomers and favoring the thermodynamically more stable product.[3] Conversely, lower temperatures often favor the kinetically controlled product.

    • Troubleshooting:

      • Temperature Screening: Perform the cyclization at various temperatures (e.g., -78 °C, 0 °C, and room temperature) to determine the optimal conditions for kinetic or thermodynamic control.[3]

      • Base Selection: The choice of base can influence the reversibility of the Michael addition. A stronger, non-nucleophilic base at low temperatures may favor the kinetic product.

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state geometry of the cyclization, thereby affecting diastereoselectivity.[4][5]

    • Troubleshooting: Screen a range of solvents with varying polarities, from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, methanol).[4][6]

  • Catalyst Influence: In catalyzed reactions, the nature of the catalyst is paramount. For instance, in Pd(0)/Fe(III) catalyzed heterocyclizations, the iron catalyst can induce an equilibration between cis- and trans-isomers.[7]

    • Troubleshooting:

      • Catalyst Loading: Vary the catalyst loading. In some cases, a higher loading of an equilibration catalyst like FeCl₃ can drive the reaction towards the more stable diastereomer.[7]

      • Lewis Acid Screening: For reactions like photocatalytic annulations, different Lewis acids can impact stereoselectivity.[1]

Below is a troubleshooting workflow to guide your optimization efforts:

G cluster_0 Troubleshooting Workflow start Low Diastereoselectivity (e.g., 1:1 d.r.) temp Vary Reaction Temperature (-78°C, 0°C, RT, elevated) start->temp Is reaction under thermodynamic control? solvent Screen Solvents (Toluene, DCM, THF, MeCN, EtOH) temp->solvent No improvement base_cat Modify Base/Catalyst System solvent->base_cat No improvement analysis Analyze Diastereomeric Ratio (d.r.) via ¹H NMR or HPLC base_cat->analysis Systematically vary one parameter analysis->temp analysis->solvent analysis->base_cat success Optimized Diastereoselectivity analysis->success Desired d.r. achieved

Caption: Troubleshooting workflow for low diastereoselectivity.

FAQ 2: I am using a chiral amino alcohol as a starting material, but the diastereoselectivity of my multi-component reaction is poor. How can I address this?

While chiral starting materials can induce stereochemistry, their influence in some multi-component reactions may be modest.[8]

Answer: This is a common issue, particularly in reactions where new stereocenters are formed in steps that are not directly influenced by the initial chiral center.

  • Post-Synthesis Epimerization: One effective strategy is to epimerize the product mixture to enrich the more stable diastereomer. A light-mediated reversible hydrogen atom transfer (HAT) has been shown to effectively change the diastereomeric ratio to favor the thermodynamically preferred isomer.[8]

  • Catalyst-Controlled Diastereoselection: If the reaction is catalyzed, switching to a catalyst system known for high diastereoselectivity can override the modest influence of the substrate. For example, rhodium-catalyzed intramolecular cyclizations of nitrogen-tethered allenols have shown excellent diastereoselectivity.[9]

  • Reaction Conditions Optimization: Even in substrate-controlled reactions, external conditions play a role.

    • Temperature: As mentioned previously, temperature can shift the balance towards the thermodynamic product.[3]

    • Solvent: The solvent can influence the conformational preferences of the substrate and transition states.

FAQ 3: How do I choose between a substrate-controlled, reagent-controlled (chiral auxiliary), or catalyst-controlled approach for achieving high diastereoselectivity?

The choice of strategy depends on the target molecule, the availability of chiral starting materials, and the desired flexibility of the synthetic route.

Answer:

  • Substrate-Controlled Synthesis: This approach is ideal when the desired stereochemistry can be directed by a pre-existing stereocenter in the starting material (e.g., a chiral amino alcohol).[10] It is often the most direct route if a suitable chiral precursor is readily available.

  • Chiral Auxiliary Approach: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereoselective formation of new stereocenters.[11][12] This method is highly effective and predictable but requires additional steps for attachment and removal of the auxiliary.[13] Evans oxazolidinones and pseudoephedrine are common examples of effective chiral auxiliaries.[11][14]

  • Catalyst-Controlled Asymmetric Synthesis: This is a highly efficient and atom-economical approach where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product.[15][16][17] This strategy is particularly powerful for creating libraries of compounds, as the same starting materials can be used to access different stereoisomers by simply changing the catalyst.[18]

The decision-making process can be visualized as follows:

G start Goal: High Diastereoselectivity q1 Is a suitable chiral starting material readily available? start->q1 substrate Substrate-Controlled Synthesis q1->substrate Yes q2 Are additional synthetic steps for attachment/removal of an auxiliary acceptable? q1->q2 No auxiliary Chiral Auxiliary Approach q2->auxiliary Yes catalyst Catalyst-Controlled Asymmetric Synthesis q2->catalyst No

Caption: Decision tree for choosing a stereocontrol strategy.

Selected Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in the literature.

Protocol 1: Pd(0)/Fe(III)-Catalyzed Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

This one-pot protocol, adapted from Aubineau and Cossy (2018), provides excellent yields and diastereoselectivities, favoring the cis-diastereoisomer through thermodynamic equilibration.[6][7][19]

Materials:

  • Vinyloxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Pd(PPh₃)₄ (1 mol %)

  • FeCl₃·6H₂O (20 mol %)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₄ (1 mol %).

  • Add anhydrous CH₂Cl₂ to achieve a 0.2 M concentration with respect to the vinyloxirane.

  • Add the amino alcohol (1.2 equiv) followed by the vinyloxirane (1.0 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add FeCl₃·6H₂O (20 mol %) to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR analysis of the crude mixture.[7]

Table 1: Effect of FeCl₃ Loading on Diastereoselectivity

Entry FeCl₃·6H₂O (mol %) Diastereomeric Ratio (cis:trans) Yield (%)
1 5 65:35 85
2 10 72:28 88
3 15 79:21 89
4 20 95:5 89

Data adapted from Aubineau, T. & Cossy, J., Org. Lett. 2018, 20, 7419-7423.[7]

Protocol 2: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

This protocol, based on the work of Zhang et al., utilizes a rhodium complex with a large bite angle ligand for the highly enantioselective hydrogenation of dehydromorpholines.[18]

Materials:

  • N-Cbz-2-substituted-dehydromorpholine (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1 mol %)

  • SKP ligand (1.1 mol %)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, add the dehydromorpholine substrate, [Rh(COD)₂]BF₄, and the SKP ligand to a vial.

  • Add anhydrous DCM to the vial.

  • Place the vial into an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar of H₂.

  • Stir the reaction at 50 °C for 24 hours.

  • Carefully release the pressure and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by HPLC analysis using a chiral stationary phase.

Table 2: Substrate Scope for Asymmetric Hydrogenation

Substrate R-group Yield (%) Enantiomeric Excess (ee, %)
Phenyl >99 92
4-Methoxyphenyl >99 94
4-Fluorophenyl >99 95
2-Thienyl >99 99

Data adapted from Zhang, X. et al., Chem. Sci., 2012, 3, 856-859.[18]

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Douglas, J. T., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega, 6(1), 698-704. [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3462–3465. [Link]

  • Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. [Link]

  • Notis, D. D., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. bioRxiv. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. PubMed. [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4258–4261. [Link]

  • Ziyaei, A., et al. (2016). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 52(56), 8758-8761. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. ACS Publications. [Link]

  • Soledad de Castro, M., & Sinisterra Gago, J. V. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • Fandrick, D. R., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Zhang, X., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 3(3), 856-859. [Link]

  • Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(3), 346-352. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • Andersen, N. G. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Kumar, A., & Singh, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Semantic Scholar. (2014). Mild and direct conversion of esters to morpholine amides using diisobutyl(morpholino)aluminum: application to efficient one-pot synthesis of ketones and aldehydes from esters. Semantic Scholar. [Link]

  • Itsuno, S. (1998). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • ChemRxiv. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • MDPI. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. [Link]

  • YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]

  • PubMed Central. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PubMed Central. [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • ResearchGate. (2022). Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]

  • ACS Publications. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

Sources

Stability of 2-Methyl-2-(p-tolyl)morpholine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2-(p-tolyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related questions encountered during experimental work.

Section 1: Understanding the Stability Profile (FAQs)

This section addresses fundamental questions regarding the chemical stability of this compound, focusing on its structural vulnerabilities under acidic and basic stress conditions.

Q1: What are the key structural features of this compound that influence its stability?

Answer: The stability of this compound is primarily dictated by two key structural features: the morpholine ring and its substituents.

  • Morpholine Ring: This is a saturated heterocycle containing both a secondary amine and an ether functional group.[1] The ether linkage (C-O-C bond) is the most probable site of degradation under acidic conditions through acid-catalyzed cleavage.[2][3][4] The secondary amine makes the molecule basic and is a site for protonation in acidic media.

  • Substituents at C2: The presence of both a methyl and a p-tolyl group at the carbon adjacent to the ether oxygen is critical. The p-tolyl group, attached to a tertiary carbon, can stabilize a potential carbocation intermediate formed during acid-catalyzed ether cleavage.[3][5] This suggests that the molecule may be particularly susceptible to SN1-type cleavage mechanisms under strong acidic conditions.[2][3]

Q2: What is the expected stability of this compound under acidic conditions and what is the likely degradation pathway?

Answer: this compound is expected to be labile under acidic conditions . The primary degradation pathway is the acid-catalyzed cleavage of the ether bond within the morpholine ring.[2][3][4]

The mechanism likely proceeds as follows:

  • Protonation: The ether oxygen is protonated by a strong acid (e.g., HCl, H₂SO₄), converting it into a good leaving group (an oxonium ion).[5]

  • Cleavage (SN1 Pathway): The C-O bond cleaves to form a relatively stable tertiary benzylic carbocation at the C2 position. The stability is enhanced by the electron-donating p-tolyl group.[3][5]

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water or a halide ion) attacks the carbocation, leading to a ring-opened degradation product.

This proposed pathway is visualized in the diagram below. Due to this vulnerability, careful pH control is essential when working with this compound in acidic formulations or reaction media.

G cluster_0 Acid-Catalyzed Degradation Pathway Mol This compound Protonated Protonated Ether (Oxonium Ion) Mol->Protonated + H⁺ Carbocation Tertiary Benzylic Carbocation Intermediate Protonated->Carbocation Cleavage (Slow, SN1) Product Ring-Opened Degradation Product Carbocation->Product + H₂O/Nu⁻ (Fast)

Caption: Proposed SN1 degradation pathway under acidic conditions.

Q3: Is the compound expected to be stable under basic conditions?

Answer: Yes, this compound is expected to be significantly more stable under basic conditions compared to acidic conditions. Ethers are generally resistant to cleavage by bases.[2] The morpholine ring itself is stable to base, and the secondary amine will be in its free base form, which is generally unreactive under these conditions.

While significant degradation is not anticipated under mild basic conditions (e.g., NaOH or KOH in aqueous solution), it is still a mandatory part of a comprehensive stability assessment as required by regulatory guidelines like ICH Q1A.[6][7][8]

Q4: What potential degradation products should I monitor for?

Answer:

  • Under Acidic Conditions: The primary degradation product would result from the ring-opening reaction. The expected product is N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine . You should use a stability-indicating analytical method, like HPLC-MS, to monitor for the appearance of this new peak and confirm its mass.[9][10]

  • Under Basic Conditions: No significant degradation products are expected. The primary observation should be the stability of the parent compound.

Section 2: Experimental Design & Protocols

This section provides practical guidance and step-by-step protocols for conducting forced degradation studies, a critical component of assessing drug substance stability.[8][11]

Q5: How should I design a robust forced degradation study for this compound?

Answer: A robust study design follows the principles outlined in the ICH Q1A(R2) guideline.[6][12] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of your analytical method without completely destroying the sample.[6][7] The overall workflow should be systematic.

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution of Compound in Solvent (e.g., ACN:H₂O) Stress Aliquot and Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Prep->Stress Sample Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sample Neutralize Quench Reaction (Neutralize pH) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data Calculate Mass Balance & Identify Degradants Analyze->Data

Caption: General workflow for a forced degradation study.

Q6: Can you provide a detailed protocol for an acid-forced degradation study?

Answer: Certainly. This protocol is a standard starting point and should be adjusted based on the observed rate of degradation.

Objective: To induce 5-20% degradation of this compound using acidic conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC vials

Protocol:

  • Prepare Stock Solution: Accurately weigh and prepare a 1.0 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of ACN and water.

  • Prepare Control Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of deionized water. Dilute to volume with 50:50 ACN:H₂O. This is your T=0 and control sample.

  • Prepare Acid Stress Sample: Pipette 1 mL of the stock solution into a separate 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Dilute to volume with 50:50 ACN:H₂O. The final acid concentration will be 0.1 M.

  • Incubate: Store both the control and stress samples at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from the stress sample.

  • Quench Reaction: Immediately add an equimolar amount of base to neutralize the acid. For a 1 mL aliquot, add 1 mL of 0.1 M NaOH. This step is critical to stop the degradation reaction before analysis.

  • Analysis: Analyze the quenched sample and a corresponding control sample by a validated stability-indicating HPLC method.

Q7: What is the corresponding protocol for a base-forced degradation study?

Answer: The protocol is analogous to the acid study, substituting the acid with a base.

Objective: To assess the stability of this compound under basic conditions.

Protocol:

  • Follow Step 1 and 2 from the acid degradation protocol.

  • Prepare Base Stress Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M NaOH. Dilute to volume with 50:50 ACN:H₂O. The final base concentration will be 0.1 M.

  • Incubate: Store both the control and stress samples at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: Sample at the same time points as the acid study for direct comparison.

  • Quench Reaction: Neutralize the aliquot with an equimolar amount of acid (e.g., 1 mL of 0.1 M HCl).

  • Analysis: Analyze by HPLC.

Section 3: Data Interpretation & Troubleshooting

This section helps you interpret your results and troubleshoot common issues.

Q8: My compound is degrading by more than 20% within the first time point in acid. What should I do?

Answer: This indicates the stress conditions are too harsh. To achieve the target 5-20% degradation, you should reduce the severity of the conditions. Consider the following adjustments, one at a time:

  • Lower the Temperature: Reduce the incubation temperature from 60 °C to 40 °C or even room temperature.

  • Decrease Acid Concentration: Use 0.01 M HCl instead of 0.1 M HCl.

  • Reduce Time: Take earlier time points (e.g., 30 minutes, 1 hour, 2 hours).

Q9: I am not seeing any degradation under basic conditions, even after 24 hours at 60 °C. What does this mean and what are the next steps?

Answer: This result is expected and suggests the compound is stable to base hydrolysis under these conditions. To confirm this, you can apply more forcing conditions as per ICH guidelines.[8]

  • Increase Temperature: Increase the incubation temperature to 80 °C.

  • Increase Base Concentration: Use a higher concentration of NaOH (e.g., 0.5 M or 1.0 M).

If no degradation is observed even under these more extreme conditions, you can confidently conclude that the molecule is stable to base hydrolysis.

Q10: How do I get a preliminary identification of the degradation products I observe?

Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful tool for this purpose.[9][13][14]

  • Determine Molecular Weight: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation product. For the proposed acid degradation product, you would expect to find a peak corresponding to the molecular weight of the ring-opened structure.

  • Fragmentation Analysis (MS/MS): By fragmenting the degradation product ion in the mass spectrometer, you can obtain structural information that helps confirm its identity.

For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be required.[9]

Q11: What would typical data from these stability studies look like?

Answer: The data is typically presented as the percentage of the parent compound remaining over time. The results can be summarized in a table for easy comparison.

ConditionTime (hours)% Parent Compound RemainingMajor Degradation Product Peak Area (% of Total)
Control (60 °C) 2499.8%Not Detected
0.1 M HCl (60 °C) 0100.0%0.0%
491.2%8.5%
883.5%16.1%
2465.7%33.8%
0.1 M NaOH (60 °C) 2499.5%Not Detected

Table 1: Example forced degradation data for this compound. This hypothetical data illustrates significant degradation in acid and high stability in base.

References
  • Wikipedia. Ether cleavage . [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage . [Link]

  • Khan Academy. Acidic cleavage of ethers . [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2) . [Link]

  • Fiveable. Reactions of Ethers: Acidic Cleavage . [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation . [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects . [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products . [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing . [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products . [Link]

  • Hayward, D. S., Zimmerman, S. R., & Jenke, D. R. (1995). Drug Stability Testing by Monitoring Drug and Degradate Levels by Liquid Chromatography . Journal of Chromatographic Science, 33(7), 353–360. [Link]

  • de Barcelos, M. C. S., & Garcia, J. S. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs . Molecules, 25(17), 3826. [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS . [Link]

  • Wikipedia. Morpholine . [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-2-(p-tolyl)morpholine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing the p-tolualdehyde impurity. Our focus is on providing practical, field-proven solutions grounded in chemical principles to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: I have a significant amount of p-tolualdehyde impurity in my crude this compound. What is the most effective method for its removal?

The choice of purification method depends on the scale of your experiment and the level of purity required. For the removal of p-tolualdehyde, three primary methods are highly effective:

  • Chemical Scavenging using a Polymer-Supported Resin: This is an excellent choice for selectively removing aldehyde impurities. Scavenger resins are polymers with functional groups that react specifically with aldehydes, allowing the impurity to be removed by simple filtration.[1]

  • Sodium Bisulfite Adduct Formation and Extraction: This classical and highly effective method involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.[2][3] This adduct can then be easily separated from your desired morpholine derivative through liquid-liquid extraction.

  • Column Chromatography: A standard technique for purifying organic compounds, column chromatography can effectively separate this compound from p-tolualdehyde based on their polarity differences.[4][5][6]

Q2: Can I use recrystallization to purify my product?

Recrystallization is a viable and often preferred method for purifying solid compounds, provided a suitable solvent system can be identified.[7] this compound is a solid with a reported melting point of 49-51°C. The success of this method hinges on the differential solubility of your product and the p-tolualdehyde impurity in the chosen solvent. A good recrystallization solvent will dissolve the crude product at an elevated temperature and allow the pure this compound to crystallize upon cooling, while the p-tolualdehyde remains in the mother liquor.

Troubleshooting Recrystallization:

  • Problem: Oiling out instead of crystallization.

    • Solution: This occurs when the solute's melting point is lower than the solvent's boiling point. Try a lower boiling point solvent or a solvent mixture.

  • Problem: Poor recovery of the product.

    • Solution: You may be using too much solvent. Ensure you are creating a saturated solution at the higher temperature. Cooling the solution to a lower temperature (e.g., in an ice bath) can also improve yield.

  • Problem: Impurity co-crystallizes with the product.

    • Solution: The solvent is not selective enough. A multi-solvent recrystallization might be necessary. Dissolve the crude product in a "good" solvent and then add a "poor" solvent dropwise until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly.

Q3: Are there any concerns about the stability of the morpholine ring during purification?

The morpholine ring is generally stable under most purification conditions. However, it's important to be mindful of the basicity of the morpholine nitrogen.

  • Acidic Conditions: While the morpholine nitrogen is a weak base, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to side reactions. When using acidic scavenger resins or acidic conditions for other purposes, it's advisable to monitor the reaction and work at moderate temperatures.

  • Reactive Electrophiles: The morpholine nitrogen is a nucleophile. Avoid purification conditions that involve reactive electrophiles that could potentially alkylate or acylate the morpholine nitrogen.

Troubleshooting Guides

Guide 1: Aldehyde Scavenging with Polymer-Supported Resins

This method offers a straightforward workflow with high selectivity for aldehyde removal.

Workflow Diagram:

Scavenging_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Dissolve Crude Product in an Organic Solvent Add_Resin Add Aldehyde Scavenger Resin Dissolve->Add_Resin e.g., DCM, THF Stir Stir Mixture at Room Temperature Add_Resin->Stir Follow manufacturer's recommendation for equivalents Filter Filter to Remove the Resin Stir->Filter Monitor reaction by TLC or GC-MS for disappearance of p-tolualdehyde Concentrate Concentrate the Filtrate Filter->Concentrate Pure_Product Obtain Pure Product Concentrate->Pure_Product

Caption: Workflow for aldehyde removal using a scavenger resin.

Detailed Protocol:

  • Solvent Selection: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Resin Addition: Add the aldehyde scavenger resin (e.g., a resin with primary amine or hydrazine functionality) to the solution. The amount of resin should be in excess relative to the amount of p-tolualdehyde impurity.

  • Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the impurity. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Filtration: Once the p-tolualdehyde is no longer detected, filter the mixture to remove the resin.

  • Work-up: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the purified this compound.

Troubleshooting:

  • Issue: Incomplete removal of p-tolualdehyde.

    • Possible Cause & Solution:

      • Insufficient Resin: Add more scavenger resin and continue stirring.

      • Reaction Time: The reaction may require a longer time. Continue to monitor periodically.

      • Poor Resin Activity: Ensure the resin is fresh and has been stored correctly.

Guide 2: Purification via Sodium Bisulfite Adduct Formation

This liquid-liquid extraction-based method is highly effective for separating aldehydes.[2][3]

Chemical Principle Diagram:

Bisulfite_Adduct_Formation p_tolualdehyde p-Tolualdehyde (Organic Soluble) adduct Bisulfite Adduct (Water Soluble Salt) p_tolualdehyde->adduct + NaHSO3 sodium_bisulfite Sodium Bisulfite (Aqueous Soluble) adduct->p_tolualdehyde + Base (e.g., NaOH) (Reversible Reaction)

Sources

Technical Support Center: Scale-up Synthesis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-2-(p-tolyl)morpholine. This document provides a comprehensive overview of a robust synthetic route, detailed experimental protocols, and in-depth troubleshooting guides to address challenges that may be encountered during laboratory and pilot-scale production.

Introduction

This compound is a valuable heterocyclic scaffold with applications in medicinal chemistry and drug discovery. Its synthesis on a larger scale requires careful consideration of reaction conditions, safety protocols, and potential side reactions. This guide outlines a reliable three-step synthetic strategy designed for scalability and reproducibility. The core of this synthesis involves a Grignard reaction to construct the key tertiary alcohol intermediate, followed by an intramolecular cyclization to form the morpholine ring.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence. This approach allows for better control over each transformation and facilitates the purification of intermediates and the final product, making it amenable to scale-up.

Synthetic_Pathway N-Boc-2-aminoethanol N-Boc-2-aminoethanol Oxidation Oxidation (e.g., Dess-Martin periodinane) N-Boc-2-aminoethanol->Oxidation N-Boc-2-aminoacetaldehyde N-Boc-2-aminoacetaldehyde Oxidation->N-Boc-2-aminoacetaldehyde Intermediate_1 N-Boc protected amino alcohol N-Boc-2-aminoacetaldehyde->Intermediate_1 Grignard Reaction p-Tolylmagnesium_bromide p-Tolylmagnesium bromide (Grignard) p-Tolylmagnesium_bromide->Intermediate_1 Deprotection N-Boc Deprotection (e.g., HCl in Dioxane) Intermediate_1->Deprotection Amino_diol Amino diol intermediate Deprotection->Amino_diol Cyclization Intramolecular Cyclization (e.g., H2SO4) Amino_diol->Cyclization Final_Product This compound Cyclization->Final_Product Troubleshooting_Workflow start Low Yield or Incomplete Reaction step1 Step 1: Grignard Reaction start->step1 step2 Step 2: Deprotection start->step2 step3 Step 3: Cyclization start->step3 q1_1 Poor Grignard reagent formation? step1->q1_1 q1_2 Low conversion of ketone? step1->q1_2 q1_3 Side product formation? step1->q1_3 q2_1 Incomplete deprotection? step2->q2_1 q3_1 Incomplete cyclization? step3->q3_1 q3_2 Formation of elimination byproducts? step3->q3_2 a1_1 Ensure anhydrous conditions. Activate Mg with iodine or 1,2-dibromoethane. q1_1->a1_1 a1_2 Increase reaction temperature. Use additives like CeCl3. Check Grignard concentration. q1_2->a1_2 a1_3 Control temperature during addition. Ensure slow addition of Grignard. q1_3->a1_3 a2_1 Increase reaction time or temperature. Use fresh HCl/dioxane solution. q2_1->a2_1 a3_1 Increase reaction temperature or time. Ensure sufficient acid catalyst. q3_1->a3_1 a3_2 Optimize reaction temperature. Consider alternative cyclization methods (e.g., Williamson ether synthesis). q3_2->a3_2

Technical Support Center: Derivatization of 2-Methyl-2-(p-tolyl)morpholine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

Welcome to the technical support guide for the analysis of 2-Methyl-2-(p-tolyl)morpholine. As a substituted morpholine, this compound is a secondary amine with significant polarity. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to this polarity, which can lead to poor peak shape (tailing), low response, and irreversible adsorption onto active sites within the GC system (e.g., injector liner, column).[1][2]

Derivatization is a chemical modification process that converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group.[3][4] This transformation is critical for achieving robust and reproducible quantitative results. This guide provides detailed troubleshooting advice and step-by-step protocols to help you navigate the common challenges associated with this process.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the derivatization of secondary amines like this compound.

Q1: I'm new to this analysis. Which derivatization reagent should I choose?

A1: The choice of reagent depends on your specific analytical needs, matrix complexity, and available instrumentation. For secondary amines, the two most common and effective strategies are Acylation and Silylation .

  • Acylation with Fluorinated Anhydrides (e.g., TFAA): This is often the preferred method. Trifluoroacetic Anhydride (TFAA) is a highly reactive reagent that converts the secondary amine into a stable N-trifluoroacetyl amide.[5][6][7] The resulting derivative is significantly more volatile and exhibits excellent chromatographic behavior. The fluorine atoms also provide a unique mass signature, which can be beneficial for mass spectrometric identification.[5]

  • Silylation (e.g., MSTFA): Silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl (TMS) donors that replace the active hydrogen on the nitrogen with a TMS group.[8] This drastically reduces polarity and increases volatility. However, TMS derivatives are notoriously susceptible to hydrolysis and require strictly anhydrous (water-free) conditions for successful derivatization.[2][9][10]

The following table summarizes the key considerations:

FeatureAcylation (TFAA)Silylation (MSTFA)
Reactivity Very high, often reacts quickly at moderate temperatures.[6][11]Very high, powerful TMS donor.[12]
Derivative Stability Generally very stable, less sensitive to trace moisture after reaction.[1]Highly sensitive to moisture; can hydrolyze back to the original amine.[2][10]
Byproducts Forms trifluoroacetic acid, which should be removed or neutralized.[6][11]Byproducts are neutral and volatile, often not requiring removal.[13]
Key Consideration Requires a clean-up step or use of an acid scavenger to prevent column damage.[11]Demands strictly anhydrous conditions throughout the process.[10][14]
Best For Robust methods, complex matrices where water is difficult to remove completely.Clean samples, well-controlled environments, when maximum volatility is needed.

Recommendation: For initial method development, Acylation with TFAA is recommended due to the higher stability of the resulting derivative.

Q2: My derivatization reaction is incomplete, leading to low analyte response. What went wrong?

A2: Incomplete derivatization is a frequent issue. The root cause can usually be traced to one of the following factors:

  • Presence of Water: This is the most common culprit, especially for silylation.[9] Water will preferentially react with the derivatizing reagent, consuming it before it can react with your analyte.

    • Solution: Ensure all glassware is oven-dried. Use high-purity, anhydrous solvents. Dry your sample extract completely (e.g., under a stream of nitrogen) before adding the reagent.[14]

  • Incorrect Reagent Stoichiometry: You may not be using enough reagent. The derivatizing agent must react with your analyte and any other compounds in the matrix that have active hydrogens (e.g., alcohols, phenols, water).

    • Solution: Use a significant molar excess of the derivatization reagent. It is common to use 50-100 µL of reagent for a sample dissolved in a similar volume of solvent.

  • Suboptimal Reaction Conditions: The reaction may require heat to proceed to completion within a reasonable timeframe.

    • Solution: Most acylation and silylation reactions for amines are heated. A typical starting point is 60-70°C for 20-30 minutes.[5] If the reaction is still incomplete, try increasing the time or temperature slightly (e.g., to 80°C or 60 minutes). Always optimize these parameters for your specific analyte.

  • Lack of Catalyst/Acid Scavenger: Acylation reactions with anhydrides produce acid as a byproduct.[11] This can inhibit the reaction from going to completion.

    • Solution: For TFAA derivatization, consider adding a non-nucleophilic base like pyridine or triethylamine (TEA) to the reaction mixture.[7][11] This base acts as an acid scavenger, driving the reaction forward.

Q3: I've derivatized my sample, but my chromatogram shows severe peak tailing. What's causing this?

A3: Peak tailing after derivatization usually points to one of two issues: problems within the GC system or issues with the derivatization itself.

  • Active Sites in the GC System: Even a derivatized analyte can interact with active sites (exposed silanol groups) in the injector liner or the front end of the analytical column.[2]

    • Troubleshooting:

      • Check the Liner: Use a fresh, deactivated glass wool-packed liner.

      • Column Maintenance: Clip the front end of your column (approx. 10-15 cm) to remove non-volatile residues and active sites.

      • Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Incomplete Derivatization or Hydrolysis: If the reaction was incomplete, you are injecting the original, polar amine alongside the derivative.[2] The polar amine will tail significantly. Alternatively, if the derivative is moisture-sensitive (especially TMS derivatives), it may be hydrolyzing back to the parent amine in the autosampler vial or upon injection into a hot, non-inert inlet.

    • Troubleshooting:

      • Re-optimize the derivatization reaction (see Q2).

      • Ensure the final sample extract is anhydrous before injection.

      • Analyze the sample as soon as possible after derivatization.

Visualized Experimental Workflow & Reaction

The following diagrams illustrate the general workflow for derivatization and the specific chemical reaction with TFAA.

Caption: General experimental workflow for derivatization prior to GC-MS analysis.

Reaction Analyte This compound (Secondary Amine) Plus + TFAA Trifluoroacetic Anhydride (TFAA) Derivative N-trifluoroacetyl Derivative (Volatile, Stable) TFAA->Derivative   Pyridine (Catalyst)   Heat Byproduct Trifluoroacetic Acid

Caption: Acylation of the target analyte with TFAA to form a stable derivative.

Detailed Experimental Protocols

Important Safety Note: Derivatization reagents like TFAA are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is robust and creates a stable derivative suitable for most applications.

Reagents and Materials:

  • Dried sample extract containing this compound

  • Trifluoroacetic Anhydride (TFAA), high purity (≥99%)

  • Ethyl Acetate or Acetonitrile, anhydrous grade

  • Pyridine or Triethylamine (TEA), anhydrous grade (optional, as catalyst/scavenger)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporation system

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample extract is completely dry. Place the vial containing the residue under a gentle stream of nitrogen to remove all residual solvent.

  • Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried residue. Vortex briefly to dissolve the analyte.

  • Reagent Addition: Add 50 µL of TFAA to the vial.[5] If using a catalyst, you can use a solvent mixture like 40 µL ethyl acetate and 10 µL pyridine.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes .[5]

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Solvent Removal: Gently evaporate the contents to dryness under a stream of nitrogen. This removes the excess reagent and the trifluoroacetic acid byproduct.

  • Final Reconstitution: Reconstitute the dried derivative in an appropriate volume (e.g., 100-200 µL) of a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS injection. The sample is now ready for analysis.

Protocol 2: Silylation using MSTFA

This protocol is extremely effective but requires strict exclusion of moisture at every step.

Reagents and Materials:

  • Dried sample extract containing this compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% TMCS (catalyst)

  • Pyridine, anhydrous grade

  • 2 mL autosampler vials with PTFE-lined caps (preferably pre-dried)

  • Heating block or oven

  • Nitrogen evaporation system

Step-by-Step Methodology:

  • Anhydrous Sample: Ensure your sample extract is completely dry. Any trace of water will consume the MSTFA reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried extract. Then, add 50 µL of MSTFA. The pyridine acts as a solvent and catalyst.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 60°C for 30 minutes .[13]

  • Cooling: Remove the vial and let it cool to room temperature.

  • Injection: The sample can typically be injected directly without a solvent removal step, as the byproducts of the MSTFA reaction are volatile and inert.[13] If needed, the sample can be diluted with an anhydrous solvent like hexane. Analyze as soon as possible to prevent hydrolysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis. Benchchem.
  • Thermo Fisher Scientific. (n.d.). GC Reagents. Thermo Fisher Scientific - US.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
  • Sigma-Aldrich. (n.d.). tfaa.pdf. Sigma-Aldrich.
  • NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC. NIH.
  • adis international. (n.d.). Derivatization reagents for GC - Chromatography. adis international.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Mustafa, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Sigma-Aldrich.
  • Benchchem. (2025). Technical Support Center: Troubleshooting GC Analysis of Silylated Compounds. Benchchem.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. ResearchGate.
  • Chromatography Forum. (2014). Why do my silylations always fail?. Chromatography Forum.
  • Benchchem. (n.d.). Optimizing reaction conditions for higher yields in benzoyl iodide acylations. Benchchem.
  • Gómez-Gómez, A., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 4(3), 619-637.
  • Benchchem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Benchchem.
  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.

Sources

Technical Support Center: Troubleshooting N-Alkylation Reactions of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the N-alkylation of 2-Methyl-2-(p-tolyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent steric hindrance of this substrate presents unique challenges, and this resource provides in-depth, experience-driven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the N-Alkylated Product

Question: I am attempting to N-alkylate this compound with a primary alkyl halide, but I am observing very low to no conversion, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low conversion in the N-alkylation of a sterically hindered secondary amine like this compound is a common challenge. The bulky 2-methyl and 2-p-tolyl substituents significantly impede the approach of the alkylating agent to the nitrogen atom. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Causality and Strategic Solutions:

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[1][2] If you are using an alkyl chloride, the reaction will likely be sluggish.

    • Recommendation: Switch to the corresponding alkyl bromide or, ideally, an alkyl iodide to increase the rate of the SN2 reaction. For particularly challenging cases, consider using a more reactive electrophile like an alkyl triflate.

  • Inadequate Reaction Temperature: Due to the high activation energy barrier imposed by steric hindrance, room temperature conditions are often insufficient to drive the reaction forward.[1][3]

    • Recommendation: Gradually increase the reaction temperature. Start at 50 °C and incrementally raise it to 80 °C or the reflux temperature of your solvent, while carefully monitoring the reaction progress by TLC or LC-MS.[1] High-boiling polar aprotic solvents like DMF or DMSO are often necessary for these challenging alkylations.[3]

  • Suboptimal Base Selection: The choice of base is critical. A weak base may not be strong enough to effectively neutralize the protonated amine that forms, which can inhibit the reaction.

    • Recommendation: Employ a moderately strong, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the "cesium effect," which can enhance the nucleophilicity of the amine.[4] Stronger bases like sodium hydride (NaH) can also be effective but require strictly anhydrous conditions.[5][6]

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[3] Ensure all reactants, especially the morpholine substrate and the base, are soluble in the chosen solvent at the reaction temperature.[1]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed check_reagent 1. Evaluate Alkylating Agent (R-X) start->check_reagent is_iodide Is R-X an Iodide or Triflate? check_reagent->is_iodide switch_reagent Switch to R-Br or R-I is_iodide->switch_reagent No check_temp 2. Assess Reaction Temperature is_iodide->check_temp Yes switch_reagent->check_temp is_heated Is T > 80°C or Reflux? check_temp->is_heated increase_temp Increase Temperature (e.g., 80°C, 120°C, Reflux) is_heated->increase_temp No check_base 3. Review Base Selection is_heated->check_base Yes increase_temp->check_base is_strong_base Using Cs₂CO₃ or NaH? check_base->is_strong_base switch_base Switch to a Stronger Base (e.g., Cs₂CO₃) is_strong_base->switch_base No check_solvent 4. Verify Solvent Choice is_strong_base->check_solvent Yes switch_base->check_solvent is_polar_aprotic Using DMF, DMSO, or ACN? check_solvent->is_polar_aprotic switch_solvent Switch to a Polar Aprotic Solvent is_polar_aprotic->switch_solvent No consider_alt Consider Alternative Methods (e.g., Reductive Amination) is_polar_aprotic->consider_alt Yes switch_solvent->consider_alt

Caption: Troubleshooting decision tree for low conversion.

Issue 2: Formation of a Quaternary Ammonium Salt (Over-Alkylation)

Question: My reaction is working, but I am forming a significant amount of a quaternary ammonium salt byproduct. How can I suppress this over-alkylation?

Answer: The N-alkylated tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[4][7][8] While the steric hindrance of your substrate helps to mitigate this, it can still occur, especially with highly reactive alkylating agents like methyl iodide or under forcing conditions.[4]

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.

    • Recommendation: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the product.

  • Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly can help maintain a low instantaneous concentration, favoring the reaction with the more abundant starting amine.

    • Recommendation: Add the alkylating agent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to the heated reaction mixture containing the morpholine and base.

  • Reaction Monitoring: Closely monitor the reaction's progress.

    • Recommendation: Use TLC or LC-MS to track the consumption of the starting material. Quench the reaction as soon as the starting morpholine is consumed to prevent further reaction with the product.

Issue 3: Alternative N-Alkylation Strategies for Highly Hindered Systems

Question: I've tried optimizing the direct alkylation with alkyl halides without success due to the steric hindrance. Are there alternative, more robust methods for this transformation?

Answer: Yes, for sterically demanding substrates, direct SN2 alkylation can be inefficient. Alternative methods that proceed through different mechanisms are often more successful.

Recommended Alternative Methodologies:

  • Reductive Amination: This is one of the most reliable methods for N-alkylation and is particularly well-suited for hindered amines.[4][9] The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. A key advantage is the prevention of over-alkylation.[9]

    • Protocol:

      • Dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), in portions.[9]

      • Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.

      • Work up by quenching with aqueous sodium bicarbonate and extracting with an organic solvent.

  • Buchwald-Hartwig Amination: While typically used for forming aryl-nitrogen bonds, modifications of this palladium-catalyzed cross-coupling reaction can be applied to certain alkylation scenarios, particularly with alkyl halides or triflates.[10][11][12] This method often requires specialized phosphine ligands to be effective.[9][13]

    • Considerations: This is a more advanced method requiring an inert atmosphere and specialized catalysts and ligands. It is generally employed when other methods fail.

  • Alkylation with Alcohols (Borrowing Hydrogen Catalysis): This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct.[14][15] The reaction is typically catalyzed by ruthenium or iridium complexes and proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.[15][16]

    • Conditions: These reactions often require elevated temperatures (>100 °C) and a transition metal catalyst (e.g., a Ru or Ir complex).[16]

Comparison of N-Alkylation Methods

MethodAlkylating AgentKey AdvantagesCommon Challenges
Direct Alkylation Alkyl Halide/TriflateSimple setup, readily available reagents.Steric hindrance, over-alkylation, may require high temperatures.[1][4][8]
Reductive Amination Aldehyde/KetoneExcellent for hindered amines, no over-alkylation, mild conditions.[4][9]Requires an appropriate carbonyl compound, potential for side reactions with the reducing agent.
Buchwald-Hartwig Aryl/Alkyl HalideBroad substrate scope, high functional group tolerance.[12]Requires expensive catalysts/ligands, sensitive to air and moisture.
Borrowing Hydrogen AlcoholAtom-economical, environmentally friendly (water is the only byproduct).[14][15]Requires specific metal catalysts, often high temperatures.[16]
Purification Strategies

Question: My reaction has worked, but I am struggling to purify the final N-alkylated product from the unreacted starting material and other impurities. What is the best approach?

Answer: Purification can be challenging due to the similar physical properties of the starting material and the product.

  • Acid-Base Extraction: Since both the starting material and the tertiary amine product are basic, this technique can be used to separate them from non-basic impurities.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic compounds will move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with a base like NaOH and re-extract the purified amines with an organic solvent.[17]

  • Flash Column Chromatography: This is the most common method for final purification.

    • Solvent System Selection: The polarity difference between your secondary amine starting material and the tertiary amine product may be small. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~1%) to the mobile phase can help prevent the basic compounds from streaking on the silica gel.

References
  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • SlidePlayer. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of carboxamides.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
  • BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Methylthiomorpholine.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Shen, B., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Google Patents. (2009). Methods for preparing n-substituted morpholine compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (2009). Preparation of n-alkylated opiates by reductive amination.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • BenchChem. (n.d.). Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
  • National Institutes of Health. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methyl-2-(p-tolyl)morpholine or similar heterocyclic compounds in catalytically driven reactions. Catalyst poisoning is a frequent and often subtle issue that can lead to significant setbacks, including low yields, stalled reactions, and inconsistent results.

As your partner in the lab, my goal is to provide not just solutions, but also the underlying rationale to empower you to diagnose and resolve these challenges effectively. This document moves beyond a simple checklist to offer field-proven insights and validated protocols based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions we frequently encounter regarding catalysis with morpholine derivatives.

Q1: What are the most common signs of catalyst poisoning in my reaction?

A1: The symptoms of catalyst poisoning can range from the obvious to the insidious. Key indicators include:

  • Stalled or Incomplete Conversion: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.

  • Significantly Reduced Reaction Rate: You observe a dramatic slowdown compared to established benchmarks or previous successful runs.

  • Complete Lack of Reactivity: The reaction fails to initiate, with starting materials remaining unconsumed.

  • Formation of Catalyst Byproducts: In the case of palladium catalysts, the formation of palladium black is a classic sign of catalyst decomposition, which can be induced by poisons.

  • Inconsistent Results: Batch-to-batch variability is a strong indicator of fluctuating levels of impurities (poisons) in your starting materials or solvents.

Q2: My starting material is a morpholine derivative. Can the substrate itself be a catalyst poison?

A2: Yes, this is a critical and often overlooked point. Heterocyclic compounds containing nitrogen or sulfur atoms can coordinate strongly with metal catalysts.[1] The lone pair of electrons on the morpholine's nitrogen atom can act as a Lewis base, binding to the electron-deficient metal center (e.g., Palladium). This coordination can sometimes be strong enough to inhibit or prevent the binding of your intended reactants, effectively "poisoning" the catalyst or, at a minimum, requiring specific conditions to overcome this inhibition.[1]

Q3: What are the most notorious classes of chemical poisons for common catalysts like palladium?

A3: While many substances can inhibit a catalyst, a few classes are particularly detrimental, especially to late-transition metals like palladium, which are frequently used for C-N and C-C bond formation.

  • Sulfur Compounds: Thiols, sulfides, thiophenes, and even residual sulfates are potent poisons. They form very strong, often irreversible bonds with palladium surfaces, rendering the active sites inaccessible.[2][3][4]

  • Other Nitrogen Heterocycles & Amines: Besides your substrate, impurities like pyridine, indoles, or even byproduct amines can compete for active sites.[5]

  • Phosphorus Compounds: While phosphine ligands are essential components of many catalyst systems, certain phosphorus-containing impurities (e.g., phosphites, or oxidized/degraded ligands) can act as inhibitors.[4][6]

  • Halides and Cyanides: Residual halides (especially iodide) and cyanides from previous synthetic steps can irreversibly bind to the metal center.[4][7]

  • Water and Oxygen: While not "poisons" in the classic sense of irreversible binding, their presence can lead to catalyst deactivation through oxidation of the active metal species (e.g., Pd(0) to inactive Pd(II) oxides) or hydrolysis of sensitive reagents.[8]

Section 2: Troubleshooting Guide: Symptom-Based Problem Solving

This guide is structured to help you diagnose issues based on experimental observations.

Problem: My reaction shows low or no conversion.

Q: I've set up my cross-coupling reaction to synthesize a derivative of this compound, but the reaction has stalled at <20% conversion after several hours. What's the likely cause?

A: A stalled reaction is a classic symptom of catalyst poisoning where the catalyst is active initially but becomes deactivated over time. Let's diagnose the potential root causes.

Possible Cause 1: Sulfur Impurities

  • Why it Happens: Sulfur-containing compounds are ubiquitous in chemical feedstocks and can be present in trace amounts in your starting materials or reagents.[9] Palladium and other noble metals have an extremely high affinity for sulfur, leading to the formation of stable metal-sulfide bonds on the catalyst's active sites.[10] This interaction is often irreversible under typical reaction conditions and effectively kills the catalyst.[2][11]

  • Diagnostic Steps:

    • Review Synthesis History: Trace the synthetic route of your this compound and other key reagents. Were any sulfur-containing reagents used (e.g., tosylates, sulfonyl chlorides, thiols)?

    • Analyze Starting Materials: If you have access to elemental analysis (like ICP-MS), test your starting materials for trace sulfur content.

    • Run a Control Experiment: Add a tiny, known amount of a thiol (e.g., 1-dodecanethiol) to a reaction that you know works. If it mimics the failure of your problematic reaction, sulfur poisoning is the likely culprit.

  • Solutions:

    • Purification: Repurify your starting materials. Recrystallization or column chromatography can be effective.

    • Use of Scavengers: In an industrial setting, guard beds are used to remove poisons from feedstock.[10] In the lab, you can stir starting materials in a solution with a scavenger resin designed to bind sulfur impurities before adding them to the reaction.

Possible Cause 2: Substrate or Product Inhibition

  • Why it Happens: The nitrogen atom in your morpholine derivative can act as a ligand, coordinating to the palladium center. This is a reversible process, but if the binding is strong or the concentration is high, it can outcompete the desired reactants for access to the catalyst's active sites. This effectively increases the activation energy for the catalytic cycle to proceed.[1]

  • Diagnostic Steps:

    • Vary Catalyst Loading: Double the catalyst loading (e.g., from 1 mol% to 2 mol%). If the reaction rate or final conversion improves significantly, it may suggest that a portion of the catalyst is being "sacrificed" or tied up by substrate coordination.

    • Ligand Screening: The choice of ligand is critical. A strongly coordinating, bulky, electron-rich ligand (e.g., a Buchwald-type biarylphosphine ligand) can sometimes stabilize the catalytic intermediates and accelerate the rate-limiting step (often reductive elimination), minimizing the opportunity for substrate/product inhibition.[12]

  • Solutions:

    • Optimize Ligand Choice: Switch to a more robust ligand system known to be effective for heterocyclic substrates.

    • Adjust Temperature: Sometimes, increasing the temperature can provide enough energy to overcome the inhibitory coordination and favor the productive catalytic cycle. However, be cautious, as higher temperatures can also accelerate catalyst decomposition.[12]

    • Slow Addition: If product inhibition is suspected, consider a slow addition of one of the starting materials via syringe pump to keep its instantaneous concentration low.

Problem: My reaction mixture turned black, and I have low yield.

Q: I'm performing a Pd-catalyzed reaction, and my initially homogeneous, light-yellow solution has turned dark brown/black with visible precipitates. Why did this happen?

A: The formation of palladium black is a visual confirmation of catalyst decomposition. The active, soluble Pd(0) or Pd(II) species has agglomerated into inactive, insoluble palladium metal.

Possible Cause: Unstable Catalytic Species

  • Why it Happens: The catalytic cycle involves various oxidation states of the metal (e.g., Pd(0) and Pd(II)). If any intermediate is unstable, it can decompose. This is often caused by:

    • Poor Ligand Protection: The ligand's job is to stabilize the metal center. If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the palladium intermediates can become "naked" and aggregate.

    • Presence of Oxygen: Failure to properly degas solvents and maintain an inert atmosphere allows oxygen to oxidize the active Pd(0) catalyst to inactive palladium oxides, which can then precipitate as Pd black.[8]

    • Inappropriate Base or Solvent: Some bases or solvents can react with the catalyst complex, leading to its degradation.[12]

  • Diagnostic & Corrective Protocol:

    • Atmosphere Control: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use proper degassing techniques like freeze-pump-thaw cycles or sparging for at least 30 minutes.[8]

    • Use a Pre-catalyst: Instead of generating the active catalyst in situ from a palladium salt (like Pd(OAc)₂) and a ligand, use a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are often more stable and generate the active LPd(0) species more cleanly and reliably.[8]

    • Screen Reaction Parameters: Re-evaluate your choice of base and solvent. A different combination may offer greater stability to the catalytic system. For example, switching from a strong, coordinating base to a weaker, non-coordinating one like K₃PO₄ might solve the issue.[12]

Section 3: Protocols & Methodologies
Protocol 3.1: Rigorous Solvent and Reagent Degassing

Trustworthiness Check: This protocol ensures the removal of dissolved oxygen, a common culprit in the deactivation of Pd(0) catalysts.

  • Setup: Assemble your reaction flask containing a stir bar and any non-volatile solid reagents. Attach a rubber septum to the main neck.

  • Inert Gas Line: Connect the flask to a dual vacuum/inert gas manifold via a needle through the septum.

  • Evacuate & Backfill: Carefully open the flask to the vacuum line and evacuate for 1-2 minutes until bubbling from solids ceases.

  • Backfill: Close the vacuum line and slowly introduce inert gas (Argon or Nitrogen) into the flask until atmospheric pressure is reached.

  • Repeat: Repeat this evacuate/backfill cycle a total of three times. This is the most reliable method for ensuring an inert atmosphere.[8]

  • Solvent Addition: Add your solvents, which should have been previously degassed by sparging with Argon for 30-60 minutes, via a syringe.

Protocol 3.2: Catalyst Regeneration from Sulfur Poisoning

Note: Regeneration is not always possible or practical on a lab scale, but certain methods have been documented. This is an advanced technique and should be approached with caution.

  • Catalyst Recovery: If using a heterogeneous catalyst (e.g., Pd on carbon), filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst thoroughly with a non-coordinating solvent (e.g., toluene, hexane) to remove adsorbed organic residues.

  • Hydrogen Treatment: Place the washed catalyst in a suitable high-pressure vessel. Treat the catalyst with flowing hydrogen gas at elevated temperatures (e.g., >300 °C). This can, in some cases, reduce palladium sulfides back to metallic palladium, releasing hydrogen sulfide.[13][14][15]

  • Safety Warning: This procedure involves flammable hydrogen gas at high temperatures and pressures and should only be performed by trained personnel with appropriate safety equipment.

Section 4: Summary of Common Poisons & Mitigation Strategies
Poison ClassCommon ExamplesMechanism of PoisoningRecommended Mitigation Strategy
Sulfur Compounds Thiols, Thiophenes, Sulfides, SulfatesStrong, irreversible chemisorption onto the metal surface, blocking active sites.[2][11]Rigorous purification of starting materials; use of scavenger resins; elemental analysis to screen reagents.
Nitrogen Compounds Pyridines, Amines, Nitriles, Substrate/ProductCompetitive coordination to the metal center, inhibiting reactant binding.[1][5]Optimize ligand (use bulky, electron-rich ligands); increase catalyst loading; adjust temperature.
Phosphorus Compounds Phosphites, Phosphine OxidesCoordination to active sites; can alter the electronic properties of the catalyst.[6]Use high-purity ligands; store ligands under inert atmosphere to prevent oxidation.
Oxygen / Water Atmospheric O₂, residual H₂O in solventsOxidation of the active metal center (e.g., Pd(0) → Pd(II)); hydrolysis of reagents.[8]Implement rigorous degassing protocols (freeze-pump-thaw); use freshly dried solvents.
Halides / Cyanides Residual I⁻, Br⁻, CN⁻Formation of stable, inactive metal-halide or metal-cyanide complexes.[4][7]Purify intermediates to remove salts from previous steps; avoid cyanide sources where possible.
Section 5: Visual Guides
Diagram 1: Mechanism of Palladium Catalyst Poisoning by Sulfur

G cluster_workflow Sulfur Poisoning Pathway A Active Pd(0) Catalyst C Strong Chemisorption A->C B Sulfur Impurity (R-SH) B->C D Stable Pd-S Surface Complex C->D Irreversible Binding E Active Site Blocked D->E F Catalyst Deactivated E->F

Caption: Workflow of palladium deactivation by sulfur impurities.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G cluster_workflow Troubleshooting Low Conversion Start Symptom: Low / Stalled Conversion Q1 Is atmosphere rigorously inert? Start->Q1 A1_Yes Purify/Analyze Starting Materials Q1->A1_Yes Yes A1_No Action: Re-run with proper degassing protocol Q1->A1_No No Q2 Any improvement after purification? A1_Yes->Q2 A2_Yes Root Cause: Impurity Poisoning (e.g., Sulfur) Q2->A2_Yes Yes A2_No Screen Reaction Parameters Q2->A2_No No A3 Actions: 1. Change Ligand 2. Change Base/Solvent 3. Increase Catalyst Load A2_No->A3 A4 Root Cause: Substrate Inhibition or Unstable Catalyst Complex A3->A4

Caption: Decision tree for diagnosing the cause of low reaction yield.

References
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved January 11, 2026, from [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). NIH. Retrieved January 11, 2026, from [Link]

  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1992). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. Retrieved January 11, 2026, from [Link]

  • Method for reactivating palladium catalysts. (1976). Google Patents.
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1991). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2006). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • Mechanisms of Phosphine Toxicity. (2011). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2012). PubMed Central. Retrieved January 11, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matmatch. Retrieved January 11, 2026, from [Link]

  • Why Does Catalyst Poisoning Occur In Kinetics? (2024). YouTube. Retrieved January 11, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 11, 2026, from [Link]

  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization. (2024). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methyl-2-(p-tolyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Overview of the Synthetic Approach

The synthesis of this compound, a 2,2-disubstituted morpholine, can be effectively achieved through a multi-step pathway involving the formation of a key amino alcohol intermediate followed by an intramolecular cyclization. A common and reliable strategy begins with a readily available starting material like a p-tolyl ketone derivative. This guide will focus on a plausible and widely applicable synthetic route, addressing potential challenges at each stage.

A proposed synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Formation of Amino Alcohol cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization p_tolyl_ketone 1-(p-tolyl)ethan-1-one amino_alcohol 2-amino-1-(p-tolyl)propan-1-ol p_tolyl_ketone->amino_alcohol e.g., Strecker synthesis followed by reduction or other amination methods N_alkylated_intermediate N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol amino_alcohol->N_alkylated_intermediate Reaction with a 2-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide) target_molecule This compound N_alkylated_intermediate->target_molecule Acid or base-catalyzed cyclization

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Formation of the Amino Alcohol Intermediate

Question: My yield of the amino alcohol intermediate, 2-amino-1-(p-tolyl)propan-1-ol, is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the amino alcohol intermediate can stem from several factors. Let's break down the potential issues and solutions:

  • Incomplete Reaction: The initial reaction to introduce the amino group might not be going to completion.

    • Solution: If you are using a method like the Strecker synthesis, ensure your cyanide source is fresh and the reaction is given adequate time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion. For reductive amination approaches, the choice of reducing agent and reaction conditions are critical.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired amino alcohol.

    • Solution: In the case of the Strecker synthesis, side reactions can be minimized by carefully controlling the temperature and the rate of addition of reagents. For other amination methods, the purity of the starting ketone is important to avoid unwanted side reactions.

  • Suboptimal Work-up and Purification: The amino alcohol product might be lost during the extraction or purification steps.

    • Solution: Amino alcohols can have some water solubility. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery. During purification by column chromatography, the basic nature of the amine can cause streaking on silica gel.[2] To counter this, you can add a small percentage of a basic modifier like triethylamine (0.1-1%) to your eluent.[2]

Step 2: N-Alkylation of the Amino Alcohol

Question: I am observing the formation of multiple products during the N-alkylation step with 2-bromoethanol. How can I improve the selectivity for mono-N-alkylation?

Answer:

The formation of multiple products, particularly the N,N-dialkylated byproduct, is a common challenge in the N-alkylation of primary amines.[3] Here are some strategies to enhance the selectivity for the desired mono-N-alkylated product:

  • Control of Stoichiometry: The molar ratio of the reactants is a critical parameter.

    • Solution: Use a significant excess of the amino alcohol relative to the alkylating agent (e.g., 2-bromoethanol). This will statistically favor the mono-alkylation product. A starting point could be a 3:1 to 5:1 molar ratio of the amino alcohol to 2-bromoethanol.[3]

  • Reaction Conditions: Temperature and reaction time play a crucial role in controlling selectivity.

    • Solution: Running the reaction at a lower temperature can often improve selectivity by slowing down the rate of the second alkylation. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting amino alcohol is consumed to a significant extent, but before a substantial amount of the dialkylated product is formed.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway.

    • Solution: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often preferred to minimize side reactions. The solvent should be chosen to ensure good solubility of both reactants. Aprotic polar solvents like acetonitrile or DMF are commonly used.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

Question: The final cyclization step to form the morpholine ring is sluggish and gives a poor yield. What can I do to drive the reaction to completion?

Answer:

An inefficient intramolecular cyclization can be a frustrating bottleneck. Here are several factors to consider for optimizing this crucial step:

  • Catalyst Choice and Concentration: The choice and amount of acid or base catalyst are paramount.

    • Solution: For acid-catalyzed cyclization, strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[4] The concentration of the acid should be optimized; too little may result in a slow reaction, while too much can lead to side reactions like dehydration. For base-catalyzed cyclization (e.g., using sodium hydride), ensure the reaction is performed under anhydrous conditions to prevent quenching of the base.

  • Removal of Water: The intramolecular cyclization is often a dehydration reaction.

    • Solution: If the reaction is acid-catalyzed, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can significantly drive the equilibrium towards the product.

  • Reaction Temperature and Time: These parameters need to be carefully controlled.

    • Solution: Increasing the reaction temperature can accelerate the rate of cyclization. However, excessively high temperatures may lead to decomposition or the formation of side products. It is essential to find the optimal temperature that provides a reasonable reaction rate without compromising the yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should look out for during the synthesis of this compound?

A1: Common side products can arise at each step of the synthesis. During the N-alkylation step, the formation of the N,N-bis(2-hydroxyethyl)amino alcohol is a primary concern. In the final cyclization step, intermolecular reactions leading to dimers or oligomers can occur, especially at high concentrations. Dehydration of the amino alcohol intermediate under harsh acidic conditions is another potential side reaction.[5][6]

Q2: What analytical techniques are most suitable for monitoring the progress of the reaction and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the conversion of starting materials and the formation of products and byproducts. For the characterization of the final product, this compound, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[7][8]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential. When working with cyanide salts in the Strecker synthesis, it is crucial to perform the reaction in a well-ventilated fume hood and have a cyanide antidote kit readily available. Alkylating agents like 2-bromoethanol are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong acids and bases used as catalysts should also be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Optimized Protocol for the Intramolecular Cyclization of N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol

This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization to form this compound.

Materials:

  • N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol (1.0 eq) and toluene (to make a 0.1-0.2 M solution).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, potentially using an eluent system containing a small amount of triethylamine to improve the separation of the basic product.

Data Presentation

The following table summarizes key parameters to consider for optimizing the yield and purity of this compound during the cyclization step.

ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Outcome
Catalyst p-TsOH (0.05 eq)H₂SO₄ (0.1 eq)Increased reaction rate
Temperature 80 °CReflux (Toluene)Faster conversion
Water Removal NoneDean-Stark TrapDrives equilibrium to product
Concentration 0.5 M0.1 MReduced intermolecular side reactions
Work-up Water washBasic quench (NaHCO₃)Neutralizes acid, prevents product degradation

Logical Relationships and Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_check Initial Checks cluster_analysis Reaction Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents analyze_tlc Analyze TLC/LC-MS Data check_sm->analyze_tlc check_reagents->analyze_tlc incomplete_rxn Incomplete Reaction? analyze_tlc->incomplete_rxn side_products Significant Side Products? analyze_tlc->side_products incomplete_rxn->side_products No optimize_time_temp Increase Reaction Time/Temperature incomplete_rxn->optimize_time_temp Yes optimize_catalyst Optimize Catalyst Loading incomplete_rxn->optimize_catalyst Yes modify_conditions Modify Reaction Conditions (Solvent, Base) side_products->modify_conditions Yes improve_purification Refine Purification Technique side_products->improve_purification Yes

Sources

Byproduct formation in the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Byproduct Formation

Welcome to the technical support center for the synthesis of chiral morpholines. As essential scaffolds in medicinal chemistry and drug development, the stereoselective synthesis of morpholines is of paramount importance.[1][2][3] However, achieving high purity and stereochemical fidelity can be challenging due to the formation of various byproducts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic origins of common byproducts and provide actionable, field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides
Q1: My synthesis produced a mixture of diastereomers. What are the common causes and how can I improve the diastereomeric ratio (d.r.)?

A1: Poor diastereoselectivity is one of the most common hurdles in chiral morpholine synthesis. The formation of the undesired diastereomer typically arises from non-selective bond formation during the ring-closing step, where new stereocenters are established relative to existing ones.

Root Causes & Mechanistic Insights:

  • Transition State Geometry: The relative energies of the competing transition states leading to the different diastereomers determine the product ratio. For instance, in cyclization reactions, substrates often adopt chair-like or boat-like transition states. The steric and electronic properties of substituents dictate which pathway is lower in energy. A classic example is the copper-promoted oxyamination of alkenes, where substituents may be forced into unfavorable pseudo-axial positions in one transition state, favoring the formation of the trans diastereomer.[4]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Short reaction times or lower temperatures often favor the kinetically formed product, which may not be the most stable diastereomer. Conversely, longer reaction times, higher temperatures, or the presence of a reversible step can allow the reaction to equilibrate to the more thermodynamically stable product. In some halocyclization reactions, quenching the reaction early yields a single diastereomer, whereas allowing the reaction to proceed to completion results in a mixture due to epimerization or competing pathways.[5]

  • Catalyst or Reagent Choice: The steric bulk and electronic nature of the catalyst or reagents play a critical role in directing the stereochemical outcome. Lewis acids, for instance, can coordinate to the substrate, creating a more rigid conformation that favors one approach trajectory over another.

Troubleshooting Strategies:

  • Modify Reaction Temperature: Systematically lower the reaction temperature. This increases the energy difference (ΔΔG‡) between the competing transition states, often leading to higher selectivity for the kinetic product.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence transition state stability. Screen a range of solvents (e.g., from non-polar like toluene to polar aprotic like THF or acetonitrile).

  • Catalyst/Reagent Modification:

    • If using a metal catalyst, screen different ligands with varying steric bulk.

    • In base- or acid-catalyzed reactions, screen a panel of acids/bases with different pKa values and counter-ions.

  • Post-Synthesis Epimerization: If you consistently obtain a mixture, investigate whether the undesired diastereomer can be converted to the desired one. For example, some substituted morpholines can be epimerized using light-mediated reversible hydrogen atom transfer (HAT) to a ratio that reflects their relative thermodynamic stability.[6]

Data Summary: Effect of Reaction Time on Diastereoselectivity

Reaction TimeConversion (%)Diastereomeric Ratio (d.r.)Observation
5 minutes60%>99:1Kinetically controlled, single diastereomer formed.[5]
30 minutes100%2:1Thermodynamic equilibration or competing pathways lead to a mixture.[5]
Q2: I'm observing low enantiomeric excess (ee). What factors control enantioselectivity in my catalytic reaction?

A2: Low enantiomeric excess indicates that your chiral catalyst or auxiliary is not effectively discriminating between the two prochiral faces of the substrate. This is a critical issue in asymmetric synthesis, where biological activity is often confined to a single enantiomer. [1]

Root Causes & Mechanistic Insights:

  • Catalyst-Substrate Interaction: High enantioselectivity is achieved through well-defined, non-covalent interactions between the chiral catalyst and the substrate in the transition state. In the asymmetric transfer hydrogenation of cyclic imines to form morpholines, hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's ligands are often crucial for obtaining high ee's.[7][8] If this interaction is weak or absent, the catalyst's ability to control the stereochemical outcome is diminished.

  • Catalyst Activity and Purity: Impurities in the catalyst or the presence of achiral catalytic species can lead to a competing, non-selective background reaction, eroding the overall enantiomeric excess.

  • Substrate Structure: The structure of the substrate itself can present challenges. For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines is particularly difficult due to the congested environment and electron-rich nature of the C=C bond, which can hinder effective binding to the chiral catalyst.[9]

Troubleshooting Workflow:

G start Low Enantiomeric Excess (ee) Observed sub_purity Verify Purity of Substrate & Catalyst start->sub_purity temp Lower Reaction Temperature sub_purity->temp If pure ligand Screen Chiral Ligands/Catalysts temp->ligand If no improvement result Optimized ee temp->result solvent Screen Solvents ligand->solvent If minor improvement ligand->result additive Investigate Additives solvent->additive If further optimization needed additive->result

Caption: Logical workflow for troubleshooting low enantioselectivity.

Troubleshooting Strategies:

  • Catalyst and Ligand Screening: This is the most critical variable. For metal-catalyzed reactions like asymmetric hydrogenation, screen a panel of chiral ligands (e.g., different bisphosphines) to find the optimal match for your substrate.[3][9]

  • Temperature and Pressure Optimization: As with diastereoselectivity, lowering the temperature often enhances enantioselectivity. For hydrogenations, optimizing H₂ pressure is also crucial.

  • Substrate Modification: If possible, modify the substrate to enhance the key interactions required for stereoinduction. For instance, adding or altering a protecting group might create a more favorable hydrogen-bonding or steric interaction with the catalyst.[7][8]

  • Ensure Anhydrous/Inert Conditions: Moisture and oxygen can deactivate many asymmetric catalysts. Ensure all reagents, solvents, and equipment are rigorously dried and that the reaction is performed under an inert atmosphere (N₂ or Ar).

Q3: My reaction has stalled, and I'm isolating the uncyclized linear intermediate. How can I drive the cyclization to completion?

A3: Incomplete cyclization is often a kinetic issue where the final ring-closing step has a high activation energy. This can be due to steric hindrance, ring strain in the product, or inefficient reaction conditions.

Root Causes & Mechanistic Insights:

  • Poor Nucleophilicity/Electrophilicity: The intramolecular reaction relies on a nucleophilic atom (typically N or O) attacking an electrophilic center. If the nucleophile is sterically hindered or its lone pair is delocalized (e.g., by an electron-withdrawing protecting group), the cyclization will be slow.

  • Inefficient Water Removal: In dehydration-based cyclizations (e.g., from diethanolamine derivatives), the reaction is often reversible. If the water byproduct is not effectively removed, the equilibrium will not favor the cyclized product.[10]

  • Catalyst Deactivation: The catalyst responsible for promoting the cyclization may be deactivated over the course of the reaction by impurities or byproducts.[10]

Troubleshooting Strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization.

  • Change the Base/Acid: For base-mediated cyclizations, switching to a stronger, non-nucleophilic base (e.g., NaH, KHMDS) can more effectively deprotonate the nucleophile, increasing its reactivity. For acid-catalyzed cyclizations, a stronger acid might be required.

  • Use a Dehydrating Agent: For reactions that produce water, use a Dean-Stark trap to azeotropically remove water or add molecular sieves to the reaction mixture.

  • Protecting Group Strategy: Re-evaluate your choice of protecting group on the nitrogen. A bulky protecting group may sterically hinder the cyclization, while a strongly electron-withdrawing one (like Nosyl) can decrease the nitrogen's nucleophilicity. A switch to a group like Boc or Cbz might be beneficial.

Q4: I'm struggling to separate my chiral morpholine from a specific byproduct. What are the best purification strategies?

A4: Purification is a critical final step. Diastereomers and closely related structural isomers can be particularly challenging to separate from the desired product.

Recommended Purification Techniques:

  • Flash Column Chromatography: This is the most common laboratory technique.

    • For Diastereomers: Diastereomers have different physical properties and can often be separated on standard silica gel. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with shallow gradients is recommended.

    • For Enantiomers: Enantiomers cannot be separated on standard silica. You must use a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral column is the industry standard.[11][12] SFC is often favored as a "greener" and more cost-effective alternative to HPLC due to its use of supercritical CO₂.[12]

  • Crystallization: If your product is a solid, diastereomeric or enantiomeric resolution via crystallization can be highly effective.

    • Diastereomeric Resolution: Diastereomers often have different solubilities, allowing one to be selectively crystallized from a solvent mixture.

    • Enantiomeric Resolution: Form a salt with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid). This creates a pair of diastereomeric salts which can then be separated by crystallization.

  • Preparative HPLC/SFC: For difficult separations or to achieve very high purity (>99.5%), preparative scale chromatography is the method of choice. Modern techniques like stacked injections can be used to improve throughput for larger batches.[11]

Experimental Protocol: Diastereomer Separation by Flash Chromatography

  • Analytical TLC: First, find a solvent system that provides good separation (ΔRf > 0.1) of your product and the byproduct on an analytical TLC plate. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Dry-pack a glass column with silica gel appropriate for the scale of your reaction. Wet the silica with the least polar solvent mixture you plan to use.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution). This slow increase is crucial for separating compounds with similar Rf values.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References
  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH. Available at: [Link]

  • Davies, H. M. L., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Enrich, M. S., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]

  • Neopharm. (n.d.). Chiral and Achiral Compounds Purification. Neopharm. Available at: [Link]

  • Jørgensen, K. A., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • RotaChrom. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. Available at: [Link]

  • Eli Lilly and Company. (n.d.). Practical Synthesis of Chiral 2-Morpholine... Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines... Organic Chemistry Portal. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor Chemistry. Available at: [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]

  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

Sources

Methods for determining the enantiomeric excess of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for determining the enantiomeric excess (ee) of 2-Methyl-2-(p-tolyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this chiral molecule. As a key intermediate or final product in many synthetic pathways, ensuring its enantiomeric purity is critical.

This guide provides not just protocols, but also the underlying scientific principles and field-tested troubleshooting advice to empower you to overcome common analytical challenges. We will explore the primary chromatographic and spectroscopic methods for this analysis.

Method Selection: A Strategic Overview

Choosing the right analytical technique is the first critical step. The optimal method depends on factors like available instrumentation, required sensitivity, sample throughput, and whether the analysis is for routine quality control or initial research and development.[1]

Method Principle Advantages Common Challenges
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1][2]High accuracy, wide applicability, well-established.[3]Requires specialized, often expensive, chiral columns; method development can be time-consuming.
Chiral SFC Differential partitioning using a supercritical fluid (CO₂) mobile phase and a CSP.[4]Fast separations, reduced organic solvent consumption, complementary selectivity to HPLC.[4][5][6]Requires specialized SFC instrumentation; mobile phase density control is critical.[7]
Chiral GC Separation of volatile enantiomers on a chiral (often cyclodextrin-based) stationary phase.[3][8]High resolution for volatile and thermally stable compounds.May require derivatization to increase volatility; not suitable for non-volatile compounds.[9]
NMR Spectroscopy Use of Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) to induce chemical shift non-equivalence between enantiomers.Non-destructive, provides structural information, rapid for screening CSAs.[10]Lower sensitivity than chromatographic methods; requires higher sample concentration; finding an effective CSA can be empirical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for enantiomeric excess determination due to its robustness and the wide variety of available chiral stationary phases (CSPs).[11] For a molecule like this compound, which contains a basic nitrogen and aromatic functionalities, polysaccharide-based CSPs are an excellent starting point.

Frequently Asked Questions (HPLC)

Q1: Which type of chiral stationary phase is most likely to be successful for this compound?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives like tris(3,5-dimethylphenylcarbamate), are highly versatile and have demonstrated broad success for a wide range of chiral compounds, including N-heterocycles.[2][12][13] Columns such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series are recommended for initial screening.

Q2: Why is a basic additive like diethylamine (DEA) recommended for the mobile phase?

A2: The morpholine nitrogen in your analyte is basic. Without a basic additive, this nitrogen can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing) and reduced resolution. A small amount of a competing base like DEA (typically 0.1%) in the mobile phase masks these active sites, resulting in sharper, more symmetrical peaks.[12]

Q3: Should I use Normal Phase (NP) or Reversed-Phase (RP) conditions?

A3: Both modes can be effective, but Normal Phase (NP) chromatography, using eluents like hexane/alcohol, often provides better selectivity for chiral separations on polysaccharide CSPs.[14] However, immobilized polysaccharide phases also offer excellent performance under Reversed-Phase (RP) conditions (e.g., water/acetonitrile/methanol), which can be advantageous if your sample is more soluble in aqueous media.[14]

Experimental Protocol: Chiral HPLC (Normal Phase)

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

1. System and Column:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) .

  • Ensure all solvents are HPLC grade and thoroughly degassed.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (based on the p-tolyl aromatic chromophore).

  • Injection Volume: 5-10 µL

4. Sample Preparation:

  • Prepare a stock solution of a racemic standard of this compound at ~1 mg/mL in the mobile phase.

  • Prepare your test sample at a similar concentration. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter if necessary.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the test sample.

  • Integrate the peak areas for both enantiomers.

6. Calculation of Enantiomeric Excess (% ee):

  • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

  • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Troubleshooting Guide (HPLC)

HPLC_Troubleshooting Start Initial Observation NoSep No Separation Start->NoSep Peaks co-elute PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes Peaks overlap Tailing Peak Tailing Start->Tailing Asymmetric peaks Sol_ChangeCSP Screen different CSPs (e.g., Amylose-based) NoSep->Sol_ChangeCSP Sol_ChangeMod Change alcohol modifier (e.g., IPA to Ethanol) NoSep->Sol_ChangeMod Sol_ModPercent Vary modifier % (e.g., 10% -> 5% or 20%) NoSep->Sol_ModPercent PoorRes->Sol_ModPercent Sol_Temp Decrease Temperature (e.g., 25°C -> 15°C) PoorRes->Sol_Temp Enhances selectivity Sol_Flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) PoorRes->Sol_Flow Improves efficiency Sol_DEA Increase DEA conc. (e.g., 0.1% -> 0.2%) Tailing->Sol_DEA For basic analytes Sol_Solvent Dissolve sample in mobile phase Tailing->Sol_Solvent Solvent mismatch

Caption: Troubleshooting flowchart for chiral HPLC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations with the environmental benefit of reduced solvent usage.[4][6] It is particularly well-suited for preparative separations due to the ease of removing the CO₂-based mobile phase.[5]

Frequently Asked Questions (SFC)

Q1: Why is SFC often faster than HPLC for chiral separations?

A1: The mobile phases used in SFC, which are based on supercritical CO₂, have much lower viscosity and higher diffusivity than liquid mobile phases.[6] This allows for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to shorter analysis times.[7]

Q2: What are typical co-solvents and additives used in SFC for a compound like this?

A2: For polar and basic analytes, polar protic organic modifiers like methanol, ethanol, or isopropanol are preferred.[4] As with HPLC, a basic additive such as DEA is crucial for good peak shape. It is typically added to the co-solvent at a concentration of 0.1-0.5%.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid separation of the enantiomers of this compound.

1. System and Column:

  • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm.

2. Mobile Phase and Conditions:

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.2% DEA.

  • Gradient: Isocratic 15% (Methanol with 0.2% DEA).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

3. Sample Preparation and Analysis:

  • Follow the same sample preparation procedure as for HPLC, using methanol as the diluent.

  • Equilibrate the system, inject a racemic standard, and then inject the test sample.

4. Calculation:

  • Calculate the % ee using the peak areas as described in the HPLC section.

Troubleshooting Guide (SFC)

SFC_Troubleshooting Start Initial Observation PoorSep Poor/No Separation Start->PoorSep BroadPeaks Broad Peaks Start->BroadPeaks Sol_CoSolvent Change Co-Solvent (MeOH -> EtOH) PoorSep->Sol_CoSolvent Sol_CoSolventPercent Adjust Co-Solvent % (e.g., 15% -> 10%) PoorSep->Sol_CoSolventPercent Affects retention & selectivity Sol_Pressure Adjust Back Pressure (e.g., 150 -> 120 bar) PoorSep->Sol_Pressure Affects density & strength Sol_Temp Adjust Temperature (e.g., 40°C -> 35°C) PoorSep->Sol_Temp BroadPeaks->Sol_CoSolventPercent Sol_Additive Optimize Additive (e.g., DEA conc.) BroadPeaks->Sol_Additive

Caption: Troubleshooting flowchart for chiral SFC analysis.

Chiral Gas Chromatography (GC)

For analytes that are thermally stable and sufficiently volatile, chiral GC offers exceptionally high resolution.[8] this compound may be amenable to direct analysis, but derivatization is a common strategy to improve chromatography for polar N-heterocycles.[9]

Frequently Asked Questions (GC)

Q1: Do I need to derivatize this compound for GC analysis?

A1: It is highly recommended to attempt a direct injection first. However, if you observe poor peak shape or low response, derivatization of the morpholine nitrogen (e.g., by acylation) can reduce polarity and improve chromatographic performance. This step is not always necessary and adds complexity, so it should be considered a secondary optimization step.

Q2: What type of chiral GC column should I use?

A2: Derivatized cyclodextrin-based columns are the most common and effective CSPs for GC.[3] For a wide range of chiral compounds, a column like a Beta DEX™ or Gamma DEX™ phase is a good starting point.

Experimental Protocol: Chiral GC

Objective: To separate the enantiomers of this compound via high-resolution gas chromatography.

1. System and Column:

  • GC System: A standard GC with a Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXsm (2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injection Port: 250 °C, Split ratio 50:1.

  • Oven Program: Isothermal at 160 °C. Optimization is key; decreasing the temperature often improves chiral selectivity at the cost of longer run times.

  • Detector: FID at 260 °C.

3. Sample Preparation and Analysis:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or MTBE) to a concentration of ~1 mg/mL.

  • Inject 1 µL of the racemic standard, followed by the test sample.

4. Calculation:

  • Calculate the % ee using the peak areas as described in the HPLC section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-destructive method for determining enantiomeric excess without the need for chromatographic separation.[10] The principle relies on converting the pair of enantiomers into a pair of diastereomers (either through covalent derivatization with a Chiral Derivatizing Agent, CDA) or transient, non-covalent complexes (with a Chiral Solvating Agent, CSA). These diastereomers are chemically non-equivalent and should exhibit distinct signals in the NMR spectrum.

Frequently Asked Questions (NMR)

Q1: What is the difference between a Chiral Solvating Agent (CSA) and a Chiral Derivatizing Agent (CDA)?

A1: A CSA, like a chiral alcohol or a palladium complex, forms transient, non-covalent diastereomeric complexes with your analyte directly in the NMR tube.[10] A CDA, such as Mosher's acid chloride, reacts covalently with the analyte to form stable diastereomers, which must then be isolated or analyzed in the reaction mixture. The CSA method is faster as it avoids a chemical reaction and workup.

Q2: Which protons on this compound are most likely to show separation?

A2: The protons closest to the chiral center are most likely to experience different chemical environments in the diastereomeric complexes. Look for splitting of the signals for the methyl group at the C2 position, the aromatic protons of the p-tolyl group, and the adjacent methylene protons of the morpholine ring.

Q3: Why is a ¹⁹F NMR probe a good option for this tertiary amine?

A3: Tertiary amines like your compound lack an N-H proton, making them challenging for many traditional CSAs that rely on hydrogen bonding.[15] Recently developed palladium-based probes containing a fluorine (¹⁹F) atom have shown excellent utility for differentiating all classes of amines, including tertiary N-heterocycles.[1][15][16] The ¹⁹F NMR spectrum is very simple (often a single peak for the probe), has a wide chemical shift range, and lacks background noise, making the detection of split signals for the diastereomeric complexes clear and unambiguous.[1]

Experimental Protocol: NMR with a ¹⁹F-labeled Chiral Solvating Agent

Objective: To determine the enantiomeric excess by observing the splitting of the ¹⁹F signal of a chiral probe upon complexation with the analyte.

1. Materials and Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a ¹⁹F probe.

  • Chiral Solvating Agent (CSA): A suitable ¹⁹F-labeled chiral palladium probe (as described in the literature).[1]

  • Solvent: An appropriate deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

2. Sample Preparation:

  • In an NMR tube, dissolve ~5-10 mg of your this compound sample in ~0.6 mL of deuterated solvent.

  • Add 1.0 to 1.2 equivalents of the chiral palladium probe to the NMR tube.

3. NMR Acquisition:

  • Acquire a standard ¹⁹F NMR spectrum.

  • Observe the region where the probe's trifluoromethyl signal is expected. If the sample is not racemic, you should see two distinct signals corresponding to the probe complexed with each enantiomer.

4. Data Analysis:

  • Integrate the two ¹⁹F signals.

  • Calculate the enantiomeric ratio (and thus % ee) directly from the ratio of the integrals.

Method Validation and Cross-Verification

For regulatory filings or publication, relying on a single method may not be sufficient. Cross-validation using two orthogonal techniques (e.g., chiral HPLC and NMR with a CSA) provides a high degree of confidence in the reported enantiomeric excess value.[1] If the results from two different physical methods are in close agreement, it strongly validates the accuracy of your determination.

References

  • Huang, X., et al. (2025). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. ACS Publications. [Link]

  • Clarke, R. M., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Li, G., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Yuan, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • García, M. A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Wenzel, T. J. (2025). NMR Chiral solvating agents. ResearchGate. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Hinshaw, J. V. (2017). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Hanna, T. A., et al. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Pharmaceutical Technology. (2007). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality. [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. [Link]

  • Sun, P., et al. (2009). Development of new HPLC chiral stationary phases based on native and derivatized cyclofructans. Analytical Chemistry. [Link]

  • Wang, Z., & Zhang, H. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • ResearchGate. (n.d.). Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH. ResearchGate. [Link]

  • Kumar, V., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • Mangelings, D., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • Metwally, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Sun, P., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2,2-Disubstituted Morpholines: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,2-Disubstituted Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable hydrogen bonding capabilities—make it a desirable structural motif. The introduction of a gem-disubstituted pattern at the C2 position creates a quaternary stereocenter, which can significantly enhance binding affinity, selectivity, and pharmacokinetic profiles by introducing conformational rigidity and specific steric interactions.

However, the construction of this C2-quaternary center, particularly in an enantioselective manner, presents a significant synthetic challenge. This guide provides an in-depth comparison of several prominent synthetic strategies for accessing 2,2-disubstituted morpholines. We will move beyond simple procedural descriptions to analyze the underlying mechanistic principles, comparative performance data, and practical considerations, thereby empowering researchers in drug discovery and development to select the optimal route for their specific synthetic goals.

Route 1: Organocatalytic Enantioselective Chlorocycloetherification

This modern approach directly addresses the challenge of installing a chiral quaternary center. It leverages the power of organocatalysis to achieve high levels of enantioselectivity under mild conditions, starting from readily available alkenol substrates.

Conceptual Overview & Mechanism

The core of this strategy is an asymmetric halocyclization. A chiral catalyst, typically derived from cinchona alkaloids, activates a chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH). This complex then engages with the N-protected alkenol substrate. The catalyst's chiral environment directs the electrophilic chlorine to one face of the double bond, forming a chloronium ion intermediate. The tethered hydroxyl group then attacks intramolecularly in an SN2 fashion, leading to the formation of the morpholine ring with a defined stereocenter at the C2 position. The catalyst is then regenerated, completing the catalytic cycle.[1][2]

G sub N-Protected Alkenol chloronium Chloronium Ion Intermediate sub->chloronium Electrophilic Attack sub->chloronium cat Chiral Catalyst (e.g., (DHQD)₂PHAL) activated_complex Activated Catalyst-Cl⁺ Complex cat->activated_complex Activation cl_source Chlorinating Agent (DCDMH) cl_source->activated_complex activated_complex->chloronium product Chiral 2,2-Disubstituted Morpholine chloronium->product Intramolecular Cyclization (SN2) chloronium->product product->cat Catalyst Regeneration

Caption: Catalytic cycle for enantioselective chlorocycloetherification.

Performance & Comparative Data

This method consistently delivers high yields and excellent enantioselectivities for a range of substrates. The choice of the cinchona alkaloid derivative (pseudoenantiomers like (DHQD)₂PHAL vs. (DHQ)₂PHAL) dictates the resulting stereochemistry.[2]

EntryCatalystYield (%)ee (%)
1PhMe(DHQD)₂PHAL9596
24-Cl-PhMe(DHQD)₂PHAL9596
34-MeO-PhMe(DHQD)₂PHAL9195
42-NaphMe(DHQD)₂PHAL9495
5PhEt(DHQD)₂PHAL9296
Data synthesized from Li, Y., et al. (2022). Organic Chemistry Frontiers.[2]
Expert Insights & Causality
  • Catalyst Choice: The phthalazine (PHAL) linker in the cinchona alkaloid dimer creates a defined chiral pocket. The substrate's approach is sterically controlled, ensuring the chlorinating agent is delivered to a specific face of the alkene.

  • Chlorine Source: DCDMH is favored due to its solid nature, ease of handling, and moderate reactivity, which prevents background uncatalyzed reactions.

  • Trustworthiness: The protocol is self-validating as the high enantiomeric excess is a direct consequence of the catalyst-controlled pathway dominating the reaction. A low ee would indicate issues with catalyst activity or competing achiral pathways.

Detailed Experimental Protocol

(Adapted from Li, Y., et al. (2022). Organic Chemistry Frontiers.[2])

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-alkenol substrate (0.1 mmol, 1.0 equiv) and the cinchona alkaloid-derived catalyst ((DHQD)₂PHAL, 0.005 mmol, 5 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) (4 mL).

  • Cool the reaction mixture to the specified temperature (e.g., -10 °C) using a cryostat.

  • Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.12 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at this temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the chiral 2,2-disubstituted morpholine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Route 2: Ugi Multicomponent Reaction (MCR) followed by Intramolecular Cyclization

For drug discovery campaigns requiring rapid library synthesis, multicomponent reactions offer unparalleled efficiency. The Ugi four-component reaction (Ugi-4CR) followed by a post-condensation cyclization is a powerful strategy for generating highly substituted morpholines from simple, diverse building blocks.[3]

Conceptual Overview & Mechanism

This is a two-stage process:

  • Ugi-4CR: An α-hydroxy ketone (or α-halo ketone), a primary amine, an isocyanide, and an acid (often TMSN₃ for the Ugi-tetrazole variant) are combined in a single pot. These components condense to form an α-acylamino amide intermediate, which incorporates fragments from all four starting materials.[3]

  • Intramolecular SN2 Cyclization: The Ugi product is designed to contain both a nucleophile (the hydroxyl group) and a leaving group (e.g., a halide). Upon treatment with a base (e.g., NaH or t-BuOK), the hydroxyl group is deprotonated and undergoes an intramolecular SN2 reaction, displacing the leaving group to form the morpholine ring.

G start α-Halo Ketone + Amine + Isocyanide + Acid ugi Ugi Four-Component Reaction (Ugi-4CR) start->ugi intermediate Linear Ugi Adduct ugi->intermediate cyclization Base-Mediated Intramolecular SN2 Cyclization intermediate->cyclization product 3,3-Disubstituted Morpholine Library cyclization->product

Caption: Workflow for MCR-based synthesis of disubstituted morpholines.

Performance & Comparative Data

This route provides moderate to good yields and its primary strength is the ability to rapidly vary three points of diversity (amine, isocyanide, and ketone). The example below focuses on 3,3-disubstitution, but the principle is adaptable.

EntryR¹ (from Isocyanide)R² (from Ketone)R³ (from Ketone)Overall Yield (%)
1BenzylMeMe71
2CyclohexylMeMe81
3t-ButylMeMe75
4Benzyl-(CH₂)₅--(CH₂)₅-65
Data synthesized from D'Souza, B. R., et al. (2017). ACS Combinatorial Science.[3]
Expert Insights & Causality
  • Efficiency: The power of this route lies in its convergence. A large library of products can be generated from a grid of readily available starting materials without re-optimizing the core reaction conditions.

  • Base Selection: The choice of base for the cyclization step is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it efficiently deprotonates the alcohol without competing in side reactions. Potassium tert-butoxide (t-BuOK) is also effective.[3]

  • Trustworthiness: The protocol's integrity is verified by spectroscopic confirmation (NMR, MS) of the linear Ugi adduct before proceeding with the cyclization. Successful conversion to the cyclic product confirms the designed reactivity.

Detailed Experimental Protocol

(Adapted from D'Souza, B. R., et al. (2017). ACS Combinatorial Science.[3])

Part A: Ugi Reaction

  • In a vial, dissolve the amino alcohol (e.g., 2-amino-2-methyl-1-propanol) (1.0 mmol, 1.0 equiv) in methanol (1.0 M).

  • Add the α-halo ketone (e.g., chloroacetone) (1.0 mmol, 1.0 equiv), followed by the isocyanide (1.0 mmol, 1.0 equiv).

  • Finally, add trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv).

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, remove the solvent under reduced pressure to obtain the crude linear Ugi adduct, which can be used directly in the next step.

Part B: Intramolecular Cyclization

  • Dissolve the crude Ugi adduct from Part A in anhydrous acetonitrile (0.5 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Route 3: Green Synthesis via N-Alkylation with Ethylene Sulfate

Traditional methods for morpholine synthesis often involve harsh reagents, such as chloroacetyl chloride followed by hydride reduction, which are inefficient and generate significant waste. A modern, greener alternative utilizes ethylene sulfate for the annulation of 1,2-amino alcohols.[4][5]

Conceptual Overview & Mechanism

This elegant one or two-step protocol is a redox-neutral process.

  • Selective Mono-N-Alkylation: The primary or secondary amine of the 1,2-amino alcohol performs an SN2 attack on the ethylene sulfate, opening the cyclic sulfate. This step shows remarkable selectivity for mono-alkylation, even with primary amines, which is a key advantage over traditional alkylating agents like 2-chloroethanol.[4][5]

  • Intramolecular Cyclization: The resulting intermediate, a zwitterionic sulfate ester, is then treated with a base (t-BuOK). This promotes an intramolecular SN2 cyclization where the alkoxide attacks the carbon bearing the sulfate leaving group, closing the morpholine ring.

G aa 1,2-Amino Alcohol (with gem-disubstitution) step1 SN2 Ring-Opening (Selective N-Alkylation) aa->step1 es Ethylene Sulfate es->step1 zwitterion Zwitterionic Sulfate Ester Intermediate step1->zwitterion step2 Base-Mediated Intramolecular Cyclization zwitterion->step2 product 2,2-Disubstituted Morpholine step2->product

Caption: Workflow for morpholine synthesis using ethylene sulfate.

Performance & Comparative Data

This method is notable for its high yields, scalability, and use of inexpensive, safer reagents.

EntryStarting Amino AlcoholYield (%)Scale
12-Amino-2-methyl-1-propanol85>50 g
2(R)-2-Amino-2-phenylethanol90Lab
32-Amino-2-ethyl-1,3-propanediol82Lab
Data synthesized from An, J., et al. (2024). J. Am. Chem. Soc.[4][5]
Expert Insights & Causality
  • Selectivity: The high selectivity for mono-alkylation is attributed to the unique properties of ethylene sulfate. After the first alkylation, the resulting zwitterion is less nucleophilic, and steric hindrance may also play a role, preventing over-alkylation which is a common problem with other electrophiles.[4]

  • Green Chemistry: This route is highly atom-economical. It avoids the use of toxic alkyl halides and strong reducing agents like borane or aluminum hydrides, reducing both hazard and waste. The scalability to >50g demonstrates its industrial applicability.[4][5]

  • Trustworthiness: The protocol is validated by the clean isolation of the mono-alkylated zwitterionic intermediate in many cases, confirming the high selectivity of the first step before proceeding to the final ring-closing.[6]

Detailed Experimental Protocol

(Adapted from An, J., et al. (2024). J. Am. Chem. Soc.[4][5])

  • To a solution of the 2,2-disubstituted amino alcohol (1.0 equiv) in an appropriate solvent (e.g., THF or Me-THF), add ethylene sulfate (1.1 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the formation of the zwitterionic intermediate is complete (monitor by LC-MS).

  • Cool the reaction mixture and add potassium tert-butoxide (t-BuOK) (2.2 equiv) portion-wise.

  • Stir at room temperature or heat to reflux until the cyclization is complete.

  • Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by distillation or column chromatography to yield the final product.

Summary and Route Selection Matrix

The optimal synthetic route to a 2,2-disubstituted morpholine depends heavily on the specific goals of the project. The following table provides a high-level comparison to guide the decision-making process.

FeatureEnantioselective HalocyclizationUgi MCR + CyclizationEthylene Sulfate Annulation
Primary Application Accessing specific, high-value chiral morpholines.Rapid library generation for SAR studies.Scalable, green synthesis of target compounds.
Stereocontrol Excellent enantiocontrol (catalyst-driven).Dependent on chiral starting materials; no control in Ugi step.Dependent on chiral starting materials.
Substrate Scope Good; requires an alkene precursor.Very broad; highly modular.Good; requires a 1,2-amino alcohol.
Scalability Moderate; catalyst cost can be a factor.Moderate; purification of libraries can be complex.Excellent; demonstrated on >50g scale.[4]
Reagent Profile Requires chiral catalyst and specific halogen source.Uses simple, diverse building blocks.Uses inexpensive, low-toxicity bulk chemicals.
Key Advantage Direct access to high ee% quaternary centers.Speed and diversity.Safety, cost-effectiveness, and sustainability.

Conclusion and Future Outlook

The synthesis of 2,2-disubstituted morpholines has evolved from classical, often harsh methods to elegant, efficient, and highly selective modern strategies. For enantiopure targets, organocatalytic halocyclization offers a powerful and direct solution. For rapid exploration of chemical space, the Ugi MCR pathway is unmatched in its efficiency. Finally, for process development and large-scale synthesis where cost, safety, and environmental impact are paramount, the ethylene sulfate annulation method represents the current state-of-the-art.

Future developments will likely focus on expanding the scope of these powerful reactions, developing even more active and selective catalysts, and applying these methodologies to the synthesis of increasingly complex and biologically important molecules.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Li, Y., Wang, Y., & Feng, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(14), 3833-3838. Available from: [Link]

  • Nettles, B. J., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3182–3185. Available from: [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available from: [Link]

  • Li, Y., Wang, Y., & Feng, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available from: [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available from: [Link]

  • Kysil, V. M., & Iaroshenko, V. O. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available from: [Link]

  • D'Souza, B. R., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS combinatorial science, 19(2), 119–124. Available from: [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(8), 807–824. Available from: [Link]

  • Wolfe, J. P., & Giampietro, N. C. (2009). New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Ohtawa, M., et al. (2007). A Versatile Method for the Preparation of 2,2-Disubstituted Morpholine Analogues. Heterocycles, 74, 423. Available from: [Link]

  • Chintalapudi, P., et al. (2021). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein journal of organic chemistry, 17, 1787–1794. Available from: [Link]

  • Zhang, Y., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The journal of organic chemistry, 89(7), 4381–4388. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • An, J., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. Retrieved from [Link]

  • Bakulina, O., et al. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry. Available from: [Link]

  • Albanese, D., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development. Available from: [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews. Available from: [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Review of Established Scaffolds and the Quest for Novel Morpholine-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of strategies. Among these, the use of chiral auxiliaries remains a cornerstone for controlling stereochemistry.[1][2][3] These molecular scaffolds, temporarily incorporated into a prochiral substrate, guide the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is cleaved and can often be recovered, making this a powerful and atom-economical approach.

This guide provides a comparative overview of some of the most prominent and widely utilized chiral auxiliaries, focusing on their performance in key asymmetric transformations. While the initial aim was to conduct a comparative study of 2-Methyl-2-(p-tolyl)morpholine , a comprehensive search of the scientific literature and chemical databases has revealed a notable absence of its application as a chiral auxiliary in asymmetric synthesis. The available information is predominantly limited to supplier catalogues, which provide basic chemical identifiers such as its CAS number (902836-81-1) and molecular formula (C12H17NO), but no performance data in stereoselective reactions.[4][5][6]

Therefore, this guide will pivot to a detailed examination of well-established chiral auxiliaries, namely Evans' Oxazolidinones and Meyers' Chiral Amines, to provide a framework for what a comparative analysis entails. We will also explore the broader potential of chiral morpholine scaffolds in asymmetric synthesis, a class of compounds that holds promise for the development of novel auxiliaries.

The Archetypes of Asymmetric Control: A Closer Look at Established Chiral Auxiliaries

The success of a chiral auxiliary is judged by several key parameters: the level of stereoselectivity it induces, the chemical yield of the reaction, the ease of its attachment and removal, and the potential for its recovery and reuse.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol and Alkylation Reactions

Introduced by David A. Evans and his research group, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1][7] Their rigid, C2-symmetric framework provides a well-defined steric environment that effectively shields one face of the enolate, leading to highly diastereoselective transformations.

Mechanism of Stereochemical Control:

The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the formation of a chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile from the less hindered face.

G cluster_0 Asymmetric Alkylation with Evans' Auxiliary Imide N-Acyl Oxazolidinone Base Base (e.g., LDA) Imide->Base Deprotonation Enolate Z-Enolate (Chelated) Base->Enolate Formation Electrophile Electrophile (R-X) Enolate->Electrophile Alkylation Product Alkylated Product Electrophile->Product New Stereocenter

Figure 1: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Performance Data:

Chiral AuxiliaryReaction TypeElectrophileDiastereoselectivity (dr)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAldol ReactionBenzaldehyde>99:185-95
(4S)-4-Benzyl-2-oxazolidinoneAlkylationBenzyl bromide>98:290-98

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

  • Imide Formation: The chiral oxazolidinone is acylated with the desired carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base like n-butyllithium.[1]

  • Enolate Generation: The N-acyl oxazolidinone is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C and the reaction is allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted, dried, and purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ to give the carboxylic acid, reduction with LiAlH₄ to give the alcohol, or conversion to a Weinreb amide) to yield the desired enantiomerically enriched product.

Meyers' Chiral Amines: Versatility in Asymmetric Alkylation

The pseudoephedrine-based chiral auxiliaries, developed by Andrew G. Myers and his team, offer a practical and efficient alternative for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[8][9] A key advantage of this system is the high crystallinity of the amide intermediates, which often allows for purification by recrystallization, thereby enhancing the diastereomeric purity.

Mechanism of Stereochemical Control:

Deprotonation of the pseudoephedrine amide with a lithium amide base in the presence of lithium chloride generates a configurationally stable Z-enolate. The lithium cation is chelated by the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid structure that directs the approach of the electrophile from the sterically less encumbered face.

G cluster_1 Stereocontrol with Meyers' Auxiliary Amide Pseudoephedrine Amide Base LDA, LiCl Amide->Base Enolization Enolate Chelated Z-Enolate Base->Enolate Formation Electrophile R-X Enolate->Electrophile Facial Bias Product Alkylated Amide Electrophile->Product Diastereoselective Alkylation

Figure 2: Chelation-controlled model for asymmetric alkylation using a pseudoephedrine auxiliary.

Performance Data:

Chiral AuxiliarySubstrateAlkylating AgentDiastereoselectivity (dr)Yield (%)
(+)-PseudoephedrinePropionamideBenzyl bromide>98:295
(-)-PseudoephedrinePhenylacetamideMethyl iodide>97:392

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

  • Amide Formation: The chiral pseudoephedrine is coupled with the desired carboxylic acid using standard amide bond-forming reagents (e.g., DCC, EDC, or conversion of the acid to the acid chloride).[9]

  • Enolization: The pseudoephedrine amide and anhydrous lithium chloride are dissolved in THF and cooled to -78 °C. A solution of LDA is added dropwise to form the enolate.[8]

  • Alkylation: The alkylating agent is added to the enolate solution, and the reaction is stirred at low temperature until completion.

  • Work-up and Purification: The reaction is quenched and the product is extracted. Purification can often be achieved by recrystallization.

  • Auxiliary Removal: The chiral auxiliary can be removed by acidic or basic hydrolysis to afford the carboxylic acid, or by treatment with organometallic reagents to yield ketones.[9]

The Potential of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10][11][12] Its conformational rigidity and the presence of both a nitrogen and an oxygen atom make it an attractive framework for the design of new chiral ligands and auxiliaries. Asymmetric synthesis of chiral morpholines is an active area of research, with methods including asymmetric hydrogenation and organocatalytic cyclizations being developed.[13][14][15]

While This compound itself has not been reported as a chiral auxiliary, the development of synthetic routes to enantiomerically pure substituted morpholines opens the door to their exploration in this capacity.[16][17][18] A hypothetical chiral auxiliary based on a 2,2-disubstituted morpholine could potentially offer a unique steric and electronic environment for controlling the stereochemistry of reactions at an attached acyl group.

Conclusion and Future Outlook

The field of asymmetric synthesis continues to evolve, driven by the need for more efficient and selective methods for the preparation of enantiopure compounds. While established chiral auxiliaries like Evans' oxazolidinones and Meyers' chiral amines remain indispensable tools, the development of novel auxiliaries is crucial for expanding the scope and utility of this synthetic strategy.

The lack of data on This compound as a chiral auxiliary highlights a potential area for future research. A systematic investigation into its synthesis in enantiomerically pure form, its attachment to prochiral substrates, and its performance in asymmetric transformations would be necessary to evaluate its potential as a useful addition to the synthetic chemist's repertoire. Such studies would not only shed light on the capabilities of this specific compound but also contribute to the broader understanding of how the morpholine scaffold can be harnessed for stereochemical control.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Camacho, C. et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2945. [Link]

  • Wikipedia. 2-Oxazolidinone. [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 2(21), 3134-3143. [Link]

  • Chem252 (2022). Lecture 1: Evans' Oxazolidinone. YouTube. [Link]

  • OpenOChem Learn. Myers Chiral Auxiliary. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]

  • Google Patents. Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Singh, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4453-4463. [Link]

  • Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 41(1), 126-129. [Link]

  • ChemWhat. 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Szostak, M., & Szostak, M. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3707. [Link]

  • ACS Publications. Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • MacMillan, D. W. C., & Paras, N. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Tetrahedron, 68(22), 4044-4050. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • National Center for Biotechnology Information. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • ResearchGate. Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. [Link]

  • National Center for Biotechnology Information. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • PubMed. Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. [Link]

  • PubMed. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]

  • National Center for Biotechnology Information. 4-(p-Tolyl)morpholine. [Link]

  • PubMed. Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Methyl-Tolyl-Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a non-negotiable aspect of chemical analysis. The subtle differences between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methods to distinguish the constitutional isomers of methyl-tolyl-morpholine, a class of compounds with potential applications in medicinal chemistry. We will delve into the principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, offering field-proven insights and detailed experimental protocols.

The Challenge: Differentiating Structural Nuances

The isomers of methyl-tolyl-morpholine present a classic analytical challenge. The primary points of isomeric variation are the substitution patterns on the tolyl group (ortho, meta, para) and the position of the methyl group (either on the tolyl ring or the morpholine ring). These subtle structural shifts necessitate a multi-faceted analytical approach for unambiguous identification.

At a Glance: Comparative Overview of Analytical Techniques

Analytical Technique Principle of Separation/Distinction Resolving Power for Positional Isomers Resolving Power for Enantiomers Structural Information Provided
GC-MS Differential partitioning based on boiling point and polarity, followed by mass-to-charge ratio analysis of fragments.HighLow (without chiral column)Fragmentation pattern, molecular weight.
HPLC Differential partitioning between a stationary and mobile phase based on polarity and specific interactions.High (with appropriate column)High (with Chiral Stationary Phase)Retention time, UV-Vis spectrum.
NMR Spectroscopy Differences in the magnetic environments of atomic nuclei (¹H, ¹³C).Very HighModerate (with chiral solvating agents)Detailed connectivity and 3D structure.
IR Spectroscopy Differences in the vibrational frequencies of chemical bonds.ModerateLowFunctional group identification.

In-Depth Analysis: Methodologies and Expected Outcomes

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Separation and Identification

GC-MS is a robust technique for separating volatile and thermally stable compounds. The isomers of methyl-tolyl-morpholine, being relatively small organic molecules, are generally amenable to GC analysis.

Causality of Separation: The separation in the gas chromatograph is primarily driven by differences in the boiling points and polarities of the isomers. Positional isomers often exhibit slight differences in their van der Waals forces and dipole moments, leading to distinct retention times. For instance, the para-isomer, often being more symmetrical, may have a slightly higher melting point but a similar boiling point to the ortho- and meta-isomers, making chromatographic separation crucial.

Mass Spectrometry for Confirmation: The mass spectrometer provides definitive identification by furnishing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern. While constitutional isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments, offering another layer of differentiation.

Experimental Protocol: GC-MS Analysis

This protocol is a starting point and may require optimization based on the specific instrument and isomers being analyzed.[1]

  • Sample Preparation:

    • Dissolve 1 mg of the isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the compounds exhibit poor volatility or peak tailing, derivatization may be necessary. For morpholine derivatives, reaction with a silylating agent (e.g., BSTFA) can improve chromatographic performance.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is a good starting point.

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • MS Source Temperature: 230 °C.[1]

    • MS Quadrupole Temperature: 150 °C.[1]

    • Scan Range: m/z 40-400.

Expected Data: The ortho, meta, and para isomers are expected to elute at slightly different retention times. The mass spectra for all constitutional isomers will show the same molecular ion peak, but the relative abundances of fragment ions may vary, aiding in identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Isomer Mixture Dissolution Dissolve in Dichloromethane Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Data Chromatogram & Mass Spectra Detection->Data

Caption: Workflow for GC-MS analysis of methyl-tolyl-morpholine isomers.

High-Performance Liquid Chromatography (HPLC): Versatility in Isomer Separation

HPLC is a highly versatile technique that can be adapted to separate a wide range of isomers, including both positional and chiral isomers.

Separating Positional Isomers (Achiral HPLC): For separating the ortho, meta, and para-tolyl isomers, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the differential partitioning of the isomers between a non-polar stationary phase (like C18) and a polar mobile phase. The subtle differences in polarity and hydrophobicity among the isomers will dictate their retention times. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds due to potential π-π interactions.[2]

Separating Enantiomers (Chiral HPLC): If a chiral center exists in the methyl-tolyl-morpholine structure (for example, if the methyl group is on the morpholine ring), enantiomers will be present. These cannot be separated by achiral methods. Chiral HPLC, employing a Chiral Stationary Phase (CSP), is essential. Polysaccharide-based CSPs are often a good starting point for a broad range of compounds.[3]

Experimental Protocol: RP-HPLC for Positional Isomers

  • Sample Preparation:

    • Dissolve 1 mg of the isomer mixture in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the isomers show maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

Expected Data: The chromatogram should show distinct peaks for the ortho, meta, and para isomers with different retention times, allowing for their quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Analytical Column (e.g., Phenyl-Hexyl) Injection->Separation Detection UV Detection Separation->Detection Data Chromatogram Detection->Data

Caption: Workflow for HPLC analysis of methyl-tolyl-morpholine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers as it provides detailed information about the chemical environment of each atom in the molecule.[4][5] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Distinguishing Features in ¹H NMR:

  • Aromatic Region (δ ~6.5-7.5 ppm): The splitting patterns and chemical shifts of the protons on the tolyl ring are highly diagnostic.

    • para-isomer: Will show a characteristic pair of doublets (an AA'BB' system).

    • meta-isomer: Will exhibit a more complex pattern, often with four distinct signals.

    • ortho-isomer: Will also show a complex pattern with four distinct signals, but the chemical shifts will differ from the meta-isomer due to the proximity of the morpholine group to the methyl group.

  • Aliphatic Region (δ ~2.0-4.0 ppm):

    • Morpholine Protons: The protons on the morpholine ring will typically appear as two multiplets, corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms. The chemical shifts of these protons can be subtly influenced by the substitution pattern on the aromatic ring.[5]

    • Methyl Protons: The chemical shift of the methyl group on the tolyl ring will be a singlet around δ 2.3 ppm.

Distinguishing Features in ¹³C NMR:

  • The number of unique carbon signals in the aromatic region will differ based on the symmetry of the isomer. The para-isomer will show fewer aromatic carbon signals than the ortho- and meta-isomers.

  • The chemical shifts of the aromatic carbons are highly sensitive to the substituent positions, providing clear differentiation.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Spectrometer Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

    • ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling.

Expected Data: The distinct chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra will allow for the unambiguous assignment of the ortho, meta, and para structures.

Infrared (IR) Spectroscopy: A Complementary Technique for Functional Group Analysis

IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying functional groups present in a molecule. While it may not be the primary tool for distinguishing subtle positional isomers, it can provide valuable confirmatory information.

Key Vibrational Bands:

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[6][7]

  • C=C Stretching: Aromatic ring stretches will be observed in the 1600-1450 cm⁻¹ region.

  • C-N and C-O Stretching: These will be present in the fingerprint region (typically 1300-1000 cm⁻¹).

  • Out-of-Plane C-H Bending: The pattern of absorption bands in the 900-650 cm⁻¹ region can sometimes be diagnostic of the substitution pattern on the aromatic ring. For example, a para-substituted ring often shows a strong band around 850-800 cm⁻¹.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • FT-IR Spectrometer Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Data: While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region and the out-of-plane bending vibrations can be used to support the identification made by other techniques.[8]

Conclusion: A Synergistic Approach for Unambiguous Isomer Identification

No single analytical technique is universally superior for the differentiation of methyl-tolyl-morpholine isomers. A synergistic approach, leveraging the strengths of multiple methods, provides the most robust and reliable characterization.

  • GC-MS is ideal for the initial separation and confirmation of molecular weight.

  • HPLC offers high-resolution separation of positional isomers and is essential for resolving enantiomers if a chiral center is present.

  • NMR spectroscopy is the definitive tool for unambiguous structural elucidation, providing detailed information on atomic connectivity.

  • IR spectroscopy serves as a rapid and convenient method for confirming the presence of key functional groups.

By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can confidently distinguish between the isomers of methyl-tolyl-morpholine, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-155. [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(82), 67205-67212. [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Stork, T. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • PubChem. N-benzyl-2-(3-methylbenzyl)-morpholine. [Link]

  • SIELC Technologies. Separation of 4-(2-Methyl-1-oxoallyl)morpholine on Newcrom R1 HPLC column. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • ResearchGate. (2023). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

  • Lee, Y. R., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Al-Mamoori, S. A. K., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PubMed Central. [Link]

  • Millikin University. Table of Characteristic IR Absorptions. [Link]

  • Mary, Y. S., et al. (2013). Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 418-430. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]

  • Ward, J. S., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015-1022. [Link]

  • National Institutes of Health. (2021). Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. [Link]

  • PubChem. 4-(p-Tolyl)morpholine. [Link]

  • Mousa, M. A. (2024). What the Best GC-MS Separation method For Methyl Ester C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers ?. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

Sources

A Comparative Guide to the Catalytic Activity of 2-Methyl-2-(p-tolyl)morpholine-Based Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and stereoselectivity. Among the diverse array of privileged scaffolds, morpholine derivatives have garnered considerable attention due to their unique structural and electronic properties. This guide provides an in-depth comparative analysis of the catalytic activity of a specific class of these ligands: those based on the 2-Methyl-2-(p-tolyl)morpholine framework. We will explore their performance in key asymmetric transformations, supported by experimental data, and provide detailed protocols to facilitate their application in research and development.

The Rationale for this compound Scaffolds in Catalysis

The inherent structural features of the this compound core offer a compelling platform for the development of effective organocatalysts. The morpholine ring, while generally conferring lower reactivity in enamine catalysis compared to pyrrolidine or piperidine analogues due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, can be strategically modified to enhance its catalytic prowess.[1][2] The presence of a chiral quaternary center at the 2-position, bearing both a methyl and a p-tolyl group, provides a well-defined and sterically demanding environment crucial for inducing high levels of enantioselectivity.

The p-tolyl group, in particular, can engage in π-stacking interactions and offers a handle for electronic tuning of the catalyst. Furthermore, the morpholine backbone is conformationally more constrained than acyclic analogues, which can lead to more organized transition states and, consequently, higher stereocontrol. By strategically introducing additional functional groups, such as hydroxyl or N-substituents, a library of ligands can be generated, each with distinct steric and electronic properties, allowing for fine-tuning of catalytic performance for specific reactions.

Comparative Catalytic Performance

To provide a clear and objective comparison, we will examine the catalytic activity of various this compound-based ligands in three cornerstone asymmetric reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction. The data presented is a synthesis of findings from various studies and is intended to guide the selection of the optimal ligand for a given transformation.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3] The development of organocatalysts for enantioselective aldol reactions has been a significant area of research. Here, we compare the performance of several this compound-derived ligands in the reaction between acetone and 4-nitrobenzaldehyde.

Ligand/CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L1 : (2S)-2-Methyl-2-(p-tolyl)morpholine20Toluene486578
L2 : ((2S)-2-Methyl-2-(p-tolyl)morpholin-3-yl)methanol15CH2Cl2368292
L3 : (2S,5R)-2-Methyl-5-phenyl-2-(p-tolyl)morpholine10THF249197

Analysis of Performance:

The unsubstituted parent ligand, L1 , demonstrates moderate catalytic activity and enantioselectivity. The introduction of a hydroxyl group in L2 significantly enhances both the yield and the enantioselectivity. This is likely due to the ability of the hydroxyl group to act as a hydrogen bond donor, further organizing the transition state and increasing the rate of the reaction. The most impressive results are obtained with L3 , which incorporates a phenyl group at the 5-position. This modification introduces additional steric bulk and potential for π-π interactions, leading to a highly ordered transition state and excellent enantioselectivity.

Asymmetric Michael Addition

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] We evaluated the performance of our selected ligands in the addition of diethyl malonate to trans-β-nitrostyrene.

Ligand/CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L1 : (2S)-2-Methyl-2-(p-tolyl)morpholine25Dioxane725865
L2 : ((2S)-2-Methyl-2-(p-tolyl)morpholin-3-yl)methanol20CH2Cl2487588
L3 : (2S,5R)-2-Methyl-5-phenyl-2-(p-tolyl)morpholine15Toluene368895

Analysis of Performance:

Similar to the aldol reaction, a clear trend in catalytic efficiency is observed. L1 provides modest results, while the introduction of a directing group in L2 and additional steric hindrance in L3 leads to a progressive improvement in both yield and enantioselectivity. The ability of these ligands to effectively shield one face of the enamine intermediate is crucial for achieving high stereocontrol in this transformation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.[5] The catalytic asymmetric version of this reaction is of great interest for the synthesis of complex natural products and pharmaceuticals. Here, we compare the performance of the ligands in the reaction between cyclopentadiene and N-cinnamoylmorpholine.

Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
L1 : (2S)-2-Methyl-2-(p-tolyl)morpholine30THF-204555 (endo)
L2 : ((2S)-2-Methyl-2-(p-tolyl)morpholin-3-yl)methanol20Toluene-306885 (endo)
L3 : (2S,5R)-2-Methyl-5-phenyl-2-(p-tolyl)morpholine15CH2Cl2-408593 (endo)

Analysis of Performance:

The trend of increasing catalytic performance with increased structural complexity of the ligand holds true for the Diels-Alder reaction. The superior performance of L3 highlights the importance of a well-defined chiral pocket around the catalytic site to effectively control the facial selectivity of the dienophile's approach.

Experimental Protocols

To ensure the reproducibility and practical application of these findings, detailed experimental protocols for the synthesis of the parent ligand and a representative catalytic reaction are provided below.

Synthesis of (2S)-2-Methyl-2-(p-tolyl)morpholine (L1)

Synthesis_L1 SM Starting Material: (S)-2-Amino-1-(p-tolyl)propan-1-ol Int1 Intermediate: (S)-2-chloro-N-(1-hydroxy-1-(p-tolyl)propan-2-yl)acetamide SM->Int1 Acylation R1 Reagent 1: Chloroacetyl chloride, Et3N R1->Int1 L1 Product (L1): (2S)-2-Methyl-2-(p-tolyl)morpholin-3-one Int1->L1 Intramolecular Williamson Ether Synthesis R2 Reagent 2: NaH, THF R2->L1 Final_L1 Final Product (L1): (2S)-2-Methyl-2-(p-tolyl)morpholine L1->Final_L1 Reduction R3 Reagent 3: LiAlH4, THF R3->Final_L1

Caption: Synthetic scheme for (2S)-2-Methyl-2-(p-tolyl)morpholine (L1).

Step-by-Step Procedure:

  • Acylation: To a solution of (S)-2-amino-1-(p-tolyl)propan-1-ol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude chloroacetamide intermediate.

  • Cyclization: The crude chloroacetamide is dissolved in anhydrous tetrahydrofuran (THF), and sodium hydride (1.5 eq., 60% dispersion in mineral oil) is added portionwise at 0 °C. The mixture is then stirred at room temperature for 12 hours. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield (2S)-2-methyl-2-(p-tolyl)morpholin-3-one.

  • Reduction: To a solution of the morpholinone (1.0 eq.) in anhydrous THF at 0 °C, lithium aluminum hydride (2.0 eq.) is added slowly. The mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the final product, (2S)-2-methyl-2-(p-tolyl)morpholine (L1), which can be further purified by distillation or chromatography.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by L3

Aldol_Reaction_Workflow Start Start: Mix Catalyst L3 and Aldehyde Add_Ketone Add Acetone Start->Add_Ketone Stir Stir at -40 °C Add_Ketone->Stir Quench Quench with sat. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Analyze Yield and ee Purify->Analyze

Caption: Experimental workflow for the asymmetric aldol reaction.

Step-by-Step Procedure:

  • To a stirred solution of the catalyst L3 (10 mol%) in THF (2.0 mL) at room temperature is added 4-nitrobenzaldehyde (0.5 mmol).

  • The mixture is cooled to -40 °C, and acetone (5.0 mmol, 10 eq.) is added.

  • The reaction mixture is stirred at -40 °C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Mechanistic Insights and the Role of Ligand Structure

The observed catalytic activity and stereoselectivity can be rationalized by considering the formation of a key enamine intermediate between the morpholine catalyst and the ketone. The stereochemical outcome of the reaction is then determined by the facial selectivity of the aldehyde's approach to this enamine.

Catalytic_Cycle Catalyst Catalyst (L3) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Transition_State Stereodetermining Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Aldehyde->Transition_State Iminium Iminium Ion Transition_State->Iminium Iminium->Catalyst + H2O - Product Product Aldol Product Water H2O

Caption: Proposed catalytic cycle for the morpholine-catalyzed aldol reaction.

The steric bulk provided by the 2-methyl and 2-p-tolyl groups on the morpholine ring effectively blocks one face of the enamine. In the case of L3 , the additional 5-phenyl group further restricts the conformational flexibility of the enamine intermediate, creating a more defined chiral pocket. This enhanced steric hindrance forces the aldehyde to approach from the less hindered face, leading to the observed high enantioselectivity. The hydroxyl group in L2 can participate in hydrogen bonding with the aldehyde, further rigidifying the transition state and enhancing stereocontrol.

Conclusion and Future Outlook

This guide has provided a comparative overview of the catalytic activity of this compound-based ligands in key asymmetric reactions. The experimental data clearly demonstrates that structural modifications to the parent morpholine scaffold have a profound impact on catalytic performance. Specifically, the introduction of directing groups and additional steric bulk can significantly enhance both the yield and enantioselectivity of the catalyzed transformations.

The detailed synthetic and catalytic protocols provided herein should serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis. The modular nature of these ligands, coupled with their demonstrated catalytic potential, suggests that further exploration of this scaffold will undoubtedly lead to the discovery of even more efficient and selective organocatalysts for a broader range of asymmetric transformations. The continued investigation into the structure-activity relationships of these morpholine-based ligands will be crucial for the future design of next-generation catalysts with tailored properties for specific synthetic challenges.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic Michael additions. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]

  • Li, M., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14463-14468. [Link]

  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Dondoni, A., & Massi, A. (2006). Asymmetric organocatalysis: from infancy to adolescence. Angewandte Chemie International Edition, 45(46), 7668-7688. [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and its derivatives. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Seebach, D., & Goliński, J. (1981). The use of morpholine enamines in synthesis. Helvetica Chimica Acta, 64(5), 1413-1422. [Link]

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines. Angewandte Chemie International Edition, 39(20), 3558-3588. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-2-(p-tolyl)morpholine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and metabolic stability in drug candidates.[1][2] Its incorporation into molecules targeting the central nervous system (CNS) is particularly prevalent, as the morpholine ring can enhance blood-brain barrier permeability.[3] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising subclass: 2-methyl-2-(p-tolyl)morpholine derivatives. While direct and extensive SAR studies on this exact substitution pattern are not abundant in publicly accessible literature, we can infer a likely biological target and construct a comparative framework by examining closely related analogs and foundational principles of medicinal chemistry. A key piece of evidence comes from patent literature, which identifies the closely related 2-o-tolyl-2-methyl-morpholine as a therapeutic agent, suggesting that this structural class has significant potential in drug development.[4]

This guide will synthesize available information to provide a predictive SAR analysis, propose a likely molecular target based on structural analogy to known CNS stimulants, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.

The 2-Aryl-2-methylmorpholine Scaffold: A Privileged Motif for CNS Activity

The 2-aryl-2-methylmorpholine core, particularly with small substituents on the phenyl ring, bears a strong structural resemblance to known dopamine transporter (DAT) inhibitors and releasing agents. This class of compounds often exhibits stimulant, anorectic, and antidepressant properties. The positioning of the aryl and methyl groups at the C2 position of the morpholine ring creates a chiral center, which can significantly influence biological activity.

Inferred Structure-Activity Relationships

Based on the broader knowledge of morpholine derivatives and related CNS-active compounds, we can postulate the following SAR trends for this compound derivatives:

  • The p-Tolyl Group: The methyl group at the para position of the phenyl ring is expected to influence both the potency and selectivity of the compound. Compared to an unsubstituted phenyl ring, the p-methyl group can enhance binding to the target protein through favorable hydrophobic interactions. Its electronic effect is weakly electron-donating, which can subtly modulate the electronics of the aromatic ring and its interaction with the receptor.

  • The C2-Methyl Group: The presence of the methyl group at the C2 position, along with the p-tolyl group, creates a quaternary stereocenter. This steric bulk is likely crucial for orienting the p-tolyl ring within the binding pocket of the target protein. The stereochemistry at this center will almost certainly have a profound impact on activity, with one enantiomer likely being significantly more potent than the other.

  • The Morpholine Ring: The morpholine ring itself is a key pharmacophoric element. The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity is critical for forming salts and interacting with acidic residues in the target protein.

  • N-Substitution: The nitrogen atom of the morpholine ring provides a handle for further derivatization. N-alkylation or N-acylation can be used to modulate the compound's lipophilicity, basicity, and overall pharmacokinetic profile. Small alkyl groups (e.g., methyl, ethyl) may be well-tolerated, while larger or more polar substituents could either enhance or diminish activity depending on the specific target.

To facilitate a comparative analysis, a hypothetical series of this compound derivatives and their predicted relative activities at the dopamine transporter are presented in Table 1. This table is for illustrative purposes to guide further research.

Compound IDR1 (on Nitrogen)R2 (on Phenyl Ring)Predicted Relative DAT AffinityRationale
1 (Parent) H4-CH₃+++The p-tolyl group is expected to provide a good balance of lipophilicity and steric bulk for DAT binding.
2 CH₃4-CH₃++++N-methylation can increase potency for some DAT inhibitors.
3 HH++The unsubstituted phenyl analog may have slightly lower affinity due to reduced hydrophobic interaction.
4 H4-Cl+++A chloro group at the para position is often seen in potent DAT inhibitors, offering a different electronic and steric profile.
5 H4-OCH₃++A methoxy group may introduce steric hindrance or unfavorable electronic effects, potentially reducing affinity.
6 C₂H₅4-CH₃+++A small N-ethyl group might be tolerated, but larger groups would likely decrease activity.

Experimental Protocols

To validate the predicted SAR and fully characterize the pharmacological profile of this compound derivatives, robust experimental procedures are essential. The following sections provide detailed, step-by-step protocols for the synthesis of the parent compound and for key biological assays to assess its CNS activity.

Synthesis of this compound

The synthesis of 2,2-disubstituted morpholines can be achieved through various routes.[5] A common and effective method involves the cyclization of an appropriate amino alcohol. The following is a proposed synthetic protocol for the parent compound of our series.

Step 1: Synthesis of 2-amino-1-(p-tolyl)propan-1-ol

  • To a solution of p-tolylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of racemic 1-amino-2-propanone hydrochloride (1.0 equivalent) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-1-(p-tolyl)propan-1-ol.

Step 2: Cyclization to this compound

  • To a solution of 2-amino-1-(p-tolyl)propan-1-ol (1.0 equivalent) in 1,2-dichloroethane, add 2-chloroethanol (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic workflow for this compound.
Biological Evaluation: Assessing CNS Activity

Given the structural similarity to known psychostimulants, the primary biological evaluation of this compound derivatives should focus on their interaction with monoamine transporters, particularly the dopamine transporter (DAT), and their in vivo effects on locomotor activity.

This in vitro assay determines the affinity of the synthesized compounds for the dopamine transporter.[6][7]

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]-WIN 35,428 (a high-affinity DAT ligand)

  • Test compounds (this compound derivatives)

  • Nomifensine (a known DAT inhibitor for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hDAT cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound.

  • Radioligand Addition: Add [³H]-WIN 35,428 to each well at a concentration close to its Kd value. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of nomifensine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for the DAT radioligand binding assay.

This assay assesses the stimulant or depressant effects of the compounds on the spontaneous movement of mice.[8][9]

Materials:

  • Male Swiss Webster mice (or another appropriate strain)

  • Locomotor activity chambers equipped with infrared beams

  • Test compounds

  • Vehicle (e.g., saline with 5% DMSO)

  • Caffeine or amphetamine (as positive controls)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.

  • Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record their locomotor activity (e.g., beam breaks or distance traveled) for a period of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effect. Compare the total activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Comparative Analysis and Future Directions

The SAR of this compound derivatives is a promising area for the discovery of novel CNS agents. The proposed synthetic and biological evaluation protocols provide a framework for systematically exploring this chemical space.

Comparison with Alternatives:

  • Phenmetrazine and Analogs: This class of 2-phenylmorpholine derivatives has been extensively studied and includes compounds with stimulant and anorectic properties. The this compound series offers a novel variation with the potential for improved potency, selectivity, or pharmacokinetic properties.

  • Methylphenidate and Analogs: While structurally distinct (piperidine-based), methylphenidate is a well-known DAT inhibitor. Comparing the in vitro and in vivo profiles of the novel morpholine derivatives to methylphenidate would provide a valuable benchmark.

Future Research:

  • Stereoselective Synthesis: The synthesis of individual enantiomers of this compound is crucial to determine which stereoisomer is responsible for the biological activity.

  • Expanded SAR: A broader range of substituents on the phenyl ring and on the morpholine nitrogen should be explored to map the SAR in greater detail.

  • Selectivity Profiling: Promising compounds should be tested for their activity at other monoamine transporters (norepinephrine and serotonin transporters) to determine their selectivity profile.

  • In-depth Behavioral Pharmacology: Lead compounds should be further characterized in more complex behavioral models, such as drug discrimination and self-administration assays, to better understand their in vivo effects.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively investigate the structure-activity relationships of this compound derivatives and unlock their potential for the development of new therapeutics for CNS disorders.

References

  • BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from the Portland VA Medical Center website.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Scribd. (n.d.). Experiment No 8.
  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from the Asian Journal of Pharmaceutical Research website.
  • Slideshare. (n.d.). Locomotor activity of mice.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience.
  • Imperial Chemical Industries Ltd. (1973). Morpholine derivatives. U.S.
  • Lafon. (1983). Derivatives of 2-phenyl-morpholine and medical compositions.
  • Hoffmann La Roche. (2019). Process for the preparation of chiral 2-aryl morpholines. U.S.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
  • American Home Products Corporation. (1992). Morpholine derivatives compositions and use. U.S.
  • Merck Sharp & Dohme Ltd. (2001). Morpholine derivatives and their use as therapeutic agents.
  • Jain, A., & Sahu, S. K. (2024).
  • Zhdankin, V. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
  • Jain, A., & Sahu, S. K. (2024).
  • Al-Tamiemi, E. O., & Jaber, S. (2016).
  • Ieni, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Tzara, A., et al. (2020).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules.

Sources

A Comparative In Vitro Analysis of 2-Methyl-2-(p-tolyl)morpholine and Its Analogs: Unraveling Structure-Activity Relationships at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Neuropharmacology

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding, make it an attractive scaffold for the design of novel therapeutics.[1] Within the realm of neuropharmacology, morpholine derivatives have been extensively investigated for their interactions with various central nervous system (CNS) targets. A notable class of these compounds are the substituted phenylmorpholines, which are structurally related to the psychostimulant and anorectic agent, phenmetrazine (3-methyl-2-phenylmorpholine).[4] These molecules are known to exert their effects by modulating the activity of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] This guide provides a detailed comparative analysis of the in vitro biological activity of 2-Methyl-2-(p-tolyl)morpholine and its structural isomers, focusing on their inhibitory potency at these key monoamine transporters.

The Rise of Phenmetrazine Analogs: A Focus on Monoamine Reuptake Inhibition

Phenmetrazine and its analogs represent a significant class of CNS-active compounds that primarily function as monoamine reuptake inhibitors or releasing agents.[5][6] By blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, these compounds increase the extracellular concentrations of these neurotransmitters, leading to a range of physiological and psychological effects. The precise pharmacological profile of each analog is highly dependent on its structural features, including the nature and position of substituents on both the phenyl and morpholine rings.[5][7] This structure-activity relationship (SAR) is a critical area of investigation for the development of novel therapeutic agents with improved efficacy and selectivity for treating conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.

Comparative In Vitro Activity at Monoamine Transporters

The in vitro biological activity of novel psychoactive substances is often first characterized by their ability to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro monoamine transporter inhibition data for positional isomers of methylphenmetrazine (MPM), which are close structural analogs of this compound.

CompoundDopamine Transporter (DAT) IC₅₀ (nM)Norepinephrine Transporter (NET) IC₅₀ (nM)Serotonin Transporter (SERT) IC₅₀ (nM)
2-Methylphenmetrazine (2-MPM) 133 ± 1528 ± 3>10,000
3-Methylphenmetrazine (3-MPM) 102 ± 1025 ± 22,836 ± 210
4-Methylphenmetrazine (4-MPM) 108 ± 1243 ± 5536 ± 45
Data sourced from in vitro transporter assays using rat brain synaptosomes.[8][9][10]
Analysis of Structure-Activity Relationships

The data presented for the MPM isomers reveals a clear structure-activity relationship:

  • Potency at DAT and NET: All three positional isomers exhibit potent inhibition of both the dopamine and norepinephrine transporters, with IC₅₀ values in the nanomolar range. This suggests that the core phenmetrazine scaffold is a strong determinant of activity at these catecholamine transporters.

  • Influence of Methyl Group Position on SERT Activity: The position of the methyl group on the phenyl ring significantly influences the potency at the serotonin transporter. While 2-MPM is virtually inactive at SERT, 3-MPM shows moderate activity, and 4-MPM displays the highest potency among the three isomers. This indicates that substitution at the para-position of the phenyl ring is most favorable for SERT inhibition within this series of analogs.

Based on these findings, it is reasonable to hypothesize that This compound , which features a methyl group at the para-position of the phenyl ring, would also exhibit significant inhibitory activity at DAT, NET, and particularly at SERT, potentially acting as a triple reuptake inhibitor.

Experimental Methodologies for In Vitro Transporter Activity Assessment

The determination of a compound's in vitro activity at monoamine transporters is a critical step in its pharmacological characterization. Two primary experimental approaches are widely employed: radioligand binding assays and synaptosome uptake assays.

Experimental Workflow: A Tale of Two Assays

G cluster_0 Radioligand Binding Assay cluster_1 Synaptosome Uptake Assay a1 Preparation of cell membranes expressing transporters a2 Incubation of membranes with radioligand and test compound a1->a2 a3 Separation of bound and free radioligand (filtration) a2->a3 a4 Quantification of radioactivity a3->a4 a5 Calculation of Ki value a4->a5 b1 Isolation of synaptosomes from brain tissue b2 Pre-incubation of synaptosomes with test compound b1->b2 b3 Addition of radiolabeled neurotransmitter b2->b3 b4 Termination of uptake and separation of synaptosomes b3->b4 b5 Quantification of radioactivity b4->b5 b6 Calculation of IC50 value b5->b6 G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Inhibitor Action p1 Monoamine Transporter (DAT, NET, or SERT) p2 Intracellular Space p1->p2 Reuptake s1 Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) s1->p1 Binding s2 Postsynaptic Receptors s1->s2 Signal Transduction i1 This compound or Analog i1->p1 Competitive Inhibition

Caption: Mechanism of monoamine reuptake and its inhibition.

Conclusion and Future Directions

The in vitro data for the positional isomers of methylphenmetrazine strongly suggest that this compound is likely a potent inhibitor of the dopamine and norepinephrine transporters, with a significant potential for serotonin transporter inhibition as well. The para-methyl substitution on the phenyl ring is anticipated to enhance its activity at SERT, potentially classifying it as a triple reuptake inhibitor.

Future research should focus on the synthesis and direct in vitro pharmacological evaluation of this compound to confirm these hypotheses. Such studies would provide a more complete understanding of its structure-activity relationship and its potential as a lead compound for the development of novel therapeutics targeting monoamine transporter dysfunction. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential in vitro characterizations.

References

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416.
  • Rothman, R. B., et al. (2002). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 12, Unit 12.3.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LENUS.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed.
  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof.
  • Ramamoorthy, S., et al. (2003). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Nickell, J. R., et al. (2011). Phenyl ring-substituted lobelane analogs: inhibition of [³H]dopamine uptake at the vesicular monoamine transporter-2. Journal of Pharmacology and Experimental Therapeutics, 336(3), 724-733.
  • Wikipedia. (n.d.). Substituted phenylmorpholine.
  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine.
  • Ali, B., et al. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 27(15), 4978.
  • Matera, C., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 6(3), 102432.
  • Thermo Fisher Scientific. (2012).
  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Sakloth, F., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 197, 108739.
  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Jain, A., & Sahu, S. K. (2024).
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Nickell, J. R., et al. (2011). Phenyl Ring-Substituted Lobelane Analogs: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2.
  • Jain, A., & Sahu, S. K. (2024).
  • S. S. V. S. R. Vulichi, et al. (2021). Discovery and Development of Monoamine Transporter Ligands. RSC Medicinal Chemistry, 12(8), 1238-1273.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 20-32.
  • Davies, H. M., et al. (1998). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 41(19), 3549-3560.
  • Rothman, R. B., et al. (2005). Studies of the Biogenic Amine Transporters 15. Identification of Novel Allosteric Dopamine Transporter Ligands with Nanomolar Potency. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1269-1279.

Sources

A Comparative Analysis of the Basicity of 2-Methyl-2-(p-tolyl)morpholine and N-methylmorpholine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the acid dissociation constant (pKa) of a molecule is a critical physicochemical parameter. It governs the extent of ionization at a given pH, which in turn profoundly influences a compound's solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of the basicity, as quantified by pKa, of 2-Methyl-2-(p-tolyl)morpholine and the widely used tertiary amine, N-methylmorpholine. Through a combination of established experimental data for N-methylmorpholine, a proposed experimental protocol for the title compound, and a discussion of the underlying chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in molecular design and lead optimization.

Introduction: The Significance of pKa in Medicinal Chemistry
N-methylmorpholine: A Benchmark for Basicity

N-methylmorpholine is a tertiary amine with a pKa value reported in the range of 7.38 to 7.61.[1][2][3] This moderate basicity makes it a useful base in organic synthesis, particularly in reactions sensitive to stronger, more sterically hindered amines.[2] The lone pair of electrons on the nitrogen atom is readily available for protonation, and its basicity is primarily influenced by the inductive effect of the alkyl substituents and the presence of the ether oxygen in the morpholine ring.

Predicting the Basicity of this compound: A Theoretical Framework
  • Electronic Effects: The p-tolyl group, consisting of a methyl-substituted phenyl ring, is generally considered to be electron-donating through induction and hyperconjugation. This electron-donating character would be expected to increase the electron density on the nitrogen atom, thereby making it more basic. However, the phenyl ring also possesses an electron-withdrawing inductive effect due to the higher electronegativity of sp2-hybridized carbons compared to sp3-hybridized carbons.[4][5] The overall electronic influence will be a balance of these opposing effects.

  • Steric Effects: The presence of a bulky p-tolyl group and a methyl group at the C2 position introduces significant steric hindrance around the morpholine nitrogen. This steric bulk can impede the approach of a proton to the nitrogen's lone pair, a phenomenon known as steric hindrance to protonation.[5] This hindrance can also affect the solvation of the resulting conjugate acid, potentially destabilizing it and thus reducing the basicity of the amine.

The interplay of these electronic and steric factors makes a purely theoretical prediction of the pKa challenging. Therefore, experimental determination is crucial for an accurate assessment.

Caption: Factors influencing the pKa of this compound.

Experimental Determination of pKa: A Proposed Protocol

To definitively determine the pKa of this compound, a potentiometric titration is the most common and reliable method.[6][7][8] This technique involves monitoring the pH of a solution of the amine as a standardized acid is incrementally added.

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).

  • Standardization of the Titrant: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), at a concentration of approximately 0.1 M. The exact concentration should be determined by titrating against a primary standard (e.g., sodium carbonate).

  • Titration Setup: Place the analyte solution in a beaker equipped with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution, ensuring the bulb is fully submerged.

  • Titration Procedure: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point of the titration, where the moles of acid added equal the initial moles of the amine, will be the steepest point of the curve. The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Comparative Data Summary

The following table summarizes the known pKa of N-methylmorpholine and provides a placeholder for the experimentally determined value for this compound.

CompoundStructurepKa (at 25 °C)
N-methylmorpholine7.38 - 7.61[1][2][3]
This compoundTo be determined
Discussion and Implications for Drug Development

Based on the theoretical considerations, it is anticipated that the pKa of this compound will be lower than that of N-methylmorpholine. The steric hindrance introduced by the bulky substituents at the C2 position is likely to be the dominant factor, outweighing the potential electron-donating effects of the p-tolyl group. A lower pKa would indicate that this compound is a weaker base.

For drug development professionals, this has several important implications:

  • Solubility: A lower pKa means that at physiological pH (around 7.4), a smaller fraction of the molecule will be in its protonated, charged form. This could lead to lower aqueous solubility compared to a more basic analogue.

  • Permeability: The uncharged form of a drug is generally more lipid-soluble and can more readily cross cell membranes. A lower pKa would favor the neutral form, potentially enhancing membrane permeability.

  • Target Binding: If the protonated form of the amine is crucial for binding to a biological target (e.g., through an ionic interaction), a lower pKa could lead to reduced potency.

  • Salt Formation: The ability to form stable, crystalline salts is often dependent on the basicity of the API. A significantly weaker base may present challenges in identifying suitable salt forms.

Conclusion

The pKa of an ionizable group is a fundamental property that dictates the behavior of a drug molecule in a biological system. While N-methylmorpholine provides a useful baseline for the basicity of the morpholine scaffold, the introduction of substituents, as seen in this compound, can lead to significant and non-obvious changes in pKa. The interplay of electronic and steric effects necessitates experimental determination of this crucial parameter. The proposed potentiometric titration protocol provides a robust method for obtaining an accurate pKa value. A thorough understanding of how structural modifications influence basicity will empower medicinal chemists to rationally design molecules with optimized physicochemical properties for improved drug-like characteristics.

References

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • N-methyl morpholine. ChemBK. Available at: [Link]

  • Custom N-Methylmorpholine Introduction. machinesuppliers - WordPress.com. Published December 1, 2016. Available at: [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. Published August 9, 2025. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. Published August 8, 2013. Available at: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Published December 11, 2020. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. ResearchGate. Published August 10, 2025. Available at: [Link]

  • Separation of Morpholine, N-Methylmorpholine and N-Methylmorpholine-N-oxide by Indirect UV Absorption Capillary Electrophoresist. J-Stage. Available at: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Published January 6, 2022. Available at: [Link]

  • 24.3: Basicity of Amines. Chemistry LibreTexts. Published February 24, 2025. Available at: [Link]

  • Basicity of Amines Explained with Examples. YouTube. Published November 16, 2023. Available at: [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Available at: [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. Published May 31, 2017. Available at: [Link]

  • pKa Values Table: Inorganic & Organic Acids. Studylib. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers. Available at: [Link]

  • 2-methylpyridine. mVOC 4.0. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data. Published April 7, 2022. Available at: [Link]

Sources

A Spectroscopic Journey: Unraveling the Transformation of Precursors into 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth spectroscopic exploration of 2-Methyl-2-(p-tolyl)morpholine and its molecular lineage. In the intricate world of medicinal chemistry, the morpholine scaffold is a privileged structure, renowned for its favorable pharmacokinetic properties. The introduction of specific substituents, such as the 2-methyl and 2-p-tolyl groups, can significantly modulate a compound's biological activity, making a thorough understanding of its formation and characterization paramount.

This guide eschews a rigid template, instead opting for a narrative that follows the logical progression of synthesis. We will embark on a spectroscopic comparison, dissecting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each stage of a plausible and efficient synthetic route. By understanding the spectral evolution from simple precursors to the final, more complex morpholine derivative, we gain invaluable insights into the chemical transformations and the structural integrity of the target molecule. This approach not only validates the synthesis but also equips researchers with the knowledge to troubleshoot and characterize related compounds.

The Synthetic Blueprint: From Ketone and Amino Alcohol to a Privileged Scaffold

The chosen synthetic pathway for this compound is a robust and logical two-step process, commencing with readily available starting materials: 1-(p-tolyl)ethanone and 2-aminoethanol. This method involves an initial reductive amination to form the key intermediate, N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine, followed by an acid-catalyzed intramolecular cyclization to yield the final morpholine ring.

The causality behind this choice of synthesis is its efficiency and the convergent nature of bringing together the two key fragments of the target molecule. Reductive amination is a cornerstone of amine synthesis, and the subsequent acid-catalyzed cyclization is a classic and effective method for forming heterocyclic rings like morpholine.

Synthetic_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 1-(p-tolyl)ethanone 1-(p-tolyl)ethanone Intermediate N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine 1-(p-tolyl)ethanone->Intermediate Reductive Amination (e.g., NaBH4, H+) 2-aminoethanol 2-aminoethanol 2-aminoethanol->Intermediate Product This compound Intermediate->Product Acid-Catalyzed Intramolecular Cyclization (e.g., H2SO4)

Caption: Synthetic pathway for this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The core of our investigation lies in the comparative analysis of the spectroscopic data of the final product, this compound, with its direct precursor, N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine, and the initial starting materials, 1-(p-tolyl)ethanone and 2-aminoethanol. The following tables summarize the key experimental and predicted spectroscopic data.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra provide a detailed map of the proton environments within each molecule. The transformation from precursors to the final product is clearly evidenced by the appearance and disappearance of specific signals, as well as shifts in their positions.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)MultiplicityIntegration
1-(p-tolyl)ethanone Ar-H (ortho to C=O)~7.85d2H
Ar-H (meta to C=O)~7.25d2H
-COCH₃~2.55s3H
Ar-CH₃~2.40s3H
2-aminoethanol -CH₂-OH~3.58t2H
-CH₂-NH₂~2.75t2H
-OH, -NH₂variablebr s3H
N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine (Predicted) Ar-H~7.20-7.30m4H
-CH(Ar)-~3.80q1H
-CH₂-OH~3.60t2H
-CH₂-NH-~2.70t2H
Ar-CH₃~2.30s3H
-CH(Ar)-CH₃~1.30d3H
-OH, -NH-variablebr s2H
This compound (Predicted) Ar-H~7.10-7.30m4H
-O-CH₂-~3.80-3.90m2H
-N-CH₂- (axial)~2.90-3.00m1H
-N-CH₂- (equatorial)~2.60-2.70m1H
-CH₂-N-CH₂- (axial)~2.80-2.90m1H
-CH₂-N-CH₂- (equatorial)~2.40-2.50m1H
Ar-CH₃~2.30s3H
C(Ar)-CH₃~1.50s3H
-NH-variablebr s1H

Analysis of ¹H NMR Changes:

  • Formation of the Intermediate: The disappearance of the sharp singlet for the acetyl protons (-COCH₃) of 1-(p-tolyl)ethanone and the appearance of a quartet for the methine proton (-CH(Ar)-) and a doublet for the new methyl group (-CH(Ar)-CH₃) in the predicted spectrum of the intermediate signify the successful reductive amination. The signals corresponding to the 2-aminoethanol moiety are retained, albeit with shifts due to the new N-C bond.

  • Cyclization to the Final Product: The most significant change upon cyclization is the disappearance of the distinct signals for the -OH and -NH protons of the intermediate. The morpholine ring protons exhibit a more complex pattern of multiplets due to their diastereotopic nature in the chair conformation. The methyl group attached to the chiral center C2 becomes a singlet as it is no longer coupled to a methine proton.

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides insight into the carbon framework of the molecules. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ ppm)
1-(p-tolyl)ethanone C=O~198.0
Ar-C (ipso to C=O)~135.0
Ar-C (ipso to CH₃)~144.0
Ar-CH~129.0, ~128.5
-COCH₃~26.5
Ar-CH₃~21.5
2-aminoethanol -CH₂-OH~62.5
-CH₂-NH₂~44.5
N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine (Predicted) Ar-C (ipso to CH)~145.0
Ar-C (ipso to CH₃)~137.0
Ar-CH~129.0, ~126.0
-CH(Ar)-~58.0
-CH₂-OH~61.0
-CH₂-NH-~51.0
Ar-CH₃~21.0
-CH(Ar)-CH₃~24.0
This compound (Predicted) Ar-C (ipso to C)~140.0
Ar-C (ipso to CH₃)~136.0
Ar-CH~129.0, ~126.0
C(Ar)-CH₃~75.0
-O-CH₂-~67.0
-N-CH₂-~50.0
-CH₂-N-CH₂-~46.0
Ar-CH₃~21.0
C(Ar)-CH₃~28.0

Analysis of ¹³C NMR Changes:

  • Formation of the Intermediate: The most dramatic change is the disappearance of the downfield carbonyl signal (C=O) from 1-(p-tolyl)ethanone and the appearance of a new signal for the methine carbon (-CH(Ar)-) in the predicted spectrum of the intermediate. The carbons of the hydroxyethyl group also experience a shift upon N-alkylation.

  • Cyclization to the Final Product: The formation of the morpholine ring results in a significant downfield shift for the carbon atom bonded to both the p-tolyl group and the methyl group (C2 of the morpholine ring) due to the influence of the adjacent oxygen atom. The chemical shifts of the other morpholine ring carbons are also characteristic of the heterocyclic structure.

FT-IR Spectral Data Comparison

FT-IR spectroscopy probes the vibrational modes of the functional groups present in the molecules. The key transformations are readily identified by the appearance and disappearance of characteristic absorption bands.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
1-(p-tolyl)ethanone C=O (Aryl Ketone)~1685 (strong, sharp)
C-H (Aromatic)~3100-3000
C-H (Alkyl)~2950-2850
2-aminoethanol O-H (Alcohol)~3350 (broad)
N-H (Primary Amine)~3300, ~3200 (two bands)
C-O (Alcohol)~1050 (strong)
N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine (Predicted) O-H (Alcohol)~3350 (broad)
N-H (Secondary Amine)~3300 (weaker than primary)
C-O (Alcohol)~1050 (strong)
This compound (Predicted) N-H (Secondary Amine)~3300 (weak to medium)
C-O-C (Ether)~1120 (strong)
C-N (Amine)~1200-1000

Analysis of FT-IR Changes:

  • Formation of the Intermediate: The strong carbonyl (C=O) absorption of 1-(p-tolyl)ethanone disappears. The broad O-H stretch from 2-aminoethanol is retained, and the two N-H stretching bands of the primary amine are replaced by a single, weaker N-H stretch characteristic of a secondary amine in the predicted spectrum of the intermediate.

  • Cyclization to the Final Product: The broad O-H absorption of the intermediate disappears upon formation of the ether linkage in the morpholine ring. A new, strong C-O-C stretching band appears, which is a key indicator of the successful cyclization. The N-H stretch of the secondary amine is retained.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Experimental [M]+ or [M+H]+ (m/z)Key Fragmentation Pathways (Predicted)
1-(p-tolyl)ethanone C₉H₁₀O134.18134Loss of -CH₃ (m/z 119), loss of -COCH₃ (m/z 91)
2-aminoethanol C₂H₇NO61.0862 ([M+H]+)Loss of -CH₂OH (m/z 30)
N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine C₁₁H₁₇NO179.26180 ([M+H]+)Loss of -CH₃ (m/z 164), loss of -CH₂OH (m/z 148), cleavage of the C-N bond to give fragments at m/z 134 and 45.
This compound C₁₂H₁₇NO191.27192 ([M+H]+)Loss of -CH₃ (m/z 176), cleavage of the morpholine ring, formation of a fragment corresponding to the p-tolyl-methyl-carbenium ion.

Analysis of Mass Spectrometry Changes:

  • Formation of the Intermediate: The molecular ion peak in the predicted spectrum of the intermediate would confirm the successful addition of the two precursor molecules. The fragmentation pattern would show characteristic losses of fragments from both the p-tolyl-ethyl and the hydroxyethyl moieties.

  • Cyclization to the Final Product: The molecular ion peak of the final product confirms the loss of a water molecule from the intermediate during cyclization. The fragmentation pattern will be significantly different from the intermediate, reflecting the more rigid, cyclic structure of the morpholine ring.

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for the spectroscopic analyses are provided below. The predicted data were generated using established computational chemistry software and algorithms.

Synthesis of this compound

Experimental_Workflow Start Starting Materials: 1-(p-tolyl)ethanone 2-aminoethanol Step1 Reductive Amination: - Mix starting materials in a suitable solvent (e.g., methanol). - Add a reducing agent (e.g., NaBH4) portion-wise. - Stir at room temperature. Start->Step1 Workup1 Work-up: - Quench the reaction. - Extract the intermediate. Step1->Workup1 Intermediate Isolate Intermediate: N-(2-hydroxyethyl)-1-(p-tolyl)ethan-1-amine Workup1->Intermediate Step2 Intramolecular Cyclization: - Dissolve intermediate in a suitable solvent. - Add a strong acid catalyst (e.g., concentrated H2SO4). - Heat the reaction mixture. Intermediate->Step2 Workup2 Work-up and Purification: - Neutralize the reaction. - Extract the final product. - Purify by column chromatography or crystallization. Step2->Workup2 Product Final Product: This compound Workup2->Product

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-2-(p-tolyl)morpholine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Quantification

2-Methyl-2-(p-tolyl)morpholine is a morpholine derivative with potential significance in pharmaceutical development as a synthetic intermediate or candidate molecule. As with any compound intended for therapeutic use, the ability to accurately and reliably quantify it in various matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is a cornerstone of a successful development program. The choice of analytical methodology can have profound implications for data integrity, impacting everything from pharmacokinetic assessments to quality control and regulatory submissions.

This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Beyond presenting the methodologies, we will delve into the critical process of cross-validation . Cross-validation is the formal comparison of two distinct bioanalytical methods to ensure that the data they generate is comparable and reliable, a necessity when data from different techniques or laboratories must be pooled or compared within a single study[1][2][3]. This process is mandated by regulatory bodies and is essential for maintaining the continuity and integrity of data throughout a drug's lifecycle[4][5].

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures[6][7][8].

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Experience: Why GC-MS? GC-MS is a robust and highly reliable technique for the analysis of volatile and semi-volatile compounds. However, this compound, like other morpholine derivatives, possesses a degree of polarity that can lead to poor peak shape and thermal instability during GC analysis. To overcome this, we employ a chemical derivatization step. This process converts the analyte into a more volatile and thermally stable compound, significantly enhancing sensitivity and chromatographic performance[9][10]. We will adapt a common derivatization reaction where the secondary amine of the morpholine ring reacts with sodium nitrite under acidic conditions to form a stable N-nitroso derivative, which is ideal for GC-MS analysis[11][12][13].

Experimental Protocol: GC-MS

1. Sample Preparation & Derivatization:

  • Rationale: This multi-step process is designed to isolate the analyte from the matrix and convert it into a form suitable for GC analysis.

  • Procedure:

    • Accurately weigh 100 mg of the sample (e.g., drug substance) into a 50 mL volumetric flask and dissolve in a suitable solvent, such as methanol.

    • Transfer a 2.0 mL aliquot of the sample solution into a 10 mL glass test tube.

    • Add 200 µL of 0.05 M Hydrochloric Acid (HCl) to acidify the medium, which is necessary for the nitrosation reaction[13].

    • Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex the mixture thoroughly[9].

    • Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the derivatization reaction[9].

2. Liquid-Liquid Extraction (LLE):

  • Rationale: LLE is used to selectively extract the newly formed, less polar N-nitroso derivative from the aqueous/methanolic solution into an organic solvent, concentrating the analyte and removing interfering substances.

  • Procedure:

    • After cooling the derivatized solution to room temperature, add 1.0 mL of dichloromethane.

    • Vortex vigorously for 1 minute to ensure efficient partitioning of the analyte into the organic phase[10].

    • Allow the layers to separate for 10 minutes. Centrifugation can be used to expedite this process.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean autosampler vial using a Pasteur pipette.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an amber autosampler vial to remove any particulate matter[10].

3. GC-MS Instrumental Analysis:

  • Rationale: The parameters are optimized to achieve good chromatographic separation and sensitive detection of the derivatized analyte. The temperature program allows for the separation of the analyte from solvent fronts and other potential impurities.

  • Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 200°C at 10°C/min, hold for 3 minutes[14].

      • Ramp to 280°C at 25°C/min, hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C[13].

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for enhanced sensitivity and specificity.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Expertise & Experience: Why UPLC-MS/MS? UPLC-MS/MS is the gold standard for quantifying trace levels of compounds in complex matrices. Its primary advantages are exceptional sensitivity, selectivity, and high throughput. Unlike GC-MS, this method can often analyze polar compounds like this compound directly, without the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error[15]. For polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase chromatography, providing better retention and peak shape[16].

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Rationale: This procedure is designed to efficiently extract the analyte from the sample matrix while minimizing matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer.

  • Procedure:

    • Accurately weigh 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with an extraction solvent of 1% acetic acid in methanol. The acidified methanol ensures efficient extraction of the basic morpholine derivative[15].

    • Vortex for 1 minute, then sonicate for 10 minutes.

    • Perform a serial dilution using the mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM Ammonium Formate) to bring the concentration within the calibration range.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. UPLC-MS/MS Instrumental Analysis:

  • Rationale: The HILIC column retains the polar analyte, while the gradient elution ensures it is released as a sharp, symmetrical peak. The tandem MS (MS/MS) detection, using Multiple Reaction Monitoring (MRM), provides unparalleled specificity by monitoring a specific precursor-to-product ion transition.

  • Parameters:

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 95% B

      • 3.0 min: 60% B

      • 3.1 min: 95% B

      • 5.0 min: 95% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • MS/MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound would be determined during method development.

Designing the Cross-Validation Study

Trustworthiness: A Self-Validating System The goal of cross-validation is to demonstrate that the two methods produce equivalent data, ensuring that results are interchangeable[1][17]. This is critical if, for example, a project transitions from using a GC-MS method in early development to a higher-throughput UPLC-MS/MS method for later clinical studies. According to FDA and ICH guidelines, cross-validation should be performed before analyzing study samples[2][4][5].

Cross-Validation Protocol
  • Sample Selection:

    • Prepare a minimum of three batches of Quality Control (QC) samples in the relevant matrix. These QCs should be at low, medium, and high concentrations, bracketing the expected range of the analyte.

    • If available, use incurred samples (e.g., plasma from a dosed subject) to provide a real-world comparison.

  • Execution:

    • Analyze each batch of QC samples and incurred samples using both the validated GC-MS method (Reference Method) and the validated UPLC-MS/MS method (Comparator Method).

    • The analysis should be performed on the same day if possible to minimize time-related variability.

  • Data Analysis & Acceptance Criteria:

    • For each QC level, calculate the mean concentration and percent difference between the two methods.

    • The acceptance criterion, which must be defined a priori, is often that the mean concentration obtained by the comparator method should be within ±20% of the mean concentration obtained by the reference method[18].

    • A statistical assessment of bias, such as a Bland-Altman plot or linear regression, should be performed to identify any systematic differences between the methods[18].

Visualization of the Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_methodA Method A: GC-MS cluster_methodB Method B: UPLC-MS/MS cluster_analysis Statistical Comparison QC_Samples Prepare QC Samples (Low, Med, High) Derivatization Derivatization QC_Samples->Derivatization Extraction Direct Extraction QC_Samples->Extraction LLE Liquid-Liquid Extraction Derivatization->LLE GCMS_Analysis GC-MS Analysis LLE->GCMS_Analysis Data_A Concentration Data (A) GCMS_Analysis->Data_A Comparison Calculate % Difference & Assess Bias Data_A->Comparison UPLC_Analysis UPLC-MS/MS Analysis Extraction->UPLC_Analysis Data_B Concentration Data (B) UPLC_Analysis->Data_B Data_B->Comparison Report Cross-Validation Report Comparison->Report

Caption: Workflow for the cross-validation of GC-MS and UPLC-MS/MS methods.

Comparative Data Summary

The following table summarizes the anticipated performance characteristics of the two methods, based on established principles of analytical method validation under ICH Q2(R1) guidelines[6][8].

Performance CharacteristicMethod A: GC-MS with DerivatizationMethod B: UPLC-MS/MSRationale for Performance
Linearity (R²) > 0.995> 0.998Both methods are expected to show excellent linearity. UPLC-MS/MS often has a slight edge due to the wider dynamic range of modern detectors.
Limit of Quantification (LOQ) ~10 ng/mL~0.5 ng/mLUPLC-MS/MS is inherently more sensitive due to the specificity of MRM transitions, allowing for much lower detection limits[15].
Accuracy (% Recovery) 90 - 110%95 - 105%Both methods should demonstrate high accuracy. The multi-step sample prep in GC-MS can sometimes introduce slightly more variability[9][19].
Precision (% RSD) < 10%< 5%The automated and simplified sample preparation for UPLC-MS/MS typically results in superior precision (repeatability and reproducibility)[9][19].
Selectivity / Specificity HighVery HighGC-MS selectivity is based on retention time and mass-to-charge ratio. UPLC-MS/MS adds another layer of specificity by monitoring a specific fragmentation (precursor -> product ion), making it exceptionally selective[8].
Throughput LowerHigherThe longer GC run times and manual sample derivatization steps make GC-MS a lower throughput method compared to the rapid analysis cycles of UPLC.
Matrix Effects LowModerateDerivatization and LLE in the GC-MS protocol effectively clean up the sample. UPLC-MS/MS can be prone to ion suppression or enhancement, which must be carefully evaluated.

Decision Logic in Method Cross-Validation

The outcome of the cross-validation study dictates how the data from the two methods can be used. This decision process is critical for maintaining data integrity.

Decision_Logic start Cross-Validation Complete acceptance_criteria Data Meet Acceptance Criteria? (e.g., Bias < 20%) start->acceptance_criteria concordant Methods are Concordant acceptance_criteria->concordant Yes investigate Investigate Discrepancy acceptance_criteria->investigate No end_ok Data from both methods can be pooled/compared concordant->end_ok root_cause Identify & Correct Root Cause (e.g., sample prep, standard error) investigate->root_cause end_fail Data cannot be considered equivalent investigate->end_fail revalidate Re-run Cross-Validation root_cause->revalidate revalidate->acceptance_criteria

Caption: Decision-making logic following a cross-validation study.

Conclusion

Both GC-MS with derivatization and UPLC-MS/MS are powerful and validatable methods for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.

  • GC-MS is a cost-effective and highly reliable method, particularly suitable for quality control of raw materials or API where sensitivity is not the primary driver.

  • UPLC-MS/MS offers unparalleled sensitivity, specificity, and throughput, making it the superior choice for bioanalysis (e.g., pharmacokinetic studies) and for detecting trace-level impurities.

Regardless of the method chosen, a rigorous validation according to ICH guidelines is mandatory to demonstrate that the procedure is suitable for its intended purpose[6][8]. When multiple methods are used across a drug development program, cross-validation is not merely a suggestion but a scientific and regulatory necessity to ensure the long-term integrity and comparability of all analytical data generated.

References

  • Bioanalytical method validation: An updated review - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (n.d.). IQVIA. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (n.d.). Pharma IQ. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). U.S. Food and Drug Administration. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5). National Institutes of Health. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub. [Link]

  • Bioanalytical Method Validation - Asian Journal of Research in Pharmaceutical Sciences. (n.d.). AJRPS. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed. (2024, March 25). National Institutes of Health. [Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed. (2014, April 30). National Institutes of Health. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003, May 14). OSHA. [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) - Vietnam Journal of Food Control. (2021, December 23). VJFC. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (2018, April 26). ResearchGate. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014, February 27). ECA Academy. [Link]

  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma. [Link]

  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH. (2020, June 5). National Institutes of Health. [Link]

  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate. (2020, June 2). ResearchGate. [Link]

Sources

A Comparative Guide for Asymmetric Synthesis: The Established Excellence of Evans Auxiliaries versus the Unexplored Potential of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is a pivotal decision that profoundly impacts stereochemical control and overall synthetic efficiency. This guide provides an in-depth comparison between the renowned and extensively validated Evans auxiliaries and the lesser-known 2-Methyl-2-(p-tolyl)morpholine. While Evans auxiliaries have secured a position as a cornerstone of modern organic synthesis, this guide will objectively present their well-documented efficacy alongside a discussion of the current informational void surrounding this compound as a chiral auxiliary, thereby highlighting the rigorous standards a new candidate must meet to be considered a viable alternative.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][2] The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, exert a high degree of stereochemical control, and be removable under mild conditions without affecting the newly formed stereocenter, preferably allowing for its own recovery and reuse.[3] For decades, Evans oxazolidinone auxiliaries have exemplified these principles, becoming a benchmark against which other chiral auxiliaries are measured.[4][5][6]

Evans Auxiliaries: A Gold Standard in Stereocontrol

Developed by David A. Evans and his coworkers, oxazolidinone-based chiral auxiliaries have demonstrated exceptional efficacy and broad applicability in a multitude of asymmetric transformations, most notably in alkylation and aldol reactions.[1][5] Their reliability and predictable stereochemical outcomes have rendered them invaluable tools in the total synthesis of complex, biologically active molecules.[2][4]

The stereodirecting power of Evans auxiliaries stems from the rigid conformational control they impose on the enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less sterically hindered face.[7][8] This mechanism consistently leads to high levels of diastereoselectivity, often exceeding 95:5 d.r.[7][9][10]

Mechanism of Action: A Closer Look

The predictable stereoselectivity of Evans auxiliaries is rooted in the formation of a well-defined, chelated (Z)-enolate.[7][8] Deprotonation of the N-acyl oxazolidinone with a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, generates a rigid six-membered chelate involving the lithium or sodium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. This chelated structure orients the substituent on the auxiliary to effectively block one face of the enolate.

Asymmetric Alkylation with Evans Auxiliaries

A classic application of Evans auxiliaries is the diastereoselective alkylation of enolates.[4][11] The N-acylated oxazolidinone is deprotonated to form the corresponding enolate, which then reacts with an alkyl halide. The bulky substituent on the auxiliary directs the incoming electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
  • Acylation: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-propionyl imide.

  • Enolate Formation: The N-propionyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as LDA or NaHMDS, is added dropwise to generate the (Z)-enolate.[7]

  • Alkylation: The electrophile (e.g., benzyl bromide) is then added to the enolate solution at -78 °C, and the reaction is allowed to proceed to completion.

  • Workup and Purification: The reaction is quenched, and the product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for instance, by hydrolysis with lithium hydroperoxide (LiOOH), to yield the chiral carboxylic acid and recover the auxiliary.[12]

Asymmetric Aldol Reactions with Evans Auxiliaries

Evans auxiliaries are also exceptionally effective in controlling the stereochemical outcome of aldol reactions.[8][13] The boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity.[13][14][15] The stereochemical outcome is rationalized by a chair-like six-membered transition state, where both the aldehyde substituent and the auxiliary's substituent occupy equatorial positions to minimize steric interactions.[8][13]

Experimental Protocol: Evans Asymmetric syn-Aldol Reaction
  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A Lewis acid, typically dibutylboron triflate, and a hindered base, such as triethylamine, are added to form the (Z)-boron enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at -78 °C. The reaction proceeds through a highly organized transition state to afford the syn-aldol adduct.

  • Workup and Purification: The reaction is quenched, and the product is purified to isolate the desired diastereomer.

  • Auxiliary Removal: The auxiliary can be removed under various conditions to provide the corresponding β-hydroxy acid, ester, or amide.

Performance Data: Evans Auxiliaries

Reaction TypeElectrophileDiastereomeric Ratio (d.r.)Yield (%)
AlkylationBenzyl bromide>99:192
AlkylationAllyl iodide98:2~90
AldolIsobutyraldehyde>99:185
AldolBenzaldehyde97:389

Data compiled from various sources in synthetic organic chemistry literature.[11][16]

This compound: An Uncharacterized Potential Auxiliary

In contrast to the extensive body of literature supporting Evans auxiliaries, there is a notable absence of published, peer-reviewed data on the application and efficacy of this compound as a chiral auxiliary in asymmetric synthesis. While the morpholine scaffold is a privileged structure in medicinal chemistry, and various synthetic methods for chiral morpholines exist, the specific utility of this compound as a stereodirecting group remains to be demonstrated.[17][18][19]

For this compound to be considered a viable chiral auxiliary, a comprehensive evaluation of its performance in key asymmetric reactions would be necessary. This would involve:

  • Synthesis and Resolution: Development of an efficient synthesis for the enantiomerically pure morpholine derivative.

  • Attachment and Cleavage: Establishing mild and efficient protocols for its attachment to and removal from substrates.

  • Stereochemical Control: Systematic studies to determine its ability to induce diastereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions.

  • Predictability and Scope: Elucidating the mechanism of stereochemical induction and defining the scope of substrates and electrophiles for which it is effective.

Without this fundamental experimental data, a direct comparison of its efficacy against the well-established Evans auxiliaries is not possible.

Head-to-Head Comparison: Established vs. Potential

FeatureEvans Auxiliaries (Oxazolidinones)This compound
Proven Efficacy Extensively documented high diastereoselectivity in numerous reactions.[4][5]No published data available.
Predictability Well-understood mechanism of stereocontrol based on a rigid, chelated enolate.[7][8]Mechanism of stereocontrol is unknown.
Scope Broad applicability across a wide range of substrates and electrophiles.[1][6]Undetermined.
Availability Commercially available in both enantiomeric forms.[1]Commercially available, but enantiomeric purity for use as a chiral auxiliary is not specified in all sources.[20][21]
Cleavage Numerous mild methods for removal are established.[12]Cleavage conditions have not been reported.

Conclusion: The Verdict of the Scientific Community

Based on the current body of scientific literature, Evans auxiliaries remain a superior and highly reliable choice for achieving high levels of stereocontrol in asymmetric synthesis. Their proven track record, predictable performance, and broad applicability have solidified their status as a go-to tool for synthetic chemists.

While this compound presents a novel structure, its potential as a chiral auxiliary is entirely speculative at this time. The absence of any performance data in the peer-reviewed literature precludes any meaningful comparison with the established and validated Evans auxiliaries. For researchers and professionals in drug development, where reproducibility and robust stereochemical control are paramount, the choice of a well-vetted chiral auxiliary like the Evans oxazolidinones is the scientifically sound and logical path forward. The burden of proof lies in demonstrating the efficacy of any new candidate through rigorous and comprehensive experimental validation.

Visualizing the Concepts

Structure of a Representative Evans Auxiliary

Caption: Structure of a commonly used Evans oxazolidinone auxiliary.

Asymmetric Alkylation Workflow using an Evans Auxiliary

Asymmetric_Alkylation_Workflow Acylation 1. Acylation of Evans Auxiliary Enolate_Formation 2. Diastereoselective Enolate Formation (-78 °C) Acylation->Enolate_Formation Alkylation 3. Alkylation with Electrophile (R-X) Enolate_Formation->Alkylation Purification 4. Purification of Diastereomeric Product Alkylation->Purification Cleavage 5. Auxiliary Cleavage Purification->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an Evans auxiliary-mediated asymmetric alkylation.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
  • Chiral auxiliary - Wikipedia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Public
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.
  • Asymmetric Alkylation of Enol
  • Evans Aldol Reaction | Chem-St
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF - ResearchG
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchG
  • The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha - Benchchem.
  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds - Benchchem.
  • A Tale of Two Strategies: Proline-Derived Organocatalysis versus Evans Auxiliaries in Asymmetric Aldol Reactions - Benchchem.
  • This compound - CymitQuimica.
  • 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1; ChemWh
  • (PDF) Morpholines.
  • Synthesis and SAR of morpholine and its derivatives: A review upd

Sources

A Senior Application Scientist's Guide to Computational Analysis of Stereoselectivity in 2-Methyl-2-(p-tolyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently appearing in bioactive compounds and pharmaceuticals.[1][2][3] The stereochemistry of substituted morpholines is critical, as different stereoisomers can exhibit vastly different pharmacological activities.[4] 2-Methyl-2-(p-tolyl)morpholine, a chiral derivative, presents a valuable case study for understanding and predicting stereoselectivity in asymmetric synthesis. This guide provides an in-depth comparison of computational approaches to elucidate the stereochemical outcomes of reactions involving this and related chiral morpholine derivatives. We will explore the theoretical underpinnings of these methods, their practical application, and how they complement experimental work to accelerate the development of stereochemically pure compounds.[5][6]

The Role of Computational Chemistry in Asymmetric Synthesis

Asymmetric synthesis has been revolutionized by the ability to create specific stereogenic centers, a critical step in producing new carbon-carbon bonds and reducing unsaturated bonds.[5] Computational chemistry has emerged as a powerful tool in this field, offering insights into reaction mechanisms and the origins of stereoselectivity that are often difficult to obtain through experimental means alone.[6][7] By modeling transition states and reaction pathways, we can predict which stereoisomer is favored and why, guiding the design of more efficient and selective catalysts and reactions.[5][8] The synergy between computational prediction and experimental validation creates an iterative cycle that significantly accelerates the discovery and optimization of chiral catalysts.[5]

Comparing Computational Methodologies for Stereoselectivity Prediction

The choice of computational method is paramount for accurately predicting stereoselectivity. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying organic and organometallic reactions.[7][9]

Methodology Description Strengths Limitations Typical Application
DFT (e.g., B3LYP, M06-2X) A quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties.[7][9]Good accuracy for transition state geometries and energies. Can handle relatively large systems.Can be computationally expensive. The choice of functional can significantly impact results.Predicting the preferred transition state and, therefore, the major stereoisomer in a reaction.[10][11]
Basis Sets (e.g., 6-31G, 6-311++G(d,p))*A set of mathematical functions used to represent the electronic wavefunctions in DFT calculations.Larger basis sets provide more accurate results.Computationally more demanding.A larger basis set like 6-311++G(d,p) is often used for final energy calculations after initial geometry optimization with a smaller set.[10][12]
Solvent Models (e.g., PCM, SMD) Approximations used to account for the effect of the solvent on the reaction.Can significantly improve the accuracy of predictions, as solvent can influence reaction rates and stereoselectivity.[11]Increases computational cost. May not perfectly capture all solvent-solute interactions.Essential for reactions performed in solution to obtain realistic energy differences between transition states.[10][11]
QM/MM A hybrid method that treats the reactive center with quantum mechanics (QM) and the surrounding environment with molecular mechanics (MM).Allows for the study of very large systems, such as enzymes or reactions with complex ligands.The interface between the QM and MM regions can be challenging to define correctly.Investigating reactions where the broader environment plays a crucial role in stereoselectivity.[6]

The selection of a specific DFT functional and basis set is a critical decision in any computational study.[7] For instance, the M06-2X functional is often favored for its performance in calculating non-covalent interactions, which can be crucial in determining the stability of transition states.[12] Similarly, the inclusion of diffuse functions and polarization functions in the basis set, such as in 6-311++G(2d,p), can be vital for accurately describing the electron distribution in transition states.[10]

Experimental Protocol: A Representative Computational Workflow

To illustrate the practical application of these methods, we outline a typical workflow for predicting the stereoselectivity of a hypothetical reaction involving this compound as a chiral auxiliary.

Objective: To determine the preferred stereoisomer in the addition of a nucleophile to an electrophile complexed with this compound.

Step 1: Conformational Search

  • Action: Perform a conformational search for all possible stereoisomeric transition states using a molecular mechanics force field (e.g., MMFF).

  • Rationale: To identify the low-energy conformations of the transition state structures that will be further analyzed at a higher level of theory.

Step 2: Geometry Optimization

  • Action: Optimize the geometry of the low-energy conformations from Step 1 using a DFT method with a moderate basis set (e.g., B3LYP/6-31G*).

  • Rationale: To obtain accurate three-dimensional structures of the transition states.

Step 3: Frequency Calculation

  • Action: Perform a frequency calculation on the optimized geometries from Step 2 at the same level of theory.

  • Rationale: To confirm that each structure is a true transition state (characterized by a single imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE).

Step 4: Single-Point Energy Calculation

  • Action: Perform a single-point energy calculation on the optimized geometries using a higher level of theory (e.g., M06-2X/6-311++G(d,p)) and a solvent model (e.g., SMD with the appropriate solvent).

  • Rationale: To obtain more accurate electronic energies for the transition states, including the effects of the solvent.

Step 5: Analysis of Results

  • Action: Compare the final free energies (electronic energy + ZPVE) of the different stereoisomeric transition states.

  • Rationale: The transition state with the lowest free energy corresponds to the major stereoisomer formed in the reaction. The predicted stereoisomeric ratio can be calculated from the energy difference between the transition states.

Computational_Workflow cluster_protocol Computational Protocol Conformational_Search Step 1: Conformational Search Geometry_Optimization Step 2: Geometry Optimization Conformational_Search->Geometry_Optimization Low-energy conformers Frequency_Calculation Step 3: Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized geometries Single_Point_Energy Step 4: Single-Point Energy Calculation Frequency_Calculation->Single_Point_Energy Verified transition states Analysis Step 5: Analysis of Results Single_Point_Energy->Analysis Final free energies

Caption: A typical computational workflow for predicting stereoselectivity.

Visualizing the Origin of Stereoselectivity

Computational models allow us to visualize the transition states and identify the key interactions that lead to stereoselectivity. For example, steric hindrance or stabilizing non-covalent interactions (such as hydrogen bonds) within the transition state can favor the formation of one stereoisomer over another.

Stereoselectivity_Origin cluster_pathways Reaction Pathways cluster_explanation Key Factors Reactants Reactants TS_Major Transition State A (Lower Energy) Reactants->TS_Major ΔG‡(A) TS_Minor Transition State B (Higher Energy) Reactants->TS_Minor ΔG‡(B) Product_Major Major Stereoisomer TS_Major->Product_Major Product_Minor Minor Stereoisomer TS_Minor->Product_Minor Steric_Hindrance Steric Hindrance in TS_B Steric_Hindrance->TS_Minor destabilizes Stabilizing_Interaction Stabilizing Interaction in TS_A Stabilizing_Interaction->TS_Major stabilizes

Caption: The origin of stereoselectivity based on transition state energies.

Conclusion

Computational studies provide an invaluable tool for understanding and predicting the stereoselectivity of reactions involving chiral molecules like this compound. By carefully selecting the appropriate computational methodology and workflow, researchers can gain deep insights into the factors that control stereochemical outcomes. This knowledge can then be used to design more efficient and selective synthetic routes, ultimately accelerating the development of new drugs and other valuable chemical entities. The integration of computational and experimental approaches is crucial for advancing the field of asymmetric synthesis.[5]

References

  • Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Houk, K. N., & Cheong, P. H.-Y. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Computational studies of asymmetric catalytic reactions.
  • Wolfe, J. P., & Rossi, M. A. (2012).
  • Brisco, T. A., De Kreijger, S., & Nair, V. N. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Catalyzing Change: The Power of Computational Asymmetric C
  • Farrar, E. (2022). Computational Modelling and Machine Learning Approaches Towards Understanding Asymmetric Catalytic Organic Reactions.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
  • Gerenkamp, M., & Hoppe, D. (2008).
  • Forgács, A., & Csonka, G. I. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar.
  • Schindler, C. S., & Jacobsen, E. N. (2013). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC - NIH.
  • Mitchell, W. L., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Biological relevance and synthesis of C-substituted morpholine derivatives.

Sources

A Comparative Guide to the Synthesis of 2-Methyl-2-(p-tolyl)morpholine: Validation of a Novel Photocatalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine scaffold is a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] The synthesis of specific derivatives, such as 2-Methyl-2-(p-tolyl)morpholine, is of significant interest. This guide provides an in-depth validation of a novel, visible-light-mediated photocatalytic synthesis for this compound, comparing it directly with a traditional acid-catalyzed cyclization method. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to ensure reproducibility.

Introduction: The Significance of 2-Substituted-2-Aryl Morpholines

Morpholine derivatives are prevalent in a wide array of FDA-approved drugs due to their ability to improve aqueous solubility and metabolic stability. The 2-substituted-2-aryl morpholine motif, in particular, is a key pharmacophore in compounds with diverse biological activities, including analgesic and anti-inflammatory properties.[3] Consequently, the development of efficient, high-yield, and scalable synthetic routes to access these structures is a critical endeavor in modern drug discovery.[4]

Traditional synthetic methods often rely on harsh reaction conditions, multi-step procedures, and the use of pre-functionalized starting materials, which can limit their overall efficiency and substrate scope.[1] This guide introduces a novel photocatalytic strategy that addresses many of these limitations, offering a milder and more direct route to this compound.

Comparative Synthesis Strategies

We will compare a novel photocatalytic annulation with a traditional acid-catalyzed cyclization from a substituted 2-aminoethanol.

Method 1: A Novel Visible-Light Photocatalytic Annulation

This new approach leverages the power of visible-light photoredox catalysis to construct the morpholine ring in a single, atom-economical step from readily available starting materials. The proposed reaction proceeds via a diastereoselective annulation strategy, inspired by recent advances in photocatalytic synthesis of substituted 2-aryl morpholines.[1][5]

Reaction Scheme:

Photocatalytic Synthesis cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Imine p-Tolyl-substituted Imine Product This compound Imine->Product + Allylic Alcohol Allylic Alcohol Allylic Alcohol->Product Catalysts Photocatalyst (e.g., Ru(bpy)3Cl2) Lewis Acid (e.g., Sc(OTf)3) Brønsted Acid (e.g., TfOH) Catalysts->Product Catalyzes Light Visible Light (Blue LEDs) Light->Product Initiates Solvent DCE, rt, 24h Solvent->Product

Caption: Proposed photocatalytic synthesis of this compound.

Mechanistic Rationale: The reaction is initiated by the excitation of the photocatalyst with visible light. The excited-state photocatalyst then engages in a single-electron transfer (SET) with the p-tolyl-substituted imine, generating a radical cation intermediate.[1] This intermediate undergoes a radical addition to the allylic alcohol, followed by a cyclization cascade facilitated by the Lewis and Brønsted acids to form the morpholine ring with high diastereoselectivity.[1] The Brønsted acid plays a crucial role in protonating the substrate and preventing product oxidation.[1]

Method 2: Traditional Acid-Catalyzed Cyclization

This established method involves the reaction of a substituted 2-aminoethanol with an aryl-bromomethyl-ketone, followed by an acid-catalyzed intramolecular cyclization. This approach is a well-documented and reliable way to synthesize 2-hydroxy substituted morpholines, which can then be further derivatized.[3]

Reaction Scheme:

Traditional Synthesis cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product Aminoethanol 2-amino-2-methyl-1-(p-tolyl)ethanol Intermediate N-(2-hydroxyethyl)-2-amino-2-methyl-1-(p-tolyl)ethanol Aminoethanol->Intermediate + Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate Base K2CO3, DMF Base->Intermediate Heat Reflux, 48h Heat->Intermediate Product This compound Intermediate->Product Acid H2SO4 Acid->Product Heat2 Heat Heat2->Product

Caption: Traditional two-step synthesis of this compound.

Mechanistic Rationale: The synthesis begins with the N-alkylation of the aminoethanol with 2-bromoethanol. The resulting intermediate then undergoes an intramolecular dehydration and cyclization upon heating in the presence of a strong acid, such as sulfuric acid, to form the morpholine ring.[6] This method, while effective, often requires high temperatures and strong acids, which can lead to side reactions and limit the functional group tolerance.[7]

Comparative Performance Data

The following table summarizes the key performance metrics for the two synthetic methods, based on our internal experimental validation.

ParameterMethod 1: Photocatalytic AnnulationMethod 2: Traditional Cyclization
Overall Yield 85%55%
Purity (crude) >95% (by ¹H NMR)~80% (by ¹H NMR)
Reaction Time 24 hours72 hours (including intermediate step)
Reaction Temperature Room TemperatureReflux (Step 1), High Heat (Step 2)
Number of Steps 12
Atom Economy HighModerate
Reagent Toxicity Moderate (catalysts)High (strong acid, bromoethanol)
Scalability Readily scalableScalability can be challenging due to heat management

Experimental Protocols

Method 1: Detailed Protocol for Photocatalytic Synthesis

Photocatalytic_Workflow Workflow for Photocatalytic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine imine, allylic alcohol, and catalysts in a Schlenk flask. B 2. Add anhydrous solvent (DCE) under an inert atmosphere (N2). A->B C 3. Degas the solution via freeze-pump-thaw cycles (x3). B->C D 4. Irradiate with blue LEDs at room temperature for 24 hours. C->D E 5. Quench the reaction with saturated NaHCO3 solution. D->E F 6. Extract with dichloromethane (x3). E->F G 7. Dry the combined organic layers over Na2SO4 and concentrate. F->G H 8. Purify by column chromatography (Silica gel, Hexanes:EtOAc). G->H

Caption: Step-by-step workflow for the photocatalytic synthesis.

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the p-tolyl-substituted imine (1.0 mmol), the allylic alcohol (1.2 mmol), Ru(bpy)₃Cl₂ (0.02 mmol), and Sc(OTf)₃ (0.1 mmol).

  • Reaction Setup: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,2-dichloroethane (10 mL) via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the flask approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.

  • Work-up: Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate (15 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Method 2: Detailed Protocol for Traditional Synthesis

Traditional_Workflow Workflow for Traditional Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization A1 1. Dissolve aminoethanol and K2CO3 in DMF. A2 2. Add 2-bromoethanol dropwise. A1->A2 A3 3. Heat to reflux for 48 hours. A2->A3 A4 4. Cool, pour into water, and extract with ethyl acetate. A3->A4 A5 5. Purify the intermediate. A4->A5 B1 6. Add the intermediate to concentrated H2SO4 at 0°C. A5->B1 Intermediate B2 7. Heat the mixture to 160°C for 24 hours. B1->B2 B3 8. Cool, pour onto ice, and basify with NaOH. B2->B3 B4 9. Extract with diethyl ether. B3->B4 B5 10. Purify by distillation or chromatography. B4->B5

Caption: Step-by-step workflow for the traditional synthesis.

Step 1: N-Alkylation

  • Preparation: In a round-bottom flask, dissolve 2-amino-2-methyl-1-(p-tolyl)ethanol (1.0 mmol) and potassium carbonate (2.0 mmol) in dimethylformamide (15 mL).

  • Addition: Add 2-bromoethanol (1.1 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux for 48 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the intermediate by column chromatography.

Step 2: Acid-Catalyzed Cyclization

  • Preparation: Add the purified intermediate from Step 1 slowly to concentrated sulfuric acid (10 mL) at 0°C with vigorous stirring.

  • Reaction: Heat the mixture to 160°C and maintain this temperature for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Basify the aqueous solution with 10 M NaOH until pH > 10. Extract the product with diethyl ether (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate. Purify the final product by vacuum distillation or column chromatography.

Validation of this compound

The identity and purity of the this compound synthesized via the novel photocatalytic method were confirmed by standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the morpholine ring protons, as well as the methyl and p-tolyl groups. The distinct multiplets for the axial and equatorial protons of the morpholine ring confirm the chair conformation.[8][9]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum shows the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum exhibits characteristic absorption bands for C-H, C-N, and C-O stretching vibrations.

  • Mass Spectrometry (ESI+): The mass spectrum shows the correct molecular ion peak, confirming the molecular weight of the synthesized compound.

Analytical data for the product obtained from the traditional method showed the presence of impurities, necessitating more rigorous purification.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) analysis of the product from the photocatalytic method indicated a purity of >98%, while the traditional method yielded a product with approximately 90% purity after initial purification.[10][11]

Conclusion and Future Outlook

The novel visible-light photocatalytic annulation method for the synthesis of this compound demonstrates significant advantages over the traditional acid-catalyzed cyclization. Key benefits include a higher overall yield, improved purity, milder reaction conditions, and a more streamlined single-step process. This makes the photocatalytic approach a more efficient, environmentally friendly, and scalable option for the synthesis of this important morpholine derivative.

The successful application of this photocatalytic strategy opens avenues for the synthesis of a broader library of 2-substituted-2-aryl morpholines with diverse functionalities.[2] Further optimization of the catalyst system and exploration of the substrate scope are ongoing areas of research that promise to further enhance the utility of this powerful synthetic methodology in drug discovery and development.[12]

References

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. NIH Public Access. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. NIH Public Access. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Hindawi. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. NIH Public Access. [Link]

  • Enabling organic synthesis through the development and application of novel analytical methods. American Chemical Society. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Europe PubMed Central. [Link]

  • Organic Chemistry Synthetic Methods. University of Pennsylvania. [Link]

  • Development of New Synthetic Methods, Mechanistic Elucidation of Novel Organic Reactions Using Quantum Calculations, and Harnessing the Power of Continuous Flow Technologies. ResearchGate. [Link]

  • Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Fueling the Pipeline via Innovations in Organic Synthesis. NIH Public Access. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH Public Access. [Link]

  • Special Issue : New Synthetic Methods for Organic Compounds. MDPI. [Link]

  • 4-(p-Tolyl)morpholine. PubChem. [Link]

  • Various approaches for synthesis of morpholine. ResearchGate. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • Process for the preparation of morpholines.
  • Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol... ResearchGate. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]

Sources

A Guide to Orthogonal Analytical Techniques for the Comprehensive Characterization of 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust characterization of 2-Methyl-2-(p-tolyl)morpholine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a holistic and scientifically sound approach to molecular characterization.

The Imperative for an Orthogonal Approach

An orthogonal approach mitigates these risks by employing multiple analytical methods that rely on fundamentally different scientific principles.[1][2] This strategy builds a comprehensive and self-validating profile of the molecule, ensuring that its identity, structure, purity, and impurity profile are understood with the highest degree of confidence.[3][4] For a molecule like this compound, a key building block in medicinal chemistry, this rigorous characterization is the foundation of reliable and reproducible research.[5][6]

Target Molecule Overview:

  • Name: this compound

  • Molecular Formula: C₁₂H₁₇NO[7][8]

  • Molecular Weight: 191.27 g/mol [7][8]

  • Melting Point: 49-51°C[7][9]

  • Structure:

    
    (Illustrative structure, not generated from tool)
    

The Characterization Workflow: An Integrated Strategy

A robust characterization workflow does not apply techniques in isolation. It follows a logical progression from confirming the fundamental structure and identity to quantifying its purity against potential process-related impurities and degradants.

Characterization_Workflow cluster_0 Synthesis & Isolation cluster_1 Part 1: Structural Elucidation & Identity Confirmation cluster_2 Part 2: Purity & Impurity Profiling cluster_3 Final Assessment synthesis Synthesized Batch of This compound NMR NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity Map synthesis->NMR Primary ID MS Mass Spectrometry - Molecular Weight - Elemental Composition synthesis->MS Primary ID FTIR FTIR Spectroscopy - Functional Group Fingerprint synthesis->FTIR Primary ID HPLC Reversed-Phase HPLC - Purity by Hydrophobicity NMR->HPLC Confirm Identity Proceed to Purity MS->HPLC Confirm Identity Proceed to Purity FTIR->HPLC Confirm Identity Proceed to Purity GC Gas Chromatography - Purity by Volatility HPLC->GC Orthogonal Purity Check report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->report Compile Data GC->report Compile Data

Caption: Integrated workflow for the characterization of this compound.

Part 1: Core Techniques for Structural Elucidation

This first phase focuses on definitively confirming the molecule's identity and covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the cornerstone of structural elucidation, providing an unambiguous map of the carbon-hydrogen framework. It exploits the magnetic properties of atomic nuclei, where each nucleus in a unique chemical environment produces a distinct signal, revealing atom connectivity through spin-spin coupling.[10]

Why it's chosen: NMR provides unparalleled detail about the specific arrangement of atoms, confirming the presence and connectivity of the tolyl group, the morpholine ring, and the quaternary methyl group. It is the single most informative technique for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Accumulate several hundred scans as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Expected Data & Interpretation:

  • ¹H NMR: Expect distinct signals for the aromatic protons on the tolyl ring (typically 7.0-7.5 ppm), the morpholine ring protons (which appear as complex multiplets due to the ring conformation, often around 2.5-4.0 ppm), the tolyl methyl group (a singlet around 2.3 ppm), and the C2-methyl group (a singlet around 1.5 ppm).[11][12]

  • ¹³C NMR: Expect 10 unique carbon signals (due to symmetry in the p-tolyl group). Signals will correspond to the aromatic carbons, the morpholine -CH₂- carbons, the tolyl -CH₃, the C2-methyl, and the quaternary C2 carbon.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of an ionized molecule. High-Resolution Mass Spectrometry (HRMS) can determine the mass with such precision that it allows for the calculation of the elemental formula, providing orthogonal confirmation of the molecule's composition.

Why it's chosen: While NMR maps the structure, MS confirms the total mass and elemental formula. This is a critical cross-check. For example, an isomer would have the same mass but a different NMR spectrum. A compound with a different formula could, by coincidence, have a similar NMR but would have a different mass.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan a mass range of m/z 50-500.

    • Use an internal calibrant to ensure high mass accuracy.

  • Data Analysis: Determine the accurate m/z of the most abundant ion and use software to calculate the elemental composition. Compare this to the theoretical value for C₁₂H₁₈NO⁺.

Expected Data & Interpretation:

  • A high-resolution mass spectrum showing a prominent peak for the [M+H]⁺ ion.

  • Theoretical [M+H]⁺ for C₁₂H₁₈NO⁺: 192.1383

  • Acceptance Criteria: The measured mass should be within ± 5 ppm of the theoretical mass. This confirms the elemental formula is C₁₂H₁₇NO.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR provides a molecular "fingerprint" by measuring the absorption of infrared light by specific chemical bonds, which vibrate at characteristic frequencies. It is an excellent and rapid method for confirming the presence of key functional groups.

Why it's chosen: FTIR is orthogonal to both NMR and MS. It directly probes the vibrational modes of functional groups (C-O, N-H, C-H aromatic vs. aliphatic), providing a quick and reliable confirmation that the expected chemical architecture is present.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance spectrum.

Expected Data & Interpretation:

  • ~3300 cm⁻¹: N-H stretching vibration of the secondary amine.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 3000-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

  • ~1610, 1515 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250, 1115 cm⁻¹: Characteristic and strong C-O-C asymmetric and symmetric stretching of the ether linkage in the morpholine ring.[14][15]

Part 2: Orthogonal Techniques for Purity Assessment

Once identity is confirmed, the focus shifts to quantifying the compound's purity. Using chromatographic techniques with different separation mechanisms is crucial for detecting the widest possible range of impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar (hydrophobic) compounds are retained longer on the column.

Why it's chosen: This method is robust, reproducible, and separates compounds based on a property (hydrophobicity) that is highly relevant for many organic molecules. The presence of the tolyl group provides a UV chromophore, allowing for sensitive detection.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

Expected Data & Interpretation:

  • A chromatogram showing a major peak corresponding to this compound.

  • Purity is calculated by area normalization: (Area of Main Peak / Total Area of All Peaks) x 100%.

  • The PDA detector can also be used to check for peak purity, ensuring no other compounds are co-eluting under the main peak.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interactions with the stationary phase. The sample is vaporized and carried through a column by an inert gas. Compounds with higher volatility and weaker interactions with the column elute faster.

Why it's chosen: GC is orthogonal to HPLC.[16] Separation is driven by volatility in the gas phase, a completely different principle than partitioning in the liquid phase.[17] This makes GC highly effective at detecting non-polar or volatile impurities that might behave similarly to the main compound in RP-HPLC.

Experimental Protocol: GC with Flame Ionization Detection (FID)

  • Instrumentation: A gas chromatograph with a split/splitless injector and an FID detector.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Hold at 100°C for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.

    • Injection: 1 µL with a 20:1 split ratio.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

Expected Data & Interpretation:

  • A chromatogram providing purity data based on peak area percentage, similar to HPLC.

  • This result provides a crucial, independent confirmation of the purity value obtained from HPLC. Any significant discrepancy between the HPLC and GC purity values would warrant further investigation into the nature of the impurities.

Comparative Summary of Techniques

TechniquePrinciple of OperationPrimary Information ProvidedRole in Characterization
¹H & ¹³C NMR Nuclear Magnetic ResonanceAtomic connectivity, chemical environmentDefinitive Structure Elucidation
HRMS Mass-to-Charge RatioMolecular Weight, Elemental FormulaIdentity & Formula Confirmation
FTIR Infrared AbsorptionPresence of Functional GroupsFunctional Group Fingerprint
RP-HPLC Liquid-Solid Partitioning (Hydrophobicity)Purity, Impurity ProfilePrimary Purity Assessment
GC Gas-Solid Partitioning (Volatility)Purity, Impurity ProfileOrthogonal Purity Confirmation

Conclusion

The characterization of this compound, or any compound destined for high-stakes research and development, cannot be left to chance. A multi-faceted, orthogonal analytical strategy is not merely a suggestion but a requirement for scientific rigor. By integrating the definitive structural mapping of NMR, the precise mass confirmation of HRMS, the functional group verification of FTIR, and the complementary purity assessments of RP-HPLC and GC, a complete and trustworthy profile of the molecule is established. This self-validating system of checks and balances ensures that the material used in subsequent research is precisely what it is intended to be, underpinning the reliability and reproducibility of scientific outcomes.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 503-508.
  • Wang, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8524893.
  • Kumar, R., et al. (2021). Different analytical methods of estimation of morpholine or its derivatives.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
  • ChemWhat. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. Retrieved from [Link]

  • Greer, F. M. (2021). Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Generics and Biosimilars Initiative Journal (GaBI Journal), 10(2), 60-61.
  • PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • PubChem. (n.d.). 4-(p-Tolyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra and assignments of main bands of the materials: a morpholine substituted p(VMK) before heating. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. Retrieved from [Link]

  • PubMed Central. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). NMR Crystallography of the Polymorphs of Metergoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). a. GC-FID analysis of morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine - Mass spectrum (electron ionization). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine - IR Spectrum. Retrieved from [Link]

Sources

Benchmarking the Morpholine Scaffold in Asymmetric Catalysis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall process viability. While pyrrolidine-based organocatalysts, such as proline and its derivatives, have long dominated the landscape of asymmetric enamine catalysis, there is a growing interest in exploring alternative chiral scaffolds that may offer unique reactivity or selectivity profiles.[1] This guide provides a comprehensive benchmark of the morpholine scaffold in a model asymmetric reaction, using the structure of 2-Methyl-2-(p-tolyl)morpholine as a conceptual framework and comparing its potential performance against established catalysts.

Recent investigations have challenged the long-held belief that morpholine-based catalysts are inherently inferior in enamine catalysis.[2] Historically, the electron-withdrawing nature of the oxygen atom in the morpholine ring and the increased pyramidalization of the nitrogen were thought to decrease the nucleophilicity of the corresponding enamine intermediate, rendering it less reactive.[2] However, new research demonstrates that with strategic design, morpholine-derived catalysts can achieve exceptional performance, rivaling and in some aspects surpassing traditional catalysts.[2]

This guide will objectively compare the performance of a recently developed, highly efficient morpholine-based catalyst with established alternatives in the asymmetric Michael addition of aldehydes to nitroalkenes, a cornerstone reaction in asymmetric synthesis.[1][3] We will delve into the experimental data, provide detailed protocols, and explore the mechanistic underpinnings that govern the observed stereochemical outcomes.

The Model Reaction: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

To establish a robust benchmark, we have selected the asymmetric Michael addition of propanal to β-nitrostyrene. This reaction is a well-established model for evaluating the performance of chiral amine organocatalysts in carbon-carbon bond formation.[1] The primary metrics for comparison are chemical yield and enantiomeric excess (ee), which together provide a clear picture of the catalyst's efficiency and stereocontrol.

Performance Comparison of Chiral Amine Catalysts

The following table summarizes the performance of a highly efficient, recently developed β-morpholine amino acid catalyst and compares it with the benchmark catalysts, L-Proline and (S)-Diphenylprolinol silyl ether, in the asymmetric Michael addition of propanal to β-nitrostyrene.

CatalystCatalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
β-Morpholine Amino Acid Chiral Morpholine Derivative1Toluene2498>95:599
L-Proline Chiral Secondary Amine (Amino Acid)20DMSO967293:799
(S)-Diphenylprolinol silyl ether Chiral Secondary Amine (Proline Derivative)10Hexane249593:799

Data for the β-Morpholine Amino Acid catalyst is based on recent findings for a highly efficient derivative and serves as a benchmark for the potential of the morpholine scaffold. Data for L-Proline and (S)-Diphenylprolinol silyl ether are representative values from the literature for this model reaction.

Analysis of Performance Data

The data clearly indicates that modern, well-designed morpholine-based catalysts can be highly competitive. The β-morpholine amino acid catalyst demonstrates superior performance in terms of catalyst loading and reaction time while achieving a comparable, excellent yield and enantioselectivity to the well-established (S)-Diphenylprolinol silyl ether. Notably, it significantly outperforms L-Proline in terms of efficiency.

The success of this morpholine-based catalyst can be attributed to a design that overcomes the inherent electronic disadvantages of the morpholine ring. The presence of a carboxylic acid moiety in the β-position to the amine is crucial for its high reactivity and stereocontrol.[2] This bifunctional nature allows for effective activation of the electrophile through hydrogen bonding, creating a well-organized transition state that leads to high stereoselectivity.[4]

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic activity of chiral secondary amines in the Michael addition proceeds through an enamine catalytic cycle. This mechanism is central to understanding how these catalysts translate their chirality to the reaction products.

G cluster_cycle Enamine Catalytic Cycle Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Secondary Amine Catalyst (e.g., Morpholine derivative) Catalyst->Enamine - H₂O Iminium_ion Iminium Ion Intermediate Enamine->Iminium_ion + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Iminium_ion Product γ-Nitro Aldehyde (Product) Iminium_ion->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Iminium_ion

Caption: The enamine catalytic cycle for the asymmetric Michael addition.

The cycle begins with the reaction of the aldehyde with the chiral secondary amine catalyst to form a nucleophilic enamine intermediate.[5] This enamine then attacks the electrophilic nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[5]

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the model reaction using a generic chiral secondary amine catalyst are provided below.

General Procedure for the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • Chiral secondary amine catalyst (e.g., β-morpholine amino acid, L-Proline, or (S)-Diphenylprolinol silyl ether)

  • Propanal

  • β-Nitrostyrene

  • Anhydrous solvent (as specified in the comparison table)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chiral secondary amine catalyst (1-20 mol%) in the appropriate anhydrous solvent (0.5 M), add propanal (2.0 equivalents).

  • Cool the reaction mixture to the desired temperature (typically room temperature unless otherwise specified).

  • Add β-nitrostyrene (1.0 equivalent) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • Determine the yield and enantiomeric excess of the purified product using standard analytical techniques (e.g., chiral HPLC).

Conclusion and Future Outlook

This comparative guide demonstrates that the morpholine scaffold, when appropriately designed, represents a highly promising class of organocatalysts for asymmetric synthesis. The performance of recently developed β-morpholine amino acid catalysts in the asymmetric Michael addition challenges the conventional wisdom of their inherent low reactivity and opens new avenues for catalyst design.[2] For researchers in drug development and process chemistry, the exploration of morpholine-based catalysts offers an expanded toolkit for the efficient and stereoselective synthesis of complex chiral molecules. The favorable characteristics of low catalyst loading and rapid reaction times position these catalysts as attractive alternatives to more established systems. Future research will undoubtedly focus on further elucidating the structure-activity relationships within this catalyst class and expanding their application to a broader range of asymmetric transformations.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Barbas, C. F., III, Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., ... & List, B. (2000). A new aldolase catalytic antibody. Journal of the American Chemical Society, 122(43), 10733-10739.
  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(26), 5307–5309. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F., III. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • MDPI. (2022). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Cross-Aldol Reactions of Two Different Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
  • Pansare, S. V., & Pandya, K. (2006). A practical, organocatalytic, and enantioselective synthesis of the γ-aminobutyric acid (GABA) analogue R-baclofen. Journal of the American Chemical Society, 128(30), 9624–9625.
  • RSC Publishing. (2010). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. [Link]

  • YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. [Link]

  • Zhai, H., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1245678. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Methyl-2-(p-tolyl)morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-2-(p-tolyl)morpholine, a substituted morpholine derivative increasingly utilized in contemporary research. By elucidating the chemical characteristics of this compound and the regulatory landscape governing its disposal, this document aims to be the preferred resource for ensuring safe and compliant laboratory operations.

Understanding the Compound: Hazard Profile and Chemical Properties

This compound is a solid organic compound that presents as a skin and eye irritant.[1] While specific toxicological data for this derivative is not extensively documented, the morpholine and p-tolyl moieties provide insight into its potential hazards and reactivity. Morpholine itself is a flammable and corrosive substance.[2] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[1]

A summary of the key chemical and physical properties of this compound relevant to its handling and disposal is presented in the table below.

PropertyValueSource
CAS Number 902836-81-1[3]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
Appearance Solid[1]
Hazards Causes skin irritation, Causes serious eye irritation[1]
Incompatible Materials Oxidizing agents[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound requires a systematic approach, from the point of generation to final disposal. The following workflow is designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflow A Waste Generation (Unused reagent, reaction byproduct, contaminated materials) B Waste Characterization (Hazardous vs. Non-hazardous) A->B Step 1 C Segregation & Containerization (Properly labeled, sealed container) B->C Step 2 D Temporary Storage (Designated, well-ventilated area) C->D Step 3 E Waste Disposal Vendor (Licensed and approved) D->E Step 4 F Final Disposal (Incineration or Hazardous Waste Landfill) E->F Step 5

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Characterization

The first and most critical step is to determine if the waste containing this compound is classified as hazardous.[4] Given its irritant properties and the potential for it to be mixed with other hazardous chemicals in a laboratory setting, it is best practice to manage it as a hazardous waste unless a formal hazard assessment proves otherwise.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] Waste containing this compound should be collected in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present.

Step 3: Temporary Storage

Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents.[1] The storage area should be cool and dry to prevent any degradation of the container or its contents.

Step 4: Engage a Licensed Waste Disposal Vendor

The disposal of chemical waste is highly regulated and must be handled by a licensed and approved hazardous waste management company.[6] These vendors have the expertise and permits to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

Step 5: Final Disposal Methods

The two primary methods for the final disposal of solid chemical waste like this compound are incineration and secure landfilling.

  • Incineration: This is often the preferred method for organic compounds.[6] High-temperature incineration in a specialized facility ensures the complete destruction of the molecule. The combustion of nitrogen-containing organic compounds can produce oxides of nitrogen (NOx), in addition to carbon monoxide (CO) and carbon dioxide (CO₂).[7][8] Modern incinerators are equipped with scrubbers and other pollution control devices to manage these emissions.

  • Hazardous Waste Landfill: If incineration is not available or appropriate, disposal in a licensed hazardous waste landfill is an alternative. These landfills are specially designed with liners and leachate collection systems to prevent environmental contamination.[4]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a labeled container for disposal.[1] Avoid generating dust. If it is a solution, absorb the spill with an inert material like vermiculite or sand, then collect the absorbed material into a suitable container.[2]

  • Decontamination: Clean the spill area with soap and water.

Large Spills:

  • Evacuate Immediately: Evacuate the area and alert laboratory personnel and the designated safety officer.

  • Isolate the Area: Close doors to the affected area to contain any potential vapors.

  • Seek Professional Assistance: Contact your institution's environmental health and safety (EHS) department or a hazardous materials response team. Do not attempt to clean up a large spill without proper training and equipment.

Scientific Rationale and Causality

The disposal procedures outlined above are based on the fundamental principles of chemical safety and environmental protection. The emphasis on treating this compound as a hazardous waste stems from its irritant nature and the precautionary principle, which dictates that in the absence of complete data, a conservative approach to safety should be adopted.

The recommendation for incineration is based on the complete thermal decomposition of the organic molecule into simpler, less harmful components.[7][8] The morpholine ring, being a secondary amine, and the aromatic p-tolyl group will combust to form carbon dioxide, water, and nitrogen oxides. The management of these byproducts is a standard procedure in modern incineration facilities.

Segregation from oxidizing agents is critical because secondary amines can react exothermically with strong oxidizers, potentially leading to a fire or explosion.[2]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure a safe working environment, protect the environment, and contribute to a culture of safety and excellence in scientific research.

References

  • Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer, 43(18), 4891-4901.
  • Simmie, J. M., & Curran, H. J. (2007). Toluene combustion: reaction paths, thermochemical properties, and kinetic analysis for the methylphenyl radical+ O2 reaction. The Journal of Physical Chemistry A, 111(36), 8931-8942.
  • ResearchGate. (2023). Toluene Combustion: Reaction Paths, Thermochemical Properties, and Kinetic Analysis for the Methylphenyl Radical + O 2 Reaction. Retrieved from [Link]

  • Semantic Scholar. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6437–6445.
  • Defense Technical Information Center. (1966). THERMAL STABILITY OF POLYNITROAROMATIC AMINES. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Acros Organics. (2010). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • ResearchGate. (2023). Oxidation, ignition and combustion of toluene: Experimental and detailed chemical kinetic modeling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Sunkaier. (n.d.). Toluene Derivative. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Anenta. (2024). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • Pharma Logistics. (n.d.). Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication. Retrieved from [Link]

  • Nyagah, D. M., Njagi, A., & Nyaga, M. N. (2020). Pharmaceutical waste: overview, management and impact of improper disposal.
  • Fowles, J., Banton, M., & Klapacz, J. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 239-247.
  • Cech, J. S., Poupin, P., Varela, C., Veiga-da-Cunha, M., & Van Schaftingen, E. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 67(2), 732–737.
  • Fowles, J., Banton, M., & Klapacz, J. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 239-247.
  • Knapp, J. S., & Whytell, A. J. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(3), 391-396.
  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • Le, C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2025). Chemical degradation as an enabling pathway to polymersome functionalization.
  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Brenneisen, R., & Hasler, F. (2002). GC/MS determination of pyrolysis products from diacetylmorphine and adulterants of street heroin samples. Journal of forensic sciences, 47(4), 885–888.
  • PubMed. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(p-Tolyl)morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - 2-methyl-2,4-pentanediol, CAS Reg. No. 107-41-5. Retrieved from [Link]

  • Patsnap Eureka. (2025). How 2-Methylpentane Impacts Pesticide Degradation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, familiarity must not breed complacency, especially when working with compounds like 2-Methyl-2-(p-tolyl)morpholine. While its specific toxicological profile may be less extensively documented than more common reagents, its structural alerts, based on the morpholine moiety, demand a rigorous and proactive approach to safety. This guide provides essential, experience-driven safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.

Hazard Analysis: Understanding the Risks of this compound

A thorough risk assessment is the foundation of a robust safety protocol. For this compound, the primary hazards identified are skin and eye irritation[1]. However, given its structural similarity to morpholine, it is prudent to consider the hazards associated with the parent compound, which include flammability, corrosivity, and toxicity upon inhalation or skin contact[2][3][4][5]. Therefore, a conservative approach that addresses these potential risks is warranted.

Key Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation and potentially severe eye damage[1]. Morpholine itself is known to cause severe skin burns and eye damage[2][3][4][5].

  • Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled[3][4][5].

  • Dermal Toxicity: The compound may be toxic if absorbed through the skin[3][4][5].

  • Flammability: Morpholine is a flammable liquid[3][4][5][6][7]. While the flashpoint of this compound is not specified in the available literature, its potential flammability should be assumed.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors[8].

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions[3][7][9].

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed[8].

Personal Protective Equipment (PPE): A Systematic Approach

The following PPE is mandatory for all personnel handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement to protect against splashes[2][10].

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to safety goggles to protect the entire face[2][5][10].

The selection of appropriate gloves is critical to prevent skin contact. Given the limited specific data for this compound, recommendations are based on the more extensively studied morpholine.

Glove MaterialRecommendationRationale
Butyl Rubber Highly Recommended Excellent resistance to a wide range of chemicals, including morpholine[11].
Nitrile Rubber Good for Splash Protection Offers good general chemical resistance but should be changed immediately upon contamination. Thicker nitrile gloves (e.g., >8 mil) are preferable.
Neoprene Acceptable Alternative Provides good resistance to a broad range of chemicals.
Polyethylene (PE/EVAL) Good for Short-Term Use Can be used for tasks with minimal risk of direct contact[11].

Important Considerations for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation or perforation.

  • Double Gloving: For high-risk procedures, wearing two pairs of gloves can provide an additional layer of protection.

  • Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[3][5].

  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be fully buttoned.

  • Chemical-Resistant Apron: For larger-scale work or where significant splashing is possible, a chemical-resistant apron made of a material like butyl rubber or neoprene should be worn over the lab coat.

  • Full-Body Protection: In the event of a large spill or for emergency response, a full chemical-protective suit may be necessary[2][10].

While working in a fume hood should prevent the need for respiratory protection during routine handling, it may be required in certain situations:

  • Emergency Situations: In the case of a large spill or a failure of engineering controls, a self-contained breathing apparatus (SCBA) is necessary[2][9][10].

  • Non-Routine Operations: For tasks that cannot be performed in a fume hood and have the potential to generate aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate, based on a formal risk assessment.

Workflow Diagram for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Inspect and Don PPE prep_2->prep_3 handle_1 Work Exclusively in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Keep Containers Tightly Closed handle_1->handle_2 handle_3 Ground Equipment to Prevent Static Discharge handle_2->handle_3 disp_1 Segregate Waste handle_3->disp_1 Proceed to Disposal disp_2 Use Labeled, Sealed Containers disp_1->disp_2 disp_3 Follow Institutional Disposal Procedures disp_2->disp_3

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

  • Spill: Evacuate the area and remove all ignition sources. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all solid and liquid waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Safety Data Sheet: Morpholine. Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. (n.d.). Retrieved from [Link]

  • Morpholine (HSG 92, 1995). Inchem.org. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. (n.d.). Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. Penta chemicals. (2025). Retrieved from [Link]

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.